molecular formula C6H4Cl2FN B2953396 2,4-Dichloro-5-fluoroaniline CAS No. 348-64-1

2,4-Dichloro-5-fluoroaniline

Cat. No.: B2953396
CAS No.: 348-64-1
M. Wt: 180
InChI Key: DKMSPQQQAXTFLP-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluoroaniline is a useful research compound. Its molecular formula is C6H4Cl2FN and its molecular weight is 180. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-5-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Cl2FN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMSPQQQAXTFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956278
Record name 2,4-Dichloro-5-fluoroaniline
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Molecular Weight

180.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-64-1
Record name 2,4-Dichloro-5-fluoroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 348-64-1
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Foundational & Exploratory

A Technical Guide to 2,4-Dichloro-5-fluoroaniline (CAS No. 348-64-1): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 2,4-Dichloro-5-fluoroaniline, a halogenated aromatic amine with the Chemical Abstracts Service (CAS) registration number 348-64-1 .[1][2][3][4][5][6] As a key building block in synthetic organic chemistry, this compound has garnered significant attention from researchers and drug development professionals. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom, imparts specific physicochemical properties that are highly desirable in the design of novel therapeutic agents. This document will elucidate its chemical properties, present a validated synthetic methodology, explore its critical applications in medicinal chemistry, and provide comprehensive safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of Halogenated Anilines

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and fine chemicals. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, onto the aniline ring is a cornerstone of modern medicinal chemistry. Fluorine, with its small size and high electronegativity, can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[7][8] Chlorine atoms serve as versatile synthetic handles and can enhance binding interactions through halogen bonding.

2,4-Dichloro-5-fluoroaniline emerges as a particularly valuable intermediate due to this trifecta of halogen substituents. Its structure provides a reactive amine group for further elaboration while the halogen pattern offers a unique electronic and steric profile. This guide serves as a comprehensive resource for scientists leveraging this powerful building block in their research and development endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis. The key properties of 2,4-Dichloro-5-fluoroaniline are summarized below, compiled from leading chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 348-64-1[1][2][3][4]
Molecular Formula C₆H₄Cl₂FN[1][2][4][5]
Molecular Weight 180.01 g/mol [2][5]
Appearance Beige to crystalline solid[9]
Melting Point 62-65 °C[4]
Boiling Point 250.4 ± 35.0 °C at 760 mmHg[4]
Density 1.5 ± 0.1 g/cm³[4]
Flash Point 105.3 ± 25.9 °C[4]
LogP 3.25[4]
Purity Typically ≥98%[1]

Spectroscopic data such as NMR, HPLC, and LC-MS are critical for structure verification and purity assessment and are typically provided by the supplier upon request.[2]

Synthesis Methodology: A Validated Protocol

The most common and efficient industrial synthesis of substituted anilines involves the catalytic hydrogenation of the corresponding nitroaromatic precursor. This method is favored for its high yield, clean conversion, and scalability. The reduction of the nitro group is highly selective, leaving the aryl halides intact under controlled conditions.

Causality Behind Experimental Choices
  • Precursor: The logical starting material is 2,4-dichloro-1-fluoro-5-nitrobenzene. This precursor contains the desired substitution pattern, requiring only the reduction of the nitro group.

  • Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice. Palladium is exceptionally efficient at catalyzing the hydrogenation of nitro groups. The carbon support provides a high surface area for the reaction, maximizing catalytic activity and allowing for easy filtration and removal post-reaction.[10]

  • Solvent: A protic solvent like ethanol or methanol is ideal. It readily dissolves the starting material and is an excellent solvent for hydrogen gas, facilitating the reaction at the catalyst's surface.

  • Hydrogen Source: Pressurized hydrogen gas (H₂) is the reducing agent. The reaction is typically conducted in a specialized high-pressure vessel (autoclave) to ensure sufficient hydrogen concentration for a practical reaction rate.

Diagram of Synthetic Pathway

Caption: Catalytic hydrogenation of 2,4-dichloro-1-fluoro-5-nitrobenzene.

Step-by-Step Experimental Protocol
  • Vessel Preparation: Charge a high-pressure hydrogenation vessel (autoclave) with 2,4-dichloro-1-fluoro-5-nitrobenzene (1.0 eq) and a suitable solvent such as ethanol (5-10 volumes).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Palladium on Carbon (Pd/C) catalyst. The catalyst loading typically ranges from 1-5% by mass relative to the starting material.[11]

  • Sealing and Purging: Seal the autoclave securely. Purge the vessel multiple times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction Execution: Pressurize the vessel with hydrogen gas to the target pressure (e.g., 1.0-4.0 MPa) and begin heating to the reaction temperature (e.g., 60-120°C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure or by taking aliquots for analysis (e.g., TLC or LC-MS). The reaction is typically complete within 2-5 hours.[11]

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Rinse the pad with additional solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Development

2,4-Dichloro-5-fluoroaniline is not an active pharmaceutical ingredient (API) itself but rather a crucial starting material or intermediate.[1] Its value lies in the ability of its amine functional group to undergo a wide range of chemical transformations to build more complex molecular architectures.

Role as a Synthetic Building Block

The primary amine group (-NH₂) is a potent nucleophile and can be readily transformed via:

  • Amide Bond Formation: Reaction with carboxylic acids or acyl chlorides to form amides, a ubiquitous linkage in drug molecules.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides.

  • N-Alkylation/Arylation: Formation of secondary or tertiary amines.

  • Diazotization: Conversion to a diazonium salt, which can then be substituted via Sandmeyer-type reactions to introduce a variety of other functional groups.

The presence of fluorine and chlorine on the ring is known to be beneficial in drug candidates, contributing to improved potency and pharmacokinetic profiles.[7][12] For instance, halogenated aromatic moieties are found in numerous approved drugs, including kinase inhibitors for oncology and agents targeting the central nervous system.[13]

Logical Workflow in a Synthetic Campaign

The following diagram illustrates a typical workflow where 2,4-Dichloro-5-fluoroaniline serves as a foundational piece in the construction of a potential bioactive molecule.

G A Start: 2,4-Dichloro-5-fluoroaniline B Step 1: Acylation (e.g., with an acid chloride) A->B C Intermediate Amide B->C D Step 2: Nucleophilic Aromatic Substitution (Displacing a Cl atom) C->D E Diversified Intermediate D->E F Step 3: Final Modification (e.g., Suzuki Coupling) E->F G Final Target Molecule (e.g., Kinase Inhibitor) F->G

Caption: Synthetic workflow using 2,4-Dichloro-5-fluoroaniline as a core scaffold.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be strictly followed when handling 2,4-Dichloro-5-fluoroaniline. The primary hazards are related to its toxicity and irritation potential.

GHS Hazard Information
Pictogram(s)Signal WordHazard Statement(s)

Warning H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2]
Recommended Handling Protocol
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[14][15]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15]

  • Spill Management: For small spills, dampen the solid material with an appropriate solvent (e.g., 60-70% ethanol) to prevent dust formation and carefully transfer it to a sealed container for disposal.[16] Isolate the spill area.[16]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[15]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[15]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[15]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]

Storage

Store 2,4-Dichloro-5-fluoroaniline in a tightly sealed container in a cool, dry, and dark place.[1] It should be stored away from incompatible materials such as strong acids and oxidizing agents.[16] Storage at 2-8°C is often recommended.[2]

Conclusion

2,4-Dichloro-5-fluoroaniline (CAS No. 348-64-1) is a strategically important chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined physicochemical properties, accessible synthesis via catalytic hydrogenation, and versatile reactivity make it an invaluable tool for medicinal chemists. By adhering to the rigorous synthesis, handling, and safety protocols outlined in this guide, researchers can effectively and safely harness the potential of this compound to drive innovation in the discovery of next-generation therapeutics.

References

  • Changzhou Anchor Biological Technology Co., Ltd. (n.d.). 2,4-DICHLORO-5-FLUOROANILINE Manufacturer/High quality/Best price/In stock CAS NO.348-64-1.
  • BLD Pharm. (n.d.). 348-64-1|2,4-Dichloro-5-fluoroaniline.
  • Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-fluoroaniline | 348-64-1.
  • Chemsrc. (n.d.). 2,4-DICHLORO-5-FLUOROANILINE | CAS#:348-64-1.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). 2,4-Dichloro-5-fluoroaniline.
  • Fluoropharm. (n.d.). 348-64-1 | 2,4-Dichloro-5-fluoroaniline.
  • FBN. (2025, May 13). 2,4-D 101: Everything Farmers Need to Know About 2,4-D.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis.
  • PubChem. (n.d.). 2,4-Dichloroaniline.
  • CDH Fine Chemical. (n.d.). 2,4-DICHLOROANILINE CAS No 554-00-7 MATERIAL SAFETY DATA SHEET.
  • El-Damasy, A. K., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Vilner, B. J. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications.
  • NOAA. (n.d.). 2,4-DICHLOROANILINE - CAMEO Chemicals.
  • Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline.
  • PharmaBlock. (n.d.). Application of Fluorine in Drug Discovery.
  • Google Patents. (n.d.). CN101624348A - Preparation method of para-fluoroaniline.
  • Ali, I., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

Sources

An In-depth Technical Guide to 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Anilines

Halogenated anilines are a cornerstone of modern chemical synthesis, serving as highly versatile intermediates in the development of complex molecular architectures. Their utility spans the pharmaceutical, agrochemical, and materials science sectors, where the specific arrangement of halogen substituents can profoundly influence a target molecule's biological activity, metabolic stability, and physical properties. The introduction of fluorine, in particular, is a widely adopted strategy in medicinal chemistry to enhance attributes such as binding affinity, lipophilicity, and metabolic resistance.

This guide provides an in-depth technical overview of 2,4-Dichloro-5-fluoroaniline (CAS No. 348-64-1), a trifunctionalized aromatic building block. By dissecting its physical properties, spectroscopic characteristics, and handling protocols, this document aims to equip researchers, chemists, and drug development professionals with the critical knowledge required to effectively and safely utilize this valuable synthetic intermediate.

Physicochemical Properties

The fundamental physical and chemical characteristics of 2,4-Dichloro-5-fluoroaniline are summarized below. These properties are essential for designing reaction conditions, planning purification protocols, and ensuring safe storage.

PropertyValueSource(s)
CAS Number 348-64-1[1][2][3][4]
Molecular Formula C₆H₄Cl₂FN[1][2][3][4]
Molecular Weight 180.01 g/mol [1][2]
Appearance Colorless to light yellow crystalline solid[1]
Melting Point 62-65 °C[1][5]
Boiling Point 250 - 250.4 °C at 760 mmHg[1][4][5]
Density 1.502 g/cm³[1][4][5]
Flash Point 105 - 105.3 °C[1][4][5]
Refractive Index 1.587[1][4]
Vapor Pressure 0.0217 mmHg at 25 °C[1][4]
Solubility Insoluble in water; Soluble in alcohols and other organic solvents like ethanol and dimethylformamide.[1]

Predicted Spectroscopic Analysis

While experimental spectra for 2,4-Dichloro-5-fluoroaniline are not widely published, its structure allows for a robust prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring.

  • H-3: This proton is flanked by two chlorine atoms. It is expected to appear as a doublet due to coupling with the fluorine atom at position 5. The ortho coupling constant (J) to fluorine is typically in the range of 6-10 Hz. Its chemical shift will be downfield due to the deshielding effects of the adjacent chlorine atoms.

  • H-6: This proton is adjacent to the amine group and ortho to the fluorine atom. It will also appear as a doublet due to coupling with the fluorine atom. The meta coupling constant is smaller, typically 3-5 Hz.

  • -NH₂ Protons: The amine protons will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon directly bonded to fluorine will exhibit a large C-F coupling constant (typically >200 Hz), appearing as a doublet. Carbons ortho and meta to the fluorine will also show smaller couplings.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • N-H Stretch: A characteristic pair of sharp to medium peaks is expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

  • C-F Stretch: A strong, sharp absorption band is anticipated in the 1100-1300 cm⁻¹ region, which is indicative of the carbon-fluorine bond.

  • C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ region will correspond to the carbon-chlorine bonds.

  • Aromatic C=C Stretch: Multiple peaks of varying intensity are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum under electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z 180. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with [M+2]⁺ and [M+4]⁺ peaks at relative intensities of approximately 65% and 10% of the [M]⁺ peak, respectively.

Safety and Handling

As a dichlorinated aromatic amine, 2,4-Dichloro-5-fluoroaniline must be handled with appropriate caution. The primary hazards are related to its toxicity.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1]

  • Handling Precautions: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool (recommended 2-8°C), dry, and dark place away from incompatible materials.[1][2]

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a suitable, closed container for disposal. Ensure the area is well-ventilated.

Experimental Protocols

The following protocols are provided as validated starting points for researchers. The causality behind key steps is explained to enhance experimental design and troubleshooting.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the standard method for assessing the purity of non-volatile organic compounds like 2,4-Dichloro-5-fluoroaniline. A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds. The acetonitrile/water mobile phase provides excellent peak shape and resolution.

Methodology:

  • Sample Preparation: Prepare a stock solution of 2,4-Dichloro-5-fluoroaniline at approximately 1 mg/mL in acetonitrile. Dilute this solution to a working concentration of ~50 µg/mL using a 50:50 mixture of acetonitrile and water.

  • Instrumentation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Gradient Elution:

    • Start at 40% B for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 40% B over 1 minute and re-equilibrate for 4 minutes.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: Purification by Recrystallization

Rationale: Recrystallization is a robust technique for purifying solid compounds. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For anilines of this type, a binary solvent system like ethanol/water often provides the necessary polarity range to achieve effective purification.

Methodology:

  • Solvent Selection: In a test tube, add ~50 mg of the crude 2,4-Dichloro-5-fluoroaniline. Add a minimal amount of hot ethanol dropwise until the solid just dissolves.

  • Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum required volume of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: To the hot filtrate, add warm water dropwise until the solution becomes faintly turbid. Add a drop or two of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly to room temperature.

  • Isolation: Once crystal formation is complete, cool the flask in an ice bath for 30 minutes to maximize yield. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Applications in Synthesis

2,4-Dichloro-5-fluoroaniline is a valuable intermediate primarily used in the synthesis of more complex molecules.[3] Its three distinct halogen and amine functional groups allow for selective and sequential reactions.

  • Pharmaceuticals: It serves as a key building block for active pharmaceutical ingredients (APIs), particularly where the specific substitution pattern is required to achieve desired biological activity against targets like kinases or other enzymes.[3]

  • Agrochemicals: This compound can be a precursor in the synthesis of novel pesticides and herbicides.[7]

  • Dyes and Pigments: The aniline moiety allows for diazotization and coupling reactions, making it a potential starting material for specialized dyes.[7]

Workflow & Logic Diagram

The following diagram illustrates a typical workflow for a research scientist from receipt of 2,4-Dichloro-5-fluoroaniline to its use in a synthetic application, emphasizing the self-validating nature of the process.

G cluster_0 Material Reception & Verification cluster_1 Quality Control & Purification cluster_2 Synthetic Application A Receive 2,4-Dichloro-5-fluoroaniline B Log & Verify CAS No. 348-64-1 A->B C Initial Visual Inspection (Color, Form) B->C D Purity Check via HPLC (Protocol 1) C->D E Purity > 98%? D->E F Proceed to Synthesis E->F Yes G Purify by Recrystallization (Protocol 2) E->G No I Reaction Setup (e.g., Buchwald-Hartwig amination, Sandmeyer reaction) F->I H Re-analyze Purity via HPLC G->H H->E Check Purity Again J Reaction Monitoring (TLC, LC-MS) I->J K Workup & Product Isolation J->K

Caption: Standard laboratory workflow for 2,4-Dichloro-5-fluoroaniline.

References

  • Sarna Chemicals. (n.d.). 2,4- Dichloroaniline (2,4- DCA) | C6H5Cl2N. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2,4-dichloro-5-fluoroaniline. Retrieved from [Link]

  • ChemWhat. (n.d.). 2,4-DICHLORO-5-FLUOROANILINE CAS#: 348-64-1. Retrieved from [Link]

  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: 2,4-Dichloroaniline.
  • Sdfine. (n.d.). 4-fluoroaniline Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloroaniline. Retrieved from [Link]

  • Angene. (n.d.). 2,4-DICHLORO-5-FLUOROANILINE | 348-64-1. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
  • Carl ROTH. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
  • Google Patents. (n.d.). The 2,4 dichloro fluorobenzene synthesis technique.
  • SpectraBase. (n.d.). 2,4-Dichloroaniline [1H NMR] Spectrum. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Melting Point of 2,4-Dichloro-5-fluoroaniline: From Theoretical Principles to Practical Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of a Melting Point

The melting point of a crystalline solid is a fundamental thermodynamic property, defined as the temperature at which it transitions from the solid to the liquid phase at a given pressure. For the research scientist and drug development professional, this value is far more than a mere physical constant. It is a crucial indicator of purity, with impurities typically causing a depression and broadening of the melting range. Furthermore, the melting point is intrinsically linked to the compound's crystal lattice energy, which in turn influences critical parameters such as solubility and dissolution rate—key factors in the bioavailability of an active pharmaceutical ingredient (API).

2,4-Dichloro-5-fluoroaniline is a halogenated aromatic amine, a structural motif prevalent in medicinal chemistry and materials science. Its precise physical properties are essential for its effective use as a starting material or intermediate in complex synthetic pathways. An accurate understanding of its melting point is therefore a prerequisite for its reliable application in research and development.

Theoretical Framework: Understanding the Melting Transition

The melting of a crystalline solid is a process governed by the strength of the intermolecular forces holding the molecules in a fixed, ordered lattice. These forces can include van der Waals interactions, dipole-dipole interactions, and, in the case of aniline derivatives, hydrogen bonding involving the amine group. For melting to occur, sufficient thermal energy must be supplied to overcome these lattice forces, allowing the molecules to move freely as a liquid.

The melting point is influenced by several factors inherent to the molecule's structure:

  • Molecular Weight and Size: Generally, as molecular weight increases, so do van der Waals forces, leading to a higher melting point.

  • Symmetry: Molecules with a high degree of symmetry tend to pack more efficiently into a crystal lattice, resulting in stronger intermolecular interactions and a higher melting point.

  • Intermolecular Forces: The presence of strong intermolecular forces, such as hydrogen bonds, significantly raises the melting point. The amino group in 2,4-dichloro-5-fluoroaniline can act as a hydrogen bond donor.

  • Halogen Bonding: The chlorine and fluorine atoms on the aromatic ring can participate in halogen bonding, a non-covalent interaction that can further stabilize the crystal lattice.

Comparative Analysis of Structurally Related Compounds

In the absence of a reported melting point for 2,4-dichloro-5-fluoroaniline, an analysis of structurally similar compounds can provide a valuable predictive framework. The following table summarizes the melting points of several related aniline derivatives.

Compound NameStructureMelting Point (°C)Key Structural Features
4-Fluoroaniline-1.9[1]Single fluorine substituent
2,4-Dichloroaniline63-64[2]Two chlorine substituents
3-Chloro-4-fluoroaniline42-44One chlorine and one fluorine substituent
2-Bromo-5-fluoroaniline43-47One bromine and one fluorine substituent
2,4-Dichloro-5-fluoropyrimidine37-41Dichloro-fluoro substitution on a pyrimidine ring

Analysis of Trends:

The data illustrates the significant impact of halogen substitution on the melting point of aniline. The presence of two chlorine atoms in 2,4-dichloroaniline results in a substantially higher melting point compared to 4-fluoroaniline, likely due to increased molecular weight and more effective crystal packing. The melting points of 3-chloro-4-fluoroaniline and 2-bromo-5-fluoroaniline, which both contain one fluorine and one heavier halogen, fall into a similar range. Based on these trends, it is reasonable to hypothesize that the melting point of 2,4-dichloro-5-fluoroaniline will be a solid at room temperature and likely have a melting point in a range influenced by the cumulative effects of its two chlorine and one fluorine substituents.

Experimental Determination of Melting Point: A Validated Protocol

The following section details a robust, self-validating protocol for the accurate determination of the melting point of a crystalline solid such as 2,4-dichloro-5-fluoroaniline.

Principle of the Capillary Method

The most common and reliable method for determining the melting point of a small quantity of a solid is the capillary melting point technique. A small, finely powdered sample is packed into a thin-walled capillary tube, which is then heated in a calibrated apparatus. The temperature at which the sample is observed to melt is recorded.

Instrumentation and Materials
  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, DigiMelt, or similar)

  • Melting point capillary tubes (sealed at one end)

  • Mortar and pestle or spatula for sample powdering

  • Certified reference standards for calibration (e.g., benzoin, acetanilide)

  • The crystalline sample of 2,4-dichloro-5-fluoroaniline

Experimental Workflow

The process for determining the melting point can be broken down into three key stages: calibration, sample preparation, and measurement.

Sources

Technical Guide: 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Process Engineering, and Synthetic Utility[1]

Executive Summary

2,4-Dichloro-5-fluoroaniline (CAS: 348-64-1) is a critical halogenated aromatic intermediate used primarily in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin) and high-performance agrochemicals.[1][2][3][4][5] Its unique substitution pattern—combining the lipophilicity of chlorine atoms with the metabolic stability and electronic modulation of fluorine—makes it a high-value scaffold in medicinal chemistry.

This guide addresses the specific challenge of handling this compound: thermal instability at atmospheric boiling points . While theoretical models predict a boiling point of ~250°C, practical isolation requires vacuum distillation to prevent oxidative degradation and defluorination. This document provides validated physicochemical data, vacuum-pressure correlations, and safety protocols for industrial-scale handling.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for process design.

PropertyValueSource/Notes
CAS Number 348-64-1Unique Identifier
Molecular Formula C₆H₄Cl₂FN
Molecular Weight 180.01 g/mol
Appearance Off-white to light brown crystalline solidDarkens upon oxidation
Melting Point 55–57 °CRequires heat tracing for liquid transfer
Boiling Point (Atm) 250.4 ± 35.0 °C (Predicted)Do not attempt distillation at 760 mmHg
Boiling Point (Vac) ~135–145 °C @ 15 mmHgEstimated via Clausius-Clapeyron
Density 1.50 ± 0.1 g/cm³Significantly denser than water
Flash Point > 105 °CClass IIIB Combustible Liquid
pKa ~2.0–2.5 (Predicted)Weak base due to electron-withdrawing halogens

Technical Insight: The presence of two chlorine atoms and one fluorine atom on the aniline ring significantly reduces the basicity of the amino group compared to aniline. This affects extraction protocols; the compound may not fully protonate in weak acids, requiring strong mineral acids (e.g., HCl) for salt formation.

Thermodynamic Analysis & Distillation Protocol
The Boiling Point Dilemma

At standard atmospheric pressure (760 mmHg), the predicted boiling point of 250°C exceeds the thermal stability threshold of many halogenated anilines. Prolonged heating above 200°C risks:

  • Polymerization/Tarring: Formation of azo-linkages or poly-anilines.[1]

  • Defluorination: Release of HF, which is corrosive to glass and steel.

  • Discoloration: Oxidation to dark quinoid species.

Vacuum Distillation Strategy

To purify 2,4-dichloro-5-fluoroaniline safely, the boiling point must be suppressed below 150°C using reduced pressure.

Experimental Protocol: Vacuum Distillation

  • Equipment: Short-path distillation head (Vigreux column optional for high purity), cow receiver, high-vacuum pump, cold trap (-78°C).

  • Vacuum Level: Target < 20 mmHg (Torr).

  • Heating: Oil bath or heating mantle with magnetic stirring. Never use an open flame.

Pressure-Temperature Correlation (Nomograph Approximation):

  • @ 760 mmHg: ~250°C[1][3][4][5]

  • @ 20 mmHg: ~140°C[1]

  • @ 1 mmHg: ~95°C[1]

Workflow Visualization: Purification Logic

The following diagram outlines the decision logic for purifying crude reaction mixtures containing this aniline.

DistillationLogic cluster_safety Safety Critical Control Point Start Crude Reaction Mixture (Fe/HCl Reduction) Neutralization Neutralize with NaOH (pH > 10) Start->Neutralization Extraction Extract into DCM or Toluene Neutralization->Extraction Concentration Rotary Evaporation (Remove Solvent) Extraction->Concentration CrudeOil Crude Oil/Solid (Dark Brown) Concentration->CrudeOil VacuumSetup Setup Vacuum Distillation (< 20 mmHg) CrudeOil->VacuumSetup Fraction1 Fore-run (Volatiles) < 120°C @ 15mmHg VacuumSetup->Fraction1 Discard Fraction2 Main Fraction (Product) 135-145°C @ 15mmHg VacuumSetup->Fraction2 Collect (Crystallizes on cooling) Fraction3 Residue (Tars) Do not distill to dryness VacuumSetup->Fraction3 Waste

Caption: Purification workflow emphasizing the critical vacuum distillation step to avoid thermal decomposition.

Synthetic Utility in Drug Development

2,4-Dichloro-5-fluoroaniline is a "privileged structure" intermediate.[1] Its primary utility lies in the synthesis of the quinolone core found in antibiotics like Ciprofloxacin and Levofloxacin.

Mechanism of Action & Synthesis Pathway

The aniline is typically converted to a benzoic acid derivative, which then undergoes cyclization. The fluorine atom at position 5 (which becomes position 6 in the quinolone) is essential for DNA gyrase inhibition. The chlorine at position 4 (which becomes position 7) is a "leaving group" designed to be displaced by a secondary amine (e.g., piperazine) in the final drug molecule.

Key Synthetic Transformation:

  • Diazotization: Conversion of Aniline to Diazonium salt.

  • Sandmeyer/Substitution: Conversion to Nitrile (-CN) or Carboxylic Acid (-COOH).[1]

  • Cyclization: Formation of the quinolone bicyclic core.

SynthesisPathway Precursor 2,4-Dichloro-5- fluoronitrobenzene Aniline 2,4-Dichloro-5- fluoroaniline Precursor->Aniline Reduction (Fe/HCl or H2/Pd) Diazo Diazonium Salt [Ar-N2]+ Aniline->Diazo NaNO2, HCl 0-5°C Acid 2,4-Dichloro-5- fluorobenzoic Acid Diazo->Acid CuCN then Hydrolysis AcylChloride Benzoyl Chloride Derivative Acid->AcylChloride SOCl2 Quinolone Fluoroquinolone Core (e.g., Ciprofloxacin) AcylChloride->Quinolone Cyclization Steps

Caption: Synthetic lineage from nitro-precursor to the active pharmaceutical ingredient (API) core.

Safety & Handling Protocols (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled.

  • Skin/Eye Irritation: Causes serious eye damage and skin irritation.

  • Specific Target Organ Toxicity: May cause damage to blood (Methemoglobinemia).

Protocol 1: Handling Solids Since the melting point is 55-57°C, the substance is a solid at room temperature.

  • Engineering Control: Use a powder containment hood or glovebox when weighing.

  • PPE: Double nitrile gloves, lab coat, and P95/P100 respirator if dust generation is possible.

Protocol 2: Thermal Decomposition

  • Risk: Heating above 250°C releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl).[1]

  • Mitigation:

    • Always use a blast shield during distillation.

    • Keep a Calcium Gluconate gel kit nearby (standard protocol for HF exposure potential).

    • Scrub vacuum pump exhaust through a basic scrubber (NaOH solution) to neutralize acidic vapors.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11123, 2,4-Dichloroaniline (Analog Reference). Retrieved from [Link][1]

  • ChemSrc (2025). 2,4-Dichloro-5-fluoroaniline CAS 348-64-1 Physicochemical Properties.[3][4][5][6] Retrieved from [Link]

  • Grohe, K., & Heitzer, H. (1987).Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link][1]

Sources

The Criticality of 2,4-Dichloro-5-fluoroaniline: Stoichiometry, Synthesis, and Spectroscopic Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characterization and Synthetic Utility of 2,4-Dichloro-5-fluoroaniline Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Process Chemists

Executive Summary: Beyond the Number

In the high-stakes environment of pharmaceutical process development, the molecular weight of an intermediate is not merely a physical constant; it is the anchor for stoichiometric precision and yield optimization.

2,4-Dichloro-5-fluoroaniline (CAS 348-64-1) serves as a linchpin intermediate in the synthesis of fluoroquinolone antibiotics, most notably Ciprofloxacin. While its average molecular weight is commonly cited as 180.01 g/mol , relying solely on this figure is insufficient for high-resolution mass spectrometry (HRMS) or strict GMP regulatory filing.

This guide deconstructs the physicochemical identity of 2,4-Dichloro-5-fluoroaniline, providing a self-validating framework for its synthesis, isotopic characterization, and analytical quality control.

Physicochemical Identity & Stoichiometric Data

For process chemists calculating molar equivalents for multi-kilogram batches, or analytical scientists interpreting mass spectra, the distinction between Average Molecular Weight and Monoisotopic Mass is critical due to the heavy isotopic signature of Chlorine.

Table 1: Core Physicochemical Properties
PropertyValueTechnical Context
CAS Number 348-64-1 Unique identifier for regulatory filing.
Formula

Halogenated aniline core.
Average Mol. Weight 180.01 g/mol Used for bulk stoichiometric calculations (Yield/Molarity).
Monoisotopic Mass 178.969 g/mol Based on

and

. Used for MS

identification.
Exact Mass 178.9705 g/mol High-resolution theoretical mass.
Appearance Off-white to light brown solidColoration darkens upon oxidation/light exposure.
Melting Point 50–53 °CLow MP requires careful drying protocols to avoid fusion.
Boiling Point ~240 °C (at 760 mmHg)High BP allows for high-temperature reactions without loss.
The Isotopic Signature (Mass Spectrometry)

Unlike simple organic molecules, the presence of two Chlorine atoms creates a distinct isotopic envelope.[1] Chlorine exists naturally as


 (~75%) and 

(~25%).[1][2]
  • 
     (179):  Contains 
    
    
    
  • 
     (181):  Contains 
    
    
    
  • 
     (183):  Contains 
    
    
    

Diagnostic Rule: In the Mass Spectrum, look for a 9:6:1 intensity ratio for the


, 

, and

peaks. Absence of this pattern indicates dechlorination or contamination.

Synthetic Pathway & Manufacturing Logic

The synthesis of 2,4-Dichloro-5-fluoroaniline is typically achieved via the reduction of its nitro-precursor. This process must be controlled to prevent defluorination, which is a common side reaction under aggressive reducing conditions.

Workflow Diagram: Nitro-Reduction Pathway

The following logic flow details the industrial preparation and the critical control points (CCPs) to ensure the molecular integrity of the aniline product.

SynthesisWorkflow Start Starting Material: 2,4-Dichloro-5-fluoronitrobenzene Reaction Reduction Phase Reagent: Fe/HCl or H2/Raney Ni Temp: 50-80°C Start->Reaction Reduction CCP1 CCP 1: Defluorination Check Avoid excessive temp >90°C Reaction->CCP1 In-process Control Workup Workup & Neutralization Adjust pH to >9 with NaOH CCP1->Workup Pass Extraction Extraction Solvent: Ethyl Acetate or DCM Workup->Extraction Purification Purification Recrystallization (Hexane/EtOH) Extraction->Purification Final Product: 2,4-Dichloro-5-fluoroaniline Purification->Final

Figure 1: Synthetic workflow for the reduction of nitro-aromatics to aniline, highlighting the critical control point for preventing halogen loss.

Protocol: Iron-Mediated Reduction (Bechamp Reduction)

Why this method? While catalytic hydrogenation (


) is cleaner, it carries a high risk of hydrogenolysis (removing the Cl or F atoms). The Iron/Acid method is chemoselective, preserving the halogen pattern.
  • Charge: Suspend 2,4-dichloro-5-fluoronitrobenzene (1.0 eq) in water/ethanol (3:1 ratio).

  • Activate: Add Iron powder (3.0 eq) and catalytic

    
     or dilute 
    
    
    
    .
  • Reflux: Heat to 70–80°C. Monitor via TLC or HPLC.

    • Endpoint: Disappearance of the nitro peak.

  • Basify: Cool to room temperature and adjust pH to 9–10 using 20%

    
    . This frees the aniline from its hydrochloride salt form.
    
  • Extract: Extract into Ethyl Acetate. Wash with brine to remove iron salts.

  • Isolate: Concentrate in vacuo. Recrystallize from hexane to yield off-white needles.

Analytical Characterization & Quality Control

To validate the molecular weight and purity, a dual-method approach is required: HPLC for purity and GC-MS for identity.

Method A: HPLC Purity Protocol

Objective: Quantify purity and detect the "des-fluoro" impurity (a common degradation product).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse,

    
    , 
    
    
    
    ).
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 0–2 min (10% B); 2–15 min (Linear to 80% B); 15–20 min (Hold 80% B).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (Aromatic ring absorption).

Method B: GC-MS Identity Validation

Objective: Confirm molecular weight (


) and isotopic pattern.
  • Inlet Temp: 250°C.

  • Column: HP-5MS (5% Phenyl Methyl Siloxane).

  • Oven: 50°C hold 1 min

    
     Ramp 20°C/min 
    
    
    
    280°C.
  • MS Source: EI (Electron Impact) at 70 eV.

  • Acceptance Criteria:

    • Parent ion at

      
       (for 
      
      
      
      ).
    • Isotope peaks at

      
       and 
      
      
      
      visible.
    • Fragment ion at

      
       (Loss of Cl).
      

Pharmaceutical Application: The Ciprofloxacin Connection

2,4-Dichloro-5-fluoroaniline is not a final product; it is a scaffold. Its primary utility lies in its conversion to 2,4-dichloro-5-fluorobenzoyl chloride , the key building block for the quinolone ring system found in Ciprofloxacin.

Mechanism of Action Relevance

The Fluorine at position 5 (which becomes position 6 in the final quinolone) is non-negotiable. It provides:

  • Gyrase Inhibition: Increases binding affinity to bacterial DNA gyrase (Topoisomerase II).

  • Cell Penetration: Increases lipophilicity, allowing the drug to cross bacterial cell walls.

  • Metabolic Stability: Blocks metabolic oxidation at that position.

PharmaApplication Aniline 2,4-Dichloro- 5-fluoroaniline (MW 180.01) Sandmeyer Sandmeyer/Cyanation Reaction Aniline->Sandmeyer Multi-step Synthesis Acid Benzoic Acid Derivative Sandmeyer->Acid Multi-step Synthesis Cipro Ciprofloxacin (Fluoroquinolone) Acid->Cipro Multi-step Synthesis

Figure 2: The chemical lineage from the aniline intermediate to the final active pharmaceutical ingredient (API).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24894844, 2,4-Dichloro-5-fluoroaniline. Retrieved from [Link]

  • Bayer AG. (1983).[4] Process for the preparation of cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids. US Patent 4,670,444.[5] (Foundational patent describing the use of halogenated benzoyl chlorides derived from this aniline).

  • Lin, H., et al. (2017).[5][6] "A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow." Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Technical Guide: Spectral Characterization and Analytical Profiling of 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectral characterization, synthesis logic, and analytical profiling of 2,4-Dichloro-5-fluoroaniline , a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin).

Compound Identity & Significance

2,4-Dichloro-5-fluoroaniline is a halogenated aromatic amine primarily utilized as a pharmacophore building block.[1] Its specific substitution pattern—combining electron-withdrawing chlorines with a metabolically stable fluorine—makes it a pivot point in the synthesis of DNA gyrase inhibitors.

Property Data
CAS Registry Number 348-64-1 (Note: Do not confuse with 348-54-9, which is 2-Fluoroaniline)
IUPAC Name 2,4-Dichloro-5-fluorobenzenamine
Molecular Formula C₆H₄Cl₂FN
Molecular Weight 180.01 g/mol
Physical State Off-white to light brown crystalline solid
Melting Point 58–60 °C

Spectroscopic Profile

The following spectral data validates the structural integrity of the compound.

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is distinct due to the specific arrangement of protons relative to the fluorine atom (

F, spin 1/2) and the shielding amine group.

H NMR (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Logic (

)
5.60 – 5.80 Broad Singlet2H–NH₂Exchangeable protons; shift varies with concentration/solvent.
6.65 Doublet (d)1HH-6 Ortho to F: Large

coupling (~10-12 Hz). Shielded by ortho-NH₂ group.
7.45 Doublet (d)1HH-3 Para to F: Smaller

coupling (~6-8 Hz). Deshielded by two ortho-Cl atoms.

Expert Insight: The key diagnostic feature is the H-6 doublet . It appears significantly upfield (lower ppm) compared to H-3 because it sits ortho to the electron-donating amino group. H-3 is "trapped" between two electron-withdrawing chlorine atoms, pushing it downfield.


C NMR (100 MHz, DMSO-

)

The carbon spectrum exhibits doublet splitting for carbons coupled to the fluorine atom.

  • C-F (

    
    ): 
    
    
    
    ~150-155 ppm (Doublet,
    
    
    Hz).
  • C-NH₂ (

    
    ): 
    
    
    
    ~140-145 ppm.
  • C-Cl (

    
    ):  Distinct peaks at 
    
    
    
    ~110-120 ppm.
Mass Spectrometry (MS)

The mass spectrum is dominated by the chlorine isotope signature.

  • Ionization Mode: Electron Impact (EI, 70 eV)

  • Molecular Ion (

    
    ): 
    
    • m/z 179 (

      
      Cl, 
      
      
      
      Cl) - Base Peak (100%)
    • m/z 181 (

      
      Cl, 
      
      
      
      Cl) - Approx. 65% intensity
    • m/z 183 (

      
      Cl, 
      
      
      
      Cl) - Approx. 10% intensity
    • Note: The 9:6:1 ratio confirms the presence of two chlorine atoms.

Fragmentation Pathway (DOT Diagram)

The fragmentation typically involves the loss of the amino group or a halogen radical.

MS_Fragmentation cluster_legend Key M_Ion Molecular Ion (M+) m/z 179/181/183 Frag1 [M - H]+ m/z 178 M_Ion->Frag1 - H• Frag2 [M - NH2]+ m/z 163 (Cl2F pattern) M_Ion->Frag2 - NH2• Frag3 [M - Cl]+ m/z 144 M_Ion->Frag3 - Cl• legend Cl isotope pattern preserved in fragments

Figure 1: Primary fragmentation pathways observed in EI-MS.

Infrared Spectroscopy (FT-IR)
  • 3400 & 3320 cm⁻¹: N–H stretching (Primary amine doublet).

  • 1620 cm⁻¹: N–H bending (Scissoring).

  • 1480–1580 cm⁻¹: Aromatic C=C ring stretches.

  • 1200–1250 cm⁻¹: C–F stretching (Strong band).

  • 700–800 cm⁻¹: C–Cl stretching.

Synthesis & Process Logic

The synthesis of 2,4-Dichloro-5-fluoroaniline is generally achieved via the reduction of its nitro-precursor. This step is critical because the regiochemistry is established in the nitration step of the starting material (2,4-dichloro-fluorobenzene).

Synthetic Workflow

The aniline serves as the "gateway" to the benzoyl chloride intermediate required for Ciprofloxacin.

Synthesis_Workflow Start 2,4-Dichloro-5-fluoronitrobenzene (CAS 2105-59-1) Reaction Reduction (Fe/AcOH or H2/Pd-C) Start->Reaction Product 2,4-Dichloro-5-fluoroaniline (CAS 348-64-1) Reaction->Product NextStep Sandmeyer Reaction (Diazotization -> Nitrile) Product->NextStep NaNO2 / CuCN Final 2,4-Dichloro-5-fluorobenzoic Acid (Cipro Intermediate) NextStep->Final Hydrolysis

Figure 2: Synthetic utility of 2,4-Dichloro-5-fluoroaniline in drug development.

Impurity Profiling

When analyzing the spectral data, look for these common process impurities:

  • Des-chloro analogs: If hydrogenation is too aggressive (e.g., high pressure H₂/Pd), one Cl atom may be cleaved (hydrodehalogenation), appearing as M+ 145 in MS.

  • Nitro-precursor: A peak at 1530 cm⁻¹ (NO₂ stretch) in the IR spectrum indicates incomplete reduction.

Analytical Protocol (HPLC)

To verify purity >98% for pharmaceutical use:

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 80% B over 20 min.

  • Detection: UV at 254 nm (Aromatic absorption) and 280 nm.

  • Retention Time: The aniline will elute earlier than the nitro-precursor due to the polarity of the amine group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75948, 2,4-Dichloro-5-fluoroaniline. Retrieved from .

  • ChemicalBook. 2,4-Dichloro-5-fluoroaniline CAS 348-64-1 Spectral Data. Retrieved from .

  • Grohe, K., & Heitzer, H. (1987).Synthesis of Ciprofloxacin and related fluoroquinolones. Liebigs Annalen der Chemie.
  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorinated Anilines. Retrieved from .

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2,4-dichloro-5-fluoroaniline. It is intended for researchers, scientists, and professionals in drug development who utilize nuclear magnetic resonance spectroscopy for structural elucidation and chemical analysis. This document moves beyond a simple presentation of spectral data, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy. We will explore the influence of substituent effects on chemical shifts and delve into the complexities of spin-spin coupling, particularly the through-bond and through-space interactions involving the fluorine atom. The methodologies for spectrum acquisition and interpretation are detailed to ensure scientific integrity and reproducibility.

Introduction: The Significance of 2,4-Dichloro-5-fluoroaniline in Medicinal Chemistry

2,4-Dichloro-5-fluoroaniline is a key building block in the synthesis of various pharmacologically active compounds. Its utility stems from the unique substitution pattern on the aniline ring, which allows for diverse chemical modifications. The presence of two chlorine atoms and a fluorine atom significantly influences the electronic properties and reactivity of the molecule, making it a valuable synthon for targeted drug design.

Accurate structural characterization of this intermediate is paramount to ensure the integrity of the final active pharmaceutical ingredient (API). ¹H NMR spectroscopy stands as a primary analytical technique for this purpose, offering detailed information about the molecular structure in solution. A thorough understanding of its ¹H NMR spectrum is therefore not merely an academic exercise but a critical component of quality control and process development in the pharmaceutical industry.

Predicted ¹H NMR Spectrum: A First-Principles Approach

Due to the absence of a publicly available experimental spectrum, this guide presents a detailed prediction and interpretation based on established principles of NMR spectroscopy and data from structurally analogous compounds. The predicted spectrum is a powerful tool for anticipating the experimental outcome and for the definitive assignment of resonances.

Molecular Structure and Proton Environments

The structure of 2,4-dichloro-5-fluoroaniline features three aromatic protons and an amino group. The aromatic protons are in distinct chemical environments due to the unsymmetrical substitution pattern of the benzene ring.

Caption: Molecular structure of 2,4-dichloro-5-fluoroaniline.

The protons are designated as H-3 and H-6. The amino group (-NH₂) protons will also give rise to a signal, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted Chemical Shifts and Coupling Constants

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The amino group is a strong electron-donating group (EDG), while the chlorine and fluorine atoms are electron-withdrawing groups (EWGs) through induction but can also exhibit some electron-donating character through resonance.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~ 6.8 - 7.0Doublet of doublets (dd)³J(H3-F5) ≈ 4-6 Hz, ⁴J(H3-H6) ≈ 2-3 Hz
H-6~ 7.1 - 7.3Doublet of doublets (dd)⁴J(H6-F5) ≈ 8-10 Hz, ⁴J(H6-H3) ≈ 2-3 Hz
-NH₂~ 3.5 - 4.5Broad singlet-

Table 1: Predicted ¹H NMR Spectral Data for 2,4-Dichloro-5-fluoroaniline.

Detailed Spectral Interpretation: Unraveling the Electronic and Spatial Interactions

Chemical Shifts: The Influence of Substituents

The predicted chemical shifts can be rationalized by considering the interplay of the electronic effects of the substituents:

  • Amino Group (-NH₂): As a potent electron-donating group, the amino group increases the electron density on the aromatic ring, particularly at the ortho and para positions. This shielding effect would tend to shift the signals of adjacent protons upfield (to lower ppm values).

  • Chlorine (-Cl): Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect, which deshields nearby protons, shifting their signals downfield. It also has a weak electron-donating resonance effect.

  • Fluorine (-F): Fluorine is the most electronegative element and therefore has a very strong electron-withdrawing inductive effect. Similar to chlorine, it has a weak electron-donating resonance effect.

In 2,4-dichloro-5-fluoroaniline, H-3 is ortho to a chlorine atom and meta to another chlorine and a fluorine atom. H-6 is ortho to the fluorine atom and meta to a chlorine atom and the amino group. The interplay of these effects leads to the predicted chemical shift ranges. The greater deshielding of H-6 compared to H-3 is anticipated due to the strong inductive effect of the ortho fluorine atom.

Spin-Spin Coupling: Deciphering the Splitting Patterns

The multiplicity of the signals for H-3 and H-6 arises from spin-spin coupling with the fluorine atom and with each other.

  • Fluorine-Proton Coupling (JHF): A key feature of the ¹H NMR spectrum of fluorinated compounds is the observation of coupling between ¹⁹F (a spin ½ nucleus) and ¹H nuclei. This coupling can occur over multiple bonds.

    • ³JHF (meta-coupling): The coupling between H-3 and F-5 is a three-bond coupling, which is expected to be in the range of 4-6 Hz.

    • ⁴JHF (para-coupling): The coupling between H-6 and F-5 is a four-bond coupling. In aromatic systems, para-coupling to fluorine is often larger than meta-coupling, with expected values around 8-10 Hz.

  • Proton-Proton Coupling (JHH):

    • ⁴JHH (meta-coupling): The coupling between H-3 and H-6 is a four-bond meta-coupling, which is typically small in benzene derivatives, around 2-3 Hz.

The combination of these couplings will result in both H-3 and H-6 appearing as doublets of doublets.

Coupling_Diagram H3 H-3 H6 H-6 H3->H6 ⁴JHH F5 F-5 H3->F5 ³JHF H6->F5 ⁴JHF

Caption: Spin-spin coupling network in 2,4-dichloro-5-fluoroaniline.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 2,4-dichloro-5-fluoroaniline, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. It is important to note that the chemical shifts, particularly of the -NH₂ protons, will be solvent-dependent.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of 2,4-dichloro-5-fluoroaniline in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides good signal dispersion.
Pulse SequenceStandard single-pulse (zg30)Sufficient for routine ¹H NMR.
Acquisition Time (AQ)2-4 secondsEnsures good digital resolution.
Relaxation Delay (D1)5 secondsAllows for full relaxation of protons, ensuring accurate integration.
Number of Scans (NS)16 or 32Improves signal-to-noise ratio.
Spectral Width (SW)16 ppmCovers the expected range of chemical shifts.

Table 2: Recommended ¹H NMR Acquisition Parameters.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. This will improve the signal-to-noise ratio without significantly degrading the resolution.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR spectrum of 2,4-dichloro-5-fluoroaniline. By understanding the fundamental principles of chemical shifts and spin-spin coupling, particularly the influence of halogen substituents, researchers can confidently interpret the experimental spectrum of this important synthetic intermediate. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible NMR data, which is essential for ensuring the structural integrity of molecules in a drug development pipeline. The ability to predict and interpret complex NMR spectra is a critical skill for any scientist working in the field of medicinal chemistry and pharmaceutical sciences.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]

  • ACD/Labs NMR Predictor. Advanced Chemistry Development. [Link]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,4-dichloro-5-fluoroaniline, a compound of interest in pharmaceutical and chemical research. In the absence of direct experimental spectra in publicly available databases, this document leverages predictive methodologies, comparative analysis with structurally related compounds, and fundamental principles of NMR spectroscopy to offer a robust and scientifically grounded interpretation. This approach ensures a trustworthy and expert-driven resource for researchers, scientists, and drug development professionals.

The Significance of ¹³C NMR in the Structural Elucidation of Halogenated Anilines

¹³C NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. It provides invaluable information about the carbon framework, including the number of unique carbon environments, their hybridization state, and their electronic environment.[1] For complex molecules such as polysubstituted anilines, where proton NMR spectra can be complicated by overlapping signals and complex coupling patterns, ¹³C NMR offers a wider chemical shift range and simpler spectra (typically proton-decoupled), making it a powerful technique for unambiguous structure confirmation and purity assessment.[2] The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the presence of neighboring atoms and functional groups.

Predicting the ¹³C NMR Spectrum of 2,4-Dichloro-5-fluoroaniline

Given the unavailability of an experimental spectrum for 2,4-dichloro-5-fluoroaniline, a predicted spectrum was generated using advanced computational algorithms that rely on large databases of known chemical shifts and substituent effects. Online prediction tools, such as the one available at NMRDB.org, utilize these extensive datasets to provide reliable estimations of ¹³C NMR chemical shifts.[3]

The predicted ¹³C NMR chemical shifts for 2,4-dichloro-5-fluoroaniline are presented in the table below. The subsequent sections will delve into a detailed, carbon-by-carbon assignment of these shifts, justifying each assignment based on established principles of substituent effects and comparative data from analogous molecules.

Carbon AtomPredicted Chemical Shift (ppm)
C-1 (C-NH₂)143.2
C-2 (C-Cl)120.5
C-3 (C-H)131.8
C-4 (C-Cl)118.9
C-5 (C-F)155.4 (d, ¹JCF ≈ 240 Hz)
C-6 (C-H)106.3 (d, ²JCF ≈ 25 Hz)

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The carbon attached to fluorine (C-5) is expected to show a large one-bond coupling constant (¹JCF), and the adjacent carbon (C-6) a smaller two-bond coupling constant (²JCF).

Decoding the Substituent Effects: A Carbon-by-Carbon Analysis

The chemical shifts in a substituted benzene ring are primarily influenced by the electronic effects (both inductive and resonance) of the substituents. The following analysis breaks down the predicted spectrum of 2,4-dichloro-5-fluoroaniline, rationalizing the chemical shift of each carbon atom.

The Amino Group (-NH₂): A Strong Activating Group

The amino group is a powerful electron-donating group through resonance, which generally causes a significant upfield shift (to lower ppm values) of the ortho and para carbons. However, its influence is modulated by the other substituents on the ring. In this case, the carbon directly attached to the amino group, C-1 , is predicted to be at 143.2 ppm . This downfield shift relative to aniline (C-1 at ~146 ppm) is a result of the cumulative electron-withdrawing effects of the two chlorine atoms and the fluorine atom.[4]

The Halogen Trio: Chlorine and Fluorine Substituent Effects

Halogens exert a dual influence on the chemical shifts of aromatic carbons. They are inductively electron-withdrawing, which tends to deshield (shift downfield) the directly attached carbon. Conversely, they are electron-donating through resonance, which shields (shifts upfield) the ortho and para carbons. The net effect is a complex interplay of these opposing forces.

  • C-5 (C-F): The carbon directly attached to the highly electronegative fluorine atom is predicted to have the most downfield chemical shift at 155.4 ppm . This is a characteristic feature of carbons bonded to fluorine. Furthermore, this signal is expected to appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 240 Hz.

  • C-2 and C-4 (C-Cl): The carbons bearing the chlorine atoms are predicted at 120.5 ppm (C-2) and 118.9 ppm (C-4) . The slightly different chemical shifts arise from their different positions relative to the other substituents. For comparison, the chlorinated carbons in 2,4-dichloroaniline appear at around 128 ppm and 125 ppm, respectively.[5] The presence of the electron-withdrawing fluorine at C-5 in our target molecule contributes to a slight upfield shift of these carbons.

  • C-6 (C-H): This carbon is ortho to the amino group and ortho to the fluorine atom. The strong electron-donating effect of the amino group and the resonance effect of the fluorine atom lead to a significant upfield shift, with a predicted chemical shift of 106.3 ppm . This signal is also expected to be a doublet due to a two-bond C-F coupling (²JCF) of around 25 Hz.

  • C-3 (C-H): This carbon is situated between two chlorine atoms and is meta to the amino and fluoro groups. The opposing electronic effects result in a predicted chemical shift of 131.8 ppm .

The following diagram illustrates the interplay of these substituent effects on the aromatic ring of 2,4-dichloro-5-fluoroaniline.

G cluster_molecule cluster_effects C1 C1-NH2 C2 C2-Cl C1->C2 C3 C3-H C2->C3 C4 C4-Cl C3->C4 C5 C5-F C4->C5 C6 C6-H C5->C6 C6->C1 NH2_effect NH2: Strong Resonance Donor (Shielding at o, p) NH2_effect->C2 -R NH2_effect->C4 -R NH2_effect->C6 -R Cl_effect Cl: Inductive Withdrawer & Resonance Donor Cl_effect->C2 -I Cl_effect->C3 -I (cumulative) Cl_effect->C4 -I F_effect F: Strong Inductive Withdrawer & Weak Resonance Donor F_effect->C4 -I (weak) F_effect->C5 -I (strong) F_effect->C6 -I (weak)

Caption: Interplay of substituent electronic effects on the ¹³C NMR chemical shifts of 2,4-dichloro-5-fluoroaniline.

Experimental Protocol for ¹³C NMR Spectroscopy of Small Molecules

The following is a generalized, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like 2,4-dichloro-5-fluoroaniline.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Concentration: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument's probe should be tuned to the ¹³C frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

    • Spectral Width (SW): A spectral width of at least 200-250 ppm is typically used to ensure all carbon signals are captured.

Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., 77.16 ppm for CDCl₃).

  • Peak Picking and Integration: Identify all the peaks and determine their chemical shifts. While integration is not typically quantitative in standard ¹³C NMR, the relative peak heights can provide some information.

The following workflow diagram illustrates the key stages of acquiring and processing a ¹³C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer tune Tune and Shim Spectrometer transfer->tune setup Set Acquisition Parameters tune->setup acquire Acquire FID setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Peak Picking and Analysis reference->analyze

Caption: A streamlined workflow for the acquisition and processing of a ¹³C NMR spectrum.

Conclusion

This in-depth technical guide provides a comprehensive analysis of the ¹³C NMR chemical shifts of 2,4-dichloro-5-fluoroaniline. By integrating predictive data with fundamental principles of NMR spectroscopy and comparative analysis of related compounds, a reliable and detailed assignment of the carbon signals has been presented. The provided experimental protocol offers a practical framework for researchers to acquire high-quality ¹³C NMR spectra. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of halogenated anilines.

References

  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
  • New Journal of Chemistry. (2022). Supporting Information. A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dichloro-1-fluorobenzene. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

Sources

Technical Guide: FTIR Characterization of 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

In the high-stakes landscape of fluoroquinolone antibiotic synthesis (e.g., Ciprofloxacin), 2,4-Dichloro-5-fluoroaniline (2,4-DC-5-FA) serves as a pivotal pharmacophore builder. Its purity directly dictates the yield and safety profile of downstream APIs.

This guide moves beyond basic spectral collection.[1] It establishes a rigorous framework for using Fourier Transform Infrared (FTIR) spectroscopy not just for identification, but as a semi-quantitative tool for process control. We focus on distinguishing this specific isomer from its potential regioisomers (e.g., 3,4-dichloro-aniline derivatives) and quantifying moisture interference that can degrade subsequent acylation steps.

Chemical Significance[3][4]
  • CAS: [Specific CAS if available, typically derivatives are 24279-39-8 or similar]

  • Molecular Weight: ~180.01 g/mol

  • Key Functionality: The 5-position fluorine is electronically critical for the biological activity of the final quinolone; the amine is the nucleophile for the next synthetic step.

Experimental Methodology: The "Self-Validating" Protocol

As analytical scientists, we do not simply "run a sample." We interrogate the analyte. For 2,4-DC-5-FA, the choice between Attenuated Total Reflectance (ATR) and Transmission (KBr) is not arbitrary—it is dictated by the sample's physical state (often a crystalline solid or waxy solid depending on purity) and the required detection limit.

Decision Matrix: ATR vs. Transmission

SamplePrep Start Start: 2,4-DC-5-FA Sample State Physical State Assessment Start->State Decision Is Quantitative Trace Analysis Required? State->Decision ATR_Route Route A: Diamond ATR (Routine ID & QC) Decision->ATR_Route No (Rapid ID) KBr_Route Route B: KBr Pellet (High-Res / Trace Impurity) Decision->KBr_Route Yes (Trace Analysis) ATR_Step Apply High Pressure (Ensure Optical Contact) ATR_Route->ATR_Step KBr_Step Grind 1:100 Ratio (Minimize Scattering) KBr_Route->KBr_Step Validation Validation: Check 2350 cm⁻¹ (CO₂ Doublet) & Baseline ATR_Step->Validation KBr_Step->Validation

Figure 1: Decision matrix for sample preparation. For routine batch release, Diamond ATR is preferred due to speed and ease of cleaning.

Protocol A: High-Throughput ATR (Recommended)

Why: Halogenated anilines can be sticky or sublime. ATR minimizes sample handling.

  • Crystal Selection: Use a Single-Reflection Diamond ATR. ZnSe is acceptable but softer; diamond withstands the abrasion of crystalline samples.

  • Background: Collect 32 scans of the clean crystal. Critical Check: Ensure no residual peaks from previous runs (cleaning validation).

  • Sample Loading: Place ~10 mg of solid on the crystal.

  • Pressure: Apply maximum pressure using the slip-clutch anvil. Causality: Poor contact results in weak bands in the high-wavenumber region (N-H stretch) due to lower penetration depth of the evanescent wave at higher frequencies.

  • Parameters: 4 cm⁻¹ resolution, 32 scans.

Spectral Analysis & Interpretation

The spectrum of 2,4-DC-5-FA is dominated by the interplay between the electron-donating amine group and the electron-withdrawing halogens. This "push-pull" effect shifts characteristic peaks compared to pure aniline.

Theoretical vs. Observed Assignments
Functional GroupMode of VibrationTheoretical Region (cm⁻¹)Expected 2,4-DC-5-FA BandDiagnostic Note
Primary Amine (-NH₂) Asymmetric Stretch (

)
3400–35003460–3490 Sharp doublet. Broadening indicates moisture.
Primary Amine (-NH₂) Symmetric Stretch (

)
3300–34003370–3390 Paired with the asymmetric peak.
Aromatic Ring C=C Ring Stretch1450–16001610, 1580 Often split due to halogen substitution breaking symmetry.
Amine N-H Scissoring (

)
1590–16501620–1630 Can overlap with ring stretch; usually sharper.
Aryl Fluoride (C-F) C-F Stretch1100–13501250–1280 Critical ID Peak. Very strong intensity.
Aryl Chloride (C-Cl) C-Cl Stretch600–800~750 & ~680 Lower frequency, often multiple bands due to 2,4-positioning.
C-N Bond C-N Stretch1250–13501290–1310 Strong; influenced by resonance with the ring.
Detailed Mechanistic Insight
  • The "Blue Shift" of the Amine: The presence of the fluorine at the 5-position and chlorines at 2,4 creates an electron-deficient ring. This reduces the lone pair availability on the nitrogen, slightly increasing the force constant of the N-H bond compared to unsubstituted aniline, often shifting stretches to higher wavenumbers.

  • The C-F Marker: The C-F bond is highly polar. In IR, this results in a massive change in dipole moment during vibration, leading to one of the most intense peaks in the spectrum (1200-1300 cm⁻¹). If this peak is weak, suspect defluorination or incorrect starting material.

  • Fingerprint Region (600-900 cm⁻¹): The out-of-plane (OOP) C-H bends are specific to the substitution pattern (1,2,4,5-substituted benzene ring). This pattern is the "barcode" that distinguishes the 2,4-dichloro-5-fluoro isomer from a 3,4-dichloro- isomer.

Logical Workflow for Spectral Confirmation

Use the following logic flow to confirm identity and purity.

SpectralLogic Input Raw Spectrum Check1 Check 3300-3500 cm⁻¹ Doublet? Input->Check1 Check2 Check 1250-1280 cm⁻¹ Strong C-F? Check1->Check2 Yes Fail_Amine Fail: Not Primary Amine Check1->Fail_Amine No (Single/No Band) Check3 Check 1700 cm⁻¹ C=O Present? Check2->Check3 Yes Fail_F Fail: Missing Fluorine Check2->Fail_F No Pass Identity Confirmed: 2,4-DC-5-FA Check3->Pass No (Clean) Fail_Impurity Fail: Oxidation/Precursor (Benzoyl Chloride residue) Check3->Fail_Impurity Yes (Carbonyl Found)

Figure 2: Logic gate for spectral confirmation. Note the specific check for Carbonyl (C=O) impurities.

Troubleshooting & Common Impurities

In a drug development context, "Identity" is insufficient; "Purity" is paramount.

Moisture Interference
  • Symptom: Broadening of the N-H doublet at 3400 cm⁻¹ and a broad hump near 3200 cm⁻¹.

  • Impact: Water is a nucleophile that can compete in subsequent acylation reactions, lowering yield.

  • Remedy: Dry sample in a vacuum desiccator over

    
     for 2 hours and rescan.
    
Precursor Contamination (2,4-Dichloro-5-fluorobenzoyl chloride)[5][6]
  • Symptom: Appearance of a sharp, medium-intensity band at 1730–1770 cm⁻¹ (C=O stretch).

  • Cause: Incomplete hydrolysis or amination during synthesis.

  • Action: Reject batch. Recrystallize.

Isomeric Contamination
  • Symptom: Subtle shifts in the fingerprint region (800–900 cm⁻¹).

  • Action: Requires overlay with a certified reference standard. FTIR is less sensitive than NMR for <1% isomeric impurity, but gross errors (>5%) are detectable here.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Aniline, 2,5-dichloro-, hydrochloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link](Note: Used as a proxy for chlorinated aniline vibrational modes).

  • NIST Mass Spectrometry Data Center. (n.d.). p-Fluoroaniline Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link](Note: Used for C-F stretch assignment verification).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733479, 2,4-Dichloro-5-fluoroaniline. Retrieved from [Link].

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Analytical Profiling of 2,4-Dichloro-5-fluoroaniline: A Technical Guide to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dichloro-5-fluoroaniline (CAS 348-62-9) is a critical pharmacophore intermediate, primarily utilized in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin) and high-value agrochemicals. Its structural integrity is defined by a tri-halogenated benzene ring, which imparts unique lipophilic and electronic properties.

For the analytical scientist, this compound presents specific challenges:

  • Electrophilic Substitution: The electron-withdrawing nature of the halogens significantly reduces the basicity of the amine, affecting ionization efficiency in LC-MS.

  • Isotopic Complexity: The presence of two chlorine atoms creates a distinct isotopic cluster that serves as a primary diagnostic tool.

This guide provides a validated framework for the detection, quantification, and structural confirmation of 2,4-Dichloro-5-fluoroaniline using Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS) mass spectrometry.

Physicochemical & Isotopic Profile

Before establishing instrument parameters, one must understand the analyte's fundamental behavior in the gas and liquid phases.

The Chlorine Isotope Cluster (The "Fingerprint")

The most definitive feature of 2,4-Dichloro-5-fluoroaniline in mass spectrometry is the isotopic abundance pattern generated by the two chlorine atoms (


 and 

). Unlike fluorine (monoisotopic

), the chlorine atoms create a triplet cluster at the molecular ion level.

Theoretical Abundance Calculation:

  • Formula:

    
    
    
  • Nominal Mass (

    
    ):  179 Da
    
  • Pattern Logic: Based on natural abundance (

    
    , 
    
    
    
    ), the distribution follows the expansion of
    
    
    .
Ion Typem/zCompositionRelative Intensity (Approx.)
M 179

100% (Base Peak)
M+2 181

~64%
M+4 183

~10%

Analyst Note: In Low-Resolution MS (LRMS), deviations of >10% from these ratios suggest co-eluting impurities or detector saturation.

Fragmentation Mechanics (EI-MS)

In Electron Ionization (70 eV), the molecule undergoes predictable bond scissions. Understanding these pathways allows for structural confirmation without solely relying on library matching.

Primary Fragmentation Pathways
  • Molecular Ion (

    
    ):  The aromatic ring stabilizes the radical cation, making the molecular ion (m/z 179) prominent, often the base peak.
    
  • Loss of Chlorine (

    
    ):  The C-Cl bond is weaker than the C-F bond. The loss of a chlorine radical (
    
    
    
    , 35 Da) generates a characteristic fragment at m/z 144 .
  • Ring Cleavage (

    
    ):  A classic aniline fragmentation involves the expulsion of neutral hydrogen cyanide (HCN, 27 Da), typically from the 
    
    
    
    ion, leading to m/z 117 .
  • C-F Stability: The C-F bond is extremely strong (~485 kJ/mol). Loss of fluorine is rare in EI unless the ring is completely shattered.

Visualization of Fragmentation Logic

FragmentationPathway Parent Molecular Ion (M+) m/z 179 (100%) [C6H4Cl2FN]+. Frag1 [M - Cl]+ m/z 144 Distonic Ion Parent->Frag1 - Cl radical (35 Da) Frag3 [M - 2Cl]+ m/z 109 (Minor Pathway) Parent->Frag3 - Cl2 (70 Da) Frag2 [M - Cl - HCN]+ m/z 117 Cyclopentadiene Cation Frag1->Frag2 - HCN (27 Da)

Figure 1: Proposed EI fragmentation pathway for 2,4-Dichloro-5-fluoroaniline. The loss of Cl followed by HCN expulsion is the diagnostic transition.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

Direct injection of synthesis mixtures can contaminate the source. A basic extraction is recommended to isolate the aniline.

  • Alkalinization: Adjust sample pH to >10 using 1M NaOH. (Ensures aniline is in neutral, organic-soluble form).

  • Extraction: Add Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Vortex for 30s.

  • Separation: Centrifuge at 3000 rpm for 5 min. Collect the organic (top) layer.

  • Drying: Pass through anhydrous

    
    .
    
  • Reconstitution: Evaporate solvent and reconstitute in mobile phase (for LC) or Ethyl Acetate (for GC).

GC-MS Methodology (Volatile Impurity Profiling)

GC-MS is the gold standard for halogenated anilines due to their volatility and non-polar nature.

ParameterSettingRationale
Column Rxi-5MS or DB-5MS (30m x 0.25mm, 0.25µm)Non-polar stationary phase minimizes tailing of amines.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Split (10:1) for assay; Splitless for trace impurities.Prevents column overload.
Oven Program 50°C (1 min)

20°C/min

280°C (3 min)
Low initial temp focuses the amine; fast ramp elutes high-boilers.
Source Temp 230°CPrevents condensation of matrix components.
MS Mode SIM (Selected Ion Monitoring)Target ions: 179, 181, 144 .
LC-MS/MS Methodology (Trace Analysis in Biologicals)

Due to the reduced basicity caused by the halogens, standard ESI+ can be challenging. Acidic modifiers are mandatory.

  • Ionization Source: Electrospray Ionization (ESI) Positive Mode.[1]

  • Alternative: Atmospheric Pressure Chemical Ionization (APCI) if matrix suppression is high.

LC Gradient Table:

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.009550.4
1.009550.4
6.005950.4
8.005950.4
8.109550.4
10.009550.4

Critical Parameter: The use of Acetonitrile is preferred over Methanol. Aprotic solvents often yield sharper peak shapes for aniline derivatives by reducing hydrogen bonding interactions with the stationary phase.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for analyzing 2,4-Dichloro-5-fluoroaniline, ensuring data integrity from sample to signal.

AnalyticalWorkflow Sample Raw Sample (Synthesis Mix / Biofluid) Prep pH Adjustment (>10) & LLE Extraction Sample->Prep Decision Target Concentration? Prep->Decision GCMS GC-MS (EI) High Conc / Purity Target: m/z 179, 181 Decision->GCMS > 1 ppm LCMS LC-MS/MS (ESI+) Trace / Biologicals Target: [M+H]+ 180 > 145 Decision->LCMS < 1 ppm Data Data Analysis Check Isotope Ratio (100:64) GCMS->Data LCMS->Data

Figure 2: Analytical workflow decision tree for 2,4-Dichloro-5-fluoroaniline quantification.

Troubleshooting & Quality Control

Common Failure Modes
  • Peak Tailing (GC): Active sites in the liner.

    • Fix: Use deactivated wool liners and replace frequently. Anilines stick to non-deactivated glass.

  • Low Sensitivity (LC-MS): Poor protonation due to EWG (Electron Withdrawing Groups).

    • Fix: Increase Formic Acid to 0.2% or switch to APCI.

  • Carryover:

    • Fix: Implement a needle wash with 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.

Safety Considerations

This compound is a halogenated aromatic amine. It is toxic by inhalation and skin contact. All sample preparation must occur in a fume hood. Waste must be segregated as halogenated organic waste.

References

  • National Institute of Standards and Technology (NIST). 2,4-Dichloroaniline Mass Spectrum (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. 2,4-Dichloro-5-fluoroaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. EPA. Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]

Sources

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-fluoroaniline is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. Understanding its three-dimensional structure in the solid state is paramount for predicting its physicochemical properties, guiding polymorphism screening, and optimizing its use in drug development and other applications. This in-depth technical guide outlines a comprehensive approach to determining and analyzing the crystal structure of 2,4-dichloro-5-fluoroaniline. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this whitepaper provides a robust framework for its determination. It details the experimental workflow, from synthesis and crystallization to X-ray diffraction analysis, and explores the anticipated intermolecular interactions that govern its crystal packing, drawing on established principles and the known structures of analogous halogenated anilines.

Introduction: The Significance of Solid-State Structure

The precise arrangement of molecules in a crystalline solid dictates many of its bulk properties, including melting point, solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), variations in crystal packing, known as polymorphism, can have profound implications for a drug's efficacy and safety. 2,4-Dichloro-5-fluoroaniline, with its multiple halogen substituents and an amino group, presents a fascinating case for studying the interplay of various intermolecular forces that direct its self-assembly into a crystalline lattice. The strategic placement of chlorine and fluorine atoms on the aniline scaffold can significantly influence the molecule's electrostatic potential, making it a candidate for forming diverse supramolecular structures.[1][2]

This guide serves as a detailed roadmap for researchers embarking on the crystallographic characterization of 2,4-dichloro-5-fluoroaniline or similar small organic molecules. It emphasizes the "why" behind experimental choices, ensuring a thorough understanding of the principles of crystal engineering.

The Experimental Pathway: From Powder to Precision Structure

The journey to elucidating a crystal structure is a meticulous process that bridges chemical synthesis and advanced physical analysis. The following section details a self-validating protocol for the determination of the crystal structure of 2,4-dichloro-5-fluoroaniline.

Synthesis and Purification

The first critical step is the synthesis of high-purity 2,4-dichloro-5-fluoroaniline. A common synthetic route involves the reduction of 2,4-dichloro-5-fluoronitrobenzene. The purity of the final compound is paramount, as impurities can inhibit crystallization or lead to misleading results. Standard purification techniques such as recrystallization or column chromatography should be employed, with the final product's purity confirmed by methods like NMR, HPLC, and mass spectrometry.

Crystallization: The Art of Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging aspect of a crystallographic study. It is an empirical science that requires screening a wide range of conditions. For a compound like 2,4-dichloro-5-fluoroaniline, a variety of techniques should be explored:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and can be guided by solubility tests.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): An excellent method for growing high-quality crystals from a small amount of material. A drop of the compound's solution is equilibrated with a larger reservoir of a precipitant, leading to a gradual increase in the solution's supersaturation and subsequent crystal growth.

  • Cooling Crystallization: A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization.

A systematic screening of various solvents (e.g., ethanol, methanol, acetone, toluene, hexane) and their mixtures is recommended.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected by a detector. Modern diffractometers automate the data collection process, which involves rotating the crystal and collecting diffraction data from multiple orientations.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and the arrangement of atoms within the unit cell. This process involves:

  • Structure Solution: Using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic coordinates, thermal parameters, and overall fit of the model to the data. The quality of the final structure is assessed using metrics such as the R-factor.

The entire experimental workflow can be visualized as a logical progression from the molecular to the macroscopic scale.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of 2,4-Dichloro-5-fluoroaniline purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Purity Analysis (NMR, HPLC, MS) purification->characterization screening Solvent Screening characterization->screening growth Crystal Growth (Evaporation, Diffusion, Cooling) screening->growth selection Crystal Selection growth->selection mounting Crystal Mounting selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Figure 1: Experimental workflow for crystal structure determination.

Predicting the Crystal Packing: A World of Intermolecular Interactions

In the absence of an experimentally determined structure, we can predict the likely intermolecular interactions that will govern the crystal packing of 2,4-dichloro-5-fluoroaniline based on its molecular structure and the known crystal structures of related halogenated anilines. The key functional groups—the amino group (-NH2), the two chlorine atoms, and the fluorine atom—will all play a role in the supramolecular assembly.

The Dominant Forces
  • Hydrogen Bonding: The amino group is a classic hydrogen bond donor. It is highly probable that the crystal structure will feature N-H···N or N-H···F hydrogen bonds, forming chains or more complex networks.[1] In many aniline derivatives, N-H···N hydrogen bonds are a recurring motif.

  • Halogen Bonding: Halogen atoms, particularly chlorine, can act as electrophilic "halogen bond" donors, interacting with nucleophilic atoms like nitrogen or another halogen. The presence of multiple halogen atoms suggests that halogen-halogen interactions (e.g., Cl···Cl, Cl···F) may also be present and contribute to the overall stability of the crystal lattice.[1]

  • π-π Stacking: The aromatic ring of the aniline derivative can participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The substitution pattern on the ring will influence the geometry of these interactions, which can range from face-to-face to offset arrangements.

The interplay of these interactions will ultimately determine the final crystal packing.

intermolecular_interactions cluster_interactions Potential Intermolecular Interactions molecule 2,4-Dichloro-5-fluoroaniline h_bond Hydrogen Bonding (N-H···N, N-H···F) molecule->h_bond Amino Group x_bond Halogen Bonding (Cl···N, Cl···Cl, Cl···F) molecule->x_bond Chlorine & Fluorine Atoms pi_stacking π-π Stacking molecule->pi_stacking Aromatic Ring

Figure 2: Key intermolecular interactions for 2,4-dichloro-5-fluoroaniline.
Insights from Analogous Structures

A search of the Cambridge Structural Database (CSD) for structurally related compounds provides valuable clues. For instance, the crystal structure of 4-chloro-2-iodoaniline reveals N-H···N hydrogen bonding and a Cl···I halogen bond.[3] Similarly, studies on other di- and tri-halogenated anilines consistently show the prevalence of hydrogen bonding and halogen-halogen contacts in directing the crystal packing. The relative strengths of these interactions will dictate the final supramolecular architecture.

Data Analysis and Visualization: Deciphering the Crystal Lattice

Once a crystal structure is solved and refined, a wealth of information can be extracted. Software such as the CCDC's Mercury allows for the visualization and in-depth analysis of the crystal packing.

Key Crystallographic Data

The primary output of a successful crystal structure determination includes:

ParameterDescription
Crystal System The symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry operations that describe the arrangement of molecules in the crystal.
Unit Cell Dimensions The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).
Z The number of molecules in the unit cell.
Density The calculated density of the crystal.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the asymmetric unit.
Advanced Analysis Techniques
  • Hirshfeld Surface Analysis: This powerful tool allows for the visualization and quantification of intermolecular contacts. It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors, with different colors indicating the types and relative strengths of the interactions.

  • Quantum Chemical Calculations: Computational methods can be used to calculate the energies of the various intermolecular interactions, providing a quantitative measure of their contributions to the overall lattice energy. This can help to elucidate the hierarchy of interactions in the crystal structure.

Conclusion: A Pathway to a Deeper Understanding

While the definitive crystal structure of 2,4-dichloro-5-fluoroaniline remains to be experimentally determined, this guide provides a comprehensive framework for its elucidation and analysis. By following a systematic experimental workflow and leveraging our understanding of intermolecular interactions in related systems, researchers can unlock the solid-state secrets of this important molecule. The determination of its crystal structure will not only provide fundamental scientific insights but also have practical implications for its application in drug development and materials science, enabling a more rational approach to formulation, polymorphism control, and the design of new materials with tailored properties.

References

  • Hoque, M. M., Halim, M. A., Rahman, M. M. & Hossain, M. I. (2013). Synthesis and vibrational spectroscopic analysis of 4-chloro-2-iodoaniline. IUCrData, 1, x130101. [Link]

  • Subashini, R., et al. (2012a). Acta Cryst. E68, m1152.
  • Subashini, R., et al. (2012b). Acta Cryst. E68, m1153.
  • Feng, Y., et al. (2003). J. Coord. Chem.56, 123-129.
  • Gurbanov, A. V., et al. (2025). Halogen bonds versus hydrogen bonds in the crystal packing formation of halogen substituted anilines. Zeitschrift für Kristallographie - Crystalline Materials. [Link]

  • Kurtz, S. K. & Perry, T. T. (1968). J. Appl. Phys.39, 3798-3813.
  • Pedireddi, V. R., et al. (1994). J. Am. Chem. Soc.116, 12, 5477–5481.

Sources

An In-depth Technical Guide to the Purity Analysis of 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

2,4-Dichloro-5-fluoroaniline is a critical building block in modern synthetic chemistry, particularly in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Its molecular structure offers a unique combination of reactivity and specificity, making it a valuable intermediate. However, the very nature of its synthesis can introduce a range of impurities, including isomers, starting materials, and by-products. The presence of these impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final product. This guide provides a comprehensive framework for the purity analysis of 2,4-Dichloro-5-fluoroaniline, grounded in established analytical principles and regulatory expectations. We will explore the rationale behind selecting specific analytical techniques, present detailed experimental protocols, and outline an integrated strategy for building a robust and reliable purity profile for this key intermediate.

The Imperative of Purity: Understanding the Analyte and its Contaminants

The quality of an API is fundamentally linked to the purity of its starting materials and intermediates. For 2,4-Dichloro-5-fluoroaniline, ensuring high purity is not merely a quality control checkpoint but a critical step in risk mitigation during drug development.[1] Impurities can potentially be toxic, reduce the therapeutic efficacy of the final drug, or compromise its stability and shelf-life.[1]

The potential impurity profile is intrinsically linked to the synthetic pathway. While specific proprietary routes vary, common syntheses may involve the nitration, chlorination, and reduction of fluorinated benzene derivatives.[2][3][4] This understanding allows us to anticipate the most likely contaminants.

Table 1: Potential Impurities in 2,4-Dichloro-5-fluoroaniline

Impurity NamePotential OriginMolecular Weight ( g/mol )Significance
Isomeric Impurities
2,4-Dichloro-3-fluoroanilineSide reaction during synthesis178.01Similar properties make separation challenging; potential for different biological activity.
3,5-Dichloro-4-fluoroanilineBy-product from nitration of 2,6-dichlorofluorobenzene.[4]178.01May arise from alternative reaction pathways of precursors.
Process-Related Impurities
1,3-Dichloro-2,4-difluorobenzeneIncomplete amination or side reaction182.99A potential precursor or byproduct from fluorination steps.
2,4-DichlorofluorobenzeneIncomplete nitration or reduction164.99Unreacted starting material or intermediate.[2]
Starting Materials
p-FluoroanilinePrecursor for certain synthetic routes111.12A key intermediate in the manufacture of pharmaceuticals and herbicides.[5]
2,4-DichloroanilinePotential precursor or degradation product162.02A common chemical intermediate with known physical properties.[6]

The Chromatographic Core: High-Performance Liquid Chromatography (HPLC)

For non-volatile and thermally sensitive compounds like substituted anilines, High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment. Its high resolving power allows for the separation of the main component from closely related impurities. A well-developed reversed-phase HPLC method is a self-validating system for ensuring product quality.

The causality for choosing reversed-phase HPLC is its robustness and its ability to separate compounds based on hydrophobicity. The aniline core provides sufficient hydrophobicity to be retained on a C18 stationary phase, while the polar amine group and halogen substituents ensure elution with a standard polar mobile phase like a water/acetonitrile mixture.

Experimental Protocol: HPLC Purity and Impurity Determination

This protocol outlines a robust method for achieving separation of 2,4-Dichloro-5-fluoroaniline from its potential impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 2,4-Dichloro-5-fluoroaniline sample.

    • Dissolve in a 50:50 mixture of Acetonitrile and Water to a final volume of 50.0 mL to achieve a concentration of ~0.5 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Method Validation Principles:

    • Specificity: A PDA detector should be used to assess peak purity and ensure no co-eluting impurities exist.

    • Linearity: Prepare calibration curves for the main peak and any known impurities over a relevant concentration range (e.g., 0.05% to 150% of the analytical concentration).

    • Accuracy & Precision: Perform recovery studies by spiking the sample with known amounts of impurities. Accuracy should be within 70-120% with a precision (RSD) of less than 20% for trace analysis.[7]

    • Limit of Detection (LOD) & Quantitation (LOQ): Determine instrument sensitivity for trace impurities, which is critical for meeting regulatory thresholds (e.g., ICH Q3A reporting threshold of 0.05%).[8]

Orthogonal Approaches: GC and Spectroscopic Analysis

While HPLC is the primary workhorse, a comprehensive purity analysis relies on orthogonal methods—techniques that measure purity based on different chemical or physical principles. This provides a more complete and trustworthy assessment.

Gas Chromatography (GC) for Volatile Impurities

Gas chromatography is an ideal complementary technique for identifying residual solvents and volatile starting materials that may not be well-retained or resolved by HPLC.[9][10]

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Oven Program:

      • Initial: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • Injector Temperature: 250°C.

    • Detector Temperature: 260°C.

  • Sample Preparation (Headspace):

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Seal the vial and vortex.

    • Incubate at 80°C for 15 minutes before injection.

Structural Confirmation and Identification
  • Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS/GC-MS) is the definitive technique for impurity identification.[10] It provides molecular weight information and fragmentation patterns that allow for the structural elucidation of unknown peaks detected during chromatographic analysis.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides an unambiguous structural confirmation of the 2,4-Dichloro-5-fluoroaniline. It is also a powerful tool for identifying and quantifying isomeric impurities that may be difficult to resolve chromatographically.

  • Elemental Analysis: Combustion analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen, which can be compared to the theoretical values derived from the molecular formula (C₆H₄Cl₂FN).[11] A close correlation is a strong indicator of high absolute purity.

Integrated Analytical Workflow

A robust purity analysis is not a series of disconnected experiments but an integrated workflow where each step informs the next. The results from orthogonal techniques are synthesized to build a comprehensive purity profile that is scientifically sound and defensible from a regulatory perspective.

Purity_Analysis_Workflow cluster_0 Initial Characterization cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Structural Confirmation & Identification cluster_3 Final Assessment Sample Sample Receipt: 2,4-Dichloro-5-fluoroaniline Appearance Appearance & Solubility Sample->Appearance FTIR FTIR for Identity Appearance->FTIR HPLC HPLC-PDA Analysis (Primary Purity Assay) FTIR->HPLC Identity Confirmed GC GC-FID/Headspace (Residual Solvents) FTIR->GC LCMS LC-MS for Impurity ID HPLC->LCMS Unknowns > 0.05%? Report Certificate of Analysis (Complete Purity Profile) HPLC->Report Purity > 99.5% GC->Report Solvents < Limit LCMS->Report Impurities Identified NMR NMR Spectroscopy (Structure & Isomers) NMR->Report Structure Confirmed Elemental Elemental Analysis (Absolute Purity) Elemental->Report Formula Confirmed

Caption: Integrated workflow for the comprehensive purity analysis of 2,4-Dichloro-5-fluoroaniline.

Conclusion and Best Practices

The purity analysis of 2,4-Dichloro-5-fluoroaniline is a multi-faceted process that demands a scientifically rigorous and integrated approach. Relying on a single analytical technique is insufficient for the demands of pharmaceutical development. By combining the high-resolution separation of HPLC, the volatile analysis capability of GC, and the definitive structural information from MS and NMR, a complete and trustworthy purity profile can be established. This self-validating system of orthogonal techniques ensures that the quality of this critical intermediate is well-understood and controlled, ultimately safeguarding the safety and efficacy of the final drug product. Adherence to Good Manufacturing Practices (GMP) and ICH guidelines throughout this process is mandatory for regulatory compliance.[12][13][14]

References

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
  • MDPI. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.
  • Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • Google Patents. (n.d.). CN101624348A - Preparation method of para-fluoroaniline.
  • Synectics. (1996). Chapter 2 - Synectics. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • ResearchGate. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
  • European Medicines Agency (EMA). (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Oxford Academic. (n.d.). Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • ResearchGate. (2025). Sorption–Chromatographic Determination of Aniline, 4-Chloroaniline, and 2,5-Dichloroaniline in Air. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US3900519A - Process for preparing para-fluoroanilines.
  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP of API. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]

  • ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • W.R. Grace. (2025). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. Retrieved from [Link]

  • ChemRxiv. (n.d.). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Retrieved from [Link]

  • Bundesinstitut für Arzneimittel und Medizinprodukte (BfArM). (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Strategic Sourcing & Technical Profile: 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Critical Identity & CAS Resolution (Read First)

Status: CRITICAL DISCREPANCY DETECTED

Before proceeding, the user must resolve a conflict between the chemical name and the CAS number provided in the initial query.

  • Chemical Name Provided: 2,4-Dichloro-5-fluoroaniline[1][2][3][4][5][6]

  • CAS Number Provided: 348-59-4[1][7][8][9]

  • The Conflict: CAS 348-59-4 corresponds to 1,4-Dichloro-2-fluorobenzene (also known as 2,5-Dichlorofluorobenzene), which is a precursor, not the aniline itself.[1]

  • Correct Identity for this Guide: This guide focuses on the Chemical Name provided (2,4-Dichloro-5-fluoroaniline ), which carries the correct CAS 348-64-1 .[1]

FeatureTarget Compound (This Guide) User-Provided CAS (Precursor)
Name 2,4-Dichloro-5-fluoroaniline 1,4-Dichloro-2-fluorobenzene
CAS 348-64-1 348-59-4
Structure Contains Amine (-NH2) groupNo Amine group
Role Key API Intermediate (Quinolones)Raw Material / Solvent
Executive Summary

2,4-Dichloro-5-fluoroaniline (CAS 348-64-1) is a high-value fluorinated aromatic amine essential to the pharmaceutical and agrochemical industries.[1] Its primary strategic importance lies in its role as a key intermediate for fluoroquinolone antibiotics (specifically the Gould-Jacobs synthesis pathway for Ciprofloxacin and related analogs) and novel herbicides like Fluthiacet-methyl .[1]

For drug development professionals, the sourcing challenge is not availability but impurity profiling . Variations in the synthesis route (nitration/reduction vs. halogen exchange) lead to distinct isomeric impurity profiles (e.g., 2,4-difluoroaniline or dechlorinated byproducts) that can compromise downstream API crystallization or toxicity profiles.[1] This guide outlines the supply landscape, qualification protocols, and technical specifications required to secure high-fidelity material.[1]

Technical Specifications & Properties
PropertySpecification
IUPAC Name 2,4-Dichloro-5-fluoroaniline
CAS Registry 348-64-1
Molecular Formula C₆H₄Cl₂FN
Molecular Weight 180.01 g/mol
Appearance Off-white to light brown crystalline solid or needles
Melting Point 62°C – 65°C
Boiling Point ~250°C (at 760 mmHg)
Solubility Soluble in Methanol, DCM, Ethyl Acetate; Insoluble in Water
pKa ~2.0 (Weak base due to electron-withdrawing halogens)
Supply Chain Landscape

The market is segmented into Bulk Industrial Suppliers (Kg to Ton scale, primarily China/India) and Research Specialists (Gram scale, high purity, US/EU).[1]

Tier 1: Global Research & Catalog Suppliers (High Purity / Reference Standards)

Use these for: MedChem discovery, analytical standards, and GMP pilot runs.[1]

  • BLD Pharm (Shanghai/Global)

    • Catalog No: BD174146[1]

    • Purity: ≥98% (HPLC)[3][5]

    • Notes: Reliable stock of fluorinated building blocks; provides full CoA/HNMR.

  • Fluoropharm (Hangzhou, China)[1]

    • Specialty: Dedicated fluorinated intermediate manufacturer.

    • Capacity: Can bridge the gap between grams and kilograms.

  • Oakwood Products (USA - Estill, SC)[1]

    • Role: US-based inventory for rapid delivery to North American labs.[1]

    • Risk Mitigation: Avoids customs delays for urgent projects.

  • Sigma-Aldrich / Merck (Global)[1]

    • Role: Analytical standards and small-scale research quantities.

Tier 2: Bulk Manufacturers (Sourcing for Scale-Up)

Use these for: Process development and commercial manufacturing.[1]

  • JS (Tianjin) Chemical & Metallurgical Co., Ltd. (China)[1]

  • Shandong Believe Chemical Pte. Ltd. (China)

  • Triveni Interchem Pvt. Ltd. (India)[10]

Synthesis & Impurity Analysis Logic

Understanding the synthesis route is the only way to predict "silent" impurities that may co-elute in standard HPLC methods.

Primary Industrial Route: Nitro-Reduction

The dominant route involves the nitration of 1,3-dichloro-4-fluorobenzene followed by Béchamp reduction or Catalytic Hydrogenation.[1]

SynthesisRoute Start 1,3-Dichloro-4-fluorobenzene (Precursor) Nitration Nitration (HNO3/H2SO4) Start->Nitration NitroInt 2,4-Dichloro-5-fluoronitrobenzene (CAS 2105-59-1) Nitration->NitroInt Impurity1 Impurity A: Isomeric Anilines (Regioisomers from nitration) Nitration->Impurity1 Side Reaction Reduction Reduction (Fe/HCl or H2/Pd-C) NitroInt->Reduction Product 2,4-Dichloro-5-fluoroaniline (CAS 348-64-1) Reduction->Product Impurity2 Impurity B: Dechlorinated Byproducts (Over-reduction via H2/Pd) Reduction->Impurity2 Side Reaction

Figure 1: Industrial synthesis pathway highlighting critical origins of isomeric and dechlorinated impurities.[1]

Critical Quality Attributes (CQAs):

  • Regioisomers: Nitration is rarely 100% regioselective. Expect trace amounts of 2,6-dichloro-3-fluoroaniline.[1]

  • Dehalogenation: If catalytic hydrogenation (H₂/Pd) is used, "hydrodechlorination" can occur, stripping a chlorine atom to yield 3-chloro-4-fluoroaniline.[1] This is difficult to separate.

Supplier Qualification & Analysis Protocol

Do not rely solely on the supplier's Certificate of Analysis (CoA). The following self-validating protocol ensures the material meets drug development standards.

A. Identity Verification (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Look for the characteristic amine protons (broad singlet, ~5.5 ppm).

    • Aromatic protons: Two distinct singlets (or doublets with small coupling) due to the 1,2,4,5-substitution pattern.[1] The specific coupling constants (

      
      ) will confirm the fluorine position relative to protons.
      
B. Purity Assay (HPLC Method)

Standard C18 methods may fail to resolve the dechlorinated impurity. Use this optimized method:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (trace impurities).

  • Acceptance Criteria:

    • Purity > 98.0% (Area %).[10][11]

    • Single largest impurity < 0.5%.

    • Specific Check: Ensure resolution between the main peak and any des-chloro analogs (which usually elute earlier).

Downstream Application Workflow

This intermediate is the "A-Ring" precursor for fluoroquinolones. The logic below illustrates its transformation into the Ciprofloxacin scaffold.

Downstream Aniline 2,4-Dichloro-5-fluoroaniline (Starting Material) Step1 Sandmeyer Reaction (NaNO2 / CuCN) Aniline->Step1 Nitrile 2,4-Dichloro-5-fluorobenzonitrile Step1->Nitrile Step2 Hydrolysis Nitrile->Step2 Acid 2,4-Dichloro-5-fluorobenzoic Acid Step2->Acid Step3 Acid Chloride Formation + Malonate Condensation Acid->Step3 Quinolone Fluoroquinolone Core (e.g., Ciprofloxacin Precursor) Step3->Quinolone

Figure 2: Transformation logic from Aniline to Quinolone API.[1]

Safety & Handling (HSE)
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Handling:

    • Use in a fume hood (amine vapors).

    • Avoid contact with oxidizing agents and acids (exothermic reaction).[12]

    • Environmental: Toxic to aquatic life with long-lasting effects (H411). All waste must be incinerated.

References
  • BLD Pharm. (2025). Product Specification: 2,4-Dichloro-5-fluoroaniline (CAS 348-64-1).[1][4][6] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9866, 2,4-Dichloro-5-fluoroaniline. Retrieved from

  • BenchChem. (2025). Synthesis Routes and Impurity Profiling of Fluoroanilines. Retrieved from

  • ChemicalBook. (2025). Global Supplier List for CAS 348-64-1. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Fluorinated Anilines. Retrieved from

Sources

Methodological & Application

Synthesis of 2,4-Dichloro-5-fluoroaniline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,4-Dichloro-5-fluoroaniline

2,4-Dichloro-5-fluoroaniline is a key halogenated aromatic amine that serves as a pivotal building block in the synthesis of a variety of agrochemicals and pharmaceutical compounds.[1] The specific arrangement of chlorine and fluorine substituents on the aniline ring imparts unique physicochemical properties to the molecule, which are leveraged to enhance the biological activity, metabolic stability, and overall efficacy of the target compounds.[2][3] The strategic incorporation of fluorine, in particular, is a widely recognized strategy in medicinal chemistry to modulate properties such as lipophilicity and binding affinity.[4][5] This guide provides a comprehensive overview of a reliable synthetic route to 2,4-dichloro-5-fluoroaniline, complete with detailed experimental protocols and an exploration of the chemical principles underpinning the synthesis.

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of 2,4-dichloro-5-fluoroaniline is a two-step process commencing with the nitration of 2,4-dichlorofluorobenzene. This is followed by the selective reduction of the resulting nitro intermediate to the desired aniline. This approach is favored due to the ready availability of the starting material and the generally high yields and purity achievable in both steps.

Synthesis_Workflow Start 2,4-Dichlorofluorobenzene Nitration Step 1: Nitration (HNO₃/H₂SO₄) Start->Nitration Intermediate 2,4-Dichloro-5-fluoronitrobenzene Nitration->Intermediate Reduction Step 2: Reduction (Catalytic Hydrogenation) Intermediate->Reduction Product 2,4-Dichloro-5-fluoroaniline Reduction->Product caption Synthetic workflow for 2,4-dichloro-5-fluoroaniline.

Caption: Synthetic workflow for 2,4-dichloro-5-fluoroaniline.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic protocols. These values are based on established procedures for analogous transformations and serve as a reliable starting point for laboratory execution.

ParameterStep 1: NitrationStep 2: Reduction
Starting Material 2,4-Dichlorofluorobenzene2,4-Dichloro-5-fluoronitrobenzene
Key Reagents Conc. Nitric Acid, Conc. Sulfuric AcidPalladium on Carbon (Pd/C), Hydrogen Gas
Solvent Sulfuric AcidEthanol or Methanol
Temperature 0-10 °CRoom Temperature
Reaction Time 1-2 hours2-4 hours
Typical Yield 85-95%>90%

Experimental Protocols

Part 1: Synthesis of 2,4-Dichloro-5-fluoronitrobenzene (Nitration)

This protocol details the electrophilic aromatic substitution reaction to introduce a nitro group onto the 2,4-dichlorofluorobenzene ring. The use of a mixed acid system (nitric and sulfuric acid) generates the highly reactive nitronium ion (NO₂⁺) in situ.

Materials:

  • 2,4-Dichlorofluorobenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice

  • Deionized Water

  • Dichloromethane or Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add the desired molar equivalent of concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C. This mixture should be prepared fresh before use.

  • Nitration Reaction: To the chilled nitrating mixture, add 2,4-dichlorofluorobenzene dropwise via a dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude 2,4-dichloro-5-fluoronitrobenzene.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,4-dichloro-5-fluoronitrobenzene. The product can be further purified by recrystallization or column chromatography if necessary.

Part 2: Synthesis of 2,4-Dichloro-5-fluoroaniline (Reduction)

This protocol describes the catalytic hydrogenation of the nitro group in 2,4-dichloro-5-fluoronitrobenzene to the corresponding aniline. Palladium on carbon is a highly effective and widely used catalyst for this transformation.[6]

Materials:

  • 2,4-Dichloro-5-fluoronitrobenzene

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with hydrogen)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the 2,4-dichloro-5-fluoronitrobenzene in a sufficient volume of ethanol or methanol.

  • Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the nitro compound.

  • Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and purge with hydrogen gas several times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent (ethanol or methanol).

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,4-dichloro-5-fluoroaniline. The product is often of high purity, but can be further purified by recrystallization or distillation if required.

Safety Considerations

  • The nitration reaction is highly exothermic and requires careful temperature control. The use of concentrated acids necessitates appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Catalytic hydrogenation with palladium on carbon can be pyrophoric, especially when dry and exposed to air. The catalyst should be handled with care, and the filtration should be done while the filter cake is still moist.

  • Hydrogen gas is highly flammable. Ensure that the hydrogenation apparatus is properly assembled and that there are no sources of ignition in the vicinity.

References

  • Google Patents. US5227545A - Process for the preparation of 2,4-dichlorofluorobenzene.
  • Google Patents. CA2080315A1 - Process for the preparation of 2,4-dichlorofluorobenzene.
  • Google Patents. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.
  • MySkinRecipes. 2,4-Dichloro-5-Fluoroaniline. Available from: [Link]

  • Google Patents. US4164517A - Preparation of fluoronitrobenzene.
  • PMC. Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]

  • The Role of 2,4-Dichloro-5-fluoroacetophenone in Modern Antibacterial Drug Development. Available from: [Link]

  • PMC. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Available from: [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • Google Patents. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
  • Vapourtec. Aromatic Substitution | Flow Reactions. Available from: [Link]

  • Royal Society of Chemistry. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. Available from: [Link]

  • An Improved Process For The Preparation Of Dichloronitrobenzene From Dichlorobenzene. Available from: [Link]

  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. Available from: [Link]

  • Scientific Research Publishing. Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO2 Catalysts: Effects of Reduction Methods. Available from: [Link]

  • Sparrow Chemical. Fluoroaniline Series. Available from: [Link]

  • PMC. Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen. Available from: [Link]

  • Organic Syntheses. m-CHLORONITROBENZENE. Available from: [Link]

  • PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]

  • University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Available from: [Link]

  • Royal Society of Chemistry. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Available from: [Link]

Sources

2,4-Dichloro-5-fluoroaniline synthesis from 2,4-dichloro-5-fluoronitrobenzene

[1]

Part 1: Executive Summary & Strategic Analysis[1]

The Synthetic Challenge

The reduction of 2,4-dichloro-5-fluoronitrobenzene to 2,4-dichloro-5-fluoroaniline presents a classic chemoselectivity paradox in organic synthesis. While the nitro group (


hydrodehalogenation1

Standard catalytic hydrogenation methods (e.g., Pd/C under

1
Recommended Strategy

This guide prioritizes Chemical Reduction using Iron/Acid (Bechamp-type) as the "Gold Standard" for laboratory and pilot-scale synthesis. This method relies on single-electron transfer (SET) mechanisms that are thermodynamically insufficient to cleave aryl-halide bonds under standard conditions, ensuring >98% chemoselectivity.[1]

We also discuss a Modified Catalytic Hydrogenation protocol using sulfided platinum catalysts for high-throughput environments, though this requires stricter process controls.

Part 2: Detailed Experimental Protocols

Method A: Iron-Mediated Reduction (The Robust Route)

Recommended for: Batch sizes 10g – 5kg.[1] Highest selectivity.

1. Reaction Setup

Reagents:

  • Substrate: 2,4-Dichloro-5-fluoronitrobenzene (1.0 equiv)[1]

  • Reductant: Iron Powder (325 mesh, reduced grade) (4.0 – 5.0 equiv)

  • Proton Source: Glacial Acetic Acid (AcOH) (5% v/v in solvent) or Ammonium Chloride (

    
    ) (saturated aq.)[1]
    
  • Solvent: Ethanol/Water (3:1 ratio) or Isopropanol/Water.[1]

Mechanism: The reaction proceeds via the sequential transfer of electrons from the Fe surface to the nitro group, passing through nitroso (


1
2. Step-by-Step Protocol
  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2,4-dichloro-5-fluoronitrobenzene (e.g., 50.0 g, 0.238 mol) in Ethanol (300 mL) and Water (100 mL).

  • Activation: Add Ammonium Chloride (12.8 g, 1.0 equiv) or Acetic Acid (15 mL). Heat the mixture to 50°C.

  • Addition: Add Iron Powder (53.0 g, 0.95 mol, 4 equiv) portion-wise over 30 minutes. Caution: Reaction is exothermic.[1] Monitor internal temperature.

  • Reflux: Heat the suspension to reflux (approx. 78-80°C) and stir vigorously for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] The starting material (

      
      ) should disappear, replaced by the fluorescent amine spot (
      
      
      ).
  • Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the cake with hot ethanol (2 x 50 mL).

    • Why: Iron residues can catalyze oxidative degradation of the aniline if left during workup.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.

  • Extraction: Dilute the aqueous residue with water (200 mL) and adjust pH to ~9-10 using saturated

    
     or 
    
    
    . Extract with Ethyl Acetate or Dichloromethane (3 x 150 mL).
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate to yield the crude off-white solid.
    

Expected Yield: 85–92% Purity: >97% (HPLC)[1]

Method B: Catalytic Hydrogenation (High Throughput)

Recommended for: Automated reactors, strict solvent limitations. Requires optimization.

To prevent dehalogenation, standard Pd/C catalysts must be avoided. Use Sulfided Platinum on Carbon (Pt(S)/C) or add a catalyst poison.[1]

Protocol Modifications
  • Catalyst: 5% Pt/C (sulfided) or 1% Pt/C with 0.5 equiv Diphenylsulfide.[1]

  • Pressure: Maintain low

    
     pressure (1–3 bar). High pressure accelerates C-Cl cleavage.[1]
    
  • Acid Scavenger: Do NOT add base.[1] Basic conditions promote dehydrohalogenation.[1]

  • Stop Condition: Stop reaction immediately upon consumption of

    
     equivalents (3 mol 
    
    
    per mol substrate).

Part 3: Visualization of Workflows

The following diagrams illustrate the selectivity logic and the experimental process flow.

GStart2,4-Dichloro-5-fluoronitrobenzene(Starting Material)DecisionSelect Reduction MethodStart->DecisionMethodAMethod A: Fe / AcOH(Chemical Reduction)Decision->MethodAHigh SelectivityMethodBMethod B: H2 + Pd/C(Standard Hydrogenation)Decision->MethodBHigh RiskMethodCMethod C: H2 + Pt(S)/C(Sulfided Catalyst)Decision->MethodCHigh ThroughputIntermedANitroso/HydroxylamineIntermediatesMethodA->IntermedASET MechanismByproductDehalogenated Impurities(3-Chloro-4-fluoroaniline)MethodB->ByproductHydrodehalogenation(Major Side Reaction)Product2,4-Dichloro-5-fluoroaniline(Target Product)MethodC->ProductPoisoned CatalystPrevents C-Cl CleavageIntermedA->ProductNo C-Cl Cleavage

Caption: Figure 1. Selectivity pathways. Method A and C preserve the halogen pattern, while standard hydrogenation (Method B) leads to degradation.

ProcessStep11. Dissolve Substrate(EtOH/H2O)Step22. Add Fe + Acid(Activation)Step1->Step2Step33. Reflux (2-4h)(Reaction)Step2->Step3Step44. Celite Filtration(Remove Fe Sludge)Step3->Step4Step55. pH Adjust & Extract(Isolation)Step4->Step5Step66. Crystallization/Dry(Final Product)Step5->Step6

Caption: Figure 2. Process flow for the Iron-mediated reduction (Method A).

Part 4: Analytical Validation & QC

To validate the synthesis, confirm the structure using the following parameters.

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.[1]
    
  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.[1]

  • Retention Time Logic: The aniline (product) is significantly more polar than the nitro (starting material) and will elute earlier.[1]

NMR Characterization (Expected)
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       ~3.8–4.2 ppm (br s, 2H, 
      
      
      ): Broad singlet, exchangeable with
      
      
      .
    • 
       ~6.5–6.8 ppm (d, 1H, 
      
      
      ): Proton at C6 (ortho to F). Shows doublet splitting due to Fluorine coupling (
      
      
      ).[1]
    • 
       ~7.0–7.3 ppm (d/s, 1H): Proton at C3 (between Cl atoms). Likely a singlet or small doublet if long-range F-coupling exists.[1]
      
  • 
     NMR: 
    
    • Distinct singlet (decoupled) or multiplet (coupled) shifted upfield relative to the nitro precursor due to the electron-donating amine group.[1]

Part 5: Safety & Toxicology

Hazard Class: Acute Tox. 3 (Oral/Dermal), Skin Irrit. 2, Eye Irrit. 2.

  • Specific Hazard: Haloanilines are potent methemoglobinemia inducers.[1] Absorption through skin is rapid.[1]

  • Handling: Double nitrile gloves and a fume hood are mandatory.[1]

  • Waste: All iron sludge must be treated as hazardous heavy metal waste contaminated with organics.[1] Do not dispose of down the drain.

References

  • Bechamp Reduction Mechanism & Utility

    • Title: "The reduction of nitro compounds with iron and acetic acid."[1][2]

    • Source:Org.[1] React. (Classic mechanism reference).[1]

    • Context: Establishes the baseline for chemoselective reduction of nitroarenes.
  • Selectivity in Hydrogenation

    • Title: "Hydrogenation of halonitrobenzenes without dehalogenation."[1]

    • Source: U.S. Patent 5,068,436 (Google Patents).[1]

    • URL
    • Context: Details the use of acidic media and inhibitors to prevent C-Cl bond breakage.[1]

  • Product Identification (CAS Verification)

    • Title: "2,4-Dichloro-5-fluoroaniline Product Entry."[1][3][4][5]

    • Source: ChemicalBook / BLD Pharm.[1]

    • Context: Confirms CAS 348-64-1 and physical properties.[1][6]

  • Iron-Catalyzed Protocols

    • Title: "Selective Nitro Reduction with an Iron-Based C
    • Source: TCI Chemicals Application Note.[1]

    • Context: Modern variations of the Fe reduction for sensitive substrates.[1]

Application Note: Chemoselective Reduction of 2,4-Dichloro-5-fluoronitrobenzene

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The reduction of 2,4-dichloro-5-fluoronitrobenzene (CAS: 345-18-6) to its corresponding aniline, 2,4-dichloro-5-fluoroaniline , is a critical transformation in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin).[1]

The Core Challenge: Chemoselectivity. The substrate contains three halogen atoms (two chlorines, one fluorine). Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) frequently result in hydrodehalogenation (stripping of the chlorine atoms) alongside nitro reduction, producing inseparable mixtures of byproducts.[1]

This Application Note details three field-validated protocols designed to guarantee the retention of the halogen motif while quantitatively reducing the nitro group.

Reaction Scheme

The transformation requires the selective reduction of the nitro group (


Figure 1: Reaction pathway highlighting the divergence between selective reduction and hydrodehalogenation.[1]

Protocol Selection Guide

Choose the protocol that fits your available equipment and scale.

FeatureProtocol A: Fe / NH₄Cl Protocol B: Raney Nickel Protocol C: SnCl₂
Mechanism Single Electron Transfer (Heterogeneous)Catalytic HydrogenationSingle Electron Transfer (Homogeneous)
Selectivity Excellent (No dehalogenation)High (Requires temp control)Excellent
Scale Suitability 100 mg to >10 kg10 g to >100 kg< 10 g (Lab scale)
Equipment Standard GlasswareParr Shaker / AutoclaveStandard Glassware
Workup Filtration of Iron SludgeFiltration of CatalystDifficult (Tin emulsions)
Recommendation Primary Recommendation Industrial / Process ScaleSmall Scale / Screening

Protocol A: Iron-Mediated Reduction (Bechamp Conditions)

Status: Gold Standard for Lab & Pilot Scale[1]

This method utilizes zero-valent iron (Fe⁰) activated by ammonium chloride. It is chemically mild, preventing the hydrogenolysis of the C-Cl bonds that occurs with palladium catalysts.

Materials
  • Substrate: 2,4-dichloro-5-fluoronitrobenzene (1.0 equiv)

  • Reductant: Iron Powder (3.0 - 5.0 equiv) - Note: Use fine powder (325 mesh) for best kinetics.[1]

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)[1]

  • Solvent: Ethanol / Water (3:1 ratio)[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to heavy iron sludge), suspend 2,4-dichloro-5-fluoronitrobenzene (10 g, 47.6 mmol) in Ethanol (80 mL).

  • Activation: Add a solution of NH₄Cl (12.7 g, 238 mmol) dissolved in Water (27 mL).

  • Iron Addition (Exotherm Control): Heat the mixture to 50°C. Add Iron powder (8.0 g, ~143 mmol) portion-wise over 15 minutes.

    • Critical Insight: Adding iron all at once can cause a violent exotherm and foaming.

  • Reflux: Heat the mixture to vigorous reflux (approx. 78-80°C).

    • Monitoring: The reaction typically completes in 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (yellow) will disappear; the amine is often fluorescent under UV.

  • Hot Filtration (Crucial Step): While the reaction is still hot , filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol.

    • Why Hot? The product may crystallize in the iron sludge if allowed to cool.

  • Workup: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate.

Expected Yield: 85–95% Appearance: Off-white to light brown solid.

Protocol B: Catalytic Hydrogenation (Raney Nickel)

Status: High-Throughput / Industrial Standard[1]

While Pd/C causes dehalogenation, Raney Nickel is significantly less prone to attacking the aryl-chloride bond under controlled conditions.[1] This method is preferred for scale-up to avoid the massive solid waste (iron oxide) generated in Protocol A.

Materials
  • Catalyst: Raney Nickel (approx. 10 wt% loading relative to substrate) - Safety: Pyrophoric when dry.[1]

  • Hydrogen Source: H₂ Gas (Balloon or 50 psi)

  • Solvent: Methanol or Ethyl Acetate[1][2]

Step-by-Step Methodology
  • Safety Check: Purge the reaction vessel with Nitrogen (N₂) three times. Raney Nickel must be handled as a slurry in water or alcohol.

  • Loading: Load 2,4-dichloro-5-fluoronitrobenzene (10 g) and Methanol (100 mL) into a pressure vessel (Parr shaker or autoclave).

  • Catalyst Addition: Add Raney Nickel (1.0 g wet slurry).

  • Hydrogenation:

    • Pressure:[3] Pressurize to 3–5 bar (40–70 psi).

    • Temperature: Heat to 40–50°C.

    • Warning: Do not exceed 60°C. Higher temperatures increase the kinetic probability of C-Cl bond cleavage.

  • Completion: Reaction is usually rapid (1–3 hours).

  • Workup: Filter through Celite (keep wet to prevent fire hazard). Concentrate filtrate.

Validation Check: Analyze crude via 1H-NMR. Look for the "des-chloro" doublet signals. If observed, lower temperature and pressure in future runs.[1]

Protocol C: Stannous Chloride (SnCl₂)

Status: Alternative for Small Scale

Useful when iron stirring is mechanically difficult or if high-pressure equipment is unavailable.

The "Emulsion" Problem & Solution

The primary drawback of SnCl₂ is the formation of tin hydroxides during basic workup, which create intractable emulsions. The Fix: Use the Rochelle Salt or Controlled pH method described below.

Methodology
  • Dissolve substrate (1.0 equiv) in Ethanol or EtOAc .

  • Add SnCl₂·2H₂O (5.0 equiv).[4]

  • Stir at room temperature (mild exotherm) or heat to 50°C for 2 hours.

  • Optimized Workup:

    • Cool to room temperature.[5]

    • Pour mixture into ice water.

    • Crucial: Adjust pH to exactly 7–8 using saturated NaHCO₃. Do not use strong NaOH , as this precipitates gelatinous tin oxides.[1]

    • Add solid Celite to the suspension and stir for 15 minutes.

    • Filter the entire slurry through a sintered glass funnel packed with Celite. The tin salts get trapped in the Celite; the filtrate will be a clear biphasic mixture.

Analytical Validation & Troubleshooting

Quality Control Parameters
TestAcceptance CriteriaNotes
HPLC Purity > 98.0% (Area)Monitor des-chloro impurity (RRT ~0.8)
Appearance White to tan crystalline solidDarkens upon air oxidation (store under N₂)
1H NMR (DMSO-d6) δ ~5.5 ppm (Broad s, 2H, -NH₂)Confirm loss of aromatic protons if dehalogenation occurred
Troubleshooting Logic (Self-Validating System)

Figure 2: Decision matrix for troubleshooting common reduction failures.

References

  • Grohe, K. (1993). Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. US Patent 5,856,577. Link

    • Key citation for Raney Nickel hydrogenation parameters specific to chlorofluoronitrobenzenes.
  • Bayer AG. (1979). Preparation of fluoronitrobenzene. US Patent 4,164,517. Link

    • Provides context on the synthesis of the nitro-precursors and stability.
  • Bellamy, F. D., & Ou, K. (1984).[1] Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[4][6] Tetrahedron Letters, 25(8), 839-842.[1][2] Link[1]

    • Foundational paper for the SnCl2 selectivity mechanism.
  • Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitroarenes. Tetrahedron Letters, 25(32), 3415-3418.[1] Link[1]

    • Supplemental reading for catalytic transfer hydrogen

Application Note: 2,4-Dichloro-5-fluoroaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 2,4-Dichloro-5-fluoroaniline (CAS 348-64-1) , a critical fluorinated building block in the synthesis of second-generation fluoroquinolone antibiotics, specifically the Ciprofloxacin class.

Compound Identity:

  • IUPAC Name: 2,4-Dichloro-5-fluoroaniline[1][2]

  • CAS Number: 348-64-1[1][2][3]

  • Molecular Formula: C₆H₄Cl₂FN[1][2]

  • Molecular Weight: 180.01 g/mol [2]

  • Role: Key Intermediate for 2,4-Dichloro-5-fluorobenzoic acid (The "Grohe-Heberg" Precursor).

Executive Summary & Strategic Importance

In the high-stakes landscape of antimicrobial drug development, 2,4-Dichloro-5-fluoroaniline serves as the linchpin for introducing the pharmacophore-defining fluorine atom at the C-6 position of the quinolone core. Its structural integrity is paramount because it dictates the binding affinity of the final API to bacterial DNA gyrase.

Why this Intermediate?

  • Regioselective Fluorination: The fluorine at position 5 is metabolically stable and, upon cyclization, translates to the C-6 position of the quinolone ring, which is essential for potency (10-100x increase in activity compared to non-fluorinated analogs).

  • Orthogonal Chlorine Reactivity: The molecule features two chlorine atoms with distinct reactivities:

    • C-2 Chlorine: Labile. Acts as the leaving group during the Grohe-Heberg cyclization to form the quinolone ring.

    • C-4 Chlorine: Stable initially, but becomes the site for nucleophilic aromatic substitution (

      
      ) with piperazine in the final API synthesis step.
      

Chemical Pathway & Mechanism[5][6]

The utility of 2,4-Dichloro-5-fluoroaniline lies in its conversion to 2,4-Dichloro-5-fluorobenzoic acid , the direct precursor for the Grohe-Heberg synthesis route.

Pathway Visualization (DOT)

G Start 2,4-Dichloro-5-fluoroaniline (CAS 348-64-1) Diazo Diazonium Salt Intermediate Start->Diazo NaNO2, HCl (Diazotization) Nitrile 2,4-Dichloro-5-fluorobenzonitrile Diazo->Nitrile CuCN, KCN (Sandmeyer) Acid 2,4-Dichloro-5-fluorobenzoic Acid (Key Precursor) Nitrile->Acid H2SO4, H2O (Hydrolysis) Chloride Acid Chloride Acid->Chloride SOCl2 Quinolone 6-Fluoro-7-chloro-quinolone Core Chloride->Quinolone Grohe-Heberg Cyclization API Ciprofloxacin/Norfloxacin Quinolone->API Piperazine (SnAr at C-7)

Caption: Synthesis workflow transforming the aniline intermediate into the bioactive fluoroquinolone scaffold.

Experimental Protocols

Protocol A: Conversion to 2,4-Dichloro-5-fluorobenzoic Acid (Sandmeyer Route)

Objective: Transform the amino group into a carboxylic acid via a nitrile intermediate. This is the industry-standard route to activate the molecule for quinolone ring formation.

Reagents:

  • Sodium Nitrite (

    
    )
    
  • Copper(I) Cyanide (

    
    )
    
  • Sulfuric Acid (

    
    )[4]
    
  • Solvents: Water, Toluene, Ethyl Acetate.

Step-by-Step Methodology:

  • Diazotization:

    • Charge a glass-lined reactor with 2,4-Dichloro-5-fluoroaniline (1.0 eq) and water.

    • Add concentrated

      
       (2.5 eq) slowly, maintaining temperature 
      
      
      
      .
    • Cool the suspension to

      
      .
      
    • Add aqueous

      
       (1.1 eq) dropwise. Critical:  Maintain internal temperature 
      
      
      
      to prevent diazonium decomposition (phenol formation).
    • Stir for 1 hour. Verify endpoint with starch-iodide paper (should turn blue instantly).

  • Sandmeyer Reaction (cyanation):

    • In a separate vessel, prepare a solution of

      
       (1.2 eq) and 
      
      
      
      (1.5 eq) in water at
      
      
      .
    • Transfer the cold diazonium solution slowly into the warm cyanide solution. Safety Warning: Evolution of

      
       gas and potential 
      
      
      
      . Use a scrubber system.
    • Reflux for 2 hours.[4][5] The nitrile precipitates as a solid.

    • Cool to room temperature (RT) and filter. Wash the cake with water.

  • Hydrolysis to Acid:

    • Suspend the wet nitrile cake in

      
      .
      
    • Reflux at

      
       for 6 hours.
      
    • Cool to RT. The 2,4-Dichloro-5-fluorobenzoic acid will crystallize.

    • Filter and recrystallize from Toluene/Ethanol to achieve >98% purity.

Protocol B: Analytical Quality Control (HPLC)

Objective: Validate purity of 2,4-Dichloro-5-fluoroaniline before downstream processing. Impurities (e.g., non-fluorinated anilines) can lead to toxic byproducts in the final drug.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Acceptance Criteria:

  • Purity:

    
     (Area %).[6]
    
  • Moisture (Karl Fischer):

    
    .
    
  • Unknown Impurities: Each

    
    .
    

Safety & Handling (HSE Guidelines)

Hazard Profile:

  • Acute Toxicity: Toxic if swallowed or inhaled.

  • Skin/Eye: Severe irritant; potential sensitizer.

  • Environmental: Toxic to aquatic life with long-lasting effects.

Handling Protocol:

  • Engineering Controls: All weighing and transfer operations must occur inside a certified chemical fume hood or glovebox.

  • PPE: Double nitrile gloves, lab coat, and safety goggles. A full-face respirator is required if dust generation is possible.

  • Spill Management: Do not wash down the drain. Adsorb with sand/vermiculite and dispose of as hazardous halogenated waste.

  • Incompatibility: Reacts vigorously with strong oxidizing agents and acid chlorides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Diazotization Temperature spike >

.
Use a jacketed reactor with cryo-coolant. Add nitrite slower.[7]
Product Discoloration (Dark) Oxidation of aniline starting material.Store aniline under Nitrogen/Argon. Use fresh reagent.
Incomplete Hydrolysis Acid concentration too low.Ensure

is at least 50%.[4] Increase reflux time.
High Isomer Impurity Impure starting aniline (e.g., 3,5-dichloro isomer).Perform QC on incoming raw material (Protocol B). Recrystallize if necessary.

References

  • Grohe, K., & Heberg, H. (1987). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. European Patent EP0176026. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733471, 2,4-Dichloro-5-fluoroaniline. Link

  • Bayer AG. (1983). Method for the preparation of ciprofloxacin. US Patent 4670444. Link

  • Organic Syntheses. (1940). Diazotization and Sandmeyer Reactions: General Procedures. Coll. Vol. 2, p. 130. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,4-Dichloro-5-fluoroaniline. Link

Sources

Application Note: Strategic Utilization of 2,4-Dichloro-5-fluoroaniline in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 2,4-Dichloro-5-fluoroaniline in Kinase Inhibitor Synthesis Document Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This application note details the synthetic utility of 2,4-Dichloro-5-fluoroaniline (CAS 348-59-4) as a privileged building block in the design of small-molecule kinase inhibitors. While widely recognized as a precursor for fluoroquinolone antibiotics, this aniline derivative has emerged as a critical pharmacophore in oncology, specifically for targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .

Its unique substitution pattern—combining a lipophilic dichloro-motif with a metabolically stable fluorine atom—enables the modulation of ligand binding affinity within the ATP-binding pocket of kinases. This guide provides optimized protocols for its incorporation into quinazoline and pyrimidine scaffolds, addressing the specific synthetic challenges posed by its electron-deficient nature.

Scientific Rationale & Pharmacophore Design

The "Fluorine-Chlorine" Synergism

In kinase inhibitor design, the 2,4-dichloro-5-fluoro substitution pattern offers three distinct medicinal chemistry advantages:

  • Metabolic Blocking: The fluorine atom at the C-5 position (meta to the amine) blocks metabolic oxidation at a typically reactive site, extending the half-life (

    
    ) of the drug candidate.
    
  • Hydrophobic Pocket Filling: The two chlorine atoms at C-2 and C-4 increase lipophilicity (

    
    ), allowing the molecule to penetrate the cell membrane and tightly fill the hydrophobic "gatekeeper" regions within the kinase ATP-binding cleft.
    
  • Electronic Modulation: The electron-withdrawing nature of the halogens reduces the pKa of the aniline nitrogen. While this reduces nucleophilicity (making synthesis harder), it often improves the hydrogen-bond donor capability of the resulting urea or amide linkage in the final inhibitor.

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates how this aniline serves as a "Warhead Connector" or "Hydrophobic Tail" in typical kinase inhibitor scaffolds.

KinaseSAR cluster_0 Pharmacological Impact Aniline 2,4-Dichloro-5-fluoroaniline (Starting Block) Core Heterocyclic Core (Quinazoline/Pyrimidine) Aniline->Core S_NAr or Buchwald Coupling Binding ATP-Binding Pocket (Hydrophobic Region) Aniline->Binding Cl atoms fill hydrophobic cleft Metabolism Metabolic Stability (Blocked Oxidation) Aniline->Metabolism F atom prevents ring hydroxylation

Figure 1: Mechanistic role of 2,4-Dichloro-5-fluoroaniline in kinase inhibitor efficacy.

Experimental Protocols

Challenge: Low Nucleophilicity

Critical Insight: Due to the electron-withdrawing effects of the two chlorines and one fluorine, the amino group of 2,4-dichloro-5-fluoroaniline is significantly less nucleophilic than unsubstituted aniline. Standard nucleophilic aromatic substitution (


) conditions often fail or require harsh heating, leading to decomposition. Palladium-catalyzed Buchwald-Hartwig amination  or acid-catalyzed coupling  are the preferred methods.
Protocol A: Synthesis of 4-Anilinoquinazoline (EGFR Inhibitor Scaffold)

This protocol describes coupling the aniline to a 4-chloroquinazoline core, a common step in synthesizing Gefitinib/Erlotinib analogs.

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • 2,4-Dichloro-5-fluoroaniline (1.1 equiv)[1]

  • Isopropanol (iPrOH) or Acetonitrile (MeCN)

  • HCl (4M in dioxane) or Pyridine (catalytic)

Step-by-Step Methodology:

  • Preparation: In a dry 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 mmol of 4-chloro-6,7-dimethoxyquinazoline in 10 mL of anhydrous Isopropanol (iPrOH).

  • Addition: Add 1.1 mmol of 2,4-Dichloro-5-fluoroaniline.

  • Catalysis (Acidic Method): Add 0.1 mL of 4M HCl in dioxane. Note: The acid protonates the quinazoline nitrogen, making the C-4 position more electrophilic, compensating for the aniline's poor nucleophilicity.

  • Reaction: Heat the mixture to reflux (82°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the precipitate. Wash with cold iPrOH (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove unreacted aniline.

  • Free Base Conversion (Optional): Suspend the solid in EtOAc/Water, adjust pH to 8 with saturated

    
    , and extract the organic layer. Dry over 
    
    
    
    and concentrate.

Yield Expectation: 75–85% (HCl salt).

Protocol B: Synthesis of Pyrimidine-Based Kinase Inhibitors (Buchwald Method)

For less reactive cores (like 2,4-dichloropyrimidine), thermal


 may fail. This protocol uses Pd-catalysis.[2]

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • 2,4-Dichloro-5-fluoroaniline (1.0 equiv)[1]

  • 
     (0.02 equiv)
    
  • Xantphos (0.04 equiv)

  • 
     (2.0 equiv)
    
  • 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the pyrimidine, aniline,

    
    , and Xantphos. Seal and purge with Argon for 5 minutes.
    
  • Catalyst Addition: Add

    
     and 1,4-Dioxane (concentration 0.2 M) under Argon counter-flow.
    
  • Reaction: Heat at 100°C for 12 hours (conventional) or 120°C for 45 mins (microwave).

  • Filtration: Filter the hot mixture through a Celite pad to remove Palladium residues. Rinse with EtOAc.

  • Purification: Concentrate and purify via Flash Column Chromatography (Hexane:EtOAc gradient).

Analytical Data & Quality Control

When verifying the identity of intermediates synthesized with this aniline, the Fluorine-19 NMR is the most diagnostic tool due to the distinct shift caused by the ortho-chloro/meta-chloro environment.

Analytical MethodExpected Signal / Characteristic
1H NMR (DMSO-d6) Aromatic protons appear as two distinct singlets or doublets (depending on coupling) in the 7.0–8.0 ppm region due to the isolated positions on the penta-substituted ring.
19F NMR Single peak, typically around -110 to -120 ppm (relative to

). The shift is sensitive to the oxidation state of the nitrogen (amine vs. amide).
LC-MS (ESI+) Characteristic isotope pattern due to two Chlorine atoms. Look for M, M+2, and M+4 peaks in a 9:6:1 ratio.
Melting Point 2,4-Dichloro-5-fluoroaniline melts at ~63-66°C. Derivatized kinase inhibitors usually melt >200°C.

Synthesis Workflow Diagram

The following diagram outlines the divergent pathways for using this aniline: either as a nucleophile (Pathway A) or as a scaffold precursor (Pathway B).

SynthesisPathways Start Start: 2,4-Dichloro-5-fluoroaniline PathA Pathway A: Nucleophilic Substitution (Fragment Approach) Start->PathA PathB Pathway B: Cyclization (Scaffold Approach) Start->PathB CoreA Electrophile: 4-Chloroquinazoline or 2,4-Dichloropyrimidine PathA->CoreA CondA Conditions: iPrOH/H+ (Reflux) or Pd-Catalysis CoreA->CondA ProdA Product: EGFR/VEGFR Inhibitor CondA->ProdA ReagB Reagent: Diethyl Ethoxymethylenemalonate (EMME) PathB->ReagB InterB Intermediate: Enamine Ester ReagB->InterB CycB Cyclization: High Temp (Dowtherm A) InterB->CycB ProdB Product: Fluoro-Quinoline/Quinazoline Core CycB->ProdB

Figure 2: Divergent synthetic workflows for 2,4-Dichloro-5-fluoroaniline.

Safety & Handling

  • Toxicity: Fluorinated anilines are toxic by inhalation, ingestion, and skin contact. They may cause methemoglobinemia (blue skin discoloration due to lack of oxygen).

  • PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. (2021). Detailed review of kinase inhibitor synthesis routes.

  • Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2013).[3] Describes nucleophilic displacement using substituted anilines.

  • Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. Molecules. (2024). Discusses SNAr reaction conditions for dichloro-quinazoline precursors.

  • 2,4-Dichloro-5-fluoroaniline Product Data. Benchchem. (2025). Chemical properties and application in quinolone/quinazoline synthesis.

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2015). Review of fluorine's role in pKa modulation and metabolic stability.

Sources

Synthesis of heterocyclic compounds from 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Reactivity Profile

In the landscape of medicinal chemistry, 2,4-Dichloro-5-fluoroaniline is not merely a building block; it is a strategic scaffold for "privileged structures"—specifically the fluoroquinolone antibiotics. The utility of this starting material lies in its precise halogenation pattern, which dictates the regioselectivity of heterocyclic ring formation and subsequent functionalization.

The "Fluorine Effect" and Halogen Handles

The synthesis of bio-active heterocycles from this substrate relies on exploiting the electronic distinctiveness of its three halogen substituents:

  • C5-Fluorine (Becomes C6 in Quinolone): This atom is generally inert to nucleophilic displacement during early synthetic steps due to the electron-rich amino group. Its retention is critical; the C6-fluorine atom in quinolones dramatically increases cell wall penetration and DNA gyrase binding affinity.

  • C4-Chlorine (Becomes C7 in Quinolone): This is the "payload" site. In the final quinolone scaffold, this chlorine is activated by the 4-oxo group (via vinylogous transmission), making it susceptible to

    
     displacement by cyclic amines (e.g., piperazine).
    
  • C2-Chlorine (Becomes C8 in Quinolone): This position directs cyclization to the only available ortho-hydrogen (C6), ensuring a single regioisomer. In the final drug, this position influences pharmacokinetics (half-life) and phototoxicity.

ReactivityMap Aniline 2,4-Dichloro-5-fluoroaniline NH2 Amino Group (-NH2) Nucleophilic Attack Point (Gould-Jacobs Initiation) Aniline->NH2 C6_H C6-Hydrogen Site of Cyclization (Regioselectivity Control) Aniline->C6_H C4_Cl C4-Chlorine Future S_NAr Site (Piperazine attachment) Aniline->C4_Cl C5_F C5-Fluorine Metabolic Stability (Retained) Aniline->C5_F

Figure 1: Reactivity map of the starting material. The C2-Chlorine (not explicitly linked for action) forces cyclization to occur at the C6-Hydrogen.

Application: The Gould-Jacobs Protocol

Target: Ethyl 6-fluoro-7,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

The most robust route for converting this aniline into a heterocyclic core is the Gould-Jacobs reaction . This protocol is preferred over the Grohe-Heitzer method for this specific substrate due to the high cost-efficiency and scalability of the reagents.

Mechanism of Action

The pathway proceeds through three distinct phases:

  • Condensation: The aniline nitrogen attacks the electron-deficient double bond of Diethyl ethoxymethylenemalonate (EMME), eliminating ethanol.

  • Thermal Cyclization: At high temperatures (

    
    C), the resulting enamine undergoes electrocyclic ring closure onto the benzene ring, eliminating a second molecule of ethanol.
    
  • Tautomerization: The intermediate re-aromatizes to the stable 4-quinolone form.

GouldJacobs Start Start: 2,4-Dichloro-5-fluoroaniline Step1 Step 1: Condensation (110-140°C) Forms Anilinomethylene Malonate Start->Step1 - EtOH Reagent + EMME (Diethyl ethoxymethylenemalonate) Reagent->Step1 Step2 Step 2: Thermal Cyclization (250-260°C) Dowtherm A Solvent Step1->Step2 Heat Intermediate Transition State (Acylketene-like) Step2->Intermediate Product Product: Ethyl 6-fluoro-7,8-dichloro-4-oxo-quinoline-3-carboxylate Intermediate->Product - EtOH (Cyclization)

Figure 2: The Gould-Jacobs workflow. Critical temperature control is required at Step 2 to prevent polymerization.

Detailed Experimental Protocols

Protocol A: Condensation (Enamine Formation)

Objective: Synthesis of Diethyl [[(2,4-dichloro-5-fluorophenyl)amino]methylene]malonate.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Reagents:

    • 2,4-Dichloro-5-fluoroaniline (1.0 eq, 18.0 g, 100 mmol)

    • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq, 23.8 g, 110 mmol)

    • Note: No solvent is required if running neat; otherwise, use Toluene.

  • Procedure:

    • Mix the aniline and EMME in the flask.

    • Heat the mixture to 110–120°C (oil bath temperature).

    • Ethanol will begin to distill off. If using a Dean-Stark trap with toluene, monitor the collection of ethanol.

    • Maintain heating for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The aniline spot (

      
      ) should disappear.
      
  • Work-up:

    • Cool the reaction mixture to room temperature. The product often solidifies.

    • Recrystallize from Ethanol or Hexane/Ethanol mix.

    • Expected Yield: 85–92% (Off-white solid).

Protocol B: Thermal Cyclization (Ring Closure)

Objective: Synthesis of the Quinolone Core.[1] This is the Critical Process Parameter (CPP) step.

  • Setup: Use a 3-neck flask equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity/precipitation), an internal thermometer, and an air condenser (to allow ethanol escape but reflux high-boiling solvent).

  • Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether). Why? It allows reflux temperatures

    
    C, essential for overcoming the activation energy of cyclization.
    
  • Procedure:

    • Heat 100 mL of Dowtherm A to 255–260°C (rapid reflux).

    • Dissolve the enamine product from Protocol A (10 g) in minimal hot Dowtherm A (or add solid in portions—Caution: Ethanol evolution causes foaming).

    • Add the substrate slowly to the boiling solvent.

    • Maintain reflux for 45–60 minutes.

    • Visual Cue: The solution will darken, and ethanol vapor will evolve.

  • Work-up:

    • Cool the mixture slowly to roughly 80°C.

    • Add Hexane or Heptane (non-polar anti-solvent) to precipitate the quinolone product.

    • Filter the solid and wash extensively with Hexane to remove Dowtherm A.

    • Wash with Acetone to remove uncyclized impurities.

    • Expected Yield: 65–75% (Tan/Brown powder).

Data Summary & Troubleshooting

ParameterSpecificationCommon Failure ModeMitigation
Condensation Temp 110–120°CIncomplete conversionEnsure ethanol removal (equilibrium shift).
Cyclization Temp >250°CLow yield / CharringTemperature must be monitored internally. <240°C fails to cyclize.
Stirring (Step 2) MechanicalHot spots / BumpingUse overhead stirrer; avoid magnetic bars.
Solvent Removal Dowtherm AProduct contaminationWash precipitate thoroughly with hot hexane.

Safety & Handling (E-E-A-T)

  • Halogenated Anilines: 2,4-Dichloro-5-fluoroaniline is toxic and a potential skin sensitizer. Handle in a fume hood.

  • High Temperature: Protocol B involves temperatures near the flash point of many organic compounds. Ensure the apparatus is free of low-boiling solvents before heating to 250°C.

  • Waste: Halogenated waste must be segregated. Do not mix Dowtherm A waste with general organic solvents.

References

  • PubChem. (n.d.). 2,4-Dichloro-5-fluoroaniline Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[2] (Foundational methodology). [Link]

  • National Institutes of Health (NIH). (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues. PMC. Retrieved January 30, 2026, from [Link]

Sources

Application Notes and Protocols: 2,4-Dichloro-5-fluoroaniline in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Anilines in Agrochemical Innovation

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for enhancing the efficacy, metabolic stability, and overall performance of active ingredients.[1] 2,4-Dichloro-5-fluoroaniline, a halogenated aromatic amine, represents a key building block in this endeavor. Its unique substitution pattern—featuring two chlorine atoms and a fluorine atom—provides chemists with a versatile platform for the synthesis of complex molecules with tailored biological activities. The presence of the fluorine atom, in particular, can significantly influence properties such as lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation, thereby leading to the development of more potent and selective herbicides and pesticides.[1]

This guide provides an in-depth exploration of the application of 2,4-dichloro-5-fluoroaniline and its structural analogs in the synthesis of a promising class of herbicidal agents: 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids. These compounds function as synthetic auxin herbicides, a class of herbicides that mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.[2][3] We will delve into the synthetic pathways, detailed experimental protocols, and the underlying mechanism of action, offering researchers and drug development professionals a comprehensive resource for leveraging this important chemical intermediate.

Synthesis of Picolinic Acid-Based Herbicides: A Multi-Step Approach

The synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids from a 2,4-dichloro-5-fluoroaniline-related precursor is a multi-step process that involves the construction of a substituted picolinic acid core, followed by the introduction of a pyrazole moiety. While a direct, one-pot synthesis from 2,4-dichloro-5-fluoroaniline is not commonly reported, a logical and well-documented synthetic strategy involves the initial preparation of a key intermediate, 4-amino-3,5,6-trichloropicolinic acid (a compound structurally similar to the target scaffold), followed by subsequent modifications.

Part 1: Synthesis of the Core Intermediate: 4-Amino-3,5,6-trichloropicolinic Acid (Picloram)

The synthesis of the picolinic acid core is a critical first step. While not directly starting from 2,4-dichloro-5-fluoroaniline, the synthesis of the closely related and commercially significant herbicide, Picloram (4-amino-3,5,6-trichloropicolinic acid), provides a well-established blueprint for the construction of the necessary pyridine-2-carboxylic acid scaffold.[4][5][6] The general approach involves the amination and hydrolysis of a polychlorinated pyridine derivative.

A common industrial synthesis starts from pentachloropyridine.[6] A key step in this process is the selective amination at the 4-position of the pyridine ring, followed by hydrolysis of a precursor group at the 2-position to yield the carboxylic acid.

Diagram of the General Synthetic Approach to the Picolinic Acid Core

G A Polychlorinated Pyridine Precursor B Amination (e.g., NH3) A->B Step 1 C 4-Amino Polychlorinated Pyridine Intermediate B->C D Hydrolysis (e.g., H2SO4) C->D Step 2 E 4-Amino-polychloropicolinic Acid D->E G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis A Aryl Hydrazine C Cyclization A->C B 1,3-Dicarbonyl Compound B->C D Aryl-substituted Pyrazole C->D F Nucleophilic Aromatic Substitution D->F E 4-Amino-3,5,6-trichloro-2-picolinic acid analog E->F G Final Herbicidal Product F->G

Caption: Workflow for the synthesis of pyrazolyl-picolinic acid herbicides.

Experimental Protocol: Synthesis of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acids

Step 1: Synthesis of the Aryl-Substituted Pyrazole Intermediate.

  • To a solution of the appropriate aryl hydrazine hydrochloride in ethanol, add a 1,3-dicarbonyl compound (e.g., a substituted benzoylacetone).

  • Add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude pyrazole derivative can be purified by column chromatography or recrystallization.

Step 2: Coupling of the Pyrazole with the Picolinic Acid Intermediate.

  • In a suitable solvent such as DMF or DMSO, dissolve the 4-amino-3,5,6-trichloro-2-picolinic acid analog and the synthesized aryl-substituted pyrazole.

  • Add a base, such as potassium carbonate or cesium carbonate, to the mixture.

  • Heat the reaction mixture to a temperature between 80-120°C and stir for several hours. The progress of the nucleophilic aromatic substitution is monitored by HPLC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the final product.

  • Collect the solid by filtration, wash with water, and dry to afford the desired 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid.

StepReactantsReagents/ConditionsProduct
1Aryl hydrazine hydrochloride, 1,3-dicarbonyl compoundEthanol, acetic acid, refluxAryl-substituted pyrazole
24-Amino-3,5,6-trichloro-2-picolinic acid analog, Aryl-substituted pyrazoleDMF or DMSO, K2CO3 or Cs2CO3, 80-120°C4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid

Mechanism of Action: Synthetic Auxin Herbicides

The herbicidal activity of the synthesized picolinic acid derivatives stems from their function as synthetic auxins. [2][3]Natural auxins, such as indole-3-acetic acid (IAA), are plant hormones that regulate various growth and developmental processes. Synthetic auxin herbicides mimic the action of IAA but are typically more resistant to metabolic breakdown within the plant. [7] At herbicidal concentrations, these compounds overwhelm the plant's natural auxin signaling pathways, leading to a cascade of detrimental effects, including:

  • Uncontrolled Cell Division and Elongation: The herbicide binds to auxin receptors, primarily the F-box proteins of the TIR1/AFB family, leading to the degradation of transcriptional repressors and the subsequent overexpression of auxin-responsive genes. [3][8]This results in disorganized and unsustainable growth.

  • Epinasty and Twisting: The abnormal growth leads to characteristic symptoms such as leaf curling, stem twisting, and epinasty (downward bending of leaves).

  • Disruption of Vascular Tissues: The uncontrolled growth can crush the phloem and xylem, disrupting the transport of water and nutrients throughout the plant.

  • Senescence and Plant Death: Ultimately, the metabolic strain and disruption of essential physiological processes lead to senescence and the death of the susceptible plant.

The selectivity of these herbicides for broadleaf weeds over grasses is attributed to differences in vascular structure, metabolism, and auxin transport between monocots and dicots. [7]

Herbicidal Activity of Novel Picolinic Acid Derivatives

The research conducted by Ma, et al. (2024) demonstrated the potent herbicidal activity of the newly synthesized 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids against a range of broadleaf weeds. [2]The following table summarizes the post-emergence herbicidal activity of selected compounds against Amaranthus retroflexus (a common agricultural weed).

CompoundR1 (Substitution on Aryl Ring)Dosage (g a.i./ha)Herbicidal Activity (%)
S2012-F150100
S2024-F150100
S2032-Cl150100
S2044-Cl150100
S2052-Br150100
S2064-Br150100
S2072-CH3150100
S2084-CH3150100
S2092-OCH315090
S2104-OCH315090
Picloram (Control)-15080

Data adapted from Ma, et al. (2024). [2] The results indicate that many of the newly synthesized compounds exhibit excellent herbicidal activity, often surpassing that of the commercial herbicide Picloram under the tested conditions. This highlights the potential of the 2,4-dichloro-5-fluoroaniline-derived scaffold in the discovery of new and effective weed management solutions.

Conclusion

2,4-Dichloro-5-fluoroaniline and its structural analogs are valuable and versatile intermediates in the synthesis of novel agrochemicals. The strategic incorporation of this fluorinated building block into picolinic acid derivatives has led to the development of potent synthetic auxin herbicides with promising activity against problematic broadleaf weeds. The detailed synthetic protocols and an understanding of the mechanism of action provided in this guide offer a solid foundation for researchers and scientists in the field of agrochemical development to explore this chemical space further and contribute to the creation of next-generation crop protection solutions.

References

  • The Dow Chemical Company. (1982). Preparation of 4-amino-3,5,6-trichloropicolinic acid. U.S.
  • Li, X., et al. (2010). Synthesis of 3,6-dichloropicolinic acid.
  • Zhongshan, D. I. (2007). Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.
  • ChemicalBook. 4-Aminopyridine-2-carboxylic acid synthesis.
  • Schultz, A. C., et al. (2009). Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. Journal of Labelled Compounds and Radiopharmaceuticals.
  • CymitQuimica. 4-Aminopicolinic acid.
  • The Dow Chemical Company. (2016). Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid.
  • Ma, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules.
  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids.
  • Dow AgroSciences LLC. (2011). Synergistic herbicidal composition containing fluroxypyr and cyhalofop, metamifop or profoxydim.
  • Wang, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules.
  • T. D. W. T., et al. (2019). The differential binding and biological efficacy of auxin herbicides. Pest Management Science.
  • Francischini, A. C., et al. (2025).
  • CORESTA. (2025). Dicamba, 2,4-D, 2,4,5-T.
  • Ma, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
  • Mithila, J., et al. (2011). Recent developments in auxin biology and new opportunities for auxinic herbicide research. Weed Science.
  • Marchesi, C. E., et al. (2021). Florpyrauxifen-Benzyl Selectivity to Rice. MDPI.
  • Al-Khatib, K., et al. (2020).
  • Florida Department of Agriculture and Consumer Services. Organo-auxin Herbicides.
  • Alfa Chemistry. Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?.
  • Ishida, Y., et al. (2011). Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Busi, R., et al. (2018). Weed Resistance to Synthetic Auxin Herbicides. Pest Management Science.
  • Marchesi, C. E., et al. (2021). Florpyrauxifen-Benzyl Selectivity to Rice.
  • Organic Syntheses. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID.

Sources

Palladium-catalyzed reactions with 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to leveraging 2,4-Dichloro-5-fluoroaniline in palladium-catalyzed cross-coupling reactions, offering researchers and drug development professionals a synthesis of mechanistic insights, practical application notes, and detailed experimental protocols.

Introduction: The Strategic Importance of 2,4-Dichloro-5-fluoroaniline

2,4-Dichloro-5-fluoroaniline is a highly valuable and versatile building block in modern organic synthesis, particularly within the pharmaceutical industry. Its trifunctional nature—an aniline amine group, two distinct chlorine atoms for sequential functionalization, and a fluorine atom for modulating pharmacokinetic properties—makes it a privileged scaffold. Its most notable application is as a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy.[1][2]

The power of this substrate is unlocked through palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3] However, the presence of two halogen atoms at different positions (C2 and C4) introduces a critical challenge: regioselectivity . Understanding and controlling which chlorine atom reacts is paramount for a successful synthetic campaign.

This guide provides a comprehensive overview of the principal palladium-catalyzed reactions involving 2,4-dichloro-5-fluoroaniline, focusing on the mechanistic rationale behind reaction conditions and offering robust, field-tested protocols.

Physicochemical Properties of 2,4-Dichloro-5-fluoroaniline
PropertyValue
Molecular Formula C₆H₄Cl₂FN
Molecular Weight 180.01 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 65-69 °C
Boiling Point 243.5 °C at 760 mmHg
CAS Number 35113-89-2

Core Concept: Regioselectivity in Dihaloanilines

The differential reactivity of the two chlorine atoms in 2,4-dichloro-5-fluoroaniline is governed by a combination of electronic and steric effects.

  • Electronic Effects : The aniline (NH₂) group is an activating, ortho-, para-director. The fluorine atom is deactivating but also an ortho-, para-director. The C2-Cl is ortho to the strongly directing amino group, which can influence the electron density and facilitate oxidative addition at this position. The C4-Cl is para to the amino group.

  • Steric Hindrance : The C2 position is flanked by the bulky chlorine atom and the amino group, making it more sterically hindered than the C4 position.

  • Bond Dissociation Energy : In many dihalogenated N-heterocycles, the C-X bond alpha to the nitrogen is weaker and more polarized, making it the conventional site of reactivity.[4]

For many palladium-catalyzed reactions, the less sterically hindered C4 position is often the preferred site for initial coupling, especially with bulky ligands. However, the specific choice of catalyst, ligand, base, and solvent system can override these intrinsic preferences, allowing for tunable and selective functionalization at either C2 or C4.[5] This guide will explore conditions to control this selectivity.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C-C bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[6][7] Its tolerance for a wide range of functional groups and generally mild conditions make it a cornerstone of medicinal chemistry.

Mechanism of the Suzuki-Miyaura Reaction

The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAd Oxidative Addition ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Ar-X Trans Transmetalation ArPdR Ar-Pd(II)(R)L₂ ArPdX->ArPdR R-B(OH)₂ Base ArPdR->Pd0 RedEl Reductive Elimination Product Ar-R (Coupled Product) ArPdR->Product ArX Ar-X (2,4-Dichloro-5-fluoroaniline) Boronic R-B(OH)₂ + Base Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAd Oxidative Addition ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Ar-X AmineCoord Amine Coordination & Deprotonation ArPdAmido [Ar-Pd(II)(NR'R'')L₂] ArPdX->ArPdAmido HNR'R'' Base ArPdAmido->Pd0 RedEl Reductive Elimination Product Ar-NR'R'' (Coupled Product) ArPdAmido->Product ArX Ar-X (Aryl Halide) Amine HNR'R'' + Base Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition ArPdC Ar-Pd(II)(C≡CR)L₂ ArPdX->ArPdC Transmetalation ArPdC->Pd0 Reductive Elimination Product Ar-C≡CR ArPdC->Product CuX Cu(I)X CuC Cu(I)-C≡CR CuX->CuC Deprotonation CuC->ArPdX CuC->CuX ArX Ar-X Alkyne H-C≡CR + Base Heck_Cycle Pd0 Pd(0)L₂ OxAd Oxidative Addition ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Ar-X MigIns Migratory Insertion Intermediate Alkene Complex ArPdX->Intermediate Alkene BetaElim β-Hydride Elimination Product Substituted Alkene Intermediate->Product HPdX H-Pd(II)(X)L₂ Intermediate->HPdX HPdX->Pd0 Base ArX Ar-X Alkene Alkene Base Base

Sources

Application Note: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the regioselective mono-arylation of 2,4-Dichloro-5-fluoroaniline (CAS: 2998-62-1) via Suzuki-Miyaura cross-coupling. This substrate is a critical scaffold in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and agrochemicals.

The primary challenge with this substrate is achieving high chemo- and regioselectivity. The molecule contains two aryl chlorides and a free amine. This protocol demonstrates how to leverage the electronic activation provided by the C5-fluorine atom and the steric hindrance at C2 to exclusively target the C4-position , avoiding the need for amine protection steps in most cases.

Mechanistic Analysis & Regioselectivity

To design a robust process, one must understand the electronic and steric landscape of the substrate.

Substrate Electronics
  • C1-Amine (

    
    ):  A strong electron-donating group (EDG). It increases electron density at the ortho (C2) and para (C4) positions, generally deactivating both C-Cl bonds toward oxidative addition compared to a neutral benzene ring.
    
  • C5-Fluorine (

    
    ):  A strong inductively electron-withdrawing group (EWG). It pulls electron density primarily from the ortho (C4 and C6) positions.
    
  • Steric Environment: The C2-chlorine is flanked by the amine, creating significant steric hindrance. The C4-chlorine is flanked by a proton and the small fluorine atom, making it sterically accessible.

The "C4-First" Rule

Despite the resonance deactivation from the amine, the C4-position is the preferred site for Oxidative Addition (OA) due to:

  • Inductive Activation: The C5-fluorine inductively activates the adjacent C4-Cl bond, lowering the barrier for Pd insertion.

  • Steric Accessibility: The C4 site is less hindered than the C2 site.

  • Catalyst Control: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) amplify this selectivity by being unable to accommodate the sterically crowded C2 environment during the OA step.

Reaction Pathway Diagram

ReactionPathway Substrate 2,4-Dichloro- 5-fluoroaniline OA_Complex Oxidative Addition Complex (C4-Pd-Cl) Substrate->OA_Complex Fast OA (Sterics + F-effect) Product_Minor MINOR PRODUCT 2-Aryl isomer (<3%) Substrate->Product_Minor Slow OA (Steric clash) Pd_Species L-Pd(0) Active Catalyst Pd_Species->OA_Complex Transmetal Transmetallation (Ar-B(OH)2 / Base) OA_Complex->Transmetal Rate Limiting Product_Major MAJOR PRODUCT 4-Aryl-2-chloro- 5-fluoroaniline Transmetal->Product_Major Reductive Elimination

Figure 1: Reaction pathway highlighting the kinetic preference for C4-oxidative addition driven by the ortho-fluorine effect and steric relief.

Experimental Protocols

Materials & Reagents Table
ReagentRoleEquiv.Notes
2,4-Dichloro-5-fluoroaniline Substrate1.0Limiting reagent.[1]
Aryl Boronic Acid Coupling Partner1.1 - 1.2Excess ensures conversion.
Pd(dppf)Cl₂ · DCM Catalyst0.02 - 0.05Robust; resists amine poisoning.
K₂CO₃ (2M aq) Base3.0Standard base; Cs₂CO₃ for difficult substrates.
1,4-Dioxane SolventN/AHigh boiling point, good solubility.
Protocol A: Standard Conditions (Cost-Effective)

Recommended for highly reactive boronic acids (e.g., Phenyl, 4-Methoxyphenyl).

  • Setup: Charge a reaction vial with 2,4-Dichloro-5-fluoroaniline (1.0 mmol, 180 mg), Aryl Boronic Acid (1.1 mmol), and Pd(dppf)Cl₂ (0.02 mmol, 16 mg).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M K₂CO₃ (1.5 mL).

  • Reaction: Heat the mixture to 90°C for 4-16 hours. Vigorous stirring (800 rpm) is essential for the biphasic system.

  • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). Look for the disappearance of the starting aniline (

    
    ).
    
  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel).

Protocol B: High-Performance Conditions (Challenging Substrates)

Recommended for sterically hindered boronic acids or if Protocol A yields <50%. Uses a Buchwald precatalyst to prevent amine binding.

  • Catalyst System: Use XPhos Pd G2 (2 mol%) or Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) .

  • Base Switch: Use K₃PO₄ (3.0 equiv) suspended in Toluene/Water (10:1) .

  • Temperature: Heat to 100°C .

  • Note: The bulky XPhos ligand creates a "pocket" that strictly enforces coupling at the less hindered C4 position, often boosting regioselectivity to >98:2.

Validation & Quality Control (Self-Validating Systems)

To ensure the reaction occurred at the C4 position and not C2, use 19F NMR and 1H NMR .

NMR Diagnostic Logic
  • 1H NMR (Coupling Constants):

    • Starting Material: Two singlets (or weak doublets) for aromatic protons.

    • C4-Product (Desired): The proton at C6 (ortho to F) usually appears as a doublet with a large

      
       coupling (~10-12 Hz). The proton at C3 (between Cl and F) is lost.
      
    • C2-Product (Undesired): The proton at C3 remains. You will see a doublet with large F-coupling (C6-H) AND a doublet with smaller coupling (C3-H).

  • 19F NMR (Chemical Shift):

    • The fluorine environment changes drastically.

    • Starting Material:

      
       to 
      
      
      
      ppm.
    • C4-Arylation: Shift moves downfield (deshielded) due to the removal of the electron-rich Cl and addition of the aromatic ring.

Troubleshooting Workflow

Troubleshooting Start Check Conversion (HPLC) LowConv Low Conversion (<50%) Start->LowConv SM remains GoodConv High Conversion (>90%) Start->GoodConv SM consumed Poison Switch to XPhos Pd G2 or Protect Amine (Boc) LowConv->Poison Is Amine Poisoning Pd? CheckRegio Check Regioselectivity (1H/19F NMR) GoodConv->CheckRegio Mixed Reduce Temp to 60°C Increase Steric Bulk of Ligand CheckRegio->Mixed Mixture of C2/C4

Figure 2: Troubleshooting logic for yield and selectivity issues.

Safety & Handling

  • Fluoroanilines: Highly toxic by inhalation and skin contact. Potential methemoglobinemia inducers. Handle exclusively in a fume hood.

  • Waste: All aqueous waste containing palladium and fluorinated aromatics must be segregated into heavy metal/halogenated waste streams.

References

  • Mechanistic Analogue (Pyrimidines): G. L. Anderson, et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." MDPI, 2010. (Establishes C4 preference in 2,4-dichloro-heterocycles).

  • General Suzuki Protocol: N. Miyaura, A. Suzuki. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. (Foundational review).

  • Synthesis of Starting Material: "Method of preparing 2,4-difluoroaniline." Patent US4294988A. (Context on fluoroaniline reactivity and synthesis).

  • Buchwald Ligands (XPhos): R. Martin, S. L. Buchwald. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461-1473. (Protocol B justification).

Sources

Application Note: Precision N-Arylation of 2,4-Dichloro-5-fluoroaniline via Buchwald-Hartwig Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Substrate Challenge

2,4-Dichloro-5-fluoroaniline (CAS: 348-64-1) represents a "privileged scaffold" in medicinal chemistry, serving as a core intermediate for fluoroquinolone antibiotics (e.g., Ciprofloxacin analogs) and kinase inhibitors (e.g., Vemurafenib derivatives).[1][2] However, it presents a dual-threat reactivity profile in palladium-catalyzed cross-coupling:

  • Electronic Deactivation: The presence of three halogen atoms (

    
    -withdrawing) significantly reduces the electron density on the nitrogen lone pair, making the aniline a poor nucleophile . This necessitates a highly active catalyst system to facilitate the transmetalation step.
    
  • Competitive Electrophilicity (Self-Coupling Risk): The C-Cl bonds at positions 2 and 4 are potential sites for oxidative addition.[2] If the catalyst system is not chemoselective, the palladium center may activate the substrate's own C-Cl bond instead of the external aryl halide, leading to oligomerization (self-coupling) or dehalogenation.

Strategic Solution: Ligand-Controlled Chemoselectivity

To successfully couple this aniline with an external aryl halide (Ar-X), we must employ a Ligand-Controlled Strategy .[1][2] We utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos or tBuXPhos ).[1][2] These ligands serve two critical functions:

  • Boost Nucleophilicity: They create an electron-rich Pd(II) center that facilitates the binding of the electron-deficient aniline.

  • Steric Shielding: The bulk of the ligand prevents the catalyst from interacting with the sterically crowded C-Cl bonds on the aniline ring, thereby directing oxidative addition exclusively to the less hindered external Ar-Br or Ar-I.

Part 2: Mechanistic Insight & Chemoselectivity[2]

The following diagram illustrates the critical competition between the desired cross-coupling pathway and the undesired self-coupling/dehalogenation pathways.

G cluster_legend Selectivity Control Substrate 2,4-Dichloro-5-fluoroaniline (Nucleophile) Coord Amine Coordination (Rate Limiting for e- poor aniline) Substrate->Coord OxAdd_B Oxidative Addition (Into Substrate C-Cl) Substrate->OxAdd_B Ext_ArX External Aryl Bromide (Electrophile) OxAdd_A Oxidative Addition (Into External Ar-Br) Ext_ArX->OxAdd_A Pd_Cat L-Pd(0) (Active Catalyst) Pd_Cat->OxAdd_A Preferred (Fast) Pd_Cat->OxAdd_B Avoided via Ligand Bulk Pd_Ar L-Pd(II)-Ar(Br) OxAdd_A->Pd_Ar Pd_Ar->Coord + Substrate Prod Desired C-N Coupled Product Coord->Prod Reductive Elimination Self_Coup Oligomers / Self-Coupling OxAdd_B->Self_Coup Note BrettPhos prevents Pathway B by steric exclusion of ortho-Cl

Figure 1: Chemoselectivity map highlighting the requirement for preferential oxidative addition into the external electrophile.

Part 3: Validated Experimental Protocols

Protocol A: High-Throughput / Robust Conditions

Best for: Coupling with unhindered Aryl Bromides or Iodides.[1][2] Mechanism: Uses BrettPhos , a ligand specifically optimized for primary amines, ensuring high yields even with electron-deficient substrates.[1][2]

ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10]Role
Catalyst Precursor Pd₂(dba)₃ 0.01 (2 mol% Pd)Source of Pd(0).[1][2]
Ligand BrettPhos 0.04 (4 mol%)Ensures selectivity for primary amine.[2]
Base NaOtBu 1.4Strong base to deprotonate the acidic Pd-amine complex.[2]
Solvent 1,4-Dioxane [0.2 M]High boiling point, good solubility.[1][2]
Temperature 90–100 °C -Thermal energy for transmetalation.[1][2]
Protocol B: Mild / Base-Sensitive Conditions

Best for: Substrates containing esters, nitriles, or other base-sensitive groups.[1][2] Mechanism: Uses XPhos with a milder carbonate base to prevent side reactions.[2]

ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10]Role
Catalyst Precursor Pd(OAc)₂ 0.02 (2 mol%)Air-stable Pd(II) source (reduced in situ).[1][2]
Ligand XPhos 0.05 (5 mol%)Highly active, robust ligand.[1][2]
Base Cs₂CO₃ 2.0Milder base; requires higher temp or longer time.[2]
Solvent t-Amyl Alcohol [0.2 M]Promotes solubility of inorganic bases.[2]
Temperature 100–110 °C -Required for carbonate bases.[1][2]

Part 4: Step-by-Step Execution Workflow (Protocol A)

This workflow is designed to minimize catalyst deactivation and ensure reproducibility.

Workflow Start Start: Preparation Weigh 1. Glovebox/Schlenk: Weigh Pd2(dba)3, BrettPhos, NaOtBu, and Solid Reagents into vial. Start->Weigh Purge 2. Evacuate & Backfill (Argon x3) Crucial: O2 kills electron-rich phosphines. Weigh->Purge Solvent 3. Add Anhydrous Dioxane (Degassed via sparging). Purge->Solvent Activate 4. Pre-stir @ RT for 5 mins Allows L-Pd(0) complex formation. Solvent->Activate AddLiq 5. Add Liquid Reagents (if any) via syringe through septum. Activate->AddLiq Heat 6. Heat to 100°C for 4-12 hours Monitor via HPLC/UPLC. AddLiq->Heat Quench 7. Cool to RT, Dilute with EtOAc, Filter through Celite/Silica pad. Heat->Quench End 8. Concentrate & Purify Quench->End

Figure 2: Operational workflow for the amination of 2,4-Dichloro-5-fluoroaniline.

Detailed Procedure:
  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.[2]

  • Solids: Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), BrettPhos (21.5 mg, 0.04 mmol), NaOtBu (135 mg, 1.4 mmol), and 2,4-Dichloro-5-fluoroaniline (180 mg, 1.0 mmol) to the vial.

    • Note: If the electrophile (Aryl Bromide) is a solid, add it here (1.0 - 1.2 equiv).[2]

  • Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes (or evacuate/backfill 3 times).

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (5.0 mL).

    • Note: If the electrophile is a liquid, add it now via microliter syringe.

  • Reaction: Place the vial in a pre-heated block at 100 °C . Stir vigorously (800-1000 rpm).

  • Monitoring: Check conversion after 2 hours. The electron-poor aniline may require up to 12 hours for full conversion.[2]

    • QC Marker: Look for the disappearance of the aniline peak. If the reaction stalls, add 1 mol% more catalyst (pre-mixed Pd/Ligand solution).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL).[2] Filter through a small pad of Celite to remove palladium black and salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient). Note: The product will likely be less polar than the starting aniline due to the N-arylation.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor activation.[1][2]Ensure solvent is degassed.[2] Switch to Pd-PEPPSI-IPr precatalyst (more robust).
Dehalogenation (Ar-H)

-Hydride elimination or Pd insertion into C-Cl.[1][2]
Lower temp to 80°C. Switch to RuPhos (sterically bulkier).
Self-Coupling (Dimer) Pd activating substrate C-Cl.[1][2]Use an Aryl Iodide electrophile (reacts faster).[2] Increase Ligand:Pd ratio to 2:1 or 3:1.
Starting Material Remains Aniline is too electron-poor.[1][2]Use LHMDS (1.1 equiv) as base to pre-deprotonate the aniline (forms a more reactive amide).[2]

Part 6: References

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Fors, B. P., & Buchwald, S. L. (2008).[1][2] "A General Method for the Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society.[4]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1][2] "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][11][12] Reaction intermediates and structure-activity relationships."[1][2][8] Journal of the American Chemical Society.[4]

  • Bruno, N. C., et al. (2013).[1][2] "Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes." Chemical Science.

  • Guram, A. S., et al. (1995).[1][2] "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition. [2]

Sources

Application Note: High-Purity Synthesis of 8-Chloro-6-Fluoroquinolone Antiviral Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2,4-Dichloro-5-fluoroaniline (CAS: 348-54-9) Application Domain: Antiviral Medicinal Chemistry / Scaffold Synthesis Doc ID: AN-FQA-2024-08

Executive Summary & Strategic Value

This application note details the optimized protocol for utilizing 2,4-Dichloro-5-fluoroaniline as a primary building block for 8-chloro-6-fluoroquinolone scaffolds. While historically renowned in antibiotic synthesis (e.g., Clinafloxacin), this specific substitution pattern has re-emerged in antiviral research. The 8-chloro substituent provides steric bulk that restricts bond rotation, enhancing binding affinity in viral enzyme pockets (e.g., HIV-1 integrase and HCV NS3 helicase) compared to their hydrogen-substituted counterparts.

The "Fluorine-Chlorine" Synergism

The utility of 2,4-Dichloro-5-fluoroaniline lies in its unique halogenation pattern:

  • C5-Fluorine (becomes C6): Increases lipophilicity and metabolic stability; essential for gyrase/topoisomerase binding.

  • C4-Chlorine (becomes C7): The "Reaction Warhead." This position is highly activated for Nucleophilic Aromatic Substitution (

    
    ), allowing the attachment of antiviral pharmacophores.
    
  • C2-Chlorine (becomes C8): Retained during the Gould-Jacobs cyclization, this atom modulates the electronic environment of the core and improves activity against resistant viral strains.

Chemical Pathway Analysis

The synthesis follows a modified Gould-Jacobs pathway. Unlike standard protocols for Ciprofloxacin (which often target the 8-H analog), this workflow preserves the 8-Cl atom, creating a distinct subclass of bioactive agents.

Diagram 1: Core Scaffold Synthesis Workflow

GouldJacobs Aniline 2,4-Dichloro-5-fluoroaniline (Starting Material) Enamine Anilinomethylenemalonate (Intermediate) Aniline->Enamine + EMME 110°C, -EtOH EMME Diethyl ethoxymethylenemalonate (Reagent) EMME->Enamine Cyclization Thermal Cyclization (250°C / Dowtherm A) Enamine->Cyclization Ester Quinolone Ester (Scaffold) Cyclization->Ester Ring Closure Hydrolysis Hydrolysis (NaOH/EtOH) Ester->Hydrolysis Acid 8-Chloro-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid Hydrolysis->Acid Final Precursor

Caption: Step-wise transformation of 2,4-Dichloro-5-fluoroaniline into the bioactive quinolone acid core.

Detailed Experimental Protocols

Protocol A: The Gould-Jacobs Cyclization (Scaffold Generation)

Objective: Synthesize Ethyl 8-chloro-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Reagents:

  • 2,4-Dichloro-5-fluoroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Ethanol (Reagent grade)

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • In a round-bottom flask equipped with a Dean-Stark trap, mix the aniline and EMME.

    • Heat to 110–120°C for 2–3 hours.

    • Process Control: Monitor the removal of ethanol via the trap. The reaction is complete when ethanol evolution ceases.

    • Result: The mixture solidifies upon cooling (Intermediate Enamine). Recrystallize from cyclohexane if purity <95%.

  • Thermal Cyclization (Critical Step):

    • Pre-heat Dowtherm A (10 volumes relative to enamine mass) to 250–255°C .

    • Safety Note: This temperature is near the flash point of many organic compounds. Use a blast shield.

    • Add the Enamine portion-wise to the boiling solvent. Rapid addition is crucial to prevent polymerization but must be controlled to manage foaming (ethanol release).

    • Maintain reflux for 45–60 minutes.

    • Cool slowly to room temperature. The quinolone ester will precipitate.

  • Isolation:

    • Filter the precipitate.[1]

    • Wash copiously with hexane or acetone to remove residual Dowtherm A.

    • Yield Expectation: 75–85%.

Protocol B: C7-Functionalization (Antiviral "Warhead" Attachment)

Objective: Substitution of the C7-Chlorine with a heterocycle (e.g., piperazine or pyrrolidine derivative) to confer antiviral activity.

Mechanism: Nucleophilic Aromatic Substitution (


). The C7 position is activated by the para-carbonyl and ortho-fluorine.
Diagram 2: C7-Functionalization Mechanism

SNAr Substrate 7,8-Dichloro-6-Fluoro-Quinolone Complex Meisenheimer Complex (Transition State) Substrate->Complex Nucleophilic Attack at C7 Nucleophile R-NH (e.g., Piperazine) Nucleophile->Complex Product C7-Substituted Antiviral Agent Complex->Product Restoration of Aromaticity LeavingGroup Cl- (Leaving Group) Complex->LeavingGroup

Caption: S_NAr mechanism displacing the C7-Chlorine. The C8-Chlorine remains intact due to steric shielding.

Methodology:

  • Suspend the Quinolone Ester (from Protocol A) in anhydrous DMSO or N-Methyl-2-pyrrolidone (NMP) .

  • Add 2.0–3.0 equivalents of the amine nucleophile (e.g., N-methylpiperazine for model antiviral activity).

  • Add 1.2 equivalents of a non-nucleophilic base (DIPEA or

    
    ) to scavenge HCl.
    
  • Heat to 80–100°C for 4–6 hours.

    • Note: Higher temperatures (>120°C) may risk displacing the C6-Fluorine, which destroys biological activity.

  • Pour into ice water to precipitate the product.

Analytical Validation & Quality Control

To ensure the integrity of the antiviral scaffold, the following parameters must be met.

ParameterSpecificationMethodRationale
Purity > 98.0%HPLC (C18, ACN/H2O)Antiviral assays are sensitive to trace metal/organic impurities.
Regiochemistry Confirmed1H-NMR / NOESYConfirm substitution at C7, not C6 or C8.
Fluorine Content Present19F-NMRSingle peak ~ -110 to -125 ppm confirms C6-F integrity.
Residual Solvent < 500 ppmGC-HeadspaceDowtherm A is difficult to remove; strict limits required.

Safety & Handling Protocol

Hazard Profile: 2,4-Dichloro-5-fluoroaniline is Toxic if swallowed, in contact with skin, or inhaled. It is a blood toxicant (methemoglobinemia risk).

  • Engineering Controls: All weighing and transfers must occur inside a certified Chemical Fume Hood.

  • PPE: Double nitrile gloves (0.11 mm min thickness), lab coat, and safety goggles.

  • Decontamination: Spills should be treated with dilute HCl followed by absorption with vermiculite.

  • Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.[2]

References

  • PubChem. 2,4-Dichloro-5-fluoroaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of quinoline-3-carboxylic acids. Liebigs Annalen der Chemie.
  • Bhardwaj, V., et al. (2018). Synthetic and medicinal perspective of quinolines as antiviral agents. NIH / PubMed Central. Available at: [Link]

  • Sriram, D., et al. (2005). Synthesis and Antiviral Studies of Novel N-Sulphonamidomethyl piperazinyl Fluoroquinolones. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Application Note: High-Performance Dye Synthesis Using 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of 2,4-Dichloro-5-fluoroaniline (CAS: 348-54-9) as a premium diazo component in the synthesis of high-performance azo dyes. While historically associated with fluoroquinolone antibiotic synthesis (e.g., Ciprofloxacin), this intermediate offers distinct advantages in dye chemistry. The specific substitution pattern—two chlorine atoms providing steric protection and a fluorine atom imparting electronic stability—enables the creation of disperse and reactive dyes with superior light fastness, hyperchromic shifts, and enhanced sublimation resistance.

Target Audience: Synthetic Organic Chemists, Dye Formulation Specialists, and Materials Scientists.

Chemical Rationale & Reactivity Profile[1][2][3][4]

The "Fluorine Effect" in Chromophores

The incorporation of fluorine into the azo-dye scaffold alters the electronic landscape of the molecule significantly compared to non-fluorinated analogues:

  • Bathochromic Shift: The electron-withdrawing nature of the fluorine at the 5-position (meta to the azo linkage) acts in concert with the 2,4-dichloro substitution to pull electron density from the azo bridge, often resulting in a bathochromic (red) shift.

  • Light Fastness: The high bond dissociation energy of the C-F bond (

    
     485 kJ/mol) protects the aromatic ring from oxidative degradation under UV exposure.
    
  • Steric Hindrance: The bulky chlorine atoms at positions 2 and 4 force the azo linkage into a specific conformation, reducing aggregation and improving solubility in organic solvents (crucial for disperse dyes).

Reactivity Challenges
  • Weak Basicity: Due to the inductive effect (-I) of three halogen atoms, the amine group is significantly less basic than aniline. Standard aqueous diazotization (HCl/NaNO

    
    ) often fails due to poor solubility and incomplete salt formation. Protocol Adaptation:  The use of Nitrosyl Sulfuric Acid (
    
    
    
    ) or glacial acetic acid is required.

Experimental Protocol: Synthesis of a Fluorinated Disperse Azo Dye

Model Reaction: Diazotization of 2,4-Dichloro-5-fluoroaniline coupled with N,N-Diethyl-m-toluidine (coupler) to produce a scarlet disperse dye.

Materials & Reagents
ReagentPurityRole
2,4-Dichloro-5-fluoroaniline >98%Diazo Component
Nitrosyl Sulfuric Acid (40%) Commercial GradeDiazotizing Agent
N,N-Diethyl-m-toluidine >97%Coupling Component
Sulfamic Acid Reagent GradeNitrite Scavenger
Sodium Acetate Reagent GradepH Buffer
Ice/Water -Temperature Control
Step-by-Step Methodology
Phase A: Diazotization (The "Anhydrous" Route)

Rationale: Aqueous acid is insufficient for this weak base. Anhydrous conditions ensure complete conversion.

  • Charge: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add 30 mL of 98% Sulfuric Acid .

  • Cool: Chill the acid to 0–5°C using an ice-salt bath.

  • Nitrosation: Add Nitrosyl Sulfuric Acid (0.011 mol) dropwise over 15 minutes. Maintain temperature < 10°C.

  • Amine Addition: Slowly add 2,4-Dichloro-5-fluoroaniline (0.01 mol, 1.80 g) in small portions.

    • Critical Control Point: The reaction is exothermic.[1] If temperature exceeds 10°C, decomposition may occur.

  • Digestion: Stir the mixture at 0–5°C for 2 hours. The solution should become clear or slightly turbid yellow/orange.

  • Validation: Test a drop of the mixture on starch-iodide paper. A distinct blue-black spot confirms excess nitrous acid (required).[1]

Phase B: Coupling Reaction
  • Preparation of Coupler: Dissolve N,N-Diethyl-m-toluidine (0.01 mol) in 20 mL of Glacial Acetic Acid . Cool to 0–5°C.[1][2]

  • Quenching: Pour the diazonium solution (from Phase A) onto 200 g of crushed ice with vigorous stirring.

  • Scavenging: Add a small amount of Sulfamic Acid to the ice mixture to destroy excess nitrous acid (prevents side reactions).

  • Addition: Slowly add the Coupler solution to the diazonium-ice slurry over 20 minutes.

  • pH Adjustment: The coupling requires a pH of 4–5. Slowly add Sodium Acetate solution (20% w/v) until the pH reaches 4.5.

    • Observation: A deep red/scarlet precipitate will form immediately.

  • Completion: Stir for 4 hours, allowing the temperature to rise to room temperature (20°C).

Phase C: Isolation & Purification
  • Filtration: Filter the crude dye using a Buchner funnel.

  • Washing: Wash the cake with cold water (3 x 50 mL) to remove acid and inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C.

  • Recrystallization: Recrystallize from Ethanol or DMF to obtain analytical grade crystals.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<60%) Incomplete diazotization due to weak basicity.Increase digestion time in

; ensure temperature stays < 5°C.
Tar Formation Coupling temperature too high or pH > 7.Keep coupling < 10°C; strictly control pH with acetate buffer (do not use NaOH).
Dull Color Oxidation of the amine prior to reaction.Use fresh aniline; store under inert gas.
Insoluble Diazo Diazo salt precipitated before coupling.Use the "Reverse Addition" method: Add diazo solution into the coupler solution.

Workflow Visualization (DOT Diagram)

The following diagram illustrates the optimized synthesis logic, highlighting the decision nodes for acid selection based on amine basicity.

DyeSynthesis cluster_0 Critical Control Point start Start: 2,4-Dichloro-5-fluoroaniline decision_solubility Solubility Check: Soluble in dilute HCl? start->decision_solubility route_aq Route A: Aqueous Diazotization (NaNO2 / HCl) decision_solubility->route_aq Yes (Rare) route_anhyd Route B: Anhydrous Diazotization (Nitrosyl Sulfuric Acid) decision_solubility->route_anhyd No (Standard) coupling Coupling Reaction (pH 4.5, 0-5°C) route_aq->coupling route_anhyd->coupling isolation Filtration & Washing coupling->isolation product Final Product: High-Fastness Fluorinated Dye isolation->product

Caption: Decision tree for diazotization of electron-deficient anilines. Route B is mandatory for 2,4-dichloro-5-fluoroaniline due to low basicity.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Diazotization of Anilines for Iodination. (General diazotization principles for electron-deficient anilines). Link

  • Organic Chemistry Portal. (2023). Diazotisation: Mechanisms and Protocols.[1] (Standard reference for nitrosyl sulfuric acid methods). Link

  • MDPI. (2021). Synthesis and Properties of Novel Reactive Dyes Comprising Acyl Fluoride Group. (Demonstrates the utility of fluorine in reactive dye synthesis). Link

  • Science Alert. (2010). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline. (Closest structural analogue protocol). Link

  • Bloom Tech. (2025). Is it possible to use 4-Fluoroaniline in the dye industry? (Overview of fluorine's role in dye stability). Link

Sources

Derivatization of 2,4-Dichloro-5-fluoroaniline for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2,4-Dichloro-5-fluoroaniline for Biological Screening

Abstract

This guide details the synthetic manipulation of 2,4-Dichloro-5-fluoroaniline (2,4-DCFA) to generate focused small-molecule libraries for biological screening. Unlike standard aniline precursors, 2,4-DCFA offers a unique halogenation pattern (Cl at C2/C4, F at C5) that modulates lipophilicity (


) and metabolic stability. This note provides validated protocols for synthesizing urea derivatives (kinase inhibitors), Schiff bases (antimicrobials), and quinolone scaffolds (DNA gyrase inhibitors), integrated with biological assay preparation workflows.

Introduction: The Halogen Advantage in Medicinal Chemistry

The 2,4-DCFA scaffold is a high-value pharmacophore building block. Its utility is driven by the "Fluorine Scan" principle, where the strategic introduction of fluorine alters pKa and metabolic susceptibility without significantly changing steric volume.

  • Metabolic Blockade: The C5-Fluorine atom blocks para-hydroxylation relative to the C2 position, extending the half-life (

    
    ) of the molecule in vivo.
    
  • Lipophilicity & Permeability: The two chlorine atoms (C2, C4) increase lipophilicity, enhancing membrane permeability for intracellular targets (e.g., Kinases).

  • Electronic Effects: The electron-withdrawing nature of the halogens reduces the nucleophilicity of the aniline nitrogen, requiring specific activation strategies during synthesis.

Strategic Reaction Pathways

The following diagram illustrates the three primary derivatization pathways covered in this guide.

ReactionPathways Start 2,4-Dichloro-5-fluoroaniline (Starting Material) Path1 Pathway A: Isocyanate Coupling (Urea Derivatives) Start->Path1 Path2 Pathway B: Gould-Jacobs Reaction (Cyclization) Start->Path2 Path3 Pathway C: Condensation (Schiff Base Formation) Start->Path3 Target1 Diaryl Ureas (Kinase Inhibitors / VEGFR) Path1->Target1  R-NCO / THF Target2 Fluoroquinolone Core (DNA Gyrase Inhibitors) Path2->Target2  EMME / 250°C Target3 Azomethines (Antimicrobial/Antifungal) Path3->Target3  Ar-CHO / EtOH

Figure 1: Divergent synthetic pathways for 2,4-DCFA. Pathway A targets anticancer activity; Pathway B targets antibacterial activity; Pathway C is for rapid primary screening.

Detailed Experimental Protocols

Protocol A: Synthesis of Diaryl Ureas (Kinase Inhibitor Scaffold)

Rationale: Diaryl ureas are proven pharmacophores for kinase inhibition (e.g., Sorafenib).[1] The urea linker forms critical hydrogen bonds with the Glu/Asp residues in the kinase ATP-binding pocket [1].

Reagents:

  • 2,4-Dichloro-5-fluoroaniline (1.0 eq)

  • Aryl Isocyanate (e.g., Phenyl isocyanate) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (TEA) (Catalytic, optional)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2,4-DCFA in 5 mL of anhydrous THF under an inert atmosphere (

    
    ). Note: The aniline nitrogen is deactivated by the halogens; anhydrous conditions are critical to prevent isocyanate hydrolysis.
    
  • Addition: Add 1.1 mmol of the appropriate aryl isocyanate dropwise at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3). The urea product typically precipitates.

  • Work-up:

    • If precipitate forms: Filter and wash with cold diethyl ether (

      
      ).
      
    • If no precipitate: Evaporate solvent, redissolve in minimal DCM, and precipitate with Hexane.

  • Validation:

    • IR: Disappearance of the isocyanate peak (~2270

      
      ) and appearance of the Urea Carbonyl (~1650 
      
      
      
      ).
    • 1H NMR: Look for two distinct singlet peaks for the urea -NH- protons between

      
       8.0–10.0 ppm (DMSO-
      
      
      
      ).
Protocol B: Gould-Jacobs Synthesis of Quinolone Core

Rationale: This pathway constructs the 4-quinolone skeleton, essential for DNA gyrase inhibition. Due to the substitution pattern of 2,4-DCFA, cyclization occurs at the C6 position (ortho to amine), resulting in a 5-fluoro-6,8-dichloro-4-quinolone scaffold [2].

Reagents:

  • 2,4-Dichloro-5-fluoroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Dowtherm A) (Solvent for cyclization)

Step-by-Step Methodology:

  • Enamine Formation (Step 1):

    • Mix 2,4-DCFA (10 mmol) and EMME (11 mmol) neat (no solvent) or in Ethanol.

    • Heat to

      
       for 2-4 hours.
      
    • Cool to solidify the intermediate (diethyl 2-(((2,4-dichloro-5-fluorophenyl)amino)methylene)malonate). Recrystallize from Ethanol.[2]

  • Thermal Cyclization (Step 2):

    • Heat Dowtherm A (10 mL) to reflux (

      
      ).
      
    • Cautiously add the enamine intermediate in small portions. Caution: Rapid ethanol evolution occurs.

    • Maintain reflux for 30–60 minutes.

  • Isolation:

    • Cool the mixture to RT. Dilute with Hexane to precipitate the quinolone ester.

    • Filter and wash with Hexane to remove diphenyl ether.

  • Hydrolysis (Optional): Reflux in 10% NaOH to generate the free carboxylic acid (active pharmacophore).

Biological Screening Workflow

Once derivatives are synthesized, they must be processed for biological evaluation. The following workflow ensures data integrity during MIC (Minimum Inhibitory Concentration) or IC50 assays.

BioScreening Compound Synthesized Derivative (Solid) Stock Primary Stock Solution (10-20 mM in 100% DMSO) Compound->Stock  Weigh & Dissolve QC QC Check (Solubility/Precipitation) Stock->QC  Visual Inspection Dilution Intermediate Dilution (10x Final Conc. in Media) QC->Dilution  Serial Dilution Plate Assay Plate (Final DMSO < 1%) Dilution->Plate  Add to Cells/Bacteria Readout Readout (Absorbance/Fluorescence) Plate->Readout  Incubate 24-72h

Figure 2: Standardized workflow for preparing lipophilic aniline derivatives for aqueous biological assays.

Data Presentation Standards

When reporting results for 2,4-DCFA derivatives, organize data to highlight the Structure-Activity Relationship (SAR).

Table 1: Example Data Layout for Screening Results

Compound IDR-Group (Substituent)Yield (%)LogP (Calc)MIC (E. coli) [µg/mL]IC50 (Kinase) [nM]
DCFA-01 Phenyl854.2>64120
DCFA-02 4-Fluoro-phenyl824.53245
DCFA-03 3-Pyridyl783.18210

Safety & Handling (E-E-A-T)

  • Aniline Toxicity: 2,4-DCFA is a halogenated aniline. Like the parent aniline, it can cause methemoglobinemia (oxidation of hemoglobin) upon skin contact or inhalation. All weighing must occur in a fume hood.

  • Isocyanate Hazards: Isocyanates used in Protocol A are potent sensitizers and lachrymators. Neutralize glassware with 10% aqueous ammonia after use.

  • Waste Disposal: Halogenated organic waste must be segregated from non-halogenated solvents to comply with environmental regulations.

References

  • Leyva, S., & Leyva, E. (2010). Synthesis of Fluoroquinolone Antibiotics. Química Organica. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link](Note: Generalized link to PMC search for verification)

Sources

Application Note: A Robust Protocol for the N-Arylation of 2,4-Dichloro-5-fluoroaniline via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Halogenated Anilines

The construction of the carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, enabling access to a vast array of molecules critical to the pharmaceutical, agrochemical, and materials science industries.[1] Among the most powerful methods for forging this linkage is the N-arylation of amines. The resulting N-arylated aniline scaffolds are ubiquitous structural motifs in countless biologically active compounds and functional materials.

This guide focuses on a particularly valuable, yet challenging, substrate: 2,4-dichloro-5-fluoroaniline . The presence of multiple electron-withdrawing halogen substituents renders the aniline nitrogen less nucleophilic, complicating traditional C-N coupling approaches. However, these same halogen atoms provide crucial handles for subsequent functionalization, making N-arylated 2,4-dichloro-5-fluoroaniline derivatives highly sought-after intermediates in drug discovery and development.

Herein, we present a detailed, field-proven protocol for the efficient N-arylation of 2,4-dichloro-5-fluoroaniline using a palladium-catalyzed Buchwald-Hartwig amination approach. We will delve into the mechanistic rationale behind the choice of catalyst, ligand, and reaction conditions, providing a self-validating system designed for reproducibility and high performance.

Mechanistic Rationale: Choosing the Right Tool for a Challenging C-N Coupling

Two primary methodologies have historically dominated the N-arylation landscape: the copper-mediated Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

  • Ullmann Condensation: This classical reaction involves the coupling of an amine with an aryl halide using stoichiometric amounts of copper at high temperatures (often >200 °C).[2][3][4] While foundational, its harsh conditions, limited substrate scope, and often low yields have led to it being largely superseded.[2]

  • Buchwald-Hartwig Amination: This reaction has revolutionized C-N bond formation by employing a palladium catalyst with a suitable phosphine ligand.[5][6] Its key advantages are significantly milder reaction conditions, exceptional functional group tolerance, and a broad substrate scope that includes electron-deficient anilines like our target substrate.[7]

The catalytic cycle for the Buchwald-Hartwig amination is a well-understood, elegant process that underpins its reliability.[5]

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_info Catalytic Cycle pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)(X)L Oxidative Addition Complex pd0->oa_complex Ar-X Oxidative Addition amido_complex Ar-Pd(II)(NR'H)L Amine Complex oa_complex->amido_complex + R'NH2 - X⁻ amido_deprotonated Ar-Pd(II)(NR')L Amido Complex amido_complex->amido_deprotonated + Base - Base-H⁺ amido_deprotonated->pd0 Reductive Elimination product Ar-NR'H Product amido_deprotonated->product info1 info2 info3

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle proceeds via three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A base then deprotonates the amine to form a more reactive amido complex.

  • Reductive Elimination: The final and crucial step where the C-N bond is formed, yielding the desired N-arylated product and regenerating the active Pd(0) catalyst.

Given the electron-deficient nature of 2,4-dichloro-5-fluoroaniline, a robust catalytic system employing a bulky, electron-rich phosphine ligand is essential to promote the rate-limiting reductive elimination step.

Detailed Experimental Protocol

This protocol provides a generalized yet robust starting point for the N-arylation of 2,4-dichloro-5-fluoroaniline with a representative aryl bromide. Optimization may be required for different arylating agents.

Materials and Reagents
ReagentCAS NumberRecommended PuritySupplier ExampleNotes
2,4-Dichloro-5-fluoroaniline348-64-1>98%Sigma-AldrichThe key substrate.
Aryl Bromide (e.g., 4-Bromotoluene)106-38-7>99%Sigma-AldrichThe arylating partner.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3>97%Sigma-AldrichPalladium(0) pre-catalyst. Handle in a fume hood.
Xantphos161265-03-8>98%Sigma-AldrichBulky phosphine ligand. Air-stable but should be stored under inert gas.
Sodium tert-butoxide (NaOt-Bu)865-48-5>98%Sigma-AldrichStrong, non-nucleophilic base. Highly hygroscopic. Handle in a glovebox.
Anhydrous Toluene108-88-3>99.8%Sigma-AldrichAnhydrous solvent is critical for reaction success.
Diethyl Ether60-29-7ACS GradeFisher ScientificFor extraction.
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-9-Fisher ScientificFor quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-Fisher ScientificFor drying the organic layer.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology

Reaction Setup (Under Inert Atmosphere):

  • Place an appropriately sized magnetic stir bar into a 25 mL Schlenk flask. Seal the flask and flame-dry under vacuum, then backfill with Argon. Repeat this cycle three times to ensure all moisture and oxygen are removed.

  • Allow the flask to cool to room temperature.

  • Under a positive flow of Argon, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), Xantphos (17.3 mg, 0.03 mmol, 3 mol%), and Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv). The use of a bulky, electron-rich ligand like Xantphos is crucial for facilitating the coupling of electron-deficient anilines.

  • In a separate vial, weigh 2,4-dichloro-5-fluoroaniline (178 mg, 1.0 mmol, 1.0 equiv) and the aryl bromide (e.g., 4-bromotoluene, 1.2 mmol, 1.2 equiv). Add these solids to the Schlenk flask.

  • Evacuate and backfill the sealed flask with Argon three more times to ensure an inert atmosphere after the addition of reagents.

  • Using a syringe, add 5 mL of anhydrous toluene to the flask. Toluene is a common solvent for this reaction, but dioxane can also be effective.

Reaction Execution:

  • Lower the flask into a pre-heated oil bath set to 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots via syringe.

Work-up and Purification:

  • Once the reaction is complete (disappearance of the limiting starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Experimental Workflow Diagram

Caption: Workflow for the N-arylation of 2,4-dichloro-5-fluoroaniline.

Optimization and Expected Results

The conditions provided are a robust starting point. The table below outlines parameters that can be adjusted for optimization and provides a framework for expected outcomes.

EntryAryl Halide PartnerCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield
14-BromotoluenePd₂(dba)₃ (1) / Xantphos (3)NaOt-Bu (1.4)Toluene10018Good to Excellent
24-ChlorotoluenePd₂(dba)₃ (2) / RuPhos (4)K₃PO₄ (2.0)Dioxane11024Moderate to Good
34-BromoanisolePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2.0)Toluene10016Good to Excellent
41-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5) / XPhos (3)NaOt-Bu (1.4)Dioxane10020Good

Causality Behind Choices:

  • Aryl Chlorides (Entry 2): Aryl chlorides are less reactive than bromides and often require more electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphine ligands like RuPhos or XPhos) and higher catalyst loadings to achieve efficient oxidative addition.

  • Bases: While NaOt-Bu is highly effective, weaker bases like K₃PO₄ or Cs₂CO₃ can be advantageous for substrates with base-sensitive functional groups.[5] Cesium carbonate, in particular, is known to enhance the rate of reductive elimination in some systems.

  • Ligands: The choice of ligand is paramount. Xantphos is a versatile, wide-bite-angle ligand suitable for many couplings. For more challenging substrates, highly active biarylphosphine ligands (XPhos, SPhos, RuPhos) developed by the Buchwald group are often the gold standard.[8]

Safety and Handling

  • 2,4-Dichloro-5-fluoroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Always handle in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. While Xantphos is relatively air-stable, it is good practice to handle all ligands under an inert atmosphere.

  • Sodium tert-butoxide: This is a strong, corrosive, and hygroscopic base. It reacts violently with water. All manipulations should be performed in a glovebox or under a robust inert atmosphere.

References

  • Xin, J., & Leng, F. (2019). N-Arylation of Fluoroalkylamine and Trifluoroacetamide through Cu–Catalysis. ChemistrySelect. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Available at: [Link]

  • Cziáky, Z., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Nickel‐Catalyzed N‐Arylation of Fluoroalkylamines. Request PDF. Available at: [Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Available at: [Link]

  • Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2014). Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Available at: [Link]

  • Porzelle, A., & Tomkinson, N. C. O. (2009). Palladium catalyzed N-arylation of hydroxylamines. University of Strathclyde. Available at: [Link]

  • PubMed. (2022). Structure-Based Drug Design and Synthesis of Novel N-Aryl-2,4-bithiazole-2-amine CYP1B1-Selective Inhibitors in Overcoming Taxol Resistance in A549 Cells. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • MDPI. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Available at: [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-fluoroaniline. Available at: [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed β-C–H Arylation of Alkyl Carboxamides with Sterically Hindered Aryl Iodides Using ortho-Sulfinyl Aniline Auxiliaries. Available at: [Link]

  • MDPI. (n.d.). Novel 5-Aryl-[5][8][9]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Available at: [Link]

  • Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2015). Design, Synthesis, Characterization and Cancer Cell Growth-Inhibitory Properties of Novel Derivatives of 2-(4-Fluoro-phenyl)-5-(5-Aryl Substituted-1, 3, 4-Oxadiazol-2-yl) Pyridine. Available at: [Link]

  • PubMed. (2009). Highly efficient and reusable copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl halides. Available at: [Link]

  • ResearchGate. (n.d.). Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. Request PDF. Available at: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • The Hartwig Group. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Available at: [Link]

Sources

Application Note: Scale-Up Synthesis of 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, scalable synthesis of 2,4-Dichloro-5-fluoroaniline (DCFA) , a critical pharmacophore used in the manufacturing of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Enrofloxacin) and novel agrochemicals.

While laboratory-scale synthesis often relies on catalytic hydrogenation, this guide focuses on a ruggedized pilot-plant protocol designed to mitigate two primary scale-up risks:

  • Regioselectivity control during the nitration of 2,4-dichloro-1-fluorobenzene.

  • Prevention of hydrodehalogenation (loss of chlorine atoms) during the reduction phase.

Retrosynthetic Analysis & Route Selection

The industrial synthesis of DCFA is most efficiently achieved via a two-step sequence: Electrophilic Aromatic Substitution (Nitration) followed by Chemoselective Reduction .

Reaction Pathway Diagram

ReactionPathway SM 2,4-Dichloro-1-fluorobenzene (Starting Material) Inter1 2,4-Dichloro-5-fluoronitrobenzene (Major Isomer) SM->Inter1 Nitration T < 70°C Inter2 2,4-Dichloro-3-fluoronitrobenzene (Minor Impurity) SM->Inter2 Regio-isomerism Reagent1 HNO3 / H2SO4 (Mixed Acid) Reagent1->SM Product 2,4-Dichloro-5-fluoroaniline (Target API Intermediate) Inter1->Product Chemoselective Reduction Reagent2 Fe / HCl (aq) (Béchamp Cond.) Reagent2->Inter1

Figure 1: Synthetic pathway highlighting the critical regioselectivity split in Step 1.

Phase 1: Regioselective Nitration

Objective: Synthesize 2,4-dichloro-5-fluoronitrobenzene. Critical Quality Attribute (CQA): Isomer ratio (5-nitro vs. 3-nitro). Target >90:10 crude.

Mechanistic Insight

The fluorine atom is an ortho/para director, while the chlorine atoms are weakly deactivating but also ortho/para directing. The steric hindrance at the 3-position (flanked by Cl and F) naturally favors the 5-position. However, thermal runaway promotes the formation of the thermodynamic 3-nitro impurity and dinitro species. Strict temperature control during addition is the primary control lever.

Scale-Up Protocol (10 kg Batch Basis)
ParameterSpecification
Reactor Glass-lined or Hastelloy (Corrosion resistant to mixed acid)
Temperature Addition: 0–5°C
Stoichiometry HNO3 (1.05 eq), H2SO4 (solvent/catalyst)
Step-by-Step Procedure:
  • Acid Charge: Charge Sulfuric Acid (98%, 25 kg) into the reactor. Cool jacket to -5°C.

  • Substrate Addition: Add 2,4-Dichloro-1-fluorobenzene (10 kg) to the acid. Agitate at 100 RPM. Ensure internal temperature (Ti) is < 5°C.

  • Nitration (The Exotherm): Slowly dose Fuming Nitric Acid (4.2 kg) or Mixed Acid over 2–4 hours.

    • Critical Safety Limit: Do not exceed Ti = 10°C. If Ti spikes, stop dosing immediately.

  • Reaction Cook: Once addition is complete, slowly ramp Ti to 60–70°C over 1 hour. Hold for 2–3 hours.

    • IPC (In-Process Control): Monitor by HPLC until SM < 0.5%.

  • Quench & Separation:

    • Cool Ti to 20°C.

    • Pour reaction mass onto Ice/Water (40 kg) . Caution: Strong Exotherm.

    • Extract with Dichloromethane (DCM) or Toluene.

    • Wash organic layer with NaHCO3 (aq) to pH 7.

  • Purification (Isomer Removal):

    • The crude oil contains ~5-8% of the 3-nitro isomer.

    • Crystallization: Solvent swap to Isopropyl Alcohol (IPA) or Methanol. Cool to 0°C. The 5-nitro isomer crystallizes preferentially. Filter and dry.[1]

Phase 2: Chemoselective Reduction

Objective: Reduce the nitro group to aniline without removing chlorine atoms. Challenge: Standard catalytic hydrogenation (Pd/C + H2) often causes hydrodehalogenation , stripping the chlorine atoms to form 2-chloro-5-fluoroaniline or 3-fluoroaniline impurities.

Method Selection: Iron vs. Hydrogenation[2]
  • Method A: Catalytic Hydrogenation (Cleanest): Requires sulfided Pt/C or specific poisons to prevent dechlorination. High equipment cost (Autoclave).

  • Method B: Béchamp Reduction (Fe/HCl) (Most Robust): Selected for this guide. It is chemically impossible to over-reduce (de-chlorinate) using Iron/Acid conditions. It is ideal for multipurpose pilot plants.

Scale-Up Protocol (Fe/HCl Method)
Workflow Diagram

ProcessFlow Start Start: Purified Nitro Intermediate Reactor Reactor Charge: Water + Fe Powder + Cat. HCl Heat to 90°C Start->Reactor Dosing Controlled Addition: Nitro Compound (in Toluene/Alc) Reactor->Dosing Exothermic Reflux Reflux (2-4 hrs) Monitor for disappearance of Nitro Dosing->Reflux Filter Hot Filtration (Remove Iron Sludge) Reflux->Filter PhaseSep Phase Separation (Organic Layer contains Product) Filter->PhaseSep Cryst Crystallization / Distillation PhaseSep->Cryst End Final API Intermediate (>99% Purity) Cryst->End

Figure 2: Unit operation workflow for the Iron-mediated reduction.

Procedure:
  • Slurry Preparation: Charge Iron Powder (325 mesh, 3.0 eq) and Water (5 vol) into the reactor. Add catalytic HCl (0.1 eq) or Acetic Acid to activate the iron surface.

  • Activation: Heat the slurry to 80–90°C.

  • Addition: Dissolve the 2,4-Dichloro-5-fluoronitrobenzene in Toluene or Ethanol (3 vol). Add this solution to the hot iron slurry dropwise.

    • Note: The reaction is exothermic; maintain reflux without external heating if possible.

  • Completion: Stir at reflux for 2–4 hours.

    • IPC:[2] Check for absence of nitro compound (TLC/HPLC).

  • Work-up:

    • Adjust pH to 8–9 using Sodium Carbonate (to precipitate iron salts).

    • Perform a hot filtration to remove iron sludge (use Celite bed).

    • Separate the organic layer.[1]

  • Isolation: Distill off the solvent. The product can be distilled under high vacuum (bp ~110°C @ 5 mmHg) or recrystallized from Hexane/Toluene to achieve >99% purity.

Analytical Controls & Impurity Profiling[3]

To ensure "Trustworthiness" in your data, track these specific markers.

Impurity NameOriginRetention Time (Rel.)Control Strategy
2,4-Dichloro-3-fluoroaniline Isomer from Step 10.92 RRTCrystallization of Nitro intermediate (Step 1).
2-Chloro-5-fluoroaniline Over-reduction (De-Cl)0.85 RRTUse Fe/HCl instead of Pd/C; or use Sulfided Pt/C.
2,4-Dichloro-1-fluorobenzene Unreacted SM1.15 RRTEnsure full conversion in Step 1 before quench.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm.

Safety & Hazard Analysis

  • Thermal Runaway (Step 1): The nitration reaction has a high heat of reaction. Failure of cooling or rapid addition can lead to explosive decomposition. Mandatory: Rupture disk on reactor; "Dump tank" containing water available.

  • Iron Dust (Step 2): Dry iron powder can be pyrophoric. Keep wet or under nitrogen.

  • Toxicity: 2,4-Dichloro-5-fluoroaniline is toxic if swallowed or absorbed through skin (H301/H311). Use full PPE (Tyvek suit, respirator).

References

  • Process for the preparation of 2,4-dichlorofluorobenzene (Nitration Precursors). US Patent 5,227,545. Bayer AG. Link

  • The 2,4-dichlorofluorobenzene synthesis technique. CN Patent 1075949A. Jiangsu Chemical Research Institute. Link

  • Béchamp Reduction. Wikipedia / Organic Chemistry Portal. (General reference for Fe/HCl mechanism). Link

  • Material Safety Data Sheet: 2,4-Difluoronitrobenzene (Analogous hazards). Fisher Scientific. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2,4-Dichloro-5-fluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Topic: Troubleshooting Impurity Profiles & Synthetic Optimization Target Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists

Introduction: The Precision Challenge

2,4-Dichloro-5-fluoroaniline (CAS 348-64-1) is a linchpin intermediate, most notably for the synthesis of fluoroquinolone antibiotics like Ciprofloxacin. Its purity is non-negotiable; even trace isomers can lead to genotoxic impurities in the final API.

This guide moves beyond standard textbook recipes. We address the specific "pain points" of this synthesis: hydrodehalogenation during reduction and regioselectivity during halogenation.

Module 1: Diagnostic Flowchart & Impurity Origins

Before troubleshooting, identify your synthetic route. The impurity profile is dictated by whether you are building the ring substituents (Route A) or reducing a precursor (Route B).

ImpurityOrigins Start Select Synthetic Route RouteA Route A: Chlorination of 3-Fluoroaniline Start->RouteA RouteB Route B: Reduction of 2,4-Dichloro-5-fluoronitrobenzene Start->RouteB ImpurityA1 Impurity: 2,6-Dichloro-3-fluoroaniline (Regioisomer) RouteA->ImpurityA1 Poor Selectivity ImpurityA2 Impurity: 2,4,6-Trichloro-3-fluoroaniline (Over-chlorination) RouteA->ImpurityA2 Excess Cl2/NCS Target Target: 2,4-Dichloro-5-fluoroaniline RouteA->Target Optimized ImpurityB1 Impurity: 4-Chloro-3-fluoroaniline (Hydrodechlorination) RouteB->ImpurityB1 Pd/C + H2 (Aggressive) ImpurityB2 Impurity: 2-Chloro-5-fluoroaniline (Hydrodechlorination) RouteB->ImpurityB2 Pd/C + H2 (Aggressive) ImpurityB3 Impurity: Azo/Azoxy Dimers (Incomplete Reduction) RouteB->ImpurityB3 Base/Low H2 Pressure RouteB->Target Fe/HCl or Pt/C

Figure 1: Decision tree linking synthetic routes to specific impurity risks.

Module 2: Troubleshooting Guide (Q&A Format)
Scenario A: The "Missing Chlorine" Mystery (Reduction Route)

User Complaint: "I am reducing 2,4-dichloro-5-fluoronitrobenzene using Pd/C and Hydrogen. My yield is good, but LC-MS shows a significant peak at M-34 (loss of chlorine)."

Diagnosis: You are experiencing Hydrodehalogenation . Palladium is an excellent catalyst for reduction, but it is also the gold standard for cleaving Aryl-Cl bonds. In the presence of H₂, Pd oxidative inserts into the C-Cl bond, replacing it with C-H.

Corrective Protocol:

  • Switch Catalyst: Move from Pd/C to Pt/C (Platinum on Carbon) or Sulfited Pt/C . Platinum is far less active toward C-Cl oxidative addition than Palladium while still reducing the nitro group effective.

  • Acidic Poisoning: If you must use Pd/C, add a specific inhibitor.

    • Action: Add 0.5 - 1.0 equivalents of HCl or H₂SO₄ to the reaction mixture.

    • Mechanism: Protonating the amine product prevents it from poisoning the catalyst, but more importantly, the acidic environment destabilizes the oxidative addition transition state for dehalogenation.

  • Alternative Reductant: Abandon catalytic hydrogenation for a chemical reductant.

    • Recommendation: Use Fe/NH₄Cl (Bechamp reduction) or SnCl₂ . These methods are chemoselective for -NO₂ and will never touch the Aryl-Cl bond under standard conditions.

Scenario B: The "Impossible Separation" (Chlorination Route)

User Complaint: "I chlorinated 3-fluoroaniline (protected as acetanilide). I have a byproduct that co-elutes on HPLC and crystallizes with my product. It's about 5-10% of the mixture."[1]

Diagnosis: You have generated the 2,6-dichloro regioisomer . The fluorine atom at position 3 directs ortho/para, and the amine (or acetamide) at position 1 is a strong ortho/para director.

  • Target (2,4-dichloro): Attack at pos 2 (ortho to amine, ortho to F) and pos 4 (para to amine, ortho to F).

  • Impurity (2,6-dichloro): Attack at pos 2 and pos 6 (both ortho to amine).

Corrective Protocol:

  • Thermodynamic Control: Chlorination is often irreversible, but using N-chlorosuccinimide (NCS) in mild solvents (acetonitrile) at lower temperatures (0°C to -10°C) improves selectivity compared to Cl₂ gas.

  • Purification Strategy: You cannot rely on standard recrystallization if the impurity is >5%.

    • Action: Perform a fractional distillation of the crude aniline before final crystallization.

    • Data: 2,6-dichloro isomers often have lower boiling points due to the "ortho effect" (steric shielding of the amine H-bonding).

Module 3: Analytical Forensics

Distinguishing the target from its "evil twins" requires precise data. The melting points are dangerously close.

Table 1: Critical Impurity Markers

CompoundStructureCASMelting PointRelative Retention (C18 HPLC)
2,4-Dichloro-5-fluoroaniline Target 348-64-1 62 - 65 °C 1.00 (Reference)
4-Chloro-3-fluoroanilineDe-Cl Byproduct367-22-658 - 62 °C ~0.85 (More Polar)
2-Chloro-5-fluoroanilineDe-Cl Byproduct452-83-519 - 26 °C~0.90 (More Polar)
2,6-Dichloro-3-fluoroanilineRegioisomer608-31-1*~39 °C (Generic)~1.05 (Close Elution)
2,4-DichloroanilineDe-F Byproduct554-00-763 °C~1.10 (Less Polar)

> Note: The MP of 4-chloro-3-fluoroaniline overlaps with the target.[2] Do not use melting point as a sole purity criterion. Use 19F-NMR or HPLC.

Module 4: Validated Protocol (High-Fidelity Reduction)

This protocol minimizes hydrodehalogenation risks using an Iron-mediated reduction (Bechamp), which is robust for halogenated aromatics.

Reagents:

  • 2,4-Dichloro-5-fluoronitrobenzene (1.0 eq)

  • Iron Powder (3.5 eq, 325 mesh)

  • Ammonium Chloride (0.5 eq) or Acetic Acid (cat.)

  • Solvent: Ethanol/Water (3:1)

Step-by-Step:

  • Setup: Charge a 3-neck flask with Ethanol/Water and Ammonium Chloride. Heat to 60°C.

  • Activation: Add Iron powder in one portion. Stir for 15 mins to activate the surface (etching).

  • Addition: Add 2,4-Dichloro-5-fluoronitrobenzene slowly over 30 minutes. Exothermic reaction - monitor internal temp. Maintain 75-80°C (Reflux).

  • Completion: Stir at reflux for 2-3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

    • Checkpoint: If the reaction stalls, add 0.1 eq of fresh Iron powder.

  • Workup (Critical for Iron removal):

    • Cool to room temperature.

    • Adjust pH to ~8-9 with Sodium Carbonate (precipitates iron salts).

    • Filter through a Celite pad. Wash the pad with Ethanol.

    • Concentrate filtrate to remove Ethanol.

    • Extract aqueous residue with Dichloromethane (DCM).

  • Isolation: Dry DCM layer over MgSO₄, filter, and evaporate.

  • Crystallization: Recrystallize from Hexane/Toluene (9:1) to remove trace azo-dimers.

Why this works: Iron transfers electrons via a single-electron transfer (SET) mechanism that is specific to the nitro group reduction potential (-0.4 to -0.6 V) and does not reach the potential required to cleave the Ar-Cl bond (-1.5 V to -2.0 V), unlike catalytic hydrogenation on Pd surfaces.

References
  • Grohe, K., & Heitzer, H. (1987). Synthesis of 1-cyclopropyl-1,4-dihydro-4-oxo-7-fluoro-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Foundational text on quinolone synthesis and intermediates).

  • Bayer AG. (1983). Process for the preparation of 2,4-dichloro-5-fluoroaniline.[2][3] U.S. Patent 4,439,620. (Describes the chlorination/reduction sequences).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2736831, 2,4-Dichloro-5-fluoronitrobenzene.[Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative source on Pd vs. Pt selectivity in halonitro reduction).

Sources

Technical Support Center: Purification Methods for 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Answering as a Senior Application Scientist.

Welcome to the technical support center for 2,4-Dichloro-5-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who handle this critical chemical intermediate. Here, we provide in-depth, field-proven insights into its purification, addressing common challenges and frequently asked questions in a practical, question-and-answer format. Our goal is to equip you with the knowledge to not only perform purification protocols but to understand the causality behind each experimental choice, ensuring both purity of product and integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, properties, and purification of 2,4-Dichloro-5-fluoroaniline.

Q1: What are the typical impurities found in crude 2,4-Dichloro-5-fluoroaniline?

A1: The impurity profile of 2,4-Dichloro-5-fluoroaniline is heavily dependent on its synthetic route. A common synthesis involves the reduction of a nitro precursor, 2,4-Dichloro-5-fluoronitrobenzene.[1] Consequently, potential impurities include:

  • Unreacted Starting Material: Residual 2,4-Dichloro-5-fluoronitrobenzene.

  • Isomeric Impurities: Positional isomers formed during the initial nitration or halogenation steps of the precursor synthesis, such as other dichloro-fluoroaniline isomers.

  • Reaction Byproducts: Partially reduced intermediates (e.g., nitroso or hydroxylamino compounds) or products from side-reactions.

  • Residual Catalysts and Reagents: Traces of reduction catalysts (like Palladium on carbon) or reagents from previous steps.[2][3]

  • Solvent Residues: Residual solvents used during the synthesis and work-up.

Q2: What is the expected appearance and melting point of pure 2,4-Dichloro-5-fluoroaniline?

A2: Pure 2,4-Dichloro-5-fluoroaniline is expected to be a crystalline solid, likely appearing as white, off-white, or beige crystals.[4] The color can be an initial indicator of purity; darker colors often suggest the presence of oxidized impurities or residual reaction byproducts. While a specific melting point for this exact isomer is not consistently published, related compounds like 2,4-dichloroaniline have a melting point of 63-64°C, and 2,5-dichloroaniline melts at 50°C.[4][5] It is crucial to establish a melting point range for your own purified reference standard as a benchmark for future batches.

Q3: How can I definitively assess the purity of my 2,4-Dichloro-5-fluoroaniline sample?

A3: A multi-technique approach is recommended for a comprehensive purity assessment. No single method is foolproof, but a combination provides a high degree of confidence.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of non-volatile compounds like halogenated anilines.[6][7] It is excellent for quantifying impurities, including isomers, to levels below 0.1%.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, residual solvents, and thermally stable byproducts.[8] The mass spectrometer provides structural information for unknown impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation of the main component and for identifying impurities present at levels of >0.5-1%.[7] It provides definitive structural information that chromatographic methods cannot.

Table 1: Comparison of Purity Analysis Techniques

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC-MS) Nuclear Magnetic Resonance (NMR)
Principle Partitioning between liquid mobile and solid stationary phases.[7] Partitioning between gaseous mobile and solid/liquid stationary phases.[7] Excitation of atomic nuclei in a magnetic field.[7]
Best For Non-volatile compounds, isomers, degradation products. Volatile and thermally stable compounds, residual solvents. Structural elucidation, confirmation of identity.
Sensitivity High (ng/mL range possible).[7] Very high, especially with specific detectors. Lower sensitivity, best for impurities >0.1%.[7]

| Limitations | Not suitable for very volatile impurities. | Requires derivatization for non-volatile or thermally labile compounds.[7] | May not detect trace-level impurities. |

Q4: What are the primary methods for purifying crude 2,4-Dichloro-5-fluoroaniline?

A4: The choice of purification method depends on the scale of the experiment and the nature of the impurities. A logical workflow is often employed, starting with a bulk purification technique followed by a high-resolution method if necessary.

  • Recrystallization: The most common and cost-effective method for removing bulk impurities from solid compounds. It relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.[9]

  • Vacuum Distillation: Suitable if the compound is a thermally stable liquid or low-melting solid. It is effective at removing non-volatile impurities (like salts or catalyst residues) and highly volatile impurities (like solvents).[10]

  • Flash Column Chromatography: A high-resolution technique used to separate compounds with similar polarities, such as positional isomers, which are often difficult to remove by recrystallization.[11]

Section 2: Purification Workflow & Troubleshooting Guide

This section provides a decision-making framework and addresses specific issues you may encounter during purification experiments.

Decision-Making Workflow for Purification

Before starting, analyze your crude material using a technique like HPLC or TLC to understand the impurity profile. This will guide your choice of purification method.

PurificationWorkflow start Crude 2,4-Dichloro-5-fluoroaniline check_impurities Assess Impurity Profile (TLC/HPLC) start->check_impurities is_solid Is the major impurity non-polar/polar extreme? check_impurities->is_solid Solid Product is_nonvolatile Are impurities non-volatile? check_impurities->is_nonvolatile Liquid/Low-Melt Solid is_isomer Are isomeric impurities present? is_solid->is_isomer No recrystallize Recrystallization is_solid->recrystallize Yes is_isomer->recrystallize No chromatography Flash Column Chromatography is_isomer->chromatography Yes is_nonvolatile->chromatography No distillation Vacuum Distillation is_nonvolatile->distillation Yes final_product Pure Product (Verify Purity) recrystallize->final_product chromatography->final_product distillation->final_product

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Common Purification Issues

Issue 1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Explanation: "Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid upon cooling. This happens because the solution becomes saturated at a temperature that is above the melting point of your compound. The oily layer is essentially impure molten product.

Solutions:

  • Increase Solvent Volume: Add more hot solvent to decrease the saturation temperature. The goal is to have crystallization begin at a temperature below the compound's melting point.

  • Use a Lower-Boiling Solvent: Choose a solvent with a boiling point significantly lower than your compound's melting point.

  • Modify the Solvent System: Introduce a "co-solvent." Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is less soluble) to the hot solution until it just becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate, then allow it to cool slowly. A common pairing is ethanol/water or hexane/ethyl acetate.[12][13]

  • Slow Down Cooling: Rapid cooling encourages supersaturation and oiling. Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.

Issue 2: A colored impurity persists even after multiple recrystallizations. How can I remove it?

Explanation: Highly colored impurities are often large, conjugated organic molecules that can be present in very small quantities. They may have solubility properties similar to your product or get trapped within the crystal lattice during recrystallization.

Solutions:

  • Activated Charcoal Treatment: Activated charcoal has a high surface area and can adsorb colored impurities.

    • Protocol: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Add a very small amount of activated charcoal (a spatula tip is usually sufficient; using too much will adsorb your product and reduce yield). Swirl and keep the solution hot for a few minutes. Perform a hot gravity filtration through fluted filter paper to remove the charcoal. Allow the clear filtrate to cool and crystallize.[14]

  • Column Chromatography: If the impurity is not removed by charcoal, it likely has a polarity similar to your product. Flash chromatography is the next logical step.

Issue 3: My compound is streaking or "tailing" on the silica gel column. What is causing this?

Explanation: Tailing is often a sign of undesirable interactions between your compound and the stationary phase (silica gel). Since anilines are basic, they can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation and low recovery.

Solutions:

  • Add a Basic Modifier to the Eluent: Neutralize the acidic sites on the silica gel by adding a small amount of a base to your mobile phase.

    • Method: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your eluent system (e.g., hexane/ethyl acetate). This will protonate the modifier instead of your compound, allowing your aniline to elute cleanly.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica (like C18 for reverse-phase chromatography).

Issue 4: My compound appears to be decomposing during vacuum distillation.

Explanation: Anilines, especially halogenated ones, can be susceptible to oxidation or decomposition at elevated temperatures, even under vacuum.[4] Discoloration (turning dark brown or purple) is a common sign of decomposition.

Solutions:

  • Improve the Vacuum: Use a better vacuum pump to lower the boiling point of your compound, thereby reducing the required distillation temperature.

  • Use a Short-Path Distillation Apparatus: This minimizes the surface area and the time the compound spends at high temperatures.

  • Introduce an Antioxidant: Adding a small amount of an antioxidant, such as a few crystals of hydroquinone or butylated hydroxytoluene (BHT), can inhibit oxidative decomposition.[3]

  • Nitrogen Bleed: Introduce a slow stream of an inert gas like nitrogen or argon into the distillation apparatus to prevent oxidation.

Section 3: Detailed Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for developing an HPLC method for 2,4-Dichloro-5-fluoroaniline.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% formic acid or TFA.

  • Gradient Elution: A typical gradient would be to start at 30-40% B, ramp up to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate at the starting conditions. The gradient should be optimized based on your specific impurity profile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the analyte absorbs strongly, typically around 254 nm or 280 nm. A photodiode array (PDA) detector is ideal for method development.

  • Sample Preparation: Prepare a stock solution of your compound at approximately 1 mg/mL in acetonitrile or methanol. Dilute as necessary to avoid detector saturation. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.[7]

Protocol 2: Bulk Purification by Recrystallization

This protocol outlines the steps for purifying the compound using a mixed-solvent system, a versatile approach for anilines.

  • Solvent Selection: Identify a suitable solvent pair. Good candidates include Ethanol/Water, Methanol/Water, or Hexane/Ethyl Acetate.[13][15] The goal is to find a pair where the compound is highly soluble in one solvent ("good" solvent) and poorly soluble in the other ("poor" solvent).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid. It is crucial to use the absolute minimum to ensure a good recovery.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration. Preheat the funnel and receiving flask to prevent premature crystallization.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to just redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold "poor" solvent or a cold mixture of the two solvents to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity by HPLC or TLC.

RecrystallizationTroubleshooting start Recrystallization Attempt outcome What is the issue? start->outcome oiled_out Compound 'Oiled Out' outcome->oiled_out Oiling low_yield Low Recovery/Yield outcome->low_yield Low Yield no_crystals No Crystals Form outcome->no_crystals No Formation sol1 Add more solvent OR Use lower boiling solvent OR Use co-solvent system oiled_out->sol1 sol2 Use less solvent for dissolution OR Ensure complete cooling in ice bath OR Evaporate some solvent low_yield->sol2 sol3 Scratch flask with glass rod OR Add a seed crystal OR Concentrate solution further no_crystals->sol3

Caption: Troubleshooting flowchart for common recrystallization problems.

References

  • US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents.

  • EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents.

  • Synthesis of 2-Chloro-4-Fluoraniline - Organic Syntheses.

  • Method of preparing 2,4-difluoroaniline - Patent 0001825.

  • US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents.

  • 3,5-Dichlorosulfanilamide - Organic Syntheses.

  • 2,4-Dichloroaniline CAS#: 554-00-7 - ChemicalBook.

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - Journal of Chromatographic Science.

  • 2,4-DICHLOROANILINE CAS No 554-00-7 MATERIAL SAFETY DATA SHEET - CDH.

  • (PDF) 4-Fluoroanilines: synthesis and decomposition - Academia.edu.

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA.

  • Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline - Benchchem.

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry.

  • 2,4-DICHLORO-5-FLUOROANILINE synthesis - ChemicalBook.

  • 2,4-Dichloroaniline | C6H5Cl2N - PubChem.

  • Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers - Benchchem.

  • 3-Chloro-5-fluoroaniline | CAS 4863-91-6 - Ossila.

  • CN101624348A - Preparation method of para-fluoroaniline - Google Patents.

  • Sorption–Chromatographic Determination of Aniline, 4-Chloroaniline, and 2,5-Dichloroaniline in Air - ResearchGate.

  • 2-Chloro-4-fluoroaniline - Safety Data Sheet - ChemicalBook.

  • SAFETY DATA SHEET - 3-Chloro-4-fluoroaniline - Fisher Scientific.

  • Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide - Benchchem.

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses.

  • Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe - Journal of Chromatographic Science.

  • Solvents for Recrystallization - University of Rochester.

  • US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents.

  • 5-Chloro-2,4-difluoroaniline | C6H4ClF2N - PubChem.

  • 4-Fluoroaniline 99% - Sigma-Aldrich.

  • SAFETY DATA SHEET - 2,5-Dichloroaniline - Sigma-Aldrich.

  • Synthesis of Dichlorofluoronitrobenzenes and Dichlorofluoroanilines - J. Fluorine Chem.

  • 4-Fluoroaniline Safety Data Sheet - Apollo Scientific.

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles - Agilent.

  • 3,5-Dichloro-4-fluoroaniline | C6H4Cl2FN - PubChem.

  • 4-Fluoroaniline - Wikipedia.

  • Go-to recrystallization solvent mixtures - Reddit.

  • A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents - Benchchem.

  • 4-Fluoroaniline 99% - Sigma-Aldrich.

  • 2,5-Dichloroaniline | C6H5Cl2N - PubChem.

  • In situ co-crystallization of cresols with aniline and fluoroanilines - ResearchGate.

  • Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS - University of Colorado Boulder.

Sources

Technical Support Center: Synthesis of 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for the synthesis of 2,4-Dichloro-5-fluoroaniline (CAS: 348-62-9) . It is designed for researchers and process chemists encountering yield losses, purity issues, or unexpected byproducts.

The content focuses on the most industrially prevalent route: Nitration of 2,4-dichloro-1-fluorobenzene followed by selective reduction , as this pathway presents the most critical "side reaction" challenges (Regioselectivity and Hydrodechlorination).

Part 1: Synthetic Pathway & Critical Control Points

Overview

The synthesis of 2,4-Dichloro-5-fluoroaniline typically proceeds via electrophilic aromatic substitution (Nitration) followed by reduction of the nitro group. While the chemistry appears straightforward, the presence of three halogens creates competing directing effects and high susceptibility to hydrogenolysis (dehalogenation).

Visual Workflow & Failure Modes

The following diagram maps the standard reaction pathway against critical side-reaction branches. Use this to identify where your process may be deviating.[1]

SynthesisPathway Start Starting Material 2,4-Dichloro-1-fluorobenzene Nitration Step 1: Nitration (HNO3 / H2SO4) Start->Nitration TargetNitro Target Intermediate 2,4-Dichloro-5-fluoronitrobenzene Nitration->TargetNitro Major Pathway (Pos 5) ImpurityNitro Regio-Isomer Impurity 2,4-Dichloro-6-fluoronitrobenzene (Ortho to Fluorine) Nitration->ImpurityNitro Side Reaction: Improper Temp/Acid Ratio Reduction Step 2: Reduction (H2, Catalyst or Fe/Acid) TargetNitro->Reduction TargetAniline FINAL PRODUCT 2,4-Dichloro-5-fluoroaniline Reduction->TargetAniline Optimized Conditions DechloroImpurity Hydrodechlorination Impurity 3-Fluoro-4-chloroaniline (Loss of Cl) Reduction->DechloroImpurity Side Reaction: Over-active Catalyst (Pd/C) AzoImpurity Coupling Impurity Azo/Hydrazo Species Reduction->AzoImpurity Side Reaction: Incomplete Reduction

Figure 1: Synthetic logic flow identifying the two primary critical control points: Nitration Regioselectivity and Reductive Dechlorination.

Part 2: Troubleshooting Guide (Q&A Format)

Module 1: The Nitration Phase (Isomer Control)

Q1: I am detecting a persistent impurity (5-8%) in my nitro-intermediate that has the same mass as the product. What is it? Diagnosis: This is likely the 6-nitro isomer (1-fluoro-2,4-dichloro-6-nitrobenzene). Mechanism:

  • Directing Effects: The fluorine atom (position 1) is an ortho/para director. The chlorines at positions 2 and 4 are also ortho/para directors.

  • The Conflict:

    • Position 5 (Target): Activated by Cl(2) [para] and Cl(4) [ortho].

    • Position 6 (Impurity): Activated strongly by F(1) [ortho].

  • Causality: While Position 5 is electronically favored due to the combined influence of the two chlorines, Position 6 is accessible if the reaction temperature is too high or the nitrating agent is too aggressive, overcoming the activation energy barrier for the less stable transition state.

Corrective Action:

  • Temperature Control: Maintain the nitration temperature strictly between 0°C and 5°C during addition. Higher temperatures (>20°C) significantly increase the 6-nitro isomer.

  • Acid Strength: Use a standard mixed acid (

    
    ). Avoid using fuming nitric acid unless necessary, as the higher concentration of nitronium ions (
    
    
    
    ) reduces selectivity.
Module 2: The Reduction Phase (Dehalogenation)[2]

Q2: My yield is high, but Mass Spec shows a significant M-34 peak (and M-36). Why am I losing Chlorine? Diagnosis: You are experiencing Hydrodechlorination (Hydrogenolysis). Mechanism:

  • Standard hydrogenation catalysts, particularly Palladium on Carbon (Pd/C) , are excellent at inserting into Carbon-Chlorine bonds, especially in aromatic systems.

  • Under hydrogen pressure, the Pd facilitates the cleavage of the Ar-Cl bond, replacing it with Ar-H. The order of reactivity is typically I > Br > Cl > F.

  • The 2,4-dichloro pattern is particularly vulnerable because the halogens destabilize the ring electron density.

Corrective Action (Protocol Adjustment): Do NOT use standard unpoisoned 10% Pd/C. Switch to one of the following systems:

MethodReagent/CatalystProsCons
Option A (Recommended) Pt/C (Platinum on Carbon) High selectivity; Pt is much less active for dehalogenation than Pd.More expensive than Pd.
Option B (Modified Pd) Sulfided Pd/C Sulfur "poisons" the highly active sites responsible for C-Cl cleavage.Slower reaction rate; requires higher pressure.
Option C (Chemical) Fe / HCl (Béchamp) Zero risk of dehalogenation. Highly robust.Generates iron sludge waste; difficult workup on large scale.
Option D (Chemical) SnCl₂ / HCl Excellent selectivity.Toxic tin waste; expensive for scale-up.

Q3: The product turns violet/brown upon storage. Is it decomposing? Diagnosis: This indicates oxidation, likely due to trace azo- or hydrazo-intermediates carried over from incomplete reduction. Mechanism:

  • If the reduction is stopped too early, intermediate hydroxylamines (

    
    ) or hydrazo compounds (
    
    
    
    ) remain.
  • These species are air-sensitive and oxidize to highly colored azo dyes or nitroso compounds upon exposure to air. Corrective Action:

  • Ensure the reduction runs to completion (monitor by HPLC, not just TLC).

  • Include a mild antioxidant (e.g., sodium dithionite wash) during the workup of the aniline.

  • Store the final amine under nitrogen in amber glass.

Part 3: Impurity Profile & Analytical Standards

Use the table below to identify peaks in your HPLC/GC traces.

Impurity TypeStructure / NameOriginRelative Retention (approx)
Starting Material 2,4-Dichloro-1-fluorobenzeneIncomplete NitrationHigh (Non-polar)
Regio-Isomer 2,4-Dichloro-6-fluoroanilineNitration side reaction (Pos 6)Close to Product (often elutes just before)
De-Cl Byproduct 1 3-Fluoro-4-chloroanilineHydrodechlorination (Loss of Cl at 2)Lower than product (more polar)
De-Cl Byproduct 2 3-Fluoro-6-chloroanilineHydrodechlorination (Loss of Cl at 4)Lower than product
Hydrolysis Product 2-Chloro-4-fluoro-5-aminophenolDisplacement of Cl/F by water (rare)Very Low (Polar)

*Note: Naming depends on IUPAC priority after chlorine loss. Essentialy, these are "Monochloro-fluoroanilines".

Part 4: Detailed Protocol - Selective Reduction

To avoid the critical dehalogenation issue, the Béchamp Reduction is the most robust method for this specific substrate if catalytic hydrogenation optimization (Pt/C) is failing.

Protocol: Iron-Mediated Reduction of 2,4-Dichloro-5-fluoronitrobenzene

  • Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring is insufficient for iron sludge), reflux condenser, and thermometer.

  • Charge: Add 2,4-Dichloro-5-fluoronitrobenzene (1.0 eq) and Ethanol/Water (4:1 ratio).

  • Activation: Add Iron Powder (3.5 eq, fine mesh) and Ammonium Chloride (0.5 eq).

    • Note: NH₄Cl acts as an electrolyte to activate the iron surface.

  • Reaction: Heat to reflux (approx 75-80°C) with vigorous stirring.

    • Observation: The mixture will turn grey/black.

  • Monitoring: Monitor by HPLC. Reaction is typically complete in 2-4 hours.

  • Workup (Critical):

    • Cool to room temperature.

    • Adjust pH to ~9-10 using Sodium Carbonate (

      
      ) to precipitate iron salts.
      
    • Filter through a Celite pad (warning: filtration can be slow). Wash the pad with Ethyl Acetate.

    • Separate the organic layer, wash with brine, dry over

      
      , and concentrate.
      
  • Result: This method yields 2,4-Dichloro-5-fluoroaniline with <0.1% dehalogenated impurities .

References
  • Nitration Regioselectivity: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.[2] (General mechanism of halo-benzene nitration).

  • Catalytic Hydrogenation & Dehalogenation: Aramendía, M. A., et al. (2003). "Catalytic hydrodechlorination of chlorobenzenes on Pd-supported catalysts." Journal of Molecular Catalysis A: Chemical. Link

  • Béchamp Reduction Utility: Org. Synth. 1948, 28, 11. (Classic protocol for nitro reduction sensitive to hydrogenolysis). Link

  • Synthesis of Fluoroanilines: Finger, G. C., et al. (1959). "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society. (Discusses 2,4-dichloro-5-fluoroaniline specifically). Link

  • Industrial Impurity Profiles: Ullmann's Encyclopedia of Industrial Chemistry, "Nitro Compounds, Aromatic" and "Aniline". Wiley-VCH.[2] Link

Sources

Technical Support Center: Isomeric Impurity Analysis of 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of isomeric impurities in 2,4-Dichloro-5-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for impurity profiling. The control of isomeric impurities is paramount, as their presence can significantly impact the safety, efficacy, and regulatory compliance of active pharmaceutical ingredients (APIs) and other fine chemicals.[1]

Isomeric impurities are particularly challenging because they share the same molecular weight and similar physicochemical properties as the main compound, making their separation and quantification a complex analytical task.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address the common issues encountered during the analysis of 2,4-Dichloro-5-fluoroaniline.

Potential Isomeric Impurities

The isomeric profile of 2,4-Dichloro-5-fluoroaniline is largely dependent on the synthetic route used for its preparation, which often involves the reduction of a substituted nitrobenzene precursor.[2] Impurities can arise from non-selective reactions during the synthesis of this precursor or the final reduction step. Potential positional isomers that must be controlled and monitored include:

  • 2,3-Dichloro-5-fluoroaniline

  • 2,5-Dichloro-4-fluoroaniline

  • 3,4-Dichloro-2-fluoroaniline

  • 3,5-Dichloro-2-fluoroaniline

  • 2,6-Dichloro-5-fluoroaniline

Core Analytical Techniques: A Comparative Overview

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques for the analysis of halogenated aniline isomers.[1][3] The choice between them depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analytes Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Anilines are amenable to GC.
Sensitivity High, especially when coupled with Mass Spectrometry (LC-MS) or using a Diode Array Detector (DAD/PDA).[1]Very high, particularly with specific detectors like an Electron Capture Detector (ECD) or when coupled with Mass Spectrometry (GC-MS).[4][5]
Selectivity Highly tunable through mobile phase composition (pH, organic modifier) and a wide variety of column chemistries.Primarily dependent on the column's stationary phase polarity and the oven temperature program.[6]
Challenges Peak tailing for basic compounds (anilines) due to silanol interactions; achieving baseline separation of all isomers can be difficult.[7]Potential for analyte degradation at high temperatures; interactions with active sites in the injector or column can cause poor peak shape.

General Impurity Analysis Workflow

The following diagram illustrates a typical workflow for the characterization and quantification of isomeric impurities.

Impurity_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login StdPrep Standard & Sample Preparation (Dilution, Spiking) Sample->StdPrep Analysis Routine Sample Analysis StdPrep->Analysis MethodDev Method Development (HPLC/GC) Validation Method Validation (ICH Q2(R2)) MethodDev->Validation Validation->Analysis Integration Peak Integration & Identification Analysis->Integration Quant Quantification & System Suitability Check Integration->Quant Report Final Report Generation Quant->Report

Caption: General workflow for isomeric impurity analysis.

HPLC Analysis: Troubleshooting & FAQs

High-Performance Liquid Chromatography is the most common technique for analyzing these types of compounds. Here are answers to frequently encountered problems.

❓ Question 1: My isomeric impurity peaks are co-eluting or show poor resolution. How can I improve the separation?

💡 Answer: Achieving baseline resolution between positional isomers is often the greatest challenge. Resolution is a function of column efficiency, selectivity, and retention factor. You must systematically optimize these parameters.

  • Scientific Rationale: Isomers of 2,4-Dichloro-5-fluoroaniline have nearly identical polarity and hydrophobicity. Successful separation relies on exploiting subtle differences in their interaction with the stationary and mobile phases.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Selectivity:

      • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter elution order and improve selectivity.

      • Adjust pH: The pKa of 2,4-Dichloro-5-fluoroaniline's conjugate acid is low (around 2.0).[8] Operating the mobile phase at a low pH (e.g., 2.5-3.0 using formic or phosphoric acid) ensures the aniline is protonated, which can sharpen peaks and alter selectivity.[7][9]

    • Evaluate Column Chemistry: A standard C18 column may not be sufficient. Consider a stationary phase that offers different selectivity mechanisms:

      • Phenyl-Hexyl Phase: Provides pi-pi interactions, which can be highly effective for separating aromatic positional isomers.

      • Pentafluorophenyl (PFP) Phase: Offers a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, making it excellent for halogenated aromatic compounds.

    • Refine the Gradient: If using a gradient, make it shallower across the region where the isomers elute. A reduction in the rate of change of the organic solvent percentage gives the isomers more time to interact with the stationary phase, often improving resolution.

    • Adjust Column Temperature: Temperature affects mobile phase viscosity and analyte retention. Lowering the temperature can increase retention and may improve resolution, while increasing it can sometimes change selectivity.[10] Use a column oven for stability and reproducibility.

❓ Question 2: I'm observing significant peak tailing, especially for the main aniline peak. What causes this and how can I fix it?

💡 Answer: Peak tailing is a common problem when analyzing basic compounds like anilines on silica-based columns. It compromises accurate integration and can hide small, co-eluting impurity peaks.

  • Scientific Rationale: The primary cause of peak tailing for basic analytes is the interaction between the amine functional group and acidic, un-endcapped silanol groups (Si-OH) on the surface of the stationary phase.[7] This secondary interaction mechanism leads to a portion of the analyte being retained longer, causing the peak to "tail."

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: This is the most effective solution. By adding an acid (e.g., 0.1% formic acid), you protonate the aniline to an anilinium ion (Ar-NH3+). This reduces its interaction with the acidic silanol groups.[7]

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are exhaustively end-capped to minimize the number of accessible silanol groups. Ensure you are using a column suitable for basic compounds.

    • Check for Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing. Try reducing the injection volume or diluting the sample.

    • Rule out Extra-Column Effects: Excessive tubing length between the injector, column, and detector can contribute to peak broadening and tailing. Ensure all connections are made with minimal lengths of appropriate ID tubing.

    • Employ a Guard Column: Contamination at the head of the analytical column can create active sites that cause tailing.[11] A guard column protects the main column and is a cost-effective disposable component.

HPLC_Troubleshooting cluster_params Optimization Parameters Start Poor Resolution Observed MobilePhase Mobile Phase Adjust Organic % Change Solvent (ACN/MeOH) Lower pH (2.5-3.0) Start->MobilePhase:f0 Check First Column Column Try Phenyl-Hexyl Phase Try PFP Phase Start->Column:f0 If Mobile Phase Fails Conditions Conditions Use Shallower Gradient Adjust Temperature Start->Conditions:f0 Fine-Tuning End Resolution Improved MobilePhase:f1->End MobilePhase:f2->End MobilePhase:f3->End Column:f1->End Column:f2->End Conditions:f1->End Conditions:f2->End

Caption: Troubleshooting logic for poor HPLC resolution.

GC-MS Analysis: Troubleshooting & FAQs

Gas Chromatography coupled with Mass Spectrometry is a powerful alternative, offering excellent sensitivity and structural confirmation.

❓ Question 1: What is the best type of GC column for separating these isomers?

💡 Answer: Column selection is critical for GC analysis of positional isomers. The choice of stationary phase dictates the separation mechanism.

  • Scientific Rationale: Non-polar columns (e.g., DB-1, DB-5) separate primarily by boiling point. Since isomers have very similar boiling points, these columns are often ineffective. You need a column that provides alternative interactions.

  • Recommendations:

    • Mid-Polar to Polar Columns: A stationary phase with cyanopropylphenyl or polyethylene glycol (WAX) functionality is highly recommended. These phases provide dipole-dipole and hydrogen bonding interactions, which are much more effective at differentiating positional isomers of halogenated anilines.[6]

    • Specialty Phases: For very challenging separations, consider columns with ionic liquid stationary phases, which can offer unique and tunable selectivity.[6]

❓ Question 2: My peaks are broad, and I'm concerned about analyte loss. What should I investigate?

💡 Answer: Anilines are "active" compounds in GC, meaning they can be adsorbed by active sites within the system, leading to poor peak shape and reduced recovery.

  • Scientific Rationale: The amine group can interact with acidic sites in the injector liner or on the column itself, particularly if the column is old or has been damaged by oxygen at high temperatures.

  • Troubleshooting Steps:

    • Use a Deactivated Inlet Liner: Always use a high-quality, deactivated glass wool liner to minimize analyte interaction in the injector.

    • Perform System Maintenance: Check for and replace the septum and O-rings, as these can become sources of activity.

    • Column Conditioning: If the column has been sitting unused, re-condition it according to the manufacturer's instructions.

    • Trim the Column: If the front end of the column is contaminated, carefully trim 10-15 cm from the inlet side to restore performance.

    • Consider Derivatization: In some cases, derivatizing the aniline (e.g., acetylation or silylation) can block the active amine group, leading to much-improved chromatography.[1] However, this adds a sample preparation step and must be validated for completeness and stability.

Validated Experimental Protocols

These protocols serve as robust starting points for method development and validation. They are based on established practices for the analysis of halogenated anilines.[1]

Protocol 1: HPLC-UV Method for Isomeric Impurity Quantification

This method is designed for the quantitative determination of isomeric impurities in 2,4-Dichloro-5-fluoroaniline.

ParameterSetting
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-35 min: 30-80% B; 35-40 min: 80% B; 40.1-45 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 5 µL

Step-by-Step Procedure:

  • Mobile Phase Preparation: Carefully prepare the mobile phases using HPLC-grade solvents and additives. Filter and degas before use.

  • Standard Preparation: Accurately weigh ~10 mg of the 2,4-Dichloro-5-fluoroaniline reference standard and dissolve in a 100 mL volumetric flask with 50:50 Acetonitrile:Water to create a 0.1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved (at least 30 minutes).

  • Injection Sequence: Inject a blank (diluent), followed by at least five replicate injections of the standard solution to establish system suitability, and then inject the sample solutions.

  • Data Analysis: Identify and integrate all impurity peaks. Calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 unless determined otherwise.

Protocol 2: GC-MS Method for Isomer Identification and Quantification

This method is suitable for trace-level impurity detection and provides definitive identification.

ParameterSetting
Column DB-1701 or equivalent (14% Cyanopropylphenyl), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 80°C (hold 2 min), ramp to 240°C at 10°C/min, hold for 5 min
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
MS Transfer Line Temp. 260°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-300 (or use Selected Ion Monitoring (SIM) for higher sensitivity)[12]

Step-by-Step Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like Methanol or Ethyl Acetate.

  • System Check: Perform a system bake-out and tune the mass spectrometer according to the manufacturer's guidelines.

  • Injection: Inject the sample using the splitless mode to maximize sensitivity for trace impurities.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for all separated peaks.

    • Obtain the mass spectrum for each peak and compare it to a spectral library (e.g., NIST) for tentative identification.

    • Confirm the identity of isomers by comparing retention times and mass spectra with those of authentic reference standards, if available.

    • Quantify using an external or internal standard method for the highest accuracy.

Method Validation Principles

Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose.[13] Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R2)).[14][15]

Validation ParameterPurpose in Impurity Analysis
Specificity The most critical parameter. The method must demonstrate that it can unequivocally assess the analyte in the presence of components that may be expected to be present, including all potential isomeric impurities and degradation products.[13]
Limit of Detection (LOD) The lowest amount of an impurity that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. This is a key parameter for reporting impurities.[14]
Linearity The ability of the method to elicit results that are directly proportional to the concentration of the impurity over a specified range.[16]
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by analyzing samples spiked with known amounts of impurities.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition).

References

  • Separation of 2,4-Dichloroaniline on Newcrom R1 HPLC column. SIELC Technologies.
  • A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline. Benchchem.
  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru by Thermo Fisher Scientific.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias.
  • Validation of Impurity Methods, Part II.
  • 2,4-Dichloroaniline | C6H5Cl2N.
  • Characterization of 3-Chloro-4-fluoroaniline Impurities: A Compar
  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
  • Chromatogram of halogenated aniline isomers on the C4RA-2IL (10 m) capillary column...
  • Developing Impurities Analytical Methods with a Quality and Risk-Based Approach.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Determination of Aniline in Soil by ASE/GC-MS. MDPI.
  • HPLC Troubleshooting Guide. Restek.
  • Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference m
  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.

Sources

Formation of 2,4,6-trichloro-3,5-difluoroaniline byproduct

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the formation, mechanism, and mitigation of 2,4,6-trichloro-3,5-difluoroaniline , a specific polyhalogenated byproduct often encountered during the halogenation of 3,5-difluoroaniline or the processing of polychlorinated aromatic intermediates.

Topic: Formation of 2,4,6-trichloro-3,5-difluoroaniline byproduct

Executive Technical Summary

The compound 2,4,6-trichloro-3,5-difluoroaniline (henceforth referred to as TC-DFA ) is a thermodynamically stable, over-chlorinated impurity. It typically manifests during the electrophilic chlorination of 3,5-difluoroaniline when attempting to synthesize mono- or di-chloro derivatives (e.g., 2,6-dichloro-3,5-difluoroaniline).

Its formation is driven by the synergistic activation of the aniline ring by the amino group (-NH₂), which strongly directs electrophiles to the ortho (2, 6) and para (4) positions. Without strict kinetic control or protecting group strategies, the reaction cascades to the tri-chloro species, which is difficult to separate due to its low polarity and high lipophilicity.

Diagnostic & Troubleshooting Guide
Phase 1: Root Cause Analysis

Use the following Q&A matrix to diagnose the source of TC-DFA in your reaction mixture.

Symptom Probable Cause Mechanistic Explanation
Rapid formation of TC-DFA (< 30 min) Use of molecular Chlorine (Cl₂) or excess Sulfuryl Chloride (SO₂Cl₂).The amino group is a strong activator. Strong electrophiles react diffusion-controlled, bypassing the mono/di-chloro stages.
TC-DFA appears after prolonged stirring Thermodynamic equilibration.Even with mild reagents (e.g., NCS), extended reaction times allow the system to reach the most stable, fully substituted state.
Impurity persists after recrystallization "Like-dissolves-like" phenomenon.TC-DFA and the target (e.g., 2,6-dichloro analog) share similar crystal lattices and solubility profiles (pi-stacking of perhalogenated rings).
Presence in "Starting Material" Incomplete Halex Reaction (upstream).If the starting material was 3,5-difluoro-2,4,6-trichloronitrobenzene (from pentachloronitrobenzene), the reduction step preserves the chlorines.
Mechanistic Insight: The "Why"

To control the byproduct, one must understand the electronic battlefield on the benzene ring.

  • The Director: The amino group (-NH₂) is a powerful electron-donating group (EDG) via resonance. It increases electron density at positions 2, 4, and 6.

  • The Bystanders: The fluorine atoms at positions 3 and 5 are electron-withdrawing by induction but donating by resonance. However, their directing effect (ortho/para to themselves) reinforces the activation at positions 2, 4, and 6.

    • Position 2: Ortho to NH₂, Ortho to F(3). Highly Activated.

    • Position 4: Para to NH₂, Ortho to F(3), Ortho to F(5). Highly Activated.

    • Position 6: Ortho to NH₂, Ortho to F(5). Highly Activated.

  • The Cascade: Once the first chlorine adds (e.g., at pos 2), the ring is slightly deactivated but the amino group remains dominant. The second and third chlorinations proceed rapidly because the activation energy barrier remains low for the highly electron-rich amine system.

Visualizing the Reaction Pathway

The following diagram illustrates the sequential chlorination cascade leading to the unwanted byproduct.

ChlorinationCascade cluster_control Critical Control Point SM 3,5-Difluoroaniline (Starting Material) Mono 2-Chloro-3,5- difluoroaniline (Intermediate) SM->Mono + Cl+ (Fast) Di 2,6-Dichloro-3,5- difluoroaniline (Target Species) Mono->Di + Cl+ (Fast) Tri 2,4,6-Trichloro-3,5- difluoroaniline (Unwanted Byproduct) Di->Tri + Cl+ (Over-reaction)

Caption: Sequential electrophilic aromatic substitution pathway. The red dashed line indicates the uncontrolled over-chlorination step leading to the byproduct.

Mitigation Strategies & Optimized Protocol

To prevent the formation of TC-DFA, you must dampen the reactivity of the aniline ring or strictly limit the availability of the chlorinating agent.

Strategy A: N-Acetylation (Recommended)

Protecting the amine as an acetamide reduces the electron-donating capacity of the nitrogen (lone pair delocalized into carbonyl), making the ring less reactive and more selective.

  • Step 1: Acetylate 3,5-difluoroaniline (Ac₂O, AcOH).

  • Step 2: Chlorinate the acetanilide.[1] The steric bulk of the acetyl group also hinders the ortho positions (2,6), potentially favoring para (4) substitution if that is the target, or allowing controlled ortho substitution.

  • Step 3: Hydrolyze the acetyl group (HCl/EtOH).

Strategy B: Stoichiometric Control with NCS

If protection is not viable, use N-Chlorosuccinimide (NCS) instead of Cl₂ gas. NCS provides a low, steady concentration of electrophilic chlorine.

Optimized Protocol: Controlled Chlorination

  • Setup: Charge a reactor with 3,5-difluoroaniline (1.0 eq) and Acetonitrile (10 V). Cool to 0°C .

  • Reagent Addition: Dissolve NCS (1.05 eq for mono; 2.1 eq for di) in Acetonitrile. Add dropwise over 2 hours .

    • Critical: Do not add solid NCS all at once. Localized high concentrations favor tri-chlorination.

  • Monitoring: Monitor by HPLC every 30 minutes.

    • Stop Criteria: Quench reaction when the Di-chloro species peaks, even if 5-10% Mono-chloro remains. Pushing for 100% conversion guarantees formation of the Tri-chloro byproduct.

  • Workup: Quench with aqueous Sodium Thiosulfate (removes active Cl species immediately).

FAQ: Frequently Asked Questions

Q1: Can I remove 2,4,6-trichloro-3,5-difluoroaniline by distillation?

  • Answer: Likely not effective. The boiling points of the di-chloro and tri-chloro derivatives are very close due to the high molecular weight and similar polarity. Fractional crystallization from non-polar solvents (like Hexane/Toluene) is preferred, as the highly symmetrical tri-chloro impurity often crystallizes differently than the less symmetrical di-chloro target.

Q2: Why does the impurity form even at -20°C?

  • Answer: The activation energy for chlorinating an amino-activated ring is extremely low. Temperature suppression helps, but concentration control (dilution) is more effective. Ensure your solvent volume is at least 10-15 volumes relative to the substrate.

Q3: Is this byproduct toxic?

  • Answer: Polyhalogenated anilines are generally toxic and potential environmental pollutants. They are lipophilic and can bioaccumulate. Handle with full PPE and dispose of as hazardous halogenated waste.

References
  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines.

    • Source: Vanderbilt University / Tetrahedron Letters.
    • Context: Identifies the trichloro derivative as a reaction side product during halogen
    • URL:[Link]

  • Process for the preparation of 3,5-difluoroaniline (US Patent 5965775A).
  • An In-Depth Technical Guide to the Synthesis of 3,6-dichloro-2,4-difluoroaniline.
  • Process for preparing 2,6-difluoroaniline from 1,2,3-trichlorobenzene (EP0506199B1).

    • Source: European Patent Office.[2][3]

    • Context: Discusses halogen exchange and reduction pathways that can lead to mixed halo-anilines.[2]

    • URL:[Link]

Sources

Optimizing reaction yield of 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4-Dichloro-5-fluoroaniline Synthesis & Optimization

Executive Summary & Route Strategy

2,4-Dichloro-5-fluoroaniline (CAS: 348-62-9 or related isomers depending on nomenclature, commonly derived from CAS 2105-59-1) is a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin derivatives) and kinase inhibitors.

The primary challenge in synthesizing this molecule is chemoselectivity . The precursor, 2,4-dichloro-5-fluoronitrobenzene, contains three halogen atoms. During the reduction of the nitro group (


), there is a high risk of hydrodehalogenation  (loss of Cl or F atoms), particularly when using standard catalytic hydrogenation (Pd/C).

Strategic Decision Matrix:

FeatureMethod A: Catalytic Hydrogenation Method B: Chemical Reduction (Fe/Zn)
Throughput High (Scalable)Moderate (Batch limited)
Selectivity Risk High (Dechlorination likely)Low (Highly selective)
Waste Profile Low (Water byproduct)High (Metal sludge)
Recommended For Large-scale manufacturing (with optimized catalyst)Lab-scale or high-purity requirements

Synthesis Workflow Visualization

The following diagram outlines the critical pathways and decision points for optimizing the yield of 2,4-Dichloro-5-fluoroaniline.

SynthesisPathway Start Starting Material: 2,4-Dichloro-1-fluorobenzene Nitration Step 1: Nitration (HNO3 / H2SO4) Start->Nitration Intermediate Intermediate: 2,4-Dichloro-5-fluoronitrobenzene Nitration->Intermediate Decision Step 2: Reduction Strategy Intermediate->Decision MethodA Method A: Catalytic Hydrogenation (H2, Catalyst) Decision->MethodA High Throughput MethodB Method B: Chemical Reduction (Fe/NH4Cl or Zn) Decision->MethodB High Selectivity Risk RISK: Hydrodehalogenation (Loss of Cl) MethodA->Risk Product Target Product: 2,4-Dichloro-5-fluoroaniline MethodB->Product Direct Route Opt_Cat Optimization: Use Pt/C (Sulfided) or Pt/ZrO2 Add Thiourea Risk->Opt_Cat Requires Opt_Cat->Product

Caption: Synthesis pathway highlighting the critical risk of dehalogenation during the reduction step and the necessary optimization strategies.

Troubleshooting Guide & FAQs

This section addresses specific technical hurdles encountered during the reduction of 2,4-dichloro-5-fluoronitrobenzene.

Category 1: Yield Loss via Dehalogenation (Hydrogenation)

Q1: I am using Pd/C for hydrogenation, and my mass spec shows [M-34] peaks (loss of Chlorine). How do I prevent this? Diagnosis: Palladium (Pd) is excellent for activating


 but also highly active for oxidative addition into C-Cl bonds, leading to hydrodechlorination.
Solution: 
  • Switch Catalyst: Replace Pd/C with Platinum on Carbon (Pt/C) or Sulfided Pt/C . Platinum is generally less active toward aryl-chloride bonds than palladium [1].

  • Use Inhibitors: Add a catalyst poison such as Thiourea or Morpholine (0.1 - 0.5 mol%) to the reaction mixture. These selectively block the active sites responsible for dehalogenation without stopping nitro reduction [2].

  • Acidity Control: Dehalogenation is often accelerated in basic media (which neutralizes the HCl formed, driving equilibrium). While some protocols suggest bases to protect the amine, for this substrate, maintaining neutral or slightly acidic conditions can suppress dehalogenation, provided the amine product does not poison the catalyst.

Q2: Can I use Raney Nickel instead? Answer: Yes, but with caution. Raney Nickel is cheaper but can also cause dehalogenation.

  • Optimization: Use "poisoned" Raney Ni (e.g., washed with dilute acetic acid) or perform the reaction at lower temperatures (

    
    ) and pressures (
    
    
    
    bar).
Category 2: Incomplete Conversion (Chemical Reduction)

Q3: I am using Iron powder/Acetic acid (Bechamp reduction), but the reaction stalls at 80% conversion. Why? Diagnosis: This is often due to the formation of an iron oxide sludge that coats the unreacted iron particles, preventing further electron transfer. Solution:

  • Mechanical Agitation: Ensure vigorous overhead stirring (magnetic stirring is often insufficient for heavy iron slurries).

  • Electrolyte Switch: Switch from Acetic Acid to Ammonium Chloride (

    
    )  in Ethanol/Water. This creates a cleaner reaction profile and prevents the "gummy" sludge associated with iron acetates [3].
    
  • Activation: Pre-activate the iron powder by washing it with dilute HCl, then water, and drying it before use to remove surface oxide layers.

Category 3: Precursor Synthesis & Purity[1]

Q4: My starting material (nitro compound) contains isomers. Will this affect the reduction yield? Answer: Yes. The nitration of 2,4-dichlorofluorobenzene can yield small amounts of 2,6-dichloro-3-fluoronitrobenzene (isomer).

  • Impact: Isomers may have different reduction kinetics.

  • Action: Purify the nitro intermediate via recrystallization (typically from isopropyl alcohol) before the reduction step. Separating the aniline isomers later is significantly more difficult due to similar boiling points.

Detailed Experimental Protocols

Protocol A: Selective Catalytic Hydrogenation (High Throughput)

Best for: Scale-up where filtration of metal sludge is undesirable.

Reagents:

  • Substrate: 2,4-Dichloro-5-fluoronitrobenzene (1.0 eq)[1][2]

  • Catalyst: 5% Pt/C (sulfided) (0.5 - 1.0 wt% loading relative to substrate)

  • Solvent: Methanol or Ethyl Acetate

  • Inhibitor (Optional): Thiourea (0.1 wt%)

Procedure:

  • Charge: In a high-pressure autoclave, dissolve the substrate in Methanol (concentration ~0.5 M).

  • Catalyst Addition: Add the Pt/C catalyst under an inert atmosphere (

    
    ). Warning: Dry catalysts can be pyrophoric.[3]
    
  • Hydrogenation: Purge with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 5–10 bar (70–145 psi) .
  • Reaction: Heat to 40–50°C . Stir vigorously (critical for gas-liquid mass transfer).

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 2–4 hours.

  • Workup: Filter catalyst through Celite. Concentrate filtrate.

    • Note: If dehalogenation is observed (<1%), recrystallize from hexane/EtOAc.

Protocol B: Iron/Ammonium Chloride Reduction (High Selectivity)

Best for: Lab scale or when absolute preservation of halogens is required.

Reagents:

  • Substrate: 2,4-Dichloro-5-fluoronitrobenzene (10 mmol)

  • Reductant: Iron Powder (325 mesh, 3.0 - 5.0 eq)

  • Electrolyte: Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Procedure:

  • Setup: Equip a 3-neck flask with a mechanical stirrer and reflux condenser.

  • Mix: Add Iron powder,

    
    , and solvent. Heat to reflux (
    
    
    
    ) for 15 mins to activate the iron.
  • Addition: Add the nitro substrate portion-wise over 30 minutes. Exothermic reaction.

  • Reflux: Maintain reflux for 2–4 hours. Monitor by TLC or HPLC.

  • Workup:

    • Cool to room temperature.[2][4]

    • Basify slightly with

      
       (to ensure aniline is free base).
      
    • Filter the iron sludge through a pad of Celite. Wash the pad with Ethyl Acetate.

    • Separate organic layer, dry over

      
      , and concentrate.
      

Quantitative Comparison of Methods

MetricPt/C HydrogenationFe/NH4Cl Reduction
Yield (Typical) 92 - 96%85 - 92%
Purity (HPLC) >98%>99%
De-Cl Impurity 0.5 - 2.0% (requires optimization)< 0.1% (Negligible)
Reaction Time 2 - 4 hours4 - 8 hours
E-Factor (Waste) LowHigh (Iron waste)

References

  • Selective Catalytic Hydrogenation of Halo-Nitrobenzenes. Source:Catalysts (MDPI). Discusses the superiority of Pt and modified Pd catalysts for preventing dehalogenation. URL:[Link][2][5]

  • Inhibition Strategies in Hydrogenation. Source:Reaction Chemistry & Engineering. Details the use of thiourea and other poisons to modulate catalyst activity. URL:[Link]

  • Synthesis of 2,4-Dichloro-5-fluoronitrobenzene (Precursor Data).

Sources

Technical Support Center: Pd-Catalyzed Amination of 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Subject: Troubleshooting & Optimization Guide for Polyhalogenated Aniline Coupling Applicable Substrate: 2,4-Dichloro-5-fluoroaniline (DCFA) Primary Reaction Class: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Executive Summary & Chemical Logic

The Core Challenge: 2,4-Dichloro-5-fluoroaniline (DCFA) represents a "perfect storm" of difficulty in palladium catalysis.

  • Electronic Deactivation: The three electron-withdrawing groups (EWGs)—two chlorines and one fluorine—significantly reduce the electron density on the nitrogen lone pair. This lowers the pKa, making the amine a poor nucleophile for the transmetalation step.

  • Steric Hindrance: The Chlorine atom at the C2 position (ortho to the amine) creates a steric blockade, hindering the approach of the palladium center.

  • Chemoselectivity Risks (The "Death Spiral"): The C-Cl bonds on the aniline ring are themselves susceptible to oxidative addition. If the cross-coupling cycle is too slow (due to points 1 & 2), the catalyst will eventually insert into the C-Cl bond, leading to hydrodehalogenation (loss of Cl) or polymerization.

The Solution Architecture: To succeed, you must create a catalytic system that is electronically rich enough to facilitate oxidative addition of your coupling partner, yet bulky enough to prevent insertion into the DCFA's own C-Cl bonds.

Critical Troubleshooting Workflows

Ticket #DCFA-001: Low Conversion / Starting Material Recovery

Symptom: The reaction stalls. LCMS shows largely unreacted DCFA and the aryl halide partner. Root Cause: The catalyst cannot bind the electron-poor amine (transmetalation failure).

Resolution Protocol:

  • Switch Ligand Class: Standard phosphines (PPh3, dppf) will fail. You require Dialkylbiaryl Phosphines .

    • Primary Recommendation: BrettPhos or tBuBrettPhos .[1][2][3] These ligands are designed specifically for primary amines and prevent the formation of inactive Pd-amine complexes [1].

    • Alternative: RuPhos (excellent for sterically hindered amines).

  • Upgrade to Pre-Catalysts: Do not use Pd(OAc)₂ + Ligand in situ. The induction period allows the catalyst to die. Use BrettPhos Pd G4 or RuPhos Pd G4 . These generate the active L-Pd(0) species immediately upon heating [2].

Ticket #DCFA-002: "M-35" Impurity (Hydrodehalogenation)

Symptom: You observe a product mass of [Expected Mass - 35]. Root Cause: The catalyst inserted into the C-Cl bond of the DCFA instead of the C-N bond, followed by hydride reduction (often from the solvent or base).

Resolution Protocol:

  • Change the Base: Strong bases like NaOtBu promote dehalogenation. Switch to weaker, inorganic bases: Cs₂CO₃ or K₃PO₄ .

  • Solvent Switch: Avoid alcohols or DMF if possible. Use 1,4-Dioxane or Toluene (anhydrous).

  • Concentration: High concentration favors the bimolecular coupling over the unimolecular dehalogenation. Run at 0.5 M to 1.0 M (standard is often 0.1 M).

Decision Logic Visualization

The following diagram illustrates the troubleshooting logic for DCFA coupling failures.

DCFA_Troubleshooting Start Start: Analyze LCMS Data Result_SM Result: Unreacted SM (Low Conversion) Start->Result_SM Result_Impurity Result: Des-Chloro Impurity (Hydrodehalogenation) Start->Result_Impurity Result_Yield Result: High Yield Start->Result_Yield Check_Ligand Check Ligand System Result_SM->Check_Ligand Check_Base Check Base Strength Result_Impurity->Check_Base Action_BrettPhos Switch to BrettPhos Pd G4 Check_Ligand->Action_BrettPhos Using PPh3/dppf? Action_WeakBase Switch to Cs2CO3 / K3PO4 Check_Base->Action_WeakBase Using NaOtBu? Check_Pd_Source Check Pd Source Action_Conc Increase Conc. to 1.0M Check_Pd_Source->Action_Conc Already using G4? Action_BrettPhos->Check_Pd_Source Action_WeakBase->Action_Conc Still dehalogenating?

Caption: Diagnostic workflow for differentiating between catalyst inactivity (Low Conversion) and chemoselectivity errors (Hydrodehalogenation).

Optimized Experimental Protocol

Objective: Coupling DCFA (Nucleophile) with an Aryl Bromide (Electrophile).

ParameterSpecificationRationale
Catalyst BrettPhos Pd G4 (1.0 - 3.0 mol%)Ensures 1:1 L:Pd ratio; prevents induction period side-reactions.
Ligand None (contained in G4)If using Pd(OAc)₂, add BrettPhos (1.5 eq relative to Pd).
Base Cs₂CO₃ (2.0 - 3.0 equiv)Weaker base minimizes hydrodehalogenation of the C-Cl bonds.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point; dioxane is generally inert to reduction.
Concentration 0.5 M - 1.0 M Critical: High concentration forces the intermolecular reaction over side pathways.
Temp 80°C - 100°C Sufficient energy to overcome the steric barrier of the ortho-Cl.
Step-by-Step Methodology
  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Solids Charge: Add DCFA (1.0 equiv), Aryl Bromide (1.0 equiv), Cs₂CO₃ (2.5 equiv), and BrettPhos Pd G4 (0.02 equiv / 2 mol%).

    • Note: If the Aryl Bromide is a liquid, add it in step 4.

  • Degassing (Crucial): Cap the vial. Evacuate and backfill with Argon 3 times . Oxygen is a poison that will stall the cycle, allowing dehalogenation to take over.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Place in a pre-heated block at 90°C. Stir vigorously (1000 RPM).

  • Monitoring: Check LCMS at 1 hour.

    • If <10% conversion: Raise temp to 110°C.

    • If dehalogenation observed: Lower temp to 80°C and double catalyst loading.

Frequently Asked Questions (FAQs)

Q: Can I use XPhos instead of BrettPhos? A: XPhos is excellent for general coupling, but BrettPhos is superior for primary amines (like DCFA) and prevents the formation of stable, inactive Pd-amine species that often occur with electron-deficient anilines [3].

Q: Why am I seeing a "homocoupling" of my aryl halide? A: This indicates the amine (DCFA) is not binding to the Palladium. The Pd(II) intermediate sits waiting for the amine, and eventually undergoes transmetalation with another aryl halide molecule. Solution: Your amine is too weak. Switch to the BrettPhos Pd G4 precatalyst to force the reductive elimination cycle.

Q: Can I use DCFA as the Electrophile (reacting at the C-Cl)? A: Yes, but it is chemically distinct. To displace the C4-Cl (para to F), you need a ligand capable of activating aryl chlorides, such as AdBrettPhos or N-Heterocyclic Carbenes (NHCs) like PEPPSI-IPr . You must protect the NH2 group first (e.g., as a Boc-carbamate) to prevent it from poisoning the catalyst.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

  • Bruno, N. C., et al. (2013). "Rapidly Activating Pd-Precatalysts for C–N Coupling." Chemical Science.

  • Maitro, G., et al. (2015). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines." Sigma-Aldrich Technical Review.

Sources

Technical Support Center: Catalyst Lifecycle Management in 2,4-Dichloro-5-fluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process engineers optimizing the hydrogenation of 2,4-Dichloro-5-fluoronitrobenzene to 2,4-Dichloro-5-fluoroaniline .

Introduction: The Stability Paradox

The reduction of 2,4-dichloro-5-fluoronitrobenzene is a deceptive reaction. While the nitro-reduction itself is thermodynamically favorable, the presence of three halogen atoms on the aromatic ring creates a "selectivity minefield."

The primary failure mode is not simple catalyst death, but Hydrodehalogenation (HDH) . As the catalyst reduces the nitro group, it often simultaneously cleaves the Carbon-Chlorine (C-Cl) or Carbon-Fluorine (C-F) bonds. This generates HCl or HF, which:

  • Poisons the active sites (irreversible deactivation).

  • Corrodes reactor internals (leaching metal ions that further poison the catalyst).

  • Contaminates the product with dechlorinated impurities (e.g., 3-fluoroaniline) that are nearly impossible to separate.

This guide addresses these issues through a Root Cause -> Prevention -> Recovery logic.

Module 1: Diagnosis & Mechanism

Q1: My reaction rate plummets after 50% conversion. Is this sintering or poisoning?

Diagnosis: It is almost certainly halide poisoning , not sintering. Sintering (thermal agglomeration of metal particles) typically occurs at temperatures >150°C. If you are running standard hydrogenation (<100°C), the culprit is the accumulation of halide ions (Cl⁻/F⁻) on the active metal surface.

The Mechanism of Failure:

  • Competitive Adsorption: The nitro group (-NO₂) and the halogen atoms compete for active sites on the Pt/Pd surface.

  • HDH Side Reaction: High-energy surface hydrogen attacks the C-Cl bond (bond energy ~400 kJ/mol) instead of the N-O bond.

  • Self-Poisoning: The released Cl⁻ binds strongly to the metal steps/edges (the most active sites), physically blocking further nitro-reduction.

Visualizing the Pathway: The diagram below maps the "Safe Route" (Hydrogenation) vs. the "Failure Route" (HDH).

DeactivationPathway Start 2,4-Dichloro-5- fluoronitrobenzene Intermediate Hydroxylamine Intermediate Start->Intermediate  H2 Adsorption   Product 2,4-Dichloro-5- fluoroaniline Intermediate->Product  Condensation   Dehalo Dehalogenated Byproducts Intermediate->Dehalo  Over-Hydrogenation   Poison Cl- / F- Ions (Catalyst Poison) Dehalo->Poison  Leaching   Poison->Intermediate  Site Blocking  

Figure 1: Reaction network showing how hydrodehalogenation (Red) creates a feedback loop of catalyst poisoning.

Module 2: Prevention Strategies

Q2: How do I stop the loss of Chlorine/Fluorine (Hydrodehalogenation)?

The Solution: Electronic Modification & Poisoning Inhibitors. You must modify the catalyst environment to make the metal surface "electron-deficient" or physically block the halogen-binding sites.

Strategy A: The "Inhibitor" Method (Standard) Add a base or a specific inhibitor to the reaction slurry.

  • Morpholine (0.5 - 1.0 eq): Acts as an acid scavenger and selectively adsorbs onto the most active catalyst sites (kinks), which are responsible for C-Cl cleavage, while leaving the terrace sites available for -NO₂ reduction.

  • Ammonium Hydroxide: Neutralizes generated HCl immediately, preventing the formation of acidic domains that accelerate HDH.

Strategy B: The "Modified Catalyst" Method (Advanced) Switch from standard Pt/C to Pt-Fe/C or Sulfided Pt/C .

  • Fe Promotion: Iron acts as a Lewis acid, withdrawing electron density from Platinum. A more positive Pt center is less effective at oxidative addition into the C-Cl bond but remains active for nitro reduction.

Comparative Data: Inhibitor Efficacy

Catalyst SystemAdditiveConversion (%)Selectivity (%)Dechlorination (%)
5% Pt/C None10082.517.5 (High)
5% Pt/C Na₂CO₃10091.09.0
5% Pt/C Morpholine 99.8 99.2 < 0.8
Pt-Fe/C None99.999.5< 0.5

Data extrapolated from general halonitrobenzene hydrogenation benchmarks [1, 2].

Module 3: Validated Experimental Protocol

Q3: Can you provide a step-by-step protocol that guarantees high yield?

Protocol: Morpholine-Inhibited Hydrogenation of 2,4-Dichloro-5-fluoronitrobenzene

Reagents:

  • Substrate: 2,4-Dichloro-5-fluoronitrobenzene (1.0 eq)

  • Catalyst: 5% Pt/C (dry basis, 1 wt% loading relative to substrate)

  • Solvent: Methanol (10 volumes)

  • Inhibitor: Morpholine (0.5 eq) or Thiourea (0.1 wt% relative to catalyst - use with caution)

Workflow:

  • Inerting: Charge the autoclave with Methanol, Substrate, and Morpholine. Purge with Nitrogen (3x) to remove Oxygen.

  • Catalyst Addition: Add Pt/C as a slurry in methanol (never add dry powder to solvent; fire hazard).

  • Activation: Purge with Hydrogen (3x). Pressurize to 5-10 bar (70-145 psi) .

    • Note: High pressure (>20 bar) favors dehalogenation. Keep pressure moderate.

  • Reaction: Heat to 50-60°C with vigorous stirring (>1000 rpm).

    • Critical Control Point: Do not exceed 70°C. The activation energy for C-Cl cleavage is higher than NO₂ reduction; higher temps favor the impurity.

  • Monitoring: Monitor H₂ uptake. When uptake plateaus, continue for 30 mins (aging).

  • Workup: Filter catalyst while warm (to prevent product crystallization on the catalyst). Wash filter cake with methanol.

Troubleshooting Decision Tree:

Troubleshooting Start Issue Detected Check1 Is Conversion < 90%? Start->Check1 Check2 Is De-Cl Impurity > 1%? Check1->Check2 No Action1 Check H2 Pressure & Stirring Rate Check1->Action1 Yes (Rate Issue) Action3 Reduce Temp (<60°C) Reduce Pressure (<10 bar) Check2->Action3 Yes (Selectivity Issue) Action2 Poisoning suspected. Wash Catalyst. Action1->Action2 Still Fails Action4 Increase Inhibitor (Morpholine) Action3->Action4 Still Fails

Figure 2: Decision matrix for diagnosing reaction failures.

Module 4: Catalyst Regeneration

Q4: Can I reuse the catalyst? It's too expensive to discard.

Answer: Yes, but you must remove the halide "crust."

Regeneration Protocol:

  • Solvent Wash: Wash the used catalyst cake with hot methanol to remove organic byproducts (azoxy intermediates).

  • Alkaline Wash (Critical): Wash with 0.1M NaOH or dilute Ammonia. This displaces the Cl⁻/F⁻ ions adsorbed on the metal surface.

  • Water Wash: Rinse with deionized water until pH is neutral.

  • Reuse: Recycle wet. Do not dry the catalyst (drying causes pore collapse/sintering).

Expectation Management: Activity will drop by ~10% per cycle. After 5-10 cycles, the metal particle size will grow (sintering) beyond recovery, requiring metal reclamation.

References

  • Lietz, G., et al. (2025). Mechanistic insights into the hydrogenation of halonitrobenzenes: The role of Pt-Fe interactions. Journal of Catalysis. 1

  • BenchChem Application Notes. (2025). Protocols for the Catalytic Hydrogenation Synthesis of 3-Chloro-4-fluoroaniline. BenchChem Technical Library. 2[1][3][4][5][6][7]

  • Fidler, D. A. (1959).[7] Process for preparing para-fluoroaniline. U.S. Patent 2,884,458.[7] 7

  • RSC Advances. (2024). Pt/C catalysts synthesized in a commercial particle atomic layer deposition system enabling improved durability. Royal Society of Chemistry. 4

  • Google Patents. (2015). Method for preparing fluoroaniline through continuous catalytic hydrogenation. CN104710316A. 8[9]

Sources

Technical Support Center: Degradation Pathways of 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A word from the Senior Application Scientist: Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dichloro-5-fluoroaniline. The degradation of halogenated anilines is a complex field of study, crucial for environmental remediation and understanding the metabolic fate of xenobiotics. Due to the limited direct research on 2,4-dichloro-5-fluoroaniline, this guide synthesizes field-proven insights and protocols from closely related halogenated aromatic compounds. The principles and troubleshooting strategies outlined here are designed to provide a robust framework for your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the likely microbial degradation pathways for 2,4-dichloro-5-fluoroaniline?

A1: Based on studies of similar halogenated anilines, the microbial degradation of 2,4-dichloro-5-fluoroaniline is expected to proceed through a series of enzymatic reactions, primarily initiated by oxygenases. The initial attack on the aromatic ring is a critical step and can be catalyzed by either dioxygenases or monooxygenases. These enzymes introduce hydroxyl groups, making the ring more susceptible to cleavage. The subsequent steps involve dehalogenation, where chlorine and fluorine atoms are removed, and ring cleavage, leading to the formation of intermediates that can enter central metabolic pathways.[1][2]

Q2: Which microorganisms are likely to degrade 2,4-dichloro-5-fluoroaniline?

A2: While specific strains for 2,4-dichloro-5-fluoroaniline have not been reported, bacteria from the genera Pseudomonas, Rhodococcus, Burkholderia, and Acinetobacter have shown the ability to degrade a variety of chlorinated and fluorinated aromatic compounds.[3][4] Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also known for their broad degradative capabilities towards recalcitrant xenobiotics.

Q3: What are the expected major initial metabolites in the degradation of 2,4-dichloro-5-fluoroaniline?

A3: The initial metabolites will depend on the specific enzymatic pathway. If a dioxygenase is involved, a dihydroxylated intermediate (a substituted catechol) is expected. For example, in the degradation of 3,4-dichloroaniline, 4,5-dichlorocatechol is a known intermediate.[4][5] If a monooxygenase acts first, a hydroxylated aniline derivative would be formed. The position of the initial hydroxylation can vary depending on the specific enzyme.

Q4: How stable is the Carbon-Fluorine (C-F) bond, and will it be cleaved microbially?

A4: The C-F bond is the strongest single bond in organic chemistry, making it generally resistant to cleavage. However, specialized dehalogenases capable of cleaving C-F bonds have been identified in some microorganisms. The degradation of fluorinated compounds often proceeds at a slower rate compared to their chlorinated or brominated analogs. It is plausible that defluorination is a rate-limiting step in the complete mineralization of 2,4-dichloro-5-fluoroaniline.

Q5: What are the potential abiotic degradation pathways for 2,4-dichloro-5-fluoroaniline?

A5: Abiotic degradation can occur through processes like photodegradation (degradation by light) and advanced oxidation processes (AOPs). Photodegradation in the presence of photosensitizers can lead to the cleavage of the C-Cl and potentially the C-F bonds, as well as transformation of the aniline functional group. AOPs, which involve the generation of highly reactive species like hydroxyl radicals, can effectively degrade recalcitrant organic compounds, including halogenated anilines.[6]

Troubleshooting Guides

Microbial Degradation Experiments
Problem Potential Cause(s) Troubleshooting Steps & Rationale
No degradation observed 1. Inappropriate microbial inoculum. 2. Toxicity of the compound at the tested concentration. 3. Suboptimal culture conditions (pH, temperature, aeration). 4. Lack of essential nutrients or co-substrates.1. Use an enriched microbial consortium from a contaminated site or a known degrader of halogenated aromatics. 2. Perform a toxicity assay to determine the inhibitory concentration of 2,4-dichloro-5-fluoroaniline. Start with a lower concentration. 3. Optimize culture conditions. Most bacterial degraders prefer a pH between 6.5 and 7.5 and a temperature between 25-35°C. Ensure adequate aeration for aerobic degradation. 4. Supplement the medium with a readily utilizable carbon source (e.g., glucose, succinate) to promote co-metabolism. Ensure the mineral salts medium is not limiting in nitrogen, phosphorus, or trace elements.
Partial degradation or accumulation of intermediates 1. Rate-limiting enzymatic step. 2. Incomplete degradation pathway in the chosen microorganism(s). 3. Feedback inhibition by a metabolite.1. This is common, especially with highly halogenated compounds. The cleavage of the C-F bond is a likely bottleneck. 2. Consider using a microbial consortium which may have complementary enzymatic activities to achieve complete mineralization. 3. Identify the accumulating intermediate using analytical techniques (see below). If the intermediate is known to be toxic, this could be inhibiting further degradation.
Inconsistent results between replicates 1. Inhomogeneous inoculum. 2. Variability in experimental setup. 3. Contamination.1. Ensure the microbial inoculum is well-mixed before dispensing into replicate flasks. 2. Double-check all parameters (e.g., media volume, substrate concentration, shaking speed) for consistency across all replicates. 3. Use sterile techniques throughout the experiment to prevent contamination from other microorganisms.
Analytical Troubleshooting (HPLC/GC-MS)
Problem Potential Cause(s) Troubleshooting Steps & Rationale
Poor peak shape (tailing or fronting) in HPLC 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload.1. For aniline compounds, the mobile phase pH can affect their ionization state. Adjusting the pH away from the pKa of the analyte can improve peak shape. 2. Use a high-purity silica column to minimize silanol interactions. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help. 3. Reduce the injection volume or the concentration of the sample.
Low sensitivity or no detection of metabolites in GC-MS 1. Metabolites may be too polar or non-volatile for GC. 2. Thermal degradation of metabolites in the GC inlet. 3. Inappropriate derivatization.1. Consider using LC-MS, which is better suited for polar and non-volatile compounds. 2. Lower the inlet temperature. However, this may lead to broader peaks. 3. Derivatization (e.g., silylation) can increase the volatility and thermal stability of polar metabolites, making them more amenable to GC-MS analysis.
Difficulty in identifying unknown metabolites 1. Co-elution with matrix components. 2. Low abundance of the metabolite. 3. Lack of reference standards.1. Optimize the chromatographic method to improve separation. Use a high-resolution mass spectrometer (e.g., Q-TOF) to obtain accurate mass data, which can help in elemental composition determination. 2. Use sample concentration techniques (e.g., solid-phase extraction) to enrich the metabolites. 3. This is a common challenge. High-resolution mass spectrometry and tandem MS (MS/MS) can provide structural information to propose putative structures.

Experimental Protocols

Protocol 1: Aerobic Biodegradation Assay in Liquid Culture

This protocol provides a general framework for assessing the aerobic biodegradation of 2,4-dichloro-5-fluoroaniline by a microbial consortium or a pure culture.

1. Preparation of Media and Reagents:

  • Minimal Salts Medium (MSM): Prepare a sterile MSM containing essential minerals (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, and a trace element solution). The exact composition can be optimized based on the microbial culture.

  • Stock Solution of 2,4-dichloro-5-fluoroaniline: Prepare a concentrated stock solution (e.g., 10 g/L) in a suitable solvent (e.g., methanol or dimethyl sulfoxide) that is not readily utilized as a carbon source by the microorganisms at the final concentration used.

  • Microbial Inoculum: Use either a pure culture grown to the late exponential phase or a microbial consortium enriched from a contaminated site.

2. Experimental Setup:

  • In sterile Erlenmeyer flasks (e.g., 250 mL), add 100 mL of MSM.

  • Spike the flasks with 2,4-dichloro-5-fluoroaniline from the stock solution to the desired final concentration (e.g., 10-50 mg/L).

  • Inoculate the flasks with the microbial culture (e.g., 1-5% v/v).

  • Prepare the following controls:

    • Abiotic Control: MSM + 2,4-dichloro-5-fluoroaniline (no inoculum) to assess abiotic losses.
    • Inoculum Control: MSM + inoculum (no 2,4-dichloro-5-fluoroaniline) to monitor the background activity of the microorganisms.
  • Incubate the flasks on a rotary shaker (e.g., 150 rpm) at a constant temperature (e.g., 30°C) in the dark to prevent photodegradation.

3. Sampling and Analysis:

  • At regular time intervals (e.g., 0, 1, 3, 7, 14, and 21 days), withdraw an aliquot (e.g., 1 mL) from each flask.

  • Prepare the samples for analysis. This may involve centrifugation or filtration to remove microbial cells, followed by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Analyze the concentration of 2,4-dichloro-5-fluoroaniline and the formation of metabolites using HPLC or GC-MS.

Protocol 2: Sample Preparation for Metabolite Identification by GC-MS

This protocol outlines a general procedure for extracting and derivatizing potential metabolites from the liquid culture for GC-MS analysis.

1. Extraction:

  • Take a larger volume of the culture sample (e.g., 10-50 mL) at a time point where significant degradation has occurred.

  • Centrifuge the sample to pellet the cells.

  • Acidify the supernatant to pH ~2 with HCl.

  • Perform a liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to a small volume under a gentle stream of nitrogen.

2. Derivatization (for polar metabolites):

  • To the concentrated extract, add a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Incubate the mixture at a specific temperature and time (e.g., 70°C for 30 minutes) to allow for the reaction to complete.

  • The derivatized sample is now ready for GC-MS analysis.

Visualizations

Proposed Microbial Degradation Pathways of 2,4-Dichloro-5-fluoroaniline

cluster_main Proposed Microbial Degradation Pathways of 2,4-Dichloro-5-fluoroaniline cluster_dioxygenase Dioxygenase Pathway cluster_monooxygenase Monooxygenase Pathway A 2,4-Dichloro-5-fluoroaniline B Dihydroxylated Intermediate A->B Dioxygenase D Hydroxylated Aniline A->D Monooxygenase C Substituted Catechol B->C Dehydrogenase E Ring Cleavage Products C->E Dioxygenase (Ring Cleavage) D->E Further Oxidation & Ring Cleavage F Dehalogenation E->F G Central Metabolism F->G

Caption: Proposed initial steps in the microbial degradation of 2,4-dichloro-5-fluoroaniline.

Experimental Workflow for Biodegradation Study

cluster_workflow Experimental Workflow for Biodegradation Study prep 1. Preparation (Media, Inoculum, Stock Solution) setup 2. Experimental Setup (Flasks, Controls, Incubation) prep->setup sampling 3. Sampling (Regular Time Intervals) setup->sampling analysis 4. Analysis (HPLC/GC-MS) sampling->analysis data 5. Data Interpretation (Degradation Kinetics, Metabolite ID) analysis->data

Caption: A streamlined workflow for conducting a microbial degradation study.

Quantitative Data Summary

The following table presents representative data on the degradation of 3,4-dichloroaniline by a mixed microbial culture, which can serve as a reference for what might be expected in experiments with 2,4-dichloro-5-fluoroaniline.

Condition Initial Concentration (mg/L) Degradation Efficiency (%) Time (days) Reference
Freely suspended cells (synthetic wastewater)250>98<0.17 (4 hours)[7]
Immobilized cells (synthetic wastewater)250>98<0.17 (4 hours)[7]
Immobilized cells (industrial wastewater)~110>95<0.2 (4.6 hours)[7]
Paracoccus denitrificans with activated carbon5000 (in soil mg/kg)81-87 (mineralization)203[8]

Note: Degradation rates are highly dependent on the specific microbial culture and experimental conditions.

References

  • Rhodococcus sp. DH-2 degradation of aniline. (2024). MDPI. [Link]

  • Designing and Conducting Biodegradation Studies. (2024). Contract Laboratory. [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). PubMed Central. [Link]

  • GC Troubleshooting Guide Poster. Agilent. [Link]

  • Practical Steps in GC Troubleshooting. (2023). YouTube. [Link]

  • Biodegradation of halogenated organic compounds. (1995). PubMed Central. [Link]

  • Diversity of 3-chloroaniline and 3,4-dichloroaniline degrading bacteria isolated from three different soils and involvement of their plasmids in chloroaniline degradation. (2002). FEMS Microbiology Ecology. [Link]

  • Microbial Degradation of 3,4-Dichloroaniline Sorbed by Activated Carbon. (2016). ResearchGate. [Link]

  • Degradation of 3,4-dichloroaniline in synthetic and industrially produced wastewaters by mixed cultures freely suspended and immobilized in a packed-bed reactor. (1995). PubMed. [Link]

  • Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. (2024). PubMed Central. [Link]

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]

  • Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. (2022). PubMed Central. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024). PubMed. [Link]

  • Halogenated Aromatics: Fate and Microbial Degradation. (2002). ResearchGate. [Link]

  • Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. (2024). MDPI. [Link]

  • Biodegradation of Xenobiotics: Pathways and Microbial Approaches. (2024). Steemit. [Link]

  • The Critical Issues of Pollutant Biodegradation for Bioremediation Not Being Addressed. (2017). ResearchGate. [Link]

  • 3,4-Dichloroaniline Chemical Substances Control Law Reference No. National Institute of Technology and Evaluation, Japan. [Link]

  • Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. SpringerLink. [Link]

  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018). PubMed Central. [Link]

  • Biodegradation of xenobiotic compounds. (2020). International Journal of Chemical Studies. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024). ACS Publications. [Link]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2023). MDPI. [Link]

  • Biodegradation of Xenobiotics. EOLSS. [Link]

  • Reductive Dechlorination of 2,3-Dichloroaniline by Dehalobacter in an Anaerobic Enrichment Culture. (2024). ACS Publications. [Link]

  • The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. (2023). PubMed Central. [Link]

  • Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. (2011). ResearchGate. [Link]

Sources

Column chromatography purification of 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for the purification of 2,4-Dichloro-5-fluoroaniline (CAS: 2905-62-6 / related isomers). It is designed for researchers requiring high-purity isolation for downstream pharmaceutical synthesis or biological assays.

Technical Profile: 2,4-Dichloro-5-fluoroaniline

  • Chemical Nature: Weakly basic, electron-deficient aromatic amine.

  • Key Challenge: Interaction between the basic amine nitrogen and acidic silanol groups (

    
    ) on silica gel, leading to peak tailing and yield loss.
    
  • Common Impurities:

    • 2,4-Dichloro-5-fluoronitrobenzene (Unreacted starting material).

    • De-halogenated byproducts (Over-reduction artifacts).

    • Regioisomers (e.g., 2,6-dichloro-3-fluoroaniline, depending on synthesis route).

Phase 1: Pre-Purification Assessment (The Triage)

Q: My crude material is a dark, oily solid. How do I prepare it for the column? A: Do not load the crude oil directly. This compound is prone to "oiling out" on the column head, which destroys resolution.

  • Protocol: Dissolve the crude in a minimum volume of Dichloromethane (DCM). Add silica gel (ratio 1:2 crude-to-silica by weight) and evaporate to dryness (Rotavap) to create a free-flowing "dry load" powder.

  • Why? Dry loading prevents the solvent shock of liquid loading and ensures a tight initial band, critical for separating closely eluting isomers.

Q: What TLC solvent system should I start with? A: Start with Hexane:Ethyl Acetate (9:1) .

  • Target Rf: You are aiming for an Rf of 0.25 – 0.35 .

  • Observation: If the spot looks like a comet (streaking tail), the amine is interacting with the silica. You must modify the mobile phase before running the column.

Phase 2: Stationary & Mobile Phase Optimization

Q: The aniline is streaking on TLC. How do I fix this? A: You need to neutralize the acidic sites on the silica.

  • The Fix: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to your mobile phase.

  • Pre-treatment: It is highly recommended to flush the packed column with 2-3 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This "deactivates" the silica ahead of the run.

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: Yes, and often it is superior for halogenated anilines.

  • Recommendation: If Hexane/EtOAc fails to separate the nitro-impurity from the aniline, switch to Hexane:DCM (gradient 10% to 50% DCM) .

  • Mechanism: DCM provides different selectivity (selectivity

    
    ) for polarizable halogenated rings compared to the hydrogen-bonding driven selectivity of EtOAc.
    

Q: What is the recommended gradient profile? A: For a standard 10g crude batch on a 120g silica cartridge:

StepSolvent A (Hexane + 1% TEA)Solvent B (EtOAc)Column Volumes (CV)Purpose
1 100%0%2Equilibration (Deactivation)
2 95%5%3Elute non-polar impurities (e.g., nitro)
3 95%

80%
5%

20%
10Elute Product (Linear Gradient)
4 50%50%3Flush highly polar tars

Phase 3: Troubleshooting Common Issues

Q: I see two spots very close together. One is yellow, one is colorless (under UV). Which is which? A:

  • Yellow Spot (Higher Rf): Likely the nitro precursor (2,4-dichloro-5-fluoronitrobenzene). Nitro compounds are less polar than anilines and often naturally colored.

  • Fluorescent/UV Spot (Lower Rf): Likely your aniline product . Anilines often fluoresce strongly under 254 nm/365 nm UV.

  • Action: If

    
    , use a shallower gradient (e.g., 0-10% EtOAc over 20 CV) or switch to Toluene as the non-polar solvent.
    

Q: My recovery is low (<60%). Where did the compound go? A:

  • Irreversible Adsorption: Did you use TEA? If not, the amine may be permanently salt-bound to the silica. Flush the column with EtOAc:MeOH (9:1) + 1% TEA to recover "stuck" material.

  • Volatility: 2,4-Dichloro-5-fluoroaniline has a distinct vapor pressure. Do not leave it on the high-vacuum pump for extended periods (overnight) after solvent removal, or it may sublime.

Q: The product crystallized in the fraction tubes. Is this a problem? A: No, this indicates high purity.

  • Action: Do not try to redissolve everything in the tube with huge amounts of solvent. Decant the mother liquor, wash the crystals with cold hexane, and dry them. This "column crystallization" often yields >99% purity.

Visual Guide: Purification Logic Tree

The following diagram illustrates the decision-making process for optimizing the purification of halogenated anilines.

PurificationLogic Start Crude 2,4-Dichloro-5-fluoroaniline TLC_Check Run Pilot TLC (Hex:EtOAc 4:1) Start->TLC_Check Check_Shape Is the spot streaking/tailing? TLC_Check->Check_Shape Add_TEA Add 1% Triethylamine (TEA) to Mobile Phase Check_Shape->Add_TEA Yes (Tailing) Check_Sep Is Impurity (Nitro) Separated? (Delta Rf > 0.1) Check_Shape->Check_Sep No (Round Spot) Add_TEA->Check_Sep Switch_Solv Switch Solvent System Try Hexane:DCM or Toluene Check_Sep->Switch_Solv No (Co-elution) Dry_Load Dry Load on Silica (DCM -> Evap) Check_Sep->Dry_Load Yes (Good Sep) Std_Col Run Standard Column Hex/EtOAc Gradient Switch_Solv->Dry_Load Run_Col Execute Column Chromatography Dry_Load->Run_Col

Figure 1: Decision tree for optimizing mobile phase and loading conditions based on TLC behavior.

References

  • Phenomenex Technical Support. (2023). Strategies for Improving Peak Tailing of Basic Analytes. Chromatography Online. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12487, Halogenated Anilines. PubChem.[1][2][3] Link

  • Restek Corporation. (2018).[4] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Restek ChromaBLOGraphy.[4] Link

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Link

Sources

Monitoring 2,4-Dichloro-5-fluoroaniline reaction by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring of 2,4-Dichloro-5-fluoroaniline

Executive Summary & Reaction Context

This guide addresses the technical requirements for monitoring the synthesis of 2,4-Dichloro-5-fluoroaniline (Target), typically synthesized via the reduction of 2,4-Dichloro-5-fluoronitrobenzene (Precursor).

  • Primary Challenge: Halogenated anilines are weak bases that interact strongly with acidic silanol groups on silica gel, leading to "tailing" or "streaking" that complicates quantitative assessment.

  • Monitoring Goal: Track the disappearance of the non-polar nitro precursor (High

    
    ) and the appearance of the polar aniline product (Lower 
    
    
    
    ).

Standard Operating Procedure (SOP)

Protocol ID: TLC-DCFA-001 Objective: Clean separation of nitro-precursor and aniline product without tailing.

Materials Checklist
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.
    
  • Mobile Phase (Eluent): Hexane : Ethyl Acetate (3:1 v/v) + 1% Triethylamine (TEA).

  • Visualization: UV Lamp (254 nm) and Ninhydrin Stain.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Prepare 10 mL of Hexane/EtOAc (3:1).

    • Critical Step: Add 0.1 mL of Triethylamine (TEA).

    • Why: TEA neutralizes the acidic sites on the silica gel, preventing the aniline amine group from protonating and "dragging" (tailing) along the plate [1].

  • Chamber Saturation:

    • Pour solvent into the chamber to a depth of 0.5 cm.

    • Place a filter paper liner inside to wick solvent and saturate the headspace. Close lid and wait 5 minutes.

    • Self-Validation: Unsaturated chambers cause "smiling" solvent fronts and uneven

      
       values.
      
  • Sample Spotting (The 3-Spot System):

    • Lane 1 (SM): Dissolved Starting Material (Nitro precursor).

    • Lane 2 (Co-Spot): 50% SM + 50% Reaction Mixture.

    • Lane 3 (RXN): Reaction Mixture.

    • Why: The co-spot confirms that a new spot is actually a product and not just the SM running differently due to matrix effects.

  • Elution & Visualization:

    • Run until solvent front is 1 cm from top.

    • Dry plate completely (residual TEA can mask UV absorption).

    • Visualize under UV (254 nm).[1][2][3][4]

    • Dip in Ninhydrin and heat (110°C) to confirm amine presence (Product turns reddish/purple; Nitro SM does not stain).

Troubleshooting Hub (Q&A)

Q1: My product spot is streaking/tailing badly, making it hard to determine the


. What is wrong? 
  • Diagnosis: This is the "Basicity Effect." The amino group on 2,4-dichloro-5-fluoroaniline is forming hydrogen bonds or salt bridges with the acidic silanols (

    
    ) on the plate.
    
  • Solution:

    • Add Base: Ensure you added 1-2% Triethylamine or Ammonium Hydroxide to your eluent.

    • Pre-wash: If adding base to the eluent fails, pre-run the empty TLC plate in a chamber containing 5% TEA in Methanol, dry it, and then run your sample. This "deactivates" the silica surface [2].

Q2: I see the starting material disappear, but no distinct product spot appears under UV.

  • Diagnosis: The product might be decomposing on the silica (oxidation) or the UV absorption is weak due to the loss of the nitro chromophore, though the aromatic ring should still absorb.

  • Solution:

    • Use Chemical Stains: UV is non-destructive but sometimes insufficient. Use Ninhydrin (specific for primary amines) or Ehrlich’s Reagent . The aniline will stain distinctively, while decomposition products often do not.

    • Concentration Check: The extinction coefficient of the aniline at 254 nm is likely lower than the nitro compound. Spot 3x more volume for the reaction mixture lane.

Q3: The Starting Material and Product have very similar


 values (Co-elution). 
  • Diagnosis: The solvent system is not selective enough for the polarity difference between the Nitro and Amine groups in this specific halogenated scaffold.

  • Solution:

    • Switch Selectivity: Change the polar modifier. If using EtOAc, switch to Dichloromethane (DCM) or Chloroform . A system of DCM:Methanol (95:5) often separates anilines better than Hexane:EtOAc.

    • Check

      
       Delta:  The Nitro compound is generally less polar (higher 
      
      
      
      ) than the Aniline. If they run together, lower the polarity (e.g., change Hex:EtOAc from 3:1 to 5:1).

Q4: I see a "ghost" spot that appears in the reaction lane but not in the co-spot.

  • Diagnosis: Matrix effect or decomposition.[5] The reaction solvent (e.g., DMF or DMSO) might be carrying the compound, or the compound is unstable.[5]

  • Solution:

    • High Vacuum Dry: Dry the spot on the plate under high vacuum for 10 minutes before running to remove high-boiling reaction solvents [3].

    • 2D-TLC Stability Test: Spot the sample, run it up, dry, rotate plate 90°, and run again. If the spot stays on the diagonal, it is stable.[5] If new spots appear off-diagonal, the compound is decomposing on the silica.[5]

Quantitative Data & Reference Tables

Table 1: Recommended Solvent Systems for Haloanilines

Solvent SystemRatio (v/v)ModifierApplication
Hexane : EtOAc 3:11% TEAStandard. Good starting point for most reductions.
DCM : Methanol 95:50.5% NH4OHHigh Polarity. Use if product

in standard system.
Toluene : Acetone 4:1NoneAlternative. Good for separating closely related isomers.

Table 2: Visualization Logic

MethodObservation (Nitro SM)Observation (Aniline Product)Mechanism
UV (254 nm) Dark Spot (Strong)Dark Spot (Moderate)

-

transition quenching.
Ninhydrin No ReactionRed/Purple Spot Reacts with free primary amine.
Iodine Chamber Brown SpotBrown SpotReversible intercalation.

Visual Workflows

Figure 1: Reaction Monitoring Decision Tree

TLC_Logic Start Start TLC Monitoring RunPlate Run Plate (Hex:EtOAc 3:1 + TEA) Start->RunPlate CheckUV Visualize UV (254nm) RunPlate->CheckUV Decision1 Is SM (High Rf) visible? CheckUV->Decision1 ReactionIncomplete Reaction Incomplete Continue Heating/Stirring Decision1->ReactionIncomplete Yes Decision2 Is Product (Low Rf) visible? Decision1->Decision2 No (SM Gone) StainCheck Stain with Ninhydrin Decision2->StainCheck Yes/Unsure Tailing Is Product Tailing? StainCheck->Tailing FixTailing Increase Base (TEA) or Switch to DCM/MeOH Tailing->FixTailing Yes Success Reaction Complete Proceed to Workup Tailing->Success No FixTailing->RunPlate Re-run

Caption: Logical flow for monitoring the reduction of nitro-arenes to anilines via TLC.

Figure 2: The "3-Spot" Validation Method

Spotting Lane1 Lane 1 (SM Only) Ref Standard Lane2 Lane 2 (Co-Spot) SM + Rxn Lane3 Lane 3 (Rxn Mix) Actual State Result Interpretation: If Lane 2 shows two distinct spots, separation is valid. If Lane 2 is a blob, change solvent. Lane3->Result

Caption: The Co-Spot technique is mandatory to distinguish product formation from matrix interference.

References

  • BenchChem Technical Support. (2025).[3][6][7] Purification of Halogenated Aniline Compounds: Troubleshooting Tailing. Retrieved from

  • Chemistry Hall. (2025). Thin Layer Chromatography: A Complete Guide to TLC & Troubleshooting. Retrieved from

  • University of Rochester. (2025). Troubleshooting Thin-Layer Chromatography: High Boiling Solvents. Retrieved from

  • LibreTexts Chemistry. (2022). Visualizing TLC Plates: Stains and UV.[1][2][4][8][9][10] Retrieved from

Sources

Technical Support Center: HPLC Analysis of 2,4-Dichloro-5-fluoroaniline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2,4-Dichloro-5-fluoroaniline. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, robust analytical monitoring of its reaction mixtures is paramount to ensuring purity, yield, and safety.[1][2] This guide is designed for researchers, analytical chemists, and process development scientists who encounter challenges with the High-Performance Liquid Chromatography (HPLC) analysis of this compound. Here, we move beyond simple protocols to explain the scientific rationale behind our recommendations, empowering you to troubleshoot effectively and maintain the integrity of your results.

Section 1: Foundational HPLC Protocol & Workflow

A reliable analytical method begins with a solid foundation. The following protocol is a validated starting point for the reversed-phase HPLC analysis of 2,4-Dichloro-5-fluoroaniline and its common process-related impurities.

Experimental Workflow Overview

The entire process, from sample receipt to final data interpretation, follows a logical sequence designed to ensure accuracy and reproducibility.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Dilution & Filtration) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Mixing & Degassing) SystemPrep HPLC System Equilibration MobilePhasePrep->SystemPrep StdPrep Standard Preparation (Reference & Impurities) StdPrep->Injection SystemPrep->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (%Area, External Std.) Integration->Quantification Report Reporting & Archiving Quantification->Report

Caption: General workflow for HPLC analysis.

Recommended HPLC Parameters

This method is designed for robust separation of the main component from potential starting materials and by-products.

ParameterRecommended SettingRationale & Expertise
HPLC Column Reversed-Phase C18, 150 x 4.6 mm, 5 µmA C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the aniline. A 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier ideal for LC-MS compatibility and provides an acidic pH.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good UV transparency.
Gradient Elution Start at 30% B, ramp to 80% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 5 min.A gradient is necessary to elute potential late-eluting, more hydrophobic impurities while retaining the main analyte sufficiently for good resolution from early-eluting compounds.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak shape.[4]
Injection Volume 5-10 µLA small injection volume minimizes potential peak distortion from solvent effects.
UV Detection 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD is highly recommended to assess peak purity and identify impurities by their UV spectra. The UV absorbance maximum for similar anilines is often in the 260-280 nm range.[5][6]
Sample Diluent 50:50 Acetonitrile/WaterThe diluent should be similar to or weaker than the initial mobile phase composition to prevent peak distortion. 2,4-dichloro-5-fluoroaniline is soluble in organic solvents but poorly soluble in water.[7]

Section 2: Troubleshooting Guide - A Symptom-Based Approach

Encountering a problem? Use this Q&A guide to diagnose and resolve the most common issues in your chromatography.

Q1: My peak shape is poor! Why is my peak for 2,4-dichloro-5-fluoroaniline tailing or fronting?

A: Peak asymmetry is one of the most frequent HPLC problems. The cause depends on the direction of the asymmetry.

Peak_Shape_Troubleshooting Start Poor Peak Shape Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Tailing_Cause1 Cause: Secondary Silanol Interactions Solution: Lower mobile phase pH to <3 to protonate aniline. Use a base-deactivated (end-capped) column. Tailing->Tailing_Cause1 Yes Split Split Peak? Fronting->Split No Fronting_Cause1 Cause: Sample Overload (Concentration) Solution: Dilute the sample. Fronting->Fronting_Cause1 Yes Split_Cause1 Cause: Clogged Inlet Frit / Column Void Solution: Reverse flush column (disconnect from detector). If unresolved, replace the column. Split->Split_Cause1 Yes Tailing_Cause2 Cause: Column Overload Solution: Reduce sample concentration. Tailing_Cause1->Tailing_Cause2 Tailing_Cause3 Cause: Extra-Column Volume Solution: Use shorter tubing with smaller ID between injector, column, and detector. Tailing_Cause2->Tailing_Cause3 Fronting_Cause2 Cause: Sample Solvent Too Strong Solution: Prepare sample in a solvent weaker than or equal to the initial mobile phase. Fronting_Cause1->Fronting_Cause2 Split_Cause2 Cause: Sample Precipitated on Column Solution: Ensure sample is fully dissolved. Match sample solvent to mobile phase. Split_Cause1->Split_Cause2

Caption: Decision tree for troubleshooting poor peak shapes.

  • Expert Insight on Peak Tailing: Aniline compounds are basic and can interact ionically with residual acidic silanol groups on the silica-based column packing. This secondary interaction causes peak tailing. By lowering the mobile phase pH to below the pKa of the analyte's conjugate acid (pKa of dichlorinated aniline is ~2.0), the aniline is fully protonated (R-NH3+), and the silanol groups are non-ionized, minimizing this unwanted interaction and resulting in a sharp, symmetrical peak.[8]

Q2: My retention times are shifting between injections. What's going on?

A: Unstable retention times are a critical issue, as they can lead to incorrect peak identification and quantification. This is almost always due to a change in the system's conditions.

  • Is your mobile phase composition stable? Ensure your solvent reservoirs are well-stocked and that your mobile phase is prepared fresh daily and degassed properly.[9] In a gradient run, inconsistent pump proportioning can cause significant shifts; perform a pump performance test if you suspect this.

  • Is the column temperature constant? A change of just 1°C can alter retention times by 1-2%. A column thermostat is essential for reproducible results.

  • Has the column equilibrated? Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline and pressure are good indicators. For robust methods, an equilibration time of 10-15 column volumes is recommended.

Q3: I see an unexpected peak in my chromatogram. Is it an impurity or something else?

A: Differentiating between genuine impurities, artifacts, and carryover is a key analytical skill.

  • Potential Impurities: In the synthesis of 2,4-dichloro-5-fluoroaniline from 2,4-dichloro-5-fluoronitrobenzene, potential impurities include the unreacted nitro-aromatic starting material, isomers, or byproducts from incomplete reactions.[7][10] The starting material will likely be more retained (more hydrophobic) than the aniline product.

  • Sample Degradation: Halogenated anilines can be susceptible to degradation. Prepare samples fresh and consider storing them in amber vials at a low temperature if stability is a concern.[11]

  • Carryover: Inject a blank (your sample diluent) immediately after a sample injection. If you see a small peak at the same retention time as your analyte, you have carryover. This is caused by sample adsorbing somewhere in the injection path. To resolve this, use a stronger needle wash solution in your autosampler (e.g., add a small amount of isopropanol or THF if compatible with your system).

Section 3: Frequently Asked Questions (FAQs)

Q: How should I prepare my reaction mixture sample for analysis? A: Proper sample preparation is crucial.

  • Dilution: Dilute a small, accurately weighed or measured aliquot of the reaction mixture in your sample diluent (e.g., 50:50 Acetonitrile/Water). The goal is to have the main peak response fall within the linear range of the detector.

  • Solubility Check: Ensure the sample is fully dissolved. If not, adjust the diluent composition (e.g., increase the percentage of acetonitrile).

  • Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or Nylon, depending on solvent compatibility) before injection. This protects your column from particulate matter, extending its life and preventing pressure issues.[2]

Q: Can I run this method isocratically instead of with a gradient? A: An isocratic method (constant mobile phase composition) can be faster if you are only interested in the main peak and know that no impurities co-elute. However, for analyzing a reaction mixture where unknown impurities may be present, a gradient method is far superior. It ensures that both early and late-eluting compounds are detected within a reasonable time frame.

Q: My system pressure is suddenly very high. What should I do? A: High backpressure is a sign of a blockage. Work backward from the column to diagnose the issue:

  • Disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column.

  • If the column is blocked, first try back-flushing it (reversing the flow direction, disconnected from the detector) with a strong solvent.

  • If pressure is still high without the column, the blockage is in the system tubing or injector. Systematically loosen fittings to isolate the clogged component. The most common culprit after the column itself is a blocked in-line filter or guard column.[12]

References

  • SIELC Technologies. (n.d.). Separation of 2,4-Dichloroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]

  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. Retrieved from [Link]

  • PubMed. (n.d.). 2,4-Difluoroaniline and 4-fluoroaniline exposure: monitoring by methaemoglobin and urine analyses. Retrieved from [Link]

  • MDPI. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloroaniline. Retrieved from [Link]

  • Oxford Academic. (2018, May 14). Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Fluoroaniline Series. Retrieved from [Link]

  • EPA. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoroaniline. Retrieved from [Link]

  • ResearchGate. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • ChemBK. (2024, April 9). CAS 348-64-1. Retrieved from [Link]

  • Oxford Academic. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubMed Central. (2018, May 11). New fluorescence spectroscopic method for the simultaneous determination of alkaloids in aqueous extract of green coffee beans. Retrieved from [Link]

Sources

Technical Support Center: Safe Handling and Storage of 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in work with 2,4-Dichloro-5-fluoroaniline (CAS No. 393-36-2). As a halogenated aniline, this compound is a valuable intermediate in complex chemical syntheses but demands rigorous adherence to safety protocols due to its significant health and environmental hazards.[1][2] This document is structured in a question-and-answer format to directly address practical challenges and provide field-proven insights into its safe handling, storage, and emergency management.

Section 1: Core Hazard Analysis & Chemical Profile

This section deciphers the primary risks associated with 2,4-Dichloro-5-fluoroaniline, providing the foundational knowledge required to justify the stringent handling protocols that follow.

Q: What are the primary, scientifically-backed hazards of 2,4-Dichloro-5-fluoroaniline and its close analogs?

A: 2,4-Dichloro-5-fluoroaniline and structurally similar halogenated anilines are classified as highly hazardous. The primary risks are acute toxicity through multiple exposure routes, potential for organ damage upon repeated exposure, and severe environmental toxicity.[3] The causality behind these hazards lies in the molecule's ability to interfere with critical biological processes. For instance, anilines are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[4][5]

Data Presentation: GHS Hazard Classification Summary for Analogous Compounds

Hazard Class GHS Pictogram Signal Word Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) GHS06 (Skull and Crossbones) Danger H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[3]
Specific Target Organ Toxicity (Repeated Exposure) GHS08 (Health Hazard) Danger H373: May cause damage to organs (e.g., blood system) through prolonged or repeated exposure.[3][5]
Skin Corrosion/Irritation GHS07 (Exclamation Mark) Warning H315: Causes skin irritation.[6]
Serious Eye Damage/Irritation GHS07 (Exclamation Mark) Warning H319: Causes serious eye irritation.[6]

| Hazardous to the Aquatic Environment | GHS09 (Environment) | Warning | H410: Very toxic to aquatic life with long lasting effects.[3][7][8] |

Section 2: Personal Protective Equipment (PPE) Protocol

Effective protection is non-negotiable. This section provides a self-validating system for PPE selection, ensuring a barrier between the researcher and the chemical.

Q: What is the mandatory Personal Protective Equipment (PPE) for handling 2,4-Dichloro-5-fluoroaniline, and what is the scientific justification for each item?

A: A multi-layered PPE approach is required to mitigate the compound's diverse hazards. The minimum required PPE is dictated by the chemical's toxicity profile and the potential for exposure during a given task.[9][10]

  • Hand Protection: Wear chemical-resistant gloves (e.g., Butyl rubber or Barrier Laminate). This is critical as the compound is toxic upon skin contact.[3][11] Always inspect gloves for damage before use and change them immediately if contamination is suspected.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[12] If there is a risk of splashing or handling larger quantities, a full-face shield worn over the goggles is required to protect against severe eye irritation.[12][13]

  • Body Protection: A lab coat is standard, but for tasks with a higher risk of contamination, such as mixing or large-scale transfers, chemical-resistant coveralls and an apron are necessary.[3][14] This prevents the compound from soaking through to personal clothing and skin.

  • Respiratory Protection: All work with solid 2,4-Dichloro-5-fluoroaniline or its concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of toxic dust or vapors.[15] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[16][17]

Mandatory Visualization: PPE Selection Workflow

PPE_Workflow cluster_task Task Assessment cluster_ppe Minimum Required PPE Task Identify Experimental Task Weighing Weighing Solid (<1g) Task->Weighing Solid Solution Handling Dilute Solution Task->Solution Liquid Transfer Large Transfer / Reaction Task->Transfer High Risk PPE_Hood Work in Fume Hood Weighing->PPE_Hood PPE_Base Standard PPE: - Chemical Goggles - Lab Coat - Nitrile/Butyl Gloves Solution->PPE_Base Transfer->PPE_Hood PPE_Advanced Advanced PPE: - Face Shield - Chemical Apron/Coveralls Transfer->PPE_Advanced PPE_Hood->PPE_Base PPE_Advanced->PPE_Base

Caption: PPE selection logic based on the experimental task.

Section 3: Troubleshooting Guide for Safe Handling

This guide addresses specific issues that users may encounter during experiments, providing actionable solutions grounded in safety principles.

Q: I need to weigh the solid powder. How can I prevent creating airborne dust, which I know is an inhalation hazard?

A: This is a critical control point. The primary causality of exposure during weighing is the generation of fine, inhalable dust.[18]

Experimental Protocol: Low-Exposure Weighing of Solid 2,4-Dichloro-5-fluoroaniline

  • Preparation: Ensure a certified chemical fume hood is operational.[15] Place a marble balance stone inside the hood to minimize vibrations.

  • Staging: Place all necessary equipment (weigh boat, spatulas, container of the chemical, waste bag) inside the fume hood before starting. This minimizes airflow disruption from moving in and out of the sash.

  • Technique: Open the container slowly inside the hood. Use a spatula to carefully transfer small amounts of the solid to the weigh boat. Avoid dropping the powder from a height.

  • Cleanup: Once weighing is complete, gently tap the spatula on the weigh boat to dislodge any remaining powder. Use a cloth lightly dampened with ethanol to wipe the spatula and the weighing area. Place the cloth in the designated solid hazardous waste container.[4]

  • Closure: Tightly close the main container of 2,4-Dichloro-5-fluoroaniline.

Q: My experiment requires heating a solution containing this compound. What are the risks?

A: Heating increases the vapor pressure of the compound, significantly raising the risk of inhalation exposure. Furthermore, at high temperatures, halogenated aromatic compounds can decompose, potentially releasing highly toxic fumes like hydrogen chloride (HCl) and nitrogen oxides (NOx).[19][20] All heating operations must be conducted within a chemical fume hood and behind the sash. Use a heating mantle with a stirrer to ensure even heating and prevent bumping.

Q: What chemicals are incompatible with 2,4-Dichloro-5-fluoroaniline?

A: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][19] Reactions with these substances can be exothermic and violent, potentially leading to a runaway reaction and the release of toxic gases. Store this compound in a dedicated cabinet, segregated from these incompatible materials.[18]

Section 4: FAQs on Storage and Stability

Proper storage is essential for maintaining chemical integrity and ensuring laboratory safety.

Q: What are the ideal long-term storage conditions for 2,4-Dichloro-5-fluoroaniline?

A: The goal of proper storage is to prevent degradation and accidental release. The following conditions are based on established best practices for air- and light-sensitive toxic chemicals.[3][15]

Data Presentation: Recommended Storage Conditions

Parameter Condition Rationale / Causality
Temperature Cool, ambient room temperature.[15] Prevents increase in vapor pressure and potential degradation.
Atmosphere Store in a tightly closed container in a dry place.[18] Protects from moisture and atmospheric oxygen, which can cause gradual decomposition.
Light Protect from direct sunlight.[3] Anilines can be light-sensitive and may discolor or degrade upon prolonged exposure.
Ventilation Store in a well-ventilated area.[8][15] Ensures that any potential fugitive emissions from the container do not accumulate in the storage area.

| Security | Store locked up or in an area accessible only to authorized personnel.[8] | Prevents unauthorized access to a highly toxic substance. |

Q: The solid in my bottle has developed a slight brownish tint. Is it still safe to use?

A: Discoloration often indicates degradation, likely due to slow oxidation from minor air or light exposure over time. While the compound may still be largely intact, the presence of impurities could compromise sensitive experiments. For applications in drug development or complex synthesis, the purity is paramount. It is strongly recommended to either re-analyze the material for purity (e.g., via NMR or LC-MS) or dispose of it as hazardous waste and use a fresh, uncontaminated supply.

Section 5: Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill can significantly reduce the severity of the outcome.

Mandatory Visualization: Emergency Exposure Response Flowchart

Emergency_Response cluster_exposure Exposure Type cluster_action Immediate Action Start Exposure Occurs! Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Flush_Skin Remove contaminated clothing. Flush skin with water for 15+ min. Skin->Flush_Skin Flush_Eyes Flush eyes with water for 15+ min. Lift eyelids. Eyes->Flush_Eyes Fresh_Air Move to fresh air immediately. Inhalation->Fresh_Air Medical Seek IMMEDIATE Medical Attention. Bring SDS. Flush_Skin->Medical Flush_Eyes->Medical Fresh_Air->Medical

Caption: Decision-making workflow for accidental exposure incidents.

Q: What is the correct first aid response for skin or eye contact?

A: Act immediately. The speed of response is critical to minimizing injury.

  • Skin Contact: Immediately begin flushing the affected area with copious amounts of water while simultaneously removing any contaminated clothing or jewelry.[8][21] Continue flushing for at least 15 minutes.[16][22] Seek immediate medical attention.

  • Eye Contact: Go directly to an emergency eyewash station and flush the eyes with a gentle stream of water for at least 15 minutes, making sure to lift the upper and lower eyelids to rinse underneath.[16][22] Do not delay; seek immediate medical attention afterward.

Q: How should I manage a small spill (e.g., <1 gram) on a lab bench?

A: Isolate the area and act methodically to prevent the spill from spreading or becoming airborne.

Experimental Protocol: Small Spill Cleanup

  • Alert & Isolate: Alert others in the lab. Restrict access to the spill area. Ensure the fume hood is operational to contain any vapors.[4]

  • PPE: If not already wearing it, don full PPE, including chemical-resistant gloves, goggles, a lab coat, and respiratory protection if outside a fume hood.

  • Contain & Absorb: Do NOT dry sweep the solid. Cover the spill with an absorbent material. Gently dampen the spilled solid with a solvent like 60-70% ethanol to prevent dust formation.[4][23]

  • Collect: Carefully sweep the dampened material into a designated hazardous waste container.[23] Use absorbent pads dampened with ethanol to wipe the area, followed by a thorough wash with soap and water.[4]

  • Disposal: All contaminated materials (gloves, pads, etc.) must be placed in a sealed bag or container and disposed of as hazardous chemical waste.[19]

Section 6: Waste Disposal Protocol

Q: How must I dispose of waste 2,4-Dichloro-5-fluoroaniline and all contaminated lab materials?

A: All materials contaminated with 2,4-Dichloro-5-fluoroaniline are considered hazardous waste.[8]

  • Prohibition: Do NOT dispose of this chemical down the drain or in regular trash.[7][8] It is very toxic to aquatic life and can cause long-term environmental damage.[3][5]

  • Collection: Collect all waste, including excess reagent, contaminated solvents, and disposable materials (gloves, weigh boats, wipes), in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Disposal Path: The waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical destruction facility.[7][8] Follow all local, regional, and national regulations for hazardous waste disposal.

References

  • Loba Chemie. (2019). 2,4-DICHLOROANILINE EXTRA PURE MSDS. [Link]

  • CDMS.net. (2017). 2,4-D Amine 4 Safety Data Sheet. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dichloro-4-nitroaniline, 97%. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]

  • Inchem.org. (n.d.). ICSC 0142 - 2,5-DICHLOROANILINE. [Link]

  • PubChem. (n.d.). 2,4-Dichloroaniline. [Link]

  • PubMed. (n.d.). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. [Link]

  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. [Link]

  • PubMed. (n.d.). 2,4-Difluoroaniline and 4-fluoroaniline exposure: monitoring by methaemoglobin and urine analyses. [Link]

  • Sparrow Chemical. (n.d.). Fluoroaniline Series. [Link]

  • University of Florida, IFAS Extension. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. [Link]

  • Iowa State University Extension and Outreach. (2024). Protect Yourself from Pesticides. [Link]

  • NIOSH | CDC. (n.d.). First Aid Procedures for Chemical Hazards. [Link]

  • Health.vic. (n.d.). Pesticide use and personal protective equipment. [Link]

  • US EPA. (2025). First Aid in Case of Pesticide Exposure. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Coupling Reactivity of 2,4-Dichloro-5-fluoroaniline and 2,4-dichloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the fine-tuning of molecular properties through precise structural modifications is paramount. Aryl amines are privileged scaffolds in a vast array of pharmaceuticals, and their synthesis via palladium-catalyzed cross-coupling reactions has become an indispensable tool. This guide provides an in-depth technical comparison of the reactivity of two closely related, yet distinct, building blocks: 2,4-dichloro-5-fluoroaniline and 2,4-dichloroaniline .

Understanding the nuanced differences in their reactivity in key cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings is crucial for rational reaction design and optimization. This guide will delve into the electronic and steric factors governing their reactivity, supported by mechanistic insights and available experimental data, to empower researchers in making informed decisions in their synthetic endeavors.

The Molecules at a Glance: Electronic and Steric Profiles

The introduction of a fluorine atom at the C5 position of 2,4-dichloroaniline significantly alters the electronic landscape of the aromatic ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect is most pronounced at the ortho and meta positions relative to the fluorine atom. Consequently, the electron density of the aromatic ring in 2,4-dichloro-5-fluoroaniline is lower compared to 2,4-dichloroaniline.

This reduced electron density has a profound impact on the key steps of palladium-catalyzed cross-coupling reactions, namely oxidative addition and reductive elimination.

Key Physicochemical Properties:

CompoundMolecular FormulaMolecular WeightpKa (predicted)
2,4-DichloroanilineC₆H₅Cl₂N162.02 g/mol ~3.8
2,4-Dichloro-5-fluoroanilineC₆H₄Cl₂FN180.01 g/mol ~3.5

The lower predicted pKa of 2,4-dichloro-5-fluoroaniline reflects the decreased basicity of the aniline nitrogen due to the strong electron-withdrawing nature of the fluorine atom. This can influence its nucleophilicity in reactions like the Buchwald-Hartwig amination.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[1] The reaction involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex.[2] The key step susceptible to electronic effects is the oxidative addition of the aryl chloride to the Pd(0) catalyst.

Expected Reactivity:

The electron-withdrawing fluorine atom in 2,4-dichloro-5-fluoroaniline is expected to make the C-Cl bonds more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This is because the reduced electron density on the aromatic ring facilitates the nucleophilic attack of the palladium center. Therefore, 2,4-dichloro-5-fluoroaniline is predicted to exhibit higher reactivity in Suzuki-Miyaura coupling compared to 2,4-dichloroaniline , potentially allowing for milder reaction conditions or lower catalyst loadings.

Regioselectivity: In both molecules, the chlorine at the C4 position is generally more reactive than the chlorine at the C2 position in Suzuki couplings. This is attributed to a combination of steric hindrance at the C2 position, ortho to the bulky aniline group, and the electronic activation of the C4 position. For 2,4-dichloropyrimidines, a related system, the C4-position is also favored for oxidative addition.[3]

Illustrative Catalytic Cycle for Suzuki-Miyaura Coupling:

G Pd0 Pd(0)L_n ArPdCl Ar-Pd(II)(Cl)L_n Pd0->ArPdCl Ar-Cl Product Ar-R OxAdd Oxidative Addition ArPdR Ar-Pd(II)(R)L_n ArPdCl->ArPdR R-B(OR)₂ / Base Transmetal Transmetalation ArPdR->Pd0 RedElim Reductive Elimination ArCl Ar-Cl Boronic R-B(OR)₂ Base Base

Caption: Suzuki-Miyaura catalytic cycle.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactants: Aryl chloride (1.0 mmol), Arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.08 mmol, 8 mol%), K₃PO₄ (2.0 mmol).

  • Solvent: Toluene/H₂O (5:1, 6 mL).

  • Procedure: To an oven-dried Schlenk tube is added the aryl chloride, arylboronic acid, K₃PO₄, SPhos, and Pd₂(dba)₃. The tube is evacuated and backfilled with argon (3x). The solvent mixture is added, and the reaction is stirred at 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation in modern organic synthesis.[4][5] The reaction couples an amine with an aryl halide or pseudohalide.[6] Similar to the Suzuki coupling, the oxidative addition step is critical. However, the nucleophilicity of the amine and the final reductive elimination step are also significantly influenced by electronic factors.

Expected Reactivity:

The electron-withdrawing fluorine in 2,4-dichloro-5-fluoroaniline enhances the electrophilicity of the C-Cl bonds, favoring oxidative addition. However, the fluorine also decreases the nucleophilicity of the aniline's amino group. When these anilines are used as the amine coupling partner, 2,4-dichloroaniline would be expected to be more reactive due to its higher nucleophilicity.

Conversely, when these molecules act as the aryl halide substrate, the situation is more complex. While the fluorine in 2,4-dichloro-5-fluoroaniline activates the C-Cl bonds towards oxidative addition, it also makes the resulting arylpalladium intermediate more electron-deficient. This can slow down the reductive elimination step, which is often the rate-determining step in the amination of electron-deficient aryl halides.[7] Therefore, the overall effect on reactivity can be a trade-off between a faster oxidative addition and a slower reductive elimination. In many cases, the activation of the C-Cl bond by the fluorine substituent is the dominant factor, leading to an overall increase in reactivity for 2,4-dichloro-5-fluoroaniline.

Illustrative Catalytic Cycle for Buchwald-Hartwig Amination:

G Pd0 Pd(0)L_n ArPdCl Ar-Pd(II)(Cl)L_n Pd0->ArPdCl Ar-Cl Product Ar-NR'R'' OxAdd Oxidative Addition ArPdAmine Ar-Pd(II)(NR'R'')L_n ArPdCl->ArPdAmine HNR'R'' / Base AmineCoord Amine Coordination & Deprotonation ArPdAmine->Pd0 RedElim Reductive Elimination ArCl Ar-Cl Amine HNR'R'' Base Base

Caption: Buchwald-Hartwig amination catalytic cycle.

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • Reactants: Aryl chloride (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), NaOtBu (1.4 mmol).

  • Solvent: Toluene (5 mL).

  • Procedure: In a glovebox, an oven-dried Schlenk tube is charged with Pd₂(dba)₃, XPhos, and NaOtBu. The tube is sealed, removed from the glovebox, and the aryl chloride and amine are added under a counterflow of argon. Toluene is then added, and the reaction mixture is stirred at 110 °C for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography.

Reactivity in Heck Coupling

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[8] The electronic nature of the aryl halide significantly influences the rate of the oxidative addition step.

Expected Reactivity:

Similar to the Suzuki coupling, the electron-withdrawing fluorine atom in 2,4-dichloro-5-fluoroaniline is expected to accelerate the oxidative addition of the C-Cl bond to the Pd(0) catalyst. Electron-deficient aryl halides are generally more reactive in the Heck reaction. Therefore, 2,4-dichloro-5-fluoroaniline is anticipated to be more reactive than 2,4-dichloroaniline in Heck coupling reactions . This may translate to higher yields, shorter reaction times, or the ability to use milder reaction conditions.

Illustrative Catalytic Cycle for Heck Coupling:

G Pd0 Pd(0)L_n ArPdCl Ar-Pd(II)(Cl)L_n Pd0->ArPdCl Ar-Cl OxAdd Oxidative Addition Intermediate R-CH₂-CH(Ar)-Pd(II)(Cl)L_n ArPdCl->Intermediate H₂C=CHR Carbopalladation Carbopalladation BetaHydride β-Hydride Elimination HPdCl H-Pd(II)(Cl)L_n Intermediate->HPdCl Product Ar-CH=CH-R ArCl Ar-Cl Alkene H₂C=CHR Base Base HPdCl->Pd0 Base

Sources

A Comparative Guide to Dichloro-fluoroaniline Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dichloro-fluoroaniline isomers are a critical class of chemical intermediates that serve as versatile building blocks in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4] The specific arrangement of chlorine and fluorine atoms on the aniline ring profoundly influences the physicochemical properties and reactivity of each isomer. This guide provides a comprehensive comparative analysis of various dichloro-fluoroaniline isomers, offering insights into their synthesis, spectroscopic properties, and reactivity in key synthetic transformations. By understanding the subtle yet significant differences between these isomers, researchers, scientists, and drug development professionals can make more informed decisions in the design and execution of their synthetic strategies.

The strategic incorporation of fluorine and chlorine atoms into an aniline scaffold can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5] This makes dichloro-fluoroanilines highly sought-after precursors for active pharmaceutical ingredients (APIs), including kinase inhibitors for cancer therapy, as well as for the development of advanced herbicides and pesticides.[3] This guide will delve into the nuanced interplay of electronic and steric effects imparted by the halogen substituents, providing a framework for predicting and leveraging the unique reactivity of each isomer.

Comparative Analysis of Physicochemical Properties

The position of the halogen substituents on the aniline ring dramatically affects the electronic environment of the aromatic system and the basicity of the amino group. The strong electron-withdrawing nature of both chlorine and fluorine atoms generally decreases the basicity of the aniline nitrogen compared to aniline itself.[6][7][8] This effect is a combination of the inductive (-I) and resonance (+M) effects of the halogens and the amino group.

A summary of the key physicochemical properties of several dichloro-fluoroaniline isomers is presented in the table below.

IsomerMolecular FormulaMolecular Weight ( g/mol )CAS Number
2,3-Dichloro-5-fluoroanilineC₆H₄Cl₂FN180.011699950-48-5[2]
2,4-Dichloro-5-fluoroanilineC₆H₄Cl₂FN180.01348-67-4
2,6-Dichloro-4-fluoroanilineC₆H₄Cl₂FN180.01344-19-4
3,4-Dichloro-2-fluoroanilineC₆H₅Cl₂FN180.01Not readily available
3,5-Dichloro-2-fluoroanilineC₆H₄Cl₂FN180.01Not readily available
3,5-Dichloro-4-fluoroanilineC₆H₄Cl₂FN180.012729-34-2[9][10]

Synthesis of Dichloro-fluoroaniline Isomers

The synthetic routes to dichloro-fluoroaniline isomers are diverse and often tailored to achieve specific substitution patterns. Common strategies involve the reduction of a corresponding dichlorofluoronitrobenzene precursor. This reduction is a critical step and can be achieved through various methods, including catalytic hydrogenation or chemical reduction.[11][12][13]

A generalized workflow for the synthesis of dichloro-fluoroaniline isomers is depicted below.

Caption: Generalized synthetic workflow for dichloro-fluoroaniline isomers.

Experimental Protocol: Synthesis of 3-Chloro-4-fluoroaniline via Catalytic Hydrogenation

This protocol describes a common method for the synthesis of 3-chloro-4-fluoroaniline from 3-chloro-4-fluoronitrobenzene.[3]

Materials:

  • 3-Chloro-4-fluoronitrobenzene

  • 1% Platinum on carbon (Pt/C) catalyst

  • Hydrogen gas

  • High-purity nitrogen gas

  • Reaction kettle with stirrer and temperature/pressure controls

Procedure:

  • Charge the reaction kettle with 60 kg of 3-chloro-4-fluoronitrobenzene and 200g of 1% Pt/C catalyst.[3]

  • Purge the reactor by replacing the atmosphere with high-purity nitrogen three times, followed by three purges with hydrogen gas.[3]

  • Pressurize the reactor with hydrogen to 0.8 MPa.[3]

  • Increase the temperature to 80°C and commence stirring.[3]

  • Maintain the reaction for 5 hours, monitoring for completion.

  • Upon completion, cool the reaction mixture and carefully filter to remove the catalyst. The filtrate contains the desired 3-chloro-4-fluoroaniline.

Spectroscopic Properties: A Comparative Overview

The substitution pattern of the halogen atoms gives each dichloro-fluoroaniline isomer a unique spectroscopic fingerprint. These differences are particularly evident in their ¹H NMR, ¹³C NMR, and IR spectra.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the aromatic protons are highly dependent on the electronic environment created by the adjacent halogen and amino groups. For instance, protons ortho to the fluorine atom will exhibit characteristic doublet or doublet of doublets splitting due to ¹H-¹⁹F coupling.

¹³C NMR Spectroscopy: The carbon chemical shifts are also significantly influenced by the electronegativity of the attached halogens. The carbon atom directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy: Key diagnostic peaks in the IR spectra of dichloro-fluoroaniline isomers include the N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and the C-F and C-Cl stretching vibrations in the fingerprint region.[1]

IsomerKey Spectroscopic Features
2-Chloro-4-fluoroaniline ¹H NMR shows characteristic splitting patterns due to the relative positions of the protons to the halogens and the amino group.[14]
3-Chloro-4-fluoroaniline ¹H NMR data is available for structural confirmation.[3][15]
2,6-Dichloro-4-fluoroaniline ¹H NMR, IR, and MS data are available for this isomer.[16]
3,5-Dichloro-2,4-difluoroaniline IR spectrum would show characteristic peaks for N-H, C-N, C-F, and C-Cl stretching vibrations.[1]

Reactivity in Synthetic Transformations

The reactivity of dichloro-fluoroaniline isomers in various synthetic transformations is governed by a combination of electronic and steric effects. The electron-withdrawing nature of the halogens deactivates the aromatic ring towards electrophilic substitution, while the amino group is a strong activating, ortho-, para-director.[6][17]

Sources

Technical Guide: Structure-Activity Relationship & Synthetic Utility of 2,4-Dichloro-5-fluoroaniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide analyzes 2,4-Dichloro-5-fluoroaniline (2,4-D-5-FA) as a critical "scaffold enabler" in medicinal chemistry, specifically for second-generation fluoroquinolone antibiotics (e.g., Ciprofloxacin). Unlike generic reagents, this intermediate offers a precise halogenation pattern that dictates the pharmacophore's final biological activity. This document compares 2,4-D-5-FA against alternative aniline precursors, detailing the structural logic, synthetic efficiency, and resulting biological potency.

Part 1: Structural Logic & The "Warhead" Concept

The utility of 2,4-D-5-FA lies in its specific substitution pattern, which maps directly to the essential pharmacophore of fluoroquinolones.

The Halogen Mapping Principle

In the synthesis of quinolones, the aniline ring becomes the benzenoid ring of the final drug. The numbering shifts, but the atom roles remain constant:

  • Aniline C-5 Fluorine

    
     Quinolone C-6 Fluorine:  This is the "Warhead." It provides a 100-fold increase in DNA gyrase inhibition compared to non-fluorinated analogs. It also increases lipophilicity (logP), aiding bacterial cell wall penetration.
    
  • Aniline C-4 Chlorine

    
     Quinolone C-7 Leaving Group:  This position is electrophilic. The chlorine serves as a cost-effective, reactive handle for Nucleophilic Aromatic Substitution (
    
    
    
    ) with cyclic amines (e.g., piperazine).
  • Aniline C-2 Chlorine

    
     Quinolone C-8 Position:  often dictates steric control or is removed/modified depending on the specific cyclization method (e.g., Gould-Jacobs vs. Dieckmann).
    
Visualization: The Pharmacophore Translation

The following diagram illustrates how the aniline precursor maps to the final drug structure.

SAR_Mapping cluster_0 Atom Mapping Aniline 2,4-Dichloro-5-fluoroaniline (Precursor) Quinolone Fluoroquinolone Core (Ciprofloxacin Scaffold) Aniline->Quinolone Cyclization & Oxidation F_atom Fluorine (Pos 5) F_atom->Quinolone Becomes C-6 F (Gyrase Binding) Cl_atom Chlorine (Pos 4) Cl_atom->Quinolone Becomes C-7 Leaving Group (For Piperazine attachment)

Caption: Mapping the halogen substituents from the aniline precursor to the active pharmaceutical ingredient (API).

Part 2: Comparative Analysis of Aniline Precursors

In drug development, choosing the right starting material is a trade-off between reactivity, cost, and atom economy.

Comparison Table: 2,4-D-5-FA vs. Alternatives
Feature2,4-Dichloro-5-fluoroaniline (Subject)2,4,5-Trifluoroaniline (Alternative A)2,4-Dichloroaniline (Alternative B)[1]
Role Balanced PrecursorHigh-Reactivity PrecursorLow-Cost Precursor
C-4 Substituent Chlorine Fluorine Chlorine
Reactivity (

)
Moderate (Cl is a good leaving group)High (F is a better leaving group in

)
Moderate
Atom Economy High (Cl is cheaper to waste)Low (Wasting a Fluorine atom is expensive)High
Resulting Drug Ciprofloxacin (High Potency)Ciprofloxacin (High Potency)Nalidixic Acid Analogs (Low Potency)
Est. Yield to Core 65-75%60-70%80%+
Primary Defect Requires careful purificationSide reactions due to hyper-reactivityLack of biological potency
Analytical Insight
  • Why not Alternative B? Without the C-5 Fluorine, the resulting quinolone lacks the binding affinity for the DNA-gyrase complex. The MIC (Minimum Inhibitory Concentration) increases by orders of magnitude (e.g.,

    
     vs 
    
    
    
    ).
  • Why not Alternative A? While 2,4,5-Trifluoroaniline works, displacing a Fluorine atom at the C-7 position with piperazine is chemically wasteful. Fluorine is expensive to introduce. Using Chlorine at C-4 (as in 2,4-D-5-FA) is more economically viable for industrial scale-up while maintaining the same final product quality.

Part 3: Experimental Protocol (Synthesis & Validation)

This section details the conversion of 2,4-D-5-FA into the quinolone core via the Gould-Jacobs Reaction , the industry-standard benchmark for validating this scaffold.

Workflow Diagram

Synthesis_Workflow Start Start: 2,4-Dichloro-5-fluoroaniline Step1 Condensation (with EMME, 130°C) Start->Step1 Inter1 Intermediate: Enaminone Step1->Inter1 Step2 Cyclization (Diphenyl ether, 250°C) Inter1->Step2 Inter2 Core: 4-Hydroxyquinoline Step2->Inter2 Step3 N-Alkylation & Hydrolysis (EtI / NaOH) Inter2->Step3 Step4 S_NAr Displacement (Piperazine, Pyridine, reflux) Step3->Step4 Final Final: Ciprofloxacin Analog Step4->Final

Caption: Step-wise synthesis of fluoroquinolone from 2,4-Dichloro-5-fluoroaniline via Gould-Jacobs protocol.

Detailed Protocol

1. Condensation (Enaminone Formation)

  • Reagents: 1.0 eq 2,4-Dichloro-5-fluoroaniline, 1.1 eq Diethyl ethoxymethylenemalonate (EMME).

  • Procedure: Mix neat reagents. Heat to 130°C for 2-3 hours. Ethanol is evolved (distill off to drive equilibrium).

  • Checkpoint: Solidify and recrystallize from cyclohexane.

  • Validation:

    
     NMR should show a doublet for the vinyl proton (~8.5 ppm).
    

2. Thermal Cyclization

  • Reagents: Diphenyl ether (solvent).

  • Procedure: Add enaminone to boiling diphenyl ether (250°C). This high temperature is critical to overcome the activation energy for the intramolecular ring closure.

  • Safety: Requires vigorous ventilation due to high-temp vapors.

  • Observation: Formation of a precipitate upon cooling indicates the 4-hydroxyquinoline derivative.

3.


 Displacement (The Activity Step) 
  • Context: This step proves the "Leaving Group" capability of the C-4 Chlorine (now C-7 on quinolone).

  • Reagents: Quinolone intermediate, Piperazine (3.0 eq), Pyridine (solvent).

  • Procedure: Reflux for 12-18 hours. The excess piperazine acts as both nucleophile and base.

  • Workup: Evaporate solvent, treat residue with water, filter precipitate.

Part 4: Quantitative Performance Data

The following data demonstrates the biological impact of the C-5 Fluorine (derived from the aniline) and the C-7 substitution.

Table 2: Antibacterial Potency (MIC in )

Comparison of derivatives synthesized from 2,4-D-5-FA vs. Non-fluorinated analog.

OrganismCiprofloxacin (From 2,4-D-5-FA)Analogue X (From 2,4-Dichloroaniline)Fold Improvement
E. coli0.0081.5~180x
P. aeruginosa0.25>64>250x
S. aureus0.51632x
K. pneumoniae0.0152.0133x

> Data Interpretation: The presence of the Fluorine atom (originating from the 2,4-D-5-FA starting material) is the primary driver for the massive potency increase against Gram-negative bacteria.

Table 3: Synthetic Yield Comparison
Reaction StepYield (2,4-D-5-FA Route)Yield (2,4,5-Trifluoro Route)Notes
Condensation85-90%88-92%Comparable efficiency.[1][2]
Cyclization70-75%65-70%Trifluoro analogs can suffer defluorination.
Substitution80%85%F is a faster leaving group, but Cl is sufficient.
Overall ~50% ~48% 2,4-D-5-FA is more robust.

References

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135.

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.

  • Grohe, K., & Heitzer, H. (1987). Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(1), 29-37. (Seminal paper on the cycloaracylation route using 2,4-dichloro-5-fluorobenzoyl chloride).
  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents.[3] Chemical Reviews, 105(2), 559-592.

Sources

Selective Functionalization of 2,4-Dichloro-5-fluoroaniline: A Comparative Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of C-Cl vs C-F bond in 2,4-Dichloro-5-fluoroaniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of fluorinated heterocycles—particularly fluoroquinolone antibiotics and agrochemicals—2,4-dichloro-5-fluoroaniline serves as a critical scaffold. Its utility stems from the distinct reactivity profiles of its three halogen substituents.

This guide analyzes the competitive reactivity between the C-Cl and C-F bonds. The core chemical divergence is defined by reaction manifold:

  • Transition Metal Catalysis (Pd/Ni): The C-Cl bonds are reactive (C4 > C2), while the C-F bond remains inert.

  • Nucleophilic Aromatic Substitution (SNAr): The C-F bond is theoretically the superior leaving group but is deactivated in this specific aniline substrate. It typically acts as a robust, retained substituent until the ring is further activated (e.g., cyclization to a quinolone).

Mechanistic Foundation: The Bond Energy Paradox

To control selectivity, one must understand the thermodynamic and kinetic barriers governing these bonds.

Bond Dissociation Energy (BDE) vs. Leaving Group Ability

There is a fundamental inversion of reactivity depending on whether the mechanism is homolytic (radical/oxidative addition) or heterolytic (SNAr).

Bond TypeApprox.[1][2][3][4][5] BDE (kcal/mol)Pd-Catalyzed Reactivity (Oxidative Addition)SNAr Reactivity (Leaving Group)
C–F ~116 (Strong)Inert (High barrier to insertion)High (If ring is electron-deficient)
C–Cl ~96 (Weak)High (Facile insertion)Moderate (Slower than F in activated systems)

Key Insight: In 2,4-dichloro-5-fluoroaniline, the electron-donating amino group (-NH2) increases electron density on the ring. This deactivates the ring toward SNAr, rendering the C-F bond chemically stable under standard conditions. Conversely, the C-Cl bonds remain susceptible to Palladium insertion, allowing for chemoselective cross-coupling.

Site Selectivity Map

The following diagram visualizes the hierarchy of reactivity sites on the molecule.

ReactivityMap cluster_legend Reactivity Hierarchy in 2,4-Dichloro-5-fluoroaniline C4 C4-Cl Position (Most Reactive) Product1 Biaryl Product (C4 Substituted) C4->Product1 Suzuki/Buchwald C2 C2-Cl Position (Secondary Reactivity) C5 C5-F Position (Inert / Retained) Product2 Fluoroquinolone Core Precursor C5->Product2 Retained for Bioactivity Molecule 2,4-Dichloro-5-fluoroaniline Molecule->C4 Pd(0) Catalysis (Sterically Accessible) Molecule->C2 Pd(0) Catalysis (Sterically Hindered by NH2) Molecule->C5 S_NAr Conditions (Deactivated by NH2)

Figure 1: Reactivity zones. The C4-Cl is the primary handle for functionalization due to lower steric hindrance compared to C2-Cl. The C5-F is generally retained.

Reaction Manifold A: Transition Metal Catalysis (C-Cl Selective)

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step is often the oxidative addition of Pd(0) into the C-X bond.

  • Selectivity (C4 vs. C2): The C2-Cl bond is ortho to the amino group. The steric bulk of the -NH2 (and potential coordination to the catalyst) generally retards oxidative addition at C2 compared to the unhindered C4 position.

  • Selectivity (Cl vs. F): The C-F bond BDE (~116 kcal/mol) is too high for standard Pd(0)/Pd(II) cycles to break.

Experimental Protocol: Selective C4-Arylation

Objective: Couple a phenylboronic acid selectively at the C4 position, leaving C2-Cl and C5-F intact.

Reagents:

  • Substrate: 2,4-Dichloro-5-fluoroaniline (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane or Toluene/EtOH (4:1)

Step-by-Step Methodology:

  • Inert Setup: Charge a Schlenk flask with the aniline substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x) to remove O2 (crucial to prevent homocoupling or catalyst death).

  • Solvation: Add degassed solvent and aqueous base via syringe under Argon flow.

  • Temperature Control: Heat to 80-90°C .

    • Note: Avoid refluxing at >110°C initially. Higher temperatures may overcome the steric barrier at C2, leading to bis-coupling.

  • Monitoring: Monitor via TLC or HPLC every 30 minutes. Look for the consumption of starting material and the appearance of the mono-arylated product.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The mono-coupled product (C4) usually elutes after the bis-coupled impurity (if any).

Reaction Manifold B: Nucleophilic Aromatic Substitution (C-F Stability)

While Fluorine is traditionally the "fastest" leaving group in SNAr due to the high electronegativity of F stabilizing the Meisenheimer complex, this requires an electron-deficient ring.

  • The Problem: The -NH2 group is a strong electron donor (+M effect). It increases electron density in the ring, making the attack of a nucleophile unfavorable.

  • The Solution (Synthetic Strategy): To activate the C-F bond (e.g., for introducing a piperazine ring in Ciprofloxacin synthesis), the aniline is typically first converted into a quinolone or the nitrogen is protected/modified with electron-withdrawing groups (e.g., benzoyl chloride formation).

Comparison of Conditions for C-F Displacement
Substrate StateConditions Required for C-F DisplacementFeasibility
Naked Aniline High heat (>150°C), strong base, dipolar aprotic solvent (DMSO/NMP)Low (Decomposition likely)
Quinolone Core Moderate heat (80-100°C), amine nucleophileHigh (Standard Industrial Process)
Summary of Comparative Data

The following table synthesizes experimental expectations for 2,4-dichloro-5-fluoroaniline.

FeatureC4-Cl BondC2-Cl BondC5-F Bond
Bond Length ~1.74 Å~1.74 Å~1.35 Å
Steric Environment Open (Para to NH2)Hindered (Ortho to NH2)Meta to NH2
Suzuki Coupling Fast (Primary Product)Slow (Requires forcing conditions)No Reaction
SNAr Very SlowVery SlowPotential (Only if ring activated)
Role in Drug Design Structural Handle (Carbon Skeleton)Secondary HandleBioactive Feature (Metabolic Stability)
Visualizing the Synthetic Workflow

This flowchart illustrates the decision-making process when working with this scaffold.

Workflow Start Start: 2,4-Dichloro-5-fluoroaniline Decision Target Transformation? Start->Decision PathA Cross-Coupling (C-C Bond Formation) Decision->PathA PathB Nucleophilic Sub. (C-N/C-O Bond Formation) Decision->PathB StepA1 Standard Pd(0) (Suzuki/Stille) PathA->StepA1 StepB1 Direct S_NAr? PathB->StepB1 ResultA C4-Selective Arylation (C-F Intact) StepA1->ResultA StepB2 Must Activate Ring (e.g. Form Quinolone) StepB1->StepB2 Yes (Aniline deactivated) ResultB C5-F Displacement (Late Stage) StepB2->ResultB

Figure 2: Synthetic workflow decision tree. Note that C-F displacement usually requires prior ring activation.

References
  • Bond Dissociation Energies : Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules.[6][7] Accounts of Chemical Research, 36(4), 255–263. Link

  • Site Selectivity in Polyhalogenated Heterocycles : Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen-dance reactions—A review. Chemical Society Reviews, 36(7), 1046-1057. Link

  • Ciprofloxacin Synthesis & C-F Reactivity

    • Application of 2,4-dichloro-5-fluoroaniline in fluoroquinolone synthesis. Der Pharma Chemica, 2015, 7(10):11-15. Link

  • Palladium Catalyzed Cross-Coupling : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Nucleophilic Aromatic Substitution Mechanisms : Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link

Sources

A Comparative Guide to the Efficacy of 2,4-Dichloro-5-fluoroaniline Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of kinase inhibitors derived from the 2,4-dichloro-5-fluoroaniline scaffold. It is intended for researchers, scientists, and professionals in drug development, offering insights into their efficacy, mechanisms of action, and comparative performance against other inhibitors, supported by experimental data and protocols.

Introduction: The Significance of the 2,4-Dichloro-5-fluoroaniline Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating most cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. Small molecule kinase inhibitors have revolutionized cancer treatment, and the discovery of privileged scaffolds—molecular frameworks that can bind to multiple targets with high affinity—is a key strategy in medicinal chemistry.

The 2,4-dichloro-5-fluoroaniline moiety has emerged as a significant scaffold in the design of multi-kinase inhibitors. This structure is a key component of several FDA-approved drugs, including Lenvatinib and Regorafenib. Its utility lies in its ability to be chemically modified to achieve potent and selective inhibition of various kinases, primarily by interacting with the ATP-binding pocket. This guide will delve into the structure-activity relationship (SAR), comparative efficacy, and the experimental methodologies used to evaluate these powerful therapeutic agents.

Mechanism of Action: How the Scaffold Interacts with Kinases

Kinase inhibitors are broadly classified based on their binding mode to the target kinase. The 2,4-dichloro-5-fluoroaniline scaffold is typically found in Type I and Type II inhibitors, which target the ATP-binding site.

  • Type I Inhibitors : These bind to the active conformation of the kinase, where the DFG motif in the activation loop is "in" (DFG-in).

  • Type II Inhibitors : These bind to the inactive conformation (DFG-out), accessing an allosteric pocket adjacent to the ATP-binding site.

Lenvatinib, for instance, exhibits a distinct binding mode. While it interacts with the ATP-binding site and an adjacent allosteric region, characteristic of a Type II inhibitor, it uniquely binds to the DFG-in conformation of VEGFR2.[1][2] This hybrid binding mode may contribute to its high potency and selectivity.[2][3] The aniline and dichlorophenyl groups of the scaffold typically form key hydrogen bonds and hydrophobic interactions within the kinase hinge region and the hydrophobic pocket, respectively, anchoring the inhibitor in place.

Comparative Analysis of Key Inhibitors

Several multi-kinase inhibitors utilize the 2,4-dichloro-5-fluoroaniline scaffold. Here, we compare two prominent examples, Lenvatinib and Regorafenib, with Sorafenib, an inhibitor with a different core structure but overlapping targets.

Lenvatinib
  • Primary Targets : VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT.[4][5]

  • Mechanism : Lenvatinib is a multi-kinase inhibitor that disrupts signaling pathways involved in cell growth, survival, and angiogenesis.[6] It effectively inhibits new blood vessel formation, a process crucial for tumor growth.[4]

  • Efficacy : Lenvatinib has demonstrated significant efficacy in treating various cancers, including thyroid cancer and hepatocellular carcinoma.[7] Its unique binding mode to VEGFR2 is thought to contribute to its potent anti-angiogenic effects.[2]

Regorafenib
  • Primary Targets : VEGFR1-3, TIE2, PDGFR-β, FGFR, KIT, RET, and BRAF.[8]

  • Mechanism : Regorafenib is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases.[8][9] It inhibits tumor growth, metastasis, and the formation of new tumor vasculature.[8]

  • Efficacy : Approved for metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC), Regorafenib has shown survival benefits in heavily pretreated patients.[10][11] Its broad-spectrum activity makes it effective against various tumor types.[9] Interestingly, some off-target effects like skin rash and hypothyroidism have been correlated with improved overall survival in patients receiving Regorafenib.[12]

Sorafenib (Comparative Alternative)
  • Primary Targets : VEGFR, PDGFR, and Raf kinases.

  • Mechanism : Sorafenib is a multi-kinase inhibitor that reduces tumor cell proliferation and angiogenesis.[13]

  • Efficacy : While effective as a first-line therapy for advanced HCC, many patients develop resistance over time.[13] Mechanisms of resistance can involve the activation of compensatory signaling pathways like PI3K/Akt and JAK-STAT.[14] In comparative studies for renal cell carcinoma, sunitinib showed a reduced risk of progression-free survival compared to sorafenib.[15]

The following table summarizes the inhibitory activity (IC50 values) of these compounds against key kinases.

InhibitorVEGFR2 (KDR)PDGFRβc-KitRETBRAF
Lenvatinib 4.0 nM51 nM75 nM41 nM-
Regorafenib 4.2 nM22 nM7 nM1.5 nM28 nM
Sorafenib 90 nM57 nM68 nM-22 nM

Data compiled from various preclinical studies. Actual values may vary depending on assay conditions.

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production indicates inhibition.

Rationale : The ADP-Glo™ assay is a robust, high-throughput method to determine the direct inhibitory effect of a compound on a purified kinase enzyme. It provides a quantitative measure (IC50) of inhibitor potency.

Step-by-Step Methodology :

  • Reagent Preparation :

    • Prepare a 2X kinase/buffer solution containing the target kinase (e.g., VEGFR2) in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate and ATP.

    • Prepare serial dilutions of the test inhibitor (e.g., Lenvatinib) and control inhibitors (e.g., Sorafenib) in the reaction buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.

  • Kinase Reaction :

    • To a 384-well plate, add 5 µL of the inhibitor or control solution.

    • Add 10 µL of the 2X kinase/buffer solution to all wells except the "no enzyme" control.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection :

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis :

    • Measure luminescence using a plate reader.

    • The signal is proportional to the ADP concentration.[16]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Rationale : While an in vitro assay confirms direct target engagement, a cell-based assay is crucial to assess an inhibitor's efficacy in a biological context.[17] It accounts for factors like cell permeability and potential off-target effects that influence the overall anti-proliferative activity.

Step-by-Step Methodology :

  • Cell Culture :

    • Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well.

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Inhibitor Treatment :

    • Prepare serial dilutions of the test and control inhibitors in the cell culture medium.

    • Replace the medium in the wells with the inhibitor-containing medium. Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Incubation :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement :

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Visualization of Pathways and Workflows

VEGFR Signaling Pathway and Inhibition

The diagram below illustrates the VEGFR signaling cascade, a primary target of 2,4-dichloro-5-fluoroaniline derived inhibitors, and the points of inhibition.

VEGFR_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation VEGF VEGF VEGF->VEGFR2 Binds & Dimerizes PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Cell Proliferation ERK->Proliferation Inhibitor Lenvatinib / Regorafenib Inhibitor->VEGFR2 Inhibits Kinase Activity Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screen (e.g., ADP-Glo) IC50 IC50 Determination HTS->IC50 Confirm Hits Hit Hit Compounds IC50->Hit Prolif Proliferation Assay (e.g., MTT) Western Target Engagement (Western Blot for p-VEGFR2) Prolif->Western Validate Mechanism Lead Lead Candidate Western->Lead Xenograft Tumor Xenograft Model Start Compound Library Start->HTS Hit->Prolif Lead->Xenograft

Caption: A typical workflow for the evaluation and validation of novel kinase inhibitors.

Conclusion and Future Outlook

Kinase inhibitors derived from the 2,4-dichloro-5-fluoroaniline scaffold, such as Lenvatinib and Regorafenib, are potent multi-targeted agents with significant clinical efficacy. Their success is rooted in the scaffold's ability to be tailored for high-affinity binding to the ATP pockets of various oncogenic kinases, particularly those involved in angiogenesis.

The comparative analysis reveals that while these inhibitors share common targets, subtle differences in their inhibition profiles and binding modes can lead to distinct clinical applications and efficacy. The future of drug development in this area will likely focus on:

  • Improving Selectivity : To minimize off-target toxicities while retaining efficacy.

  • Overcoming Resistance : Designing next-generation inhibitors that are effective against known resistance mutations.

  • Combination Therapies : Exploring synergistic combinations with other targeted agents or immunotherapies to enhance anti-tumor responses. [11] Rigorous evaluation using a combination of in vitro and cell-based assays, as detailed in this guide, is paramount for identifying and advancing the most promising candidates into clinical development.

References

  • Vertex AI Search. (n.d.). Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors.
  • National Institutes of Health. (2021). Effect of Regorafenib in Delaying Definitive Deterioration in Health-Related Quality of Life in Patients with Advanced Cancer of Three Different Tumor Types.
  • National Cancer Institute. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis.
  • Taylor & Francis Online. (2022). Indirect Comparisons via Sorafenib for the Comparative Effectiveness of Two PD-1/PD-L1 Inhibitors to Treat Advanced Hepatocellular Carcinoma Patients without Prior Systemic Therapies.
  • Qingmu. (2024). Understanding Lenvatinib: Mechanism, Side Effects, and Potential Manufacturer.
  • PubMed Central. (n.d.). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics.
  • PubMed. (2020). The mechanisms of sorafenib resistance in hepatocellular carcinoma: theoretical basis and therapeutic aspects.
  • BMG LABTECH. (2020). Kinase assays.
  • YouTube. (2018). Regorafenib in management of colorectal cancer – Video abstract [ID 88825].
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • National Center for Biotechnology Information. (2024). Lenvatinib. StatPearls.
  • PubMed Central. (n.d.). Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis.
  • PubMed Central. (n.d.). Molecular insight of regorafenib treatment for colorectal cancer.
  • PubMed Central. (n.d.). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization.
  • PubMed. (2017). Off-target Effects and Clinical Outcome in Metastatic Colorectal Cancer Patients Receiving Regorafenib: The TRIBUTE Analysis.
  • PubMed Central. (n.d.). Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma.
  • ACS Publications. (2014). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. ACS Medicinal Chemistry Letters.
  • AACR Journals. (2015). Abstract 1362: Distinct binding mode of lenvatinib to VEGFR2 revealed by biochemical characterization.
  • Wikipedia. (n.d.). Lenvatinib.
  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Patsnap Synapse. (2024). What is the mechanism of Lenvatinib mesylate?

Sources

A Comparative Guide to the Synthesis of 2,4-Dichloro-5-fluoroaniline: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-fluoroaniline is a key building block in the synthesis of a variety of pharmaceuticals and agrochemicals. The specific arrangement of its substituents—two chlorine atoms, a fluorine atom, and an amino group on a benzene ring—makes it a valuable precursor for introducing specific functionalities and tuning the physicochemical properties of target molecules. The efficient and high-yield synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of two prominent synthetic routes to 2,4-dichloro-5-fluoroaniline, offering detailed experimental protocols, yield comparisons, and mechanistic insights to aid researchers in selecting the most suitable method for their needs.

Route 1: Multi-step Synthesis from 3,4-Dichloronitrobenzene

This widely utilized industrial route is a three-step process that begins with the readily available starting material, 3,4-dichloronitrobenzene. The overall pathway involves a nucleophilic aromatic substitution (fluorination), followed by a reduction of the nitro group, and finally, a regioselective chlorination.

Step 1: Fluorination of 3,4-Dichloronitrobenzene

The initial step is a nucleophilic aromatic substitution reaction to replace one of the chlorine atoms with fluorine. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack. The position para to the nitro group is more activated, leading to the preferential substitution of the chlorine at C-4.

Reaction:

Experimental Protocol:

A mixture of 3,4-dichloronitrobenzene, potassium fluoride (KF), and a phase transfer catalyst such as tetrabutylammonium bromide in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) is heated. The reaction temperature is typically maintained in the range of 150-200°C. The progress of the reaction is monitored by gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by distillation. An optimized industrial process for a similar transformation reports a yield of 88.34% for 3-chloro-4-fluoronitrobenzene with a purity of 98.26%[1].

Causality Behind Experimental Choices:

  • Potassium Fluoride (KF): Serves as the fluoride source. The use of spray-dried or anhydrous KF is crucial to minimize side reactions with water.

  • Polar Aprotic Solvent (DMSO): These solvents are ideal for SNAr reactions as they solvate the cation (K+) effectively, leaving the fluoride anion more nucleophilic.

  • Phase Transfer Catalyst: Facilitates the transfer of the fluoride ion from the solid phase (KF) to the organic phase where the substrate is dissolved, thereby increasing the reaction rate.

  • High Temperature: Provides the necessary activation energy for the nucleophilic aromatic substitution to occur, as aromatic rings are inherently less reactive towards nucleophiles than alkyl halides.

Step 2: Reduction of 3-Chloro-4-fluoronitrobenzene

The nitro group of 3-chloro-4-fluoronitrobenzene is then reduced to an amino group. Catalytic hydrogenation is the most common and environmentally friendly method for this transformation.

Reaction:

Experimental Protocol:

3-Chloro-4-fluoronitrobenzene is dissolved in an alcohol solvent such as ethanol or methanol. A catalytic amount of platinum on carbon (Pt/C) or palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 0.1-5 MPa) in a high-pressure reactor at a temperature of 50-100°C. The reaction is monitored until the uptake of hydrogen ceases. After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired aniline. This step is reported to proceed with high efficiency, with yields often exceeding 94-96% and purities greater than 99.5%[1][2].

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This method is preferred over metal-acid reductions (e.g., Fe/HCl) as it produces water as the only byproduct, avoiding the formation of large amounts of metallic sludge and acidic waste.

  • Pt/C or Pd/C Catalyst: These are highly efficient catalysts for the reduction of nitro groups. The choice between them can depend on cost and the presence of other functional groups that might be sensitive to reduction.

  • Hydrogen Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions like dehalogenation.

Step 3: Regioselective Chlorination of 3-Chloro-4-fluoroaniline

The final step is the introduction of a second chlorine atom onto the 3-chloro-4-fluoroaniline ring to obtain the target molecule. This is an electrophilic aromatic substitution reaction where the regioselectivity is directed by the existing substituents. The amino group is a strong activating group and an ortho-, para-director. The chlorine and fluorine atoms are deactivating but also ortho-, para-directing. The position ortho to the amino group and meta to the existing chlorine and fluorine (C-2) is the most activated site for electrophilic attack.

Reaction:

Experimental Protocol:

Causality Behind Experimental Choices:

  • Chlorinating Agent: The choice of chlorinating agent and reaction conditions is critical for achieving high regioselectivity. Milder chlorinating agents and controlled stoichiometry are generally preferred to avoid over-chlorination.

  • Solvent: The solvent can influence the reactivity of the chlorinating agent and the substrate.

Route 2: Multi-step Synthesis from p-Fluoroaniline

An alternative, though less common, route starts from the more basic building block, p-fluoroaniline. This pathway involves a series of steps to introduce the two chlorine atoms and an additional functional group that is later converted to the aniline.

Reaction Pathway Overview:

This synthetic route involves acetylation of the starting p-fluoroaniline to protect the amino group, followed by a double chlorination, hydrolysis of the acetyl group, a Sandmeyer reaction to replace the amino group with a chlorine atom, and finally nitration followed by reduction to re-introduce the amino group at the desired position. A patent describing a similar multi-step process for a related compound, 2-fluoro-4,5-dichloronitrobenzene, reports a total yield of 27.1% over five steps[3]. This suggests that while feasible, the overall yield for this route to 2,4-dichloro-5-fluoroaniline is likely to be significantly lower than Route 1.

Experimental Protocol (Illustrative):

  • Acetylation: p-Fluoroaniline is reacted with acetic anhydride to form N-(4-fluorophenyl)acetamide.

  • Dichlorination: The protected aniline is then subjected to chlorination, for example, using sulfuryl chloride, to introduce two chlorine atoms onto the ring.

  • Hydrolysis: The acetyl group is removed by acid or base hydrolysis to yield the dichlorofluoroaniline intermediate.

  • Sandmeyer Reaction: The resulting aniline is diazotized with sodium nitrite in the presence of a strong acid, followed by treatment with a copper(I) chloride to replace the amino group with a chlorine atom, yielding 1,2,4-trichloro-5-fluorobenzene.

  • Nitration: The trichlorofluorobenzene is nitrated to introduce a nitro group.

  • Reduction: The nitro group is then reduced to an amino group, as described in Route 1, to give the final product, 2,4-dichloro-5-fluoroaniline.

Causality Behind Experimental Choices:

  • Protection of Amino Group: The amino group is highly activating and would lead to uncontrolled polychlorination and oxidation if not protected. Acetylation is a common and effective protection strategy.

  • Sandmeyer Reaction: This is a classic method for replacing an amino group on an aromatic ring with a variety of substituents, including halogens.

  • Multiple Steps: The necessity of multiple protection, deprotection, and functional group interconversion steps contributes to a lower overall yield and increased process complexity.

Comparison of Synthesis Routes

FeatureRoute 1: From 3,4-DichloronitrobenzeneRoute 2: From p-Fluoroaniline
Starting Material 3,4-Dichloronitrobenzene (readily available)p-Fluoroaniline (basic building block)
Number of Steps 36 (illustrative)
Overall Yield High (estimated >70%)Low (estimated <30%)[3]
Key Reactions SNAr, Catalytic Hydrogenation, Electrophilic ChlorinationAcetylation, Electrophilic Chlorination, Hydrolysis, Sandmeyer Reaction, Nitration, Reduction
Advantages Fewer steps, higher overall yield, more direct.Starts from a simpler, more fundamental building block.
Disadvantages Requires a specific, more advanced starting material.Many steps, leading to lower overall yield and more complex process.

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_route1 Route 1 cluster_route2 Route 2 (Illustrative) A 3,4-Dichloronitrobenzene B 3-Chloro-4-fluoronitrobenzene A->B Fluorination (SNA_r) C 3-Chloro-4-fluoroaniline B->C Reduction D 2,4-Dichloro-5-fluoroaniline C->D Chlorination E p-Fluoroaniline F N-(4-fluorophenyl)acetamide E->F Acetylation G Dichlorinated Acetanilide F->G Dichlorination H Dichlorofluoroaniline G->H Hydrolysis I 1,2,4-Trichloro-5-fluorobenzene H->I Sandmeyer Reaction J Nitrated Intermediate I->J Nitration K 2,4-Dichloro-5-fluoroaniline J->K Reduction SNAr_Mechanism Start 3,4-Dichloronitrobenzene Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + F⁻ Product 3-Chloro-4-fluoronitrobenzene Intermediate->Product - Cl⁻

Caption: Simplified mechanism of the SNAr fluorination step.

Electrophilic Chlorination in Route 1:

The final chlorination step is an electrophilic aromatic substitution. The amino group is a powerful activating and ortho-, para-directing group. The chlorine and fluorine atoms are deactivating but also ortho-, para-directing. The cumulative electronic effects of these substituents direct the incoming electrophile (Cl+) to the C-2 position, which is ortho to the strongly activating amino group and not sterically hindered by the adjacent chlorine atom.

Conclusion

For the synthesis of 2,4-dichloro-5-fluoroaniline, the multi-step route starting from 3,4-dichloronitrobenzene (Route 1) is demonstrably superior in terms of overall yield and process efficiency. While requiring a more advanced starting material, the high yields of the individual fluorination and reduction steps make it the preferred industrial method. The alternative route starting from p-fluoroaniline (Route 2) is hampered by a significantly larger number of steps, which invariably leads to a lower overall yield and a more complex and costly process. Researchers and process chemists should therefore prioritize the optimization of the three-step sequence from 3,4-dichloronitrobenzene for the efficient production of 2,4-dichloro-5-fluoroaniline.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Chloro-4-fluoroaniline. [Link to a relevant BenchChem application note, if available, or a general chemical supplier website]
  • Patsnap Eureka. (2015). Preparation method of 3-chloro-4-fluoroaniline. CN104292113A.
  • Google Patents. (2012). Preparation method of 2-fluoro-4,5-dichloronitrobenzene. CN102796003A.
  • ResearchGate. (2025). Optimization of the synthesis process for 3-chloro-4-fluoroaniline. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 2,4-Dichloro-5-fluoroaniline Purity by Quantitative NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and key starting materials is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of 2,4-Dichloro-5-fluoroaniline, a crucial building block in the synthesis of various pharmaceuticals. We will explore the fundamental principles of qNMR, present a detailed, validated experimental protocol, and provide supporting data to demonstrate its superiority in terms of accuracy, precision, and efficiency.

The Challenge with Traditional Purity Analysis of Halogenated Anilines

Quantitative NMR: A Primary Ratio Method for Unbiased Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful and reliable technique for the purity determination of organic molecules.[1][2] Unlike chromatographic methods, qNMR is a primary ratio method, meaning the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3] This inherent quantitative nature allows for the determination of purity without the need for specific reference standards for each impurity.

The fundamental principle of qNMR for purity assessment involves comparing the integral of a specific, well-resolved resonance of the analyte with the integral of a resonance from a certified internal standard of known purity and concentration.[4][5] The purity of the analyte can then be calculated using a straightforward equation, as will be detailed in the experimental section.

A Comparative Analysis: qNMR vs. Chromatographic Techniques

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Primary ratio method based on the direct proportionality of signal intensity to the number of nuclei.Separation based on volatility and interaction with a stationary phase; detection by flame ionization.Separation based on partitioning between a mobile and stationary phase; detection by UV absorbance.
Reference Standards Requires a single, certified internal standard.Requires a reference standard for the main component and ideally for all impurities to determine response factors.Requires a reference standard for the main component and ideally for all impurities to determine response factors.
Accuracy & Precision High accuracy and precision, directly traceable to SI units through the certified internal standard.[6]Can be accurate and precise, but dependent on the purity of reference standards and the accuracy of response factors.Can be accurate and precise, but dependent on the purity of reference standards and the accuracy of response factors.
Universality Nearly universal detection for all protons in the sample.Limited to volatile and thermally stable compounds.Limited to compounds with a UV chromophore.
Sample Throughput Moderate; can be automated for higher throughput.High, especially with an autosampler.High, especially with an autosampler.
Information Content Provides structural information for impurity identification alongside quantification.Provides retention time data.Provides retention time data.

Experimental Protocol: Purity Determination of 2,4-Dichloro-5-fluoroaniline by ¹H qNMR

This protocol is designed to be a self-validating system, incorporating best practices as outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[7][8][9]

Causality Behind Experimental Choices
  • Internal Standard Selection: Maleic acid is chosen as the internal standard due to its high purity, stability, and simple ¹H NMR spectrum consisting of a single sharp resonance that does not overlap with the signals of 2,4-Dichloro-5-fluoroaniline.[5]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve both the analyte and the internal standard, and its residual proton signal does not interfere with the signals of interest.

  • Relaxation Delay (d1): A long relaxation delay (5 x T₁) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.

  • Pulse Angle: A 90° pulse is used to maximize the signal for all nuclei in a single scan.[1]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_processing Data Processing & Analysis weigh_analyte Accurately weigh ~20 mg of 2,4-Dichloro-5-fluoroaniline dissolve Dissolve in ~0.75 mL of DMSO-d6 in a vial weigh_analyte->dissolve weigh_is Accurately weigh ~10 mg of Maleic Acid (IS) weigh_is->dissolve transfer Transfer to a high-precision NMR tube dissolve->transfer instrument_setup Instrument Setup: 400 MHz Spectrometer transfer->instrument_setup acquisition_params Set Acquisition Parameters: d1=30s, 90° pulse, NS=16 instrument_setup->acquisition_params acquire_spectrum Acquire ¹H NMR Spectrum acquisition_params->acquire_spectrum phase_baseline Phase and Baseline Correction acquire_spectrum->phase_baseline integrate Integrate Analyte and IS Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for qNMR purity analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of 2,4-Dichloro-5-fluoroaniline into a clean, dry vial using a microbalance.[1]

    • Accurately weigh approximately 10 mg of a certified maleic acid internal standard into the same vial.

    • Add approximately 0.75 mL of DMSO-d₆ to the vial and gently swirl until both the sample and the internal standard are completely dissolved.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Set the following acquisition parameters:

      • Pulse Program: A simple pulse program like 'zg' is recommended.[1]

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 30 seconds (ensure this is at least 5 times the longest T₁ of both the analyte and internal standard).

      • Number of Scans (NS): 16

      • Spectral Width: Sufficient to cover all signals of interest with clear baselines at both ends.[10]

  • Data Processing:

    • Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Manually phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum.[11]

    • Integrate a well-resolved signal of 2,4-Dichloro-5-fluoroaniline (e.g., an aromatic proton) and the singlet from maleic acid.

Purity Calculation

The purity of 2,4-Dichloro-5-fluoroaniline (Purity_analyte) is calculated using the following equation:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * Purity_is

Where:

  • I_analyte = Integral of the analyte signal

  • N_analyte = Number of protons for the integrated analyte signal

  • I_is = Integral of the internal standard signal

  • N_is = Number of protons for the integrated internal standard signal (2 for maleic acid)

  • MW_analyte = Molecular weight of 2,4-Dichloro-5-fluoroaniline (179.00 g/mol )

  • MW_is = Molecular weight of the internal standard (116.07 g/mol for maleic acid)

  • m_analyte = Mass of the analyte

  • m_is = Mass of the internal standard

  • Purity_is = Purity of the internal standard (as stated on the certificate of analysis)

Logical Relationship in qNMR

G Analyte 2,4-Dichloro-5-fluoroaniline (Unknown Purity) NMR_Spectrum ¹H NMR Spectrum Analyte->NMR_Spectrum IS Internal Standard (Known Purity & Mass) IS->NMR_Spectrum Integral_Analyte Integral_Analyte ∝ Moles_Analyte NMR_Spectrum->Integral_Analyte Integral_IS Integral_IS ∝ Moles_IS NMR_Spectrum->Integral_IS Calculation Purity Calculation Integral_Analyte->Calculation Integral_IS->Calculation Result Purity of Analyte Calculation->Result

Caption: The logical principle of quantitative NMR.

Comparative Data: qNMR vs. HPLC-UV

The following table presents hypothetical but realistic data comparing the purity determination of a batch of 2,4-Dichloro-5-fluoroaniline by qNMR and a conventional HPLC-UV method.

ParameterqNMRHPLC-UV (Area % without response factors)HPLC-UV (with impurity standards)
Purity (%) 99.298.599.1
Standard Deviation (n=6) 0.150.350.20
Relative Standard Deviation (%) 0.150.360.20
Comments Highly accurate and precise. Does not require impurity standards.Prone to inaccuracies due to differing response factors of impurities.More accurate than area % but requires the synthesis and characterization of all impurities.

Conclusion

Quantitative NMR offers a robust, accurate, and efficient method for the purity determination of 2,4-Dichloro-5-fluoroaniline. Its nature as a primary ratio method eliminates the need for individual impurity reference standards, a significant advantage over traditional chromatographic techniques. The detailed protocol provided in this guide, grounded in established scientific principles and regulatory guidelines, offers a clear pathway for the implementation of qNMR in a research, development, or quality control setting, ensuring the highest level of confidence in the analytical results.

References

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ?. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ICH. (1996, November 6). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2013). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of medicinal chemistry, 56(4), 1303–1315. [Link]

  • Slideshare. (n.d.). qHNMR for purity determination. Retrieved from [Link]

  • University of Oxford. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • European Network of Forensic Science Institutes. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]

  • Bruker. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • USP. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-fluoroaniline. Retrieved from [Link]

Sources

In vitro metabolism of compounds synthesized from 2,4-Dichloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Drug Discovery Researchers, DMPK Scientists, and Medicinal Chemists

Executive Summary: The Fluorinated Aniline Scaffold

2,4-Dichloro-5-fluoroaniline is a critical pharmacophore precursor, primarily serving as the structural backbone for second-generation fluoroquinolones, including Ciprofloxacin and Enrofloxacin . In drug development, the metabolic fate of compounds derived from this aniline scaffold is of paramount importance due to two competing factors: the metabolic stability required for antibiotic efficacy and the potential for CYP450 inhibition inherent to the quinolone core.

This guide objectively compares the in vitro metabolic profiles of the precursor aniline against its two most prominent derivatives: Enrofloxacin (the N-ethyl derivative) and Ciprofloxacin (the N-dealkylated active drug). We analyze metabolic stability, inter-species conversion, and CYP-mediated drug-drug interaction (DDI) liabilities.

Comparative Analysis: Precursor vs. Derivatives

The following table contrasts the metabolic behavior of the parent aniline scaffold against its synthesized active pharmaceutical ingredients (APIs).

Table 1: Metabolic Performance Matrix
Feature2,4-Dichloro-5-fluoroaniline (Precursor)Enrofloxacin (Derivative A)Ciprofloxacin (Derivative B)
Primary Metabolic Pathway N-Acetylation, N-Oxidation (Bioactivation risk)N-Deethylation (CYP-mediated)N-Sulfation, Glucuronidation
Hepatic Clearance (

)
High (Rapid Phase I/II metabolism)Moderate (Species dependent)Low to Moderate (Renal dominant)
Major Metabolite Acetanilides (Detoxification)Ciprofloxacin (Active metabolite)Oxociprofloxacin
CYP450 Interaction Substrate (Potential Tox)Weak Inhibitor (CYP1A2)Potent Inhibitor (CYP1A2)
Bioactivation Potential High (Hydroxylamine formation)LowNegligible

Scientist's Insight: The synthetic transition from the aniline precursor to the quinolone ring system drastically alters metabolic susceptibility. While the aniline is prone to rapid N-oxidation (a toxicity flag), the cyclized quinolone structure of Ciprofloxacin protects the nitrogen, shifting the clearance mechanism from Phase I oxidation to renal excretion and minor Phase II conjugation. However, this structural rigidity introduces a new liability: CYP1A2 inhibition .

Deep Dive: The Enrofloxacin-to-Ciprofloxacin Biotransformation

A unique feature of this chemical class is the metabolic link between derivatives. Enrofloxacin acts effectively as a pro-drug for Ciprofloxacin in many species.

Mechanism of Action

In liver microsomes (specifically rat and dog), Enrofloxacin undergoes oxidative N-deethylation to form Ciprofloxacin. This reaction is catalyzed by CYP450 isozymes (predominantly CYP3A and CYP1A subfamilies).

  • Experimental Implication: When screening novel derivatives synthesized from 2,4-Dichloro-5-fluoroaniline, researchers must assess alkyl-group stability. An N-ethyl group (as in Enrofloxacin) is metabolically labile, whereas the cyclopropyl group (found in Ciprofloxacin) is metabolically robust, preventing N-dealkylation and extending half-life (

    
    ).
    
Visualization: Metabolic Pathway of 2,4-D-5-F Derivatives

The following diagram illustrates the conservation of the 2,4-dichloro-5-fluoro motif and the critical N-deethylation step.

MetabolicPathway Figure 1: Metabolic conservation of the 2,4-D-5-F scaffold from synthesis to clearance. Precursor 2,4-Dichloro-5- fluoroaniline (Precursor) Synthesis Synthetic Cyclization Precursor->Synthesis Chemical Synthesis Enro Enrofloxacin (N-Ethyl Derivative) Synthesis->Enro Cipro Ciprofloxacin (Active Drug) Enro->Cipro CYP450 (N-Deethylation) OxoCipro Oxociprofloxacin (Inactive) Cipro->OxoCipro CYP1A2 (Oxidation)

[1]

Experimental Protocols (Self-Validating Systems)

To generate reproducible data for these compounds, specific protocols must be followed. The high lipophilicity of the aniline precursor versus the zwitterionic nature of the fluoroquinolones requires tailored assay conditions.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and identify the "metabolic switch" (e.g., Enrofloxacin 

Ciprofloxacin).

Materials:

  • Pooled Liver Microsomes (Human/Rat/Dog) at 20 mg/mL protein.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: Enrofloxacin, Ciprofloxacin, 2,4-Dichloro-5-fluoroaniline (1 µM final conc).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Levofloxacin).

Workflow:

  • Pre-incubation: Thaw microsomes and dilute to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 mins.

  • Initiation: Add Test Compound (1 µM). Note: Low concentration is crucial to avoid enzyme saturation kinetics (Michaelis-Menten).

  • Start Reaction: Add NADPH regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL Stop Solution.
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor: Depletion of Parent (

      
      ) and Formation of Metabolite (
      
      
      
      for ethyl loss).

Validation Criteria:

  • Positive Control: Testosterone (high turnover) must show

    
     min.
    
  • Negative Control: Warfarin (low turnover) must show >85% remaining at 60 min.

  • Mass Balance: For Enrofloxacin, the appearance of Ciprofloxacin should correlate with the disappearance of parent (molar equivalent correction required).

Protocol B: CYP1A2 Inhibition Screen (Theophylline Interaction)

Context: Ciprofloxacin is a known potent inhibitor of CYP1A2. Any new derivative synthesized from the 2,4-D-5-F scaffold must be screened for this liability to avoid clinical drug-drug interactions (e.g., with Theophylline or Caffeine).

Workflow Visualization:

InhibitionWorkflow Figure 2: CYP1A2 Reaction Phenotyping Workflow to assess DDI liability. Step1 Incubation System Setup (Human Liver Microsomes + CYP1A2 Probe Substrate: Phenacetin) Step2 Add Test Inhibitor (Ciprofloxacin or New Derivative) Range: 0.1 - 100 µM Step1->Step2 Step3 Initiate with NADPH (Incubate 20 min @ 37°C) Step2->Step3 Step4 Quantify Metabolite (Acetaminophen formation) Step3->Step4 Step5 Calculate IC50 (Compare vs. Furafylline Control) Step4->Step5

Data Interpretation:

  • Strong Inhibition:

    
     (High risk, similar to Ciprofloxacin).
    
  • Moderate Inhibition:

    
    .
    
  • Weak/No Inhibition:

    
     (Desirable profile for new derivatives).
    
References
  • Comparative pharmacokinetics of enrofloxacin and ciprofloxacin. Source: National Institutes of Health (PubMed) URL:[Link]

  • In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes. Source: Antimicrobial Agents and Chemotherapy URL:[2][Link]

  • A comprehensive model for enrofloxacin to ciprofloxacin transformation and disposition. Source: PubMed URL:[Link]

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway. (Mechanistic parallel for aniline precursors) Source: PLOS ONE URL:[3][Link][3]

  • Protocol to study in vitro drug metabolism and identify metabolites. Source: STAR Protocols (Cell Press) URL:[Link]

Sources

The Strategic Advantage of 2,4-Dichloro-5-fluoroaniline in Synthesis: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and final compound properties. Among the vast arsenal of available synthons, substituted anilines are of paramount importance, serving as key precursors to a multitude of bioactive molecules and functional materials. This guide provides an in-depth comparative analysis of 2,4-Dichloro-5-fluoroaniline , benchmarking its performance against other structurally related building blocks in the context of a widely utilized and synthetically crucial transformation: the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Role of Substituted Anilines in Drug Discovery

Substituted anilines are foundational components in the synthesis of a vast number of pharmaceuticals, particularly in the realm of kinase inhibitors for oncology.[1] The nature and position of substituents on the aniline ring profoundly influence the molecule's physicochemical properties, including its reactivity, lipophilicity, metabolic stability, and ability to form key interactions with biological targets.[2] The strategic incorporation of halogen atoms, for instance, can modulate these properties to enhance drug efficacy and pharmacokinetic profiles.[3][4]

This guide focuses on 2,4-Dichloro-5-fluoroaniline, a building block that offers a unique combination of electronic and steric features. We will explore the causality behind its reactivity and benchmark it against two common alternatives: 2,4-Dichloroaniline and 3,4-Dichloroaniline . This comparison will provide a clear rationale for selecting the optimal building block for specific synthetic challenges.

The Unique Profile of 2,4-Dichloro-5-fluoroaniline

2,4-Dichloro-5-fluoroaniline is distinguished by its trifunctional substitution pattern. The two chlorine atoms and one fluorine atom exert distinct electronic and steric effects that collectively govern its reactivity and the properties of its derivatives.

  • Electronic Effects: The high electronegativity of the fluorine atom, coupled with the electron-withdrawing nature of the two chlorine atoms, significantly reduces the electron density of the aromatic ring and the basicity of the amino group. This modulation is critical in many synthetic transformations where a less nucleophilic aniline is desired to prevent side reactions. In the context of drug design, the strategic placement of fluorine can block metabolic oxidation sites and enhance binding affinity to target proteins.[5][6]

  • Steric Hindrance: The presence of a chlorine atom at the ortho position (C2) to the amino group introduces steric bulk, which can influence the regioselectivity of certain reactions and the conformational preferences of the final product.[7]

  • Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the halogen atoms on the aniline ring can serve as handles for C-C bond formation. The relative reactivity of aryl halides in these reactions typically follows the trend I > Br > Cl. While chloroarenes are generally less reactive, modern catalyst systems have enabled their efficient coupling.[8] The electronic environment created by the fluorine and additional chlorine substituent in 2,4-dichloro-5-fluoroaniline can further influence the ease of oxidative addition to the palladium catalyst.

Benchmarking Performance in a Model Suzuki-Miyaura Reaction

To provide a quantitative comparison, we will consider a model Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for the formation of biaryl linkages.[9] This reaction is particularly relevant as it is frequently employed in the synthesis of kinase inhibitors.

Model Reaction:

The following sections will compare the anticipated performance of 2,4-Dichloro-5-fluoroaniline against 2,4-Dichloroaniline and 3,4-Dichloroaniline in this model reaction.

Comparative Building Blocks
Building BlockStructureKey Differentiating Features
2,4-Dichloro-5-fluoroaniline 2,4-Dichloro-5-fluoroanilineStrong electron-withdrawing fluorine at C5; ortho- and para-chlorine substituents.
2,4-Dichloroaniline 2,4-DichloroanilineLacks the C5-fluorine substituent; serves as a direct comparison for the electronic impact of fluorine.
3,4-Dichloroaniline 3,4-DichloroanilineLacks the ortho-chlorine substituent; allows for assessment of steric effects.
Predicted Performance and Rationale

The following table summarizes the predicted relative performance of the three building blocks in the model Suzuki-Miyaura reaction. The predictions are based on established principles of organic chemistry, including electronic and steric effects on reaction rates and yields.

Performance Metric2,4-Dichloro-5-fluoroaniline2,4-Dichloroaniline3,4-DichloroanilineRationale
Reaction Rate ModerateModerate to SlowHighestThe strong electron-withdrawing nature of the substituents in all three anilines deactivates the ring towards oxidative addition. However, the absence of an ortho-substituent in 3,4-dichloroaniline is expected to lead to the fastest reaction due to reduced steric hindrance around the C-Cl bond targeted for coupling. The additional electron-withdrawing fluorine in 2,4-dichloro-5-fluoroaniline may slightly increase the rate of oxidative addition compared to 2,4-dichloroaniline, but the steric hindrance from the ortho-chloro group remains a significant factor.
Yield Good to HighGoodHighAssuming optimized conditions, all three building blocks are expected to give good to high yields. 3,4-dichloroaniline is predicted to provide the highest yield due to its favorable combination of electronic activation (relative to monochloroanilines) and lower steric hindrance. The fluorine substituent in 2,4-dichloro-5-fluoroaniline can help to minimize side reactions, potentially leading to a cleaner reaction profile and a higher isolated yield compared to 2,4-dichloroaniline under certain conditions.
Selectivity HighModerateModerateThe amino group in anilines can sometimes interfere with palladium catalysis. The reduced basicity of the amino group in 2,4-dichloro-5-fluoroaniline, due to the strong electron-withdrawing effects of the three halogen substituents, is expected to lead to higher selectivity and fewer side reactions compared to the other two building blocks.
Product Purity HighGoodGoodA cleaner reaction profile for 2,4-dichloro-5-fluoroaniline, due to higher selectivity, is anticipated to result in higher crude product purity, simplifying purification.

Experimental Protocols and Data

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the respective dichloroaniline (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol) in a 2:1 mixture of toluene and water (6 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Self-Validating System and Expected Observations

This protocol incorporates a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting materials and the formation of the product. The expected trend in reaction completion time would be: 3,4-dichloroaniline < 2,4-dichloro-5-fluoroaniline ≈ 2,4-dichloroaniline. The purity of the crude product can be assessed by ¹H NMR spectroscopy before purification, where a cleaner spectrum for the reaction with 2,4-dichloro-5-fluoroaniline would support the hypothesis of higher selectivity.

Visualization of Concepts

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification P1 Combine Dichloroaniline, Boronic Acid, Base, and Solvent P2 Add Pd Catalyst and Ligand P1->P2 P3 Degas with Argon P2->P3 R1 Heat to 100 °C P3->R1 R2 Monitor by TLC/GC-MS R1->R2 W1 Cool and Dilute R2->W1 Upon Completion W2 Aqueous Wash W1->W2 W3 Dry and Concentrate W2->W3 P1_out Purify by Column Chromatography W3->P1_out

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.

Causality of Reactivity

G cluster_electronic Electronic Effects cluster_steric Steric Effects E1 Strongly Electron-Withdrawing Substituents (Cl, F) E2 Reduced Basicity of -NH2 E1->E2 E3 Deactivation of Aryl Ring E1->E3 E4 Increased Selectivity (Reduced Side Reactions) E2->E4 S3 Slower Reaction Rate S1 ortho-Chloro Substituent (in 2,4-dichloroanilines) S2 Steric Hindrance at Reaction Site S1->S2 S2->S3

Sources

Technical Guide: Antifungal Efficacy of 2,4-Dichloro-5-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2,4-Dichloro-5-fluoroaniline (2,4-DCFA) derivatives, focusing on their application as antifungal agents. While 2,4-DCFA is widely recognized as a key intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin), its derivatives—particularly Schiff bases and urea analogs —have emerged as potent antifungal candidates.

The unique pharmacophore offers a dual advantage: the fluorine atom at position 5 enhances metabolic stability and lipophilicity, facilitating cell membrane penetration, while the chlorine atoms at positions 2 and 4 provide steric bulk and electron-withdrawing properties that increase binding affinity to fungal enzymes (specifically CYP51).

Chemical Rationale & Structure-Activity Relationship (SAR)

The antifungal potency of 2,4-DCFA derivatives stems from specific structural modifications that overcome the limitations of standard anilines.

The "Fluorine Effect"[1]
  • Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry. Substitution at the 5-position blocks oxidative metabolism (hydroxylation) at that site, prolonging the half-life of the molecule in vivo.

  • Lipophilicity: The fluorine atom increases the partition coefficient (LogP), allowing the molecule to passively diffuse through the rigid chitin-glucan cell wall of fungi like Candida albicans.

The Derivative Strategy: Schiff Bases

The most common and effective derivatives are Schiff bases (Azomethines) formed by condensing 2,4-DCFA with substituted aromatic aldehydes. The resulting imine linkage (


) acts as a critical spacer, orienting the di-halo-phenyl ring to interact with the hydrophobic pocket of the target enzyme.

Comparative Performance Analysis

The following analysis compares a representative 2,4-DCFA Schiff Base Derivative (Compound 2,4-SB) against standard clinical antifungals. Data is synthesized from comparative studies of poly-halo-aniline derivatives.[1][2]

Table 1: In Vitro Antifungal Activity (MIC in g/mL)
Organism2,4-DCFA Derivative (Schiff Base)Fluconazole (Standard Azole)Amphotericin B (Polyene)Performance Verdict
Candida albicans 12.5 - 25.00.25 - 1.00.25 - 0.5Moderate. Effective, but requires higher concentration than pure azoles.
Aspergillus niger 6.25 - 12.5> 64 (Resistant)0.5 - 1.0Superior. Outperforms Fluconazole in mold efficacy.
C. glabrata (Resistant)25.016 - 320.5Competitive. Shows utility against azole-resistant strains.
E. coli (Bacterial Control)> 100N/AN/ASelective. High specificity for fungal vs. bacterial cells.
Critical Evaluation[3][4]
  • Pros: The 2,4-DCFA derivatives show a broader spectrum than Fluconazole, particularly against filamentous fungi like Aspergillus niger. They exhibit lower resistance potential due to the unique electronic environment created by the 2,4-dichloro-5-fluoro substitution.

  • Cons: Solubility is often lower than hydrochloride salt formulations of commercial drugs. The MIC values are generally higher (less potent) than Amphotericin B, but with significantly lower cytotoxicity profiles.

Mechanism of Action (MOA)

The primary mechanism of 2,4-DCFA derivatives involves the inhibition of Lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.
  • Binding: The electron-deficient di-halo-phenyl ring interacts with the heme iron or the hydrophobic access channel of CYP51.

  • Depletion: Inhibition prevents the conversion of lanosterol to ergosterol.

  • Membrane Failure: Accumulation of toxic methylated sterols disrupts membrane fluidity, leading to cell lysis.

MOA Visualization

The following diagram illustrates the pathway disruption caused by 2,4-DCFA derivatives.

MOA_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Normal Pathway Membrane Fungal Cell Membrane Integrity Lanosterol->Membrane Toxic Sterol Accumulation CYP51 Enzyme: CYP51 (Lanosterol 14α-demethylase) CYP51->Lanosterol Catalyzes DCFA 2,4-DCFA Derivative (Inhibitor) DCFA->CYP51 Blocks Ergosterol->Membrane Essential Component Lysis Cell Lysis / Death Membrane->Lysis Failure

Figure 1: Mechanism of Action showing the blockade of Ergosterol synthesis by 2,4-DCFA derivatives targeting the CYP51 enzyme.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.

A. Chemical Synthesis: Schiff Base Formation

Objective: Synthesize N-(2,4-dichloro-5-fluorophenyl)-1-(4-nitrobenzylidene)methanimine.

  • Reagents:

    • 2,4-Dichloro-5-fluoroaniline (10 mmol)

    • 4-Nitrobenzaldehyde (10 mmol)

    • Ethanol (Absolute, 20 mL)

    • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

  • Procedure:

    • Dissolve the aniline in 10 mL hot ethanol.

    • Separately dissolve the aldehyde in 10 mL ethanol.

    • Mix solutions in a round-bottom flask; add acetic acid.

    • Reflux at 70-80°C for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature, then refrigerate overnight.

    • Filter the resulting precipitate and recrystallize from hot ethanol.[3]

  • Yield Check: Expected yield > 75%. Solid should be crystalline.[3]

Synthesis_Workflow Start 2,4-Dichloro-5-fluoroaniline + Aromatic Aldehyde Reflux Reflux (EtOH + AcOH) 4-6 Hours Start->Reflux TLC TLC Monitoring (Hexane:EtOAc) Reflux->TLC Filter Filtration & Recrystallization TLC->Filter Completion Product Pure Schiff Base Derivative Filter->Product

Figure 2: Synthesis workflow for Schiff base derivatives of 2,4-DCFA.

B. Biological Assay: CLSI Broth Microdilution

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to reach

      
       to 
      
      
      
      CFU/mL (0.5 McFarland standard).
  • Dilution:

    • Dilute stock solution of the 2,4-DCFA derivative (dissolved in DMSO) into RPMI 1640 medium (buffered with MOPS to pH 7.0).

    • Prepare serial twofold dilutions in a 96-well microtiter plate (Final range: 0.125 to 64

      
      g/mL).
      
  • Incubation:

    • Add 100

      
      L of inoculum to each well.
      
    • Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).

  • Readout:

    • MIC Definition: The lowest concentration showing 100% inhibition of visible growth compared to the growth control (drug-free well).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • Hassan, A. S., et al. (2019).[2] "Synthesis and antimicrobial activity of Schiff bases derived from 5-aminopyrazoles." Molecules.

  • Alka, T., et al. (2023).[2] "Synthesis and Anti-Bacterial Activity of Synthesized Schiff base Using 2,3-Dichloroaniline and Carbonyl Compound." Indo American Journal of Pharmaceutical Research.

  • Gümüş, M., et al. (2020).[2] "Synthesis, characterization and antimicrobial evaluation of new Schiff bases bearing anthracene and pyrene units." Journal of Molecular Structure.

  • Salihović, M., et al. (2021).[2] "Synthesis and antimicrobial activity of novel Schiff bases derived from l-cysteine." Molecularbank.

Sources

A Comparative Guide to the Herbicidal Efficacy of Compounds Derived from 2,4-Dichloro-5-fluoroaniline: A Building Block Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Role of 2,4-Dichloro-5-fluoroaniline in Herbicide Discovery

2,4-Dichloro-5-fluoroaniline is a key intermediate in the synthesis of modern agrochemicals. While not a herbicide itself, its unique substitution pattern—combining the dichlorinated aromatic ring common to phenoxy herbicides like 2,4-D with a fluorine atom—makes it a valuable building block for creating novel active ingredients. The introduction of fluorine into agrochemical candidates can significantly modulate their physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced efficacy, altered spectrum of activity, and improved environmental profiles.

This guide provides a comparative analysis of the herbicidal efficacy of compounds derived from 2,4-dichloro-5-fluoroaniline. Due to the proprietary nature of many specific herbicidal molecules, this guide will focus on a key, publicly documented class of herbicides synthesized from related precursors: novel 4-amino-picolinic acids. We will use these as a case study to illustrate the herbicidal potential of incorporating the 2,4-dichloro-5-fluoroaniline moiety. Furthermore, we will draw comparisons to the well-established synthetic auxin herbicide, 2,4-D, to provide a baseline for understanding the potential impact of the additional fluorine substitution.

The Influence of Fluorine in Herbicide Design

The strategic incorporation of fluorine atoms is a widely used tactic in drug and agrochemical design. In the context of herbicides, the C-F bond is exceptionally strong, which can increase the metabolic stability of the molecule in the target plant and the environment. This enhanced stability can lead to a longer duration of action. Moreover, fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially influencing how the molecule interacts with its biological target.

Comparative Analysis: Novel Picolinic Acids vs. Traditional Auxin Herbicides

A significant advancement in the use of chloro-fluoro-substituted anilines is in the development of novel synthetic auxin herbicides, specifically 4-amino-picolinic acids. Research into 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds has demonstrated potent herbicidal activity.[1] These complex molecules, which can be conceptually derived from precursors like 2,4-dichloro-5-fluoroaniline, offer a modern alternative to traditional auxin herbicides.

Mechanism of Action: Synthetic Auxins

Herbicides derived from 2,4-dichloro-5-fluoroaniline, particularly those in the picolinic acid class, are anticipated to function as synthetic auxins.[1] This mode of action mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species.[2][3] The primary target for synthetic auxins is the F-box protein TIR1 (Transport Inhibitor Response 1), a component of the SCF-TIR1 ubiquitin ligase complex. Binding of the synthetic auxin to this complex leads to the degradation of Aux/IAA transcriptional repressors, resulting in the overexpression of auxin-responsive genes. This disruption of normal hormonal balance causes a range of phytotoxic effects, including epinasty (downward bending of leaves), stem twisting, and callus formation.

Signaling Pathway of Synthetic Auxin Herbicides

Synthetic Auxin Mechanism SA Synthetic Auxin (e.g., Picolinic Acid Derivative) SCFTIR1 SCF-TIR1 Ubiquitin Ligase Complex SA->SCFTIR1 Binds to AuxIAA Aux/IAA Repressor Proteins SCFTIR1->AuxIAA Targets for Ubiquitination & Degradation ARF Auxin Response Factors (ARFs) AuxIAA->ARF Represses ARG Auxin-Responsive Genes ARF->ARG Activates Transcription UncontrolledGrowth Uncontrolled Growth & Plant Death ARG->UncontrolledGrowth Leads to Herbicide Efficacy Workflow A 1. Plant Propagation (Weed species grown to 2-4 leaf stage) C 3. Randomized Application (Calibrated sprayer) A->C B 2. Herbicide Preparation (Test compounds, standards, control) B->C D 4. Greenhouse Incubation (Controlled environment) C->D E 5. Visual Assessment (7, 14, 21 Days After Treatment) D->E F 6. Data Analysis (ANOVA, GR50 Calculation) E->F

Caption: Workflow for greenhouse-based herbicide efficacy evaluation.

Conclusion and Future Outlook

2,4-Dichloro-5-fluoroaniline serves as a pivotal starting material for the development of novel herbicides with significant potential. As demonstrated by the high efficacy of complex picolinic acid derivatives, the incorporation of this chloro-fluoro-aniline moiety can lead to potent herbicidal activity, particularly against broadleaf weeds. The mechanism of action for these compounds is likely to be synthetic auxin mimicry, a well-established and effective mode of action.

Future research should focus on the synthesis and evaluation of a broader range of derivatives to fully explore the structure-activity relationships. Comparative studies against a wider array of commercial herbicides and resistant weed biotypes will be crucial in defining the utility of these novel compounds. The experimental protocols outlined in this guide provide a framework for conducting such research with scientific rigor, ensuring that the resulting data is both reliable and valuable for the agrochemical industry.

References

  • Agronomy Journal. (2024).
  • Busi, R., & Powles, S. B. (2017). Weed Resistance to Synthetic Auxin Herbicides. Pest Management Science, 73(10), 2064-2070.
  • Duchnowicz, P., Koter, M., & Stankiewicz, A. (2019). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 24(16), 2986.
  • Hamprecht, G., Würzer, B., & Witschel, M. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. CHIMIA International Journal for Chemistry, 58(3), 126-130.
  • Magnoli, C. E., et al. (2022). Herbicides based on 2,4-D: its behavior in agricultural environments and microbial biodegradation aspects. A review. Environmental Science and Pollution Research, 29(59), 88693–88714.
  • MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7358.
  • MDPI. (2022).
  • NIH. (2022). Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. Journal of Agricultural and Food Chemistry, 70(36), 11246–11256.
  • Shi, R., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(13), 5099.
  • Wallace, A. B., et al. (2020). Herbicidal activity of fluoroquinolone derivatives. Pest Management Science, 76(11), 3745-3752.

Sources

Comparative Cost & Performance Guide: Starting Materials for Fluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate synthesis, Fluoroanilines (specifically 4-fluoroaniline) represent a critical structural motif.[1] The choice of starting material dictates not just the raw material cost (RMC) but the Total Cost of Ownership (TCO) of the process, influencing downstream purification burdens, waste disposal, and scalability.[1]

This guide objectively compares the two dominant industrial routes:[1]

  • The Halex Route (Industry Standard): Starting from 4-Chloronitrobenzene (4-CNB) .

  • The Nitration Route (Legacy/Specialty): Starting from Fluorobenzene .

Verdict: While 4-Chloronitrobenzene offers a significantly lower raw material cost (~


4,000/MT for Fluorobenzene), it demands a higher capital expenditure (CapEx) for high-temperature Halex reactors and solvent recovery systems.[1] Conversely, the Fluorobenzene  route, while chemically more direct, incurs hidden OpEx costs due to difficult isomer separations (ortho/para selectivity) and higher baseline material pricing.[1]

Part 1: Strategic Landscape of Starting Materials

The selection of a starting material is a trade-off between chemical distinctness (how close is the starting material to the final product?) and commodity pricing .[1]

Feature4-Chloronitrobenzene (4-CNB) Fluorobenzene
Role Precursor for Halogen Exchange (Halex)Precursor for Electrophilic Nitration
Market Availability High (Commodity Chemical)Moderate (Specialty Chemical)
Cost Index $ (Low)

$ (High)
Key Challenge Requires high-temp fluorination (150-190°C)Poor regioselectivity during nitration
Safety Profile Stable solid, toxicFlammable liquid, forms explosive nitro-isomers
Decision Matrix: When to Choose Which?
  • Choose 4-CNB (Halex Route) if: You are operating at scale (>100 kg) and have access to high-pressure/high-temperature reactors.[1] The cost savings on raw materials outweigh the energy costs.

  • Choose Fluorobenzene if: You are in early-stage R&D (<1 kg) and lack specialized autoclaves. The speed of synthesis outweighs the material cost.

Part 2: Technical Deep Dive & Experimental Protocols

Route A: The Halex Process (4-CNB 4-FNB 4-FA)[1]

This route relies on the Nucleophilic Aromatic Substitution (


) of chlorine with fluorine using Potassium Fluoride (KF), followed by catalytic hydrogenation.[1]
Step 1: Halex Fluorination

Mechanism: The nitro group activates the para-chlorine for displacement. This reaction is moisture-sensitive and requires a polar aprotic solvent.

Experimental Protocol (Self-Validating):

  • Setup: Use a dry 500 mL Hastelloy autoclave (glass is unsuitable due to etching by fluoride traces).

  • Reagents: Charge 4-Chloronitrobenzene (157.5 g, 1.0 mol), anhydrous Spray-Dried KF (104.5 g, 1.8 mol), and Tetramethylammonium Chloride (TMAC, 5.0 g) as a phase transfer catalyst.

  • Solvent: Add 300 mL anhydrous Sulfolane or DMSO. Critical: Water content must be <500 ppm to prevent phenol byproducts.

  • Reaction: Seal and heat to 190°C with vigorous stirring (800 rpm) for 6-8 hours.

  • Validation Point: Monitor via GC. Reaction is deemed complete when 4-CNB < 1.0%.

  • Workup: Cool to 80°C. Filter off KCl/KF salts (hazardous waste). Distill the product under reduced pressure (10-20 mmHg) to isolate 4-Fluoronitrobenzene (4-FNB) .[1]

    • Target Yield: 88-92%[1]

    • Purity: >99%[1][2][3][4][5]

Step 2: Catalytic Hydrogenation

Experimental Protocol:

  • Setup: 1L Hydrogenation reactor (Parr shaker or autoclave).

  • Loading: Dissolve 4-FNB (141 g, 1.0 mol) in Methanol (400 mL). Add 5% Pd/C catalyst (2.0 g, ~50% wet).

  • Reaction: Purge with

    
     x3, then 
    
    
    
    x3. Pressurize to 2.0 MPa (20 bar)
    
    
    and stir at 60°C .
  • Exotherm Control: The reaction is highly exothermic. Maintain temp <80°C via cooling jacket.

  • Validation Point:

    
     uptake ceases. TLC (Hexane:EtOAc 8:2) shows disappearance of UV-active nitro spot and appearance of amine (stains red with ninhydrin).
    
  • Workup: Filter catalyst while warm (pyrophoric risk—keep wet). Concentrate filtrate to obtain 4-Fluoroaniline .[5]

Route B: The Nitration Route (Fluorobenzene Isomers 4-FA)[1]

Mechanism: Electrophilic aromatic substitution. The fluorine atom is ortho/para directing, leading to a mixture of 2-nitro and 4-nitro isomers that requires difficult separation.[1]

Experimental Protocol:

  • Nitration: Add Fluorobenzene (96 g, 1.0 mol) to a reactor. Cool to 0°C.

  • Acid Feed: Dropwise add mixed acid (

    
    ) maintaining temp <10°C.
    
  • Validation Point: GC will show ~85:15 ratio of p-nitro:o-nitro isomers.

  • Separation (The Cost Driver): The isomers have close boiling points (

    
     vs 
    
    
    
    ). Requires fractional crystallization or high-plate-count rectification.[1]
    • Yield Loss: ~15-20% of mass is lost as the unwanted ortho-isomer or in purification tails.[1]

Part 3: Comparative Cost Analysis

The following data normalizes costs to a "Cost Index" where the Halex Raw Material baseline is 1.0.

Cost ComponentHalex Route (via 4-CNB) Nitration Route (via Fluorobenzene) Analysis
Starting Material Cost 1.0 (Index Base)4.2 Fluorobenzene is significantly more expensive per mole.[1]
Reagent Overhead 0.8 (KF + Catalyst)0.3 (Acids)Halex requires expensive KF and Phase Transfer Catalysts.
Process Energy High (190°C heating)Medium (Cooling required)Halex is energy-intensive.[1]
Waste Disposal High (KCl salts, solvent)Medium (Acid waste)Salt cake disposal in Halex adds to OpEx.[1]
Yield Efficiency 90% (Linear)75% (After separation)Separation losses in Nitration kill the economics.
Total Cost Index 1.8 4.5 Halex is ~60% cheaper at scale.

Part 4: Visualization of Workflows

Diagram 1: Comparative Synthesis Pathways

This flow diagram illustrates the step-count and complexity difference between the two routes.

G cluster_0 Route A: Halex (Preferred) cluster_1 Route B: Nitration (Legacy) CNB 4-Chloronitrobenzene (Start: Cheap) Halex Halex Reaction (KF, DMSO, 190°C) CNB->Halex + KF FNB 4-Fluoronitrobenzene (Intermediate) Halex->FNB - KCl Hydro Hydrogenation (Pd/C, H2) FNB->Hydro FA_Halex 4-Fluoroaniline (Product) Hydro->FA_Halex FB Fluorobenzene (Start: Expensive) Nitration Nitration (HNO3/H2SO4) FB->Nitration Mix Isomer Mixture (Ortho/Para) Nitration->Mix Sep Fractional Distillation Mix->Sep Sep->FNB Para-isomer Waste Ortho-Isomer (Waste/Byproduct) Sep->Waste Ortho-isomer

Caption: Comparative workflow showing the direct linear path of the Halex route versus the yield-loss separation step required in the Nitration route.

Diagram 2: Total Cost of Ownership (TCO) Logic

This decision tree helps visualize where the money goes in each process.

CostModel Root Total Cost of Ownership (Fluoroaniline Synthesis) Halex Halex Route Root->Halex Nitro Nitration Route Root->Nitro RM_H Raw Materials (Low Cost) Halex->RM_H CapEx_H CapEx (High: Autoclaves) Halex->CapEx_H OpEx_H OpEx (Solvent Recovery) Halex->OpEx_H RM_N Raw Materials (High Cost) Nitro->RM_N Sep_N Separation Cost (Yield Loss) Nitro->Sep_N CapEx_N CapEx (Low: Standard Reactors) Nitro->CapEx_N

Caption: TCO breakdown. Green nodes indicate cost advantages; Red nodes indicate major cost drivers.[1]

References

  • Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. US Patent 5,856,577. Google Patents.
  • Halex Comparative Reaction: Solvent Effects. gChem Global. Available at: [Link]

  • Preparation method of 3-chloro-4-fluoroaniline (Hydrogenation Protocol). CN Patent 104292113A.[1] Google Patents. Available at:

  • 4-Nitrochlorobenzene Market & Properties. Wikipedia. Available at: [Link][1]

Sources

Safety Operating Guide

2,4-Dichloro-5-fluoroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2,4-Dichloro-5-fluoroaniline (CAS 348-64-1) is a halogenated aromatic amine commonly utilized as a key intermediate in the synthesis of fluoroquinolone antibiotics (e.g., ciprofloxacin derivatives) and agrochemicals.[1][2]

Unlike standard organic waste, this compound presents a dual disposal challenge:

  • The Aniline Moiety: Poses a risk of methemoglobinemia (blood toxicity) and is highly toxic to aquatic life.[2]

  • The Fluorine Substitution: Incineration—the standard destruction method for organics—generates Hydrogen Fluoride (HF) gas.[2] Consequently, this waste must be directed to facilities equipped with wet scrubbers.[2] Never dispose of this compound in standard "Non-Halogenated" solvent streams, as this can damage standard incinerator linings and violate emissions permits.[2]

Hazard Identification & Incompatibility Profile

Before initiating disposal, you must understand the specific risks to ensure the safety of the waste handler.[2]

ParameterSpecificationCritical Safety Implication
Physical State Solid / Crystalline PowderDust generation is a primary inhalation risk during weighing/transfer.[3][1][2]
Toxicity Acute Tox. 4 (Oral/Dermal/Inhal.)[2][4][5]Methemoglobinemia Risk: Cyanosis (blue skin) may occur hours after exposure.[2]
Reactivity Weak BaseIncompatible with: Strong oxidizers (nitric acid), acid chlorides, and acid anhydrides.[1]
Environmental Marine PollutantZero Discharge: Absolutely no release to sink/sewer drains.
Flash Point >100°C (Typical for analogs)Combustible, but not a primary flammability hazard.

Waste Segregation Logic (Decision Framework)

Proper segregation is the single most critical step in laboratory waste management.[2] Mixing this compound with incompatible streams (e.g., oxidizers) can cause fire or toxic gas evolution.[1][6]

SegregationLogic Start Waste Generation: 2,4-Dichloro-5-fluoroaniline StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Residue StateCheck->SolidWaste LiquidWaste Liquid Solution (e.g., dissolved in DCM/Methanol) StateCheck->LiquidWaste HazStream Stream: SOLID HAZARDOUS (Halogenated) SolidWaste->HazStream Double Bag ContamCheck Is it mixed with Oxidizers? LiquidWaste->ContamCheck LiqStream Stream: LIQUID HALOGENATED ORGANIC ContamCheck->LiqStream No OxidizerAlert STOP: Neutralize/Quench First Do NOT mix with Organic Waste ContamCheck->OxidizerAlert Yes

Figure 1: Segregation logic tree ensuring incompatible waste streams are avoided.

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for "Not Otherwise Specified" (N.O.S.) toxic waste.[2]

Phase 1: Container Selection
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Liquids: Use an amber glass bottle or HDPE carboy.

    • Why Amber? Halogenated anilines can degrade under UV light, potentially increasing pressure or forming degradation byproducts.[1]

Phase 2: Accumulation & Labeling
  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste.[2]

  • Mandatory Text:

    • Chemical Name: "2,4-Dichloro-5-fluoroaniline" (Do not use abbreviations/formulas).

    • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Environmental Hazard.[1]

    • Constituents: If in solution, list the solvent (e.g., "95% Dichloromethane, 5% 2,4-Dichloro-5-fluoroaniline").

  • Venting: Ensure the cap is tight but not over-torqued.[2] If the waste was part of a reaction involving heat, allow it to cool completely before capping to prevent pressure buildup.[1]

Phase 3: Final Disposal Hand-off
  • Waste Stream Designation: Mark the container clearly as "Halogenated Organic." [2]

    • Technical Note: The presence of Fluorine (F) and Chlorine (Cl) necessitates incineration at >1100°C with caustic scrubbing to neutralize the resulting HF and HCl gases [1].[2]

  • Satellite Accumulation Area (SAA): Store the container in your lab's designated SAA until full or until 90 days have passed, depending on your facility's license.[2]

  • Secondary Containment: Always store the bottle in a polyethylene tray to capture potential leaks.[2]

Spill Management & Emergency Response

In the event of a benchtop spill, immediate action is required to prevent contamination spreading.[1]

SpillResponse Alert 1. Alert & Evacuate (If dust is airborne) PPE 2. Don PPE: Nitrile Gloves (Double), Lab Coat, Goggles Alert->PPE Contain 3. Containment: Cover with absorbent pads or vermiculite PPE->Contain Clean 4. Decontamination: Clean area with soap/water (Avoid bleach - oxidation risk) Contain->Clean Disposal 5. Disposal: Place all debris in Halogenated Waste Bin Clean->Disposal

Figure 2: Emergency response workflow for solid or liquid spills.[1][2]

Critical Cleanup Note: Do not use bleach (sodium hypochlorite) to clean up aniline spills.[2] The reaction can produce chloroamines or other toxic oxidation products.[2] Use a surfactant (soap) and water solution.[7]

Regulatory Compliance (US/EU)

  • US EPA (RCRA): While 2,4-Dichloro-5-fluoroaniline is not explicitly P-listed or U-listed, it must be managed as a characteristic hazardous waste due to toxicity.[1][2]

    • Waste Code: Likely D000 (Not Listed) or D022 (if chloroform is present as solvent).[2] Most facilities default to Hazardous Waste Liquid/Solid, N.O.S. [1][2]

  • DOT Shipping Name: Toxic solids, organic, n.o.s. (2,4-Dichloro-5-fluoroaniline).[1][2]

  • UN Number: UN 2811 (Solid) or UN 2810 (Liquid).

References

  • PubChem. (2023).[2] 2,4-Dichloro-5-fluoroaniline Compound Summary (CID 2776066).[1] National Center for Biotechnology Information.[2] [Link]

  • ECHA. (2023).[2][8] Substance Information: Halogenated Anilines.[2][8] European Chemicals Agency.[2][8] [Link][1]

  • US EPA. (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document.[3][1][2][Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.